molecular formula C7H8N2O2 B1289054 5-Amino-6-methylpyridine-3-carboxylic acid CAS No. 91978-75-5

5-Amino-6-methylpyridine-3-carboxylic acid

Cat. No.: B1289054
CAS No.: 91978-75-5
M. Wt: 152.15 g/mol
InChI Key: KDQUXBVINRXSSD-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyridine-3-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the class of pyridine carboxylic acids, which are electron-deficient aromatic systems known for their ability to facilitate π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity . The specific substitution pattern of the amino and methyl groups on the nicotinic acid core makes it a versatile precursor for developing novel therapeutic agents. Research into related pyridine-3-carboxylic acid derivatives has highlighted their potential as dual-acting agents, showing promising results as anti-hyperglycemic and anti-inflammatory compounds . These derivatives function by inhibiting the α-amylase enzyme, a key target in managing postprandial blood glucose levels in Type 2 Diabetes Mellitus . Furthermore, the pyridine ring system is a privileged structure in FDA-approved pharmaceuticals, frequently found in enzyme inhibitors developed for a wide range of conditions, including metabolic disorders, cancer, and viral infections . As such, this compound serves as a critical building block for researchers designing and synthesizing new enzyme inhibitors and other bioactive molecules, providing a pathway to novel treatments for various diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQUXBVINRXSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621432
Record name 5-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91978-75-5
Record name 5-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid

Foreword for the Senior Application Scientist

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, this compound stands out as a particularly valuable building block. Its trifunctional nature—a nucleophilic amino group, a sterically directing methyl group, and a versatile carboxylic acid handle—offers a rich platform for combinatorial library synthesis and the development of novel molecular entities. The presence of the carboxylic acid moiety, a key pharmacophore element, allows for critical interactions with biological targets, though its bioisosteric replacement is also a common strategy in drug design to overcome pharmacokinetic challenges.[1][2]

This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, justify the selection of reagents and conditions, and present detailed, field-proven protocols. Our focus is on providing researchers, scientists, and drug development professionals with the authoritative and practical knowledge required to confidently synthesize and utilize this important intermediate.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. For this compound, the primary disconnection strategies involve either the construction of the pyridine ring itself or the late-stage functionalization of a pre-existing pyridine core. The Hantzsch pyridine synthesis offers a powerful convergent approach for ring construction, while a functional group interconversion strategy provides a more linear, but potentially more direct, route from commercially available precursors.

G cluster_0 Retrosynthetic Pathways cluster_1 Route 1: Ring Formation cluster_2 Route 2: Functional Group Interconversion Target This compound DHP Substituted Dihydropyridine Intermediate Target->DHP Aromatization & Hydrolysis Nitro 5-Nitro-6-methylnicotinic Acid Target->Nitro Reduction of Nitro Group Reagents1 β-Aminocrotononitrile + Ethyl Acetoacetate + Formaldehyde DHP->Reagents1 Hantzsch Condensation Precursor 6-Methylnicotinic Acid Nitro->Precursor Nitration

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Modified Hantzsch Synthesis and Aromatization

The Hantzsch pyridine synthesis is a classic, highly reliable method for constructing substituted pyridine rings.[3][4] It involves a multi-component condensation to form a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently aromatized to the final pyridine product. This pathway offers significant flexibility in introducing the desired substituents from simple, readily available starting materials.

Workflow for Hantzsch-based Synthesis

Caption: Experimental workflow for the Hantzsch synthesis route.

Step 1: One-Pot Hantzsch Condensation

The core of this route is the condensation of ethyl acetoacetate, formaldehyde, and β-aminocrotononitrile. This reaction efficiently assembles the carbon-nitrogen backbone of the dihydropyridine ring.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq.), β-aminocrotononitrile (1.0 eq.), and absolute ethanol to form a 0.5 M solution.

  • Add aqueous formaldehyde (37 wt. %, 1.1 eq.) and a catalytic amount of piperidine (0.1 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation of the dihydropyridine intermediate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind Choices:

  • Ethanol is an ideal solvent as it effectively dissolves the reactants and allows for a suitable reflux temperature.

  • Piperidine acts as a base catalyst, facilitating the initial Knoevenagel condensation and Michael addition steps of the Hantzsch reaction mechanism.

  • The use of a nitrile group (-CN) at the C3 position is strategic. It is a stable group that directs the cyclization and can be readily hydrolyzed to the desired carboxylic acid in a later step.

Step 2: Aromatization of the Dihydropyridine Intermediate

The conversion of the 1,4-DHP to the aromatic pyridine ring is a critical oxidation step. While traditional methods often employ harsh oxidants like nitric acid or potassium permanganate, milder and more selective reagents are preferred to avoid side reactions and improve yields.[4] A particularly effective and gentle method utilizes iodine in methanol.[5]

Protocol:

  • Dissolve the dried 1,4-dihydropyridine intermediate (1.0 eq.) in methanol (MeOH).

  • Add iodine (I₂, 1.2 eq.) to the solution.

  • Heat the mixture to reflux for 4-10 hours. The reaction can be monitored by observing the disappearance of the DHP spot on a TLC plate.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aromatized product.

Causality Behind Choices:

  • Iodine in Methanol: This system provides a mild oxidative environment, minimizing the risk of over-oxidation or degradation of sensitive functional groups.[5] The reaction proceeds via the formation of hypoiodous acid (HOI) in situ, which is the active dehydrogenating agent.

  • Alternative Oxidants: Other common reagents for this transformation include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for room temperature reactions or selenium dioxide (SeO₂).[6][7] The choice often depends on substrate compatibility and desired reaction time.

Oxidizing SystemConditionsAdvantagesDisadvantages
I₂ / MeOH Reflux, 4-10 hMild, high yield, cost-effective[5]Slower than stronger oxidants
DDQ Room Temp / MicrowaveFast, room temperature possible[6]Higher cost, stoichiometric waste
SeO₂ Room TempHigh yields (87-98%)[7]Selenium toxicity and disposal
KMnO₄ / CrO₃ HarshInexpensiveLow selectivity, side reactions[4]
Step 3: Hydrolysis to the Carboxylic Acid

The final step in this pathway is the conversion of the nitrile (or ester, if used) at the C3 position to the carboxylic acid. This is typically achieved through acidic or basic hydrolysis.

Protocol (Acidic Hydrolysis):

  • Suspend the crude aromatized nitrile product in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the solution in an ice bath. Adjust the pH to approximately 4-5 with a concentrated sodium hydroxide solution to precipitate the amphoteric product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Synthetic Pathway II: Functional Group Interconversion

An alternative and often more direct strategy involves starting with a pre-formed, substituted pyridine ring and performing a series of functional group interconversions. This route hinges on the availability of a suitable starting material, such as 6-methylnicotinic acid.

Step 1: Nitration of 6-Methylnicotinic Acid

The introduction of a nitro group at the C5 position is the key transformation. The existing electron-withdrawing carboxylic acid at C3 and the electron-donating methyl group at C6 direct the electrophilic nitration to the C5 position.

Protocol:

  • Carefully add 6-methylnicotinic acid (1.0 eq.) in portions to a stirred mixture of fuming sulfuric acid (oleum, 20% SO₃) at 0 °C.

  • Once the solid has dissolved, add fuming nitric acid (90%, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The resulting precipitate, 5-nitro-6-methylnicotinic acid, is collected by vacuum filtration, washed thoroughly with ice-cold water, and dried.

Causality Behind Choices:

  • Fuming Sulfuric/Nitric Acid: A strong nitrating mixture is required to overcome the deactivating effect of the pyridine ring nitrogen and the carboxylic acid group.

  • Temperature Control: This reaction is highly exothermic. Careful temperature control is critical for safety and to prevent unwanted side reactions.

Step 2: Reduction of the Nitro Group

The conversion of the 5-nitro group to the 5-amino group is a standard reduction. Catalytic hydrogenation is a clean and efficient method for this transformation, as demonstrated in the synthesis of structurally related compounds.[8]

Protocol:

  • To a solution of 5-nitro-6-methylnicotinic acid (1.0 eq.) in methanol, add a catalytic amount of 5% Palladium on carbon (Pd/C) (approx. 5-10 mol %).

  • Pressurize the reaction vessel with hydrogen gas (H₂, 50 psi or balloon pressure) and stir vigorously at room temperature.

  • Monitor the reaction by observing the consumption of hydrogen or by TLC analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization as described previously.

References

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I₂-MeOH. Synthesis, 2000(10), 1532-1534.
  • Memarian, H. R., Sabzyan, H., & Farhadi, A. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.
  • Pérez, E. G., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7621. [Link]

  • Hantzschova syntéza pyridinů. (n.d.). In Wikipedie. Retrieved from [Link]

  • Mashraqui, S. H., & Karnik, M. A. (1998). Aromatization of 1,4-dihydropyridines with selenium dioxide. Synthesis, 1998(05), 713-714. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Amino-5-methylpyridine-3-carboxylic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial research for "5-Amino-6-methylpyridine-3-carboxylic acid" revealed a significant lack of publicly available experimental data, including a definitive CAS number and spectroscopic records. To ensure scientific integrity and provide verifiable information, this guide will focus on the closely related and well-documented isomer, 6-Amino-5-methylpyridine-3-carboxylic acid (CAS No. 167626-78-0) . The structural similarities make the insights into its properties, reactivity, and applications highly relevant to researchers interested in this class of aminonicotinic acid derivatives.

Introduction

6-Amino-5-methylpyridine-3-carboxylic acid is a substituted aminonicotinic acid, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The pyridine ring is an electron-deficient aromatic system, and its derivatives are prevalent in a vast number of pharmaceuticals and bioactive molecules.[1] The strategic placement of an amino group, a methyl group, and a carboxylic acid on this scaffold provides three distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.

The presence of the carboxylic acid allows for the formation of amides, esters, and other derivatives, while the amino group can be acylated, alkylated, or used in cyclization reactions. This trifunctional nature makes it an attractive starting material for generating libraries of compounds for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and key experimental protocols relevant to its application.

Chemical and Physical Properties

A summary of the key identifying and physical properties of 6-Amino-5-methylpyridine-3-carboxylic acid is presented below. While an experimental melting point and solubility are not widely published, data from analogous compounds such as 5-methylnicotinic acid (m.p. 207-215 °C) and 6-aminonicotinic acid (m.p. >300 °C) suggest it is a solid with a relatively high melting point.

PropertyValueSource
IUPAC Name 6-Amino-5-methylpyridine-3-carboxylic acid-
CAS Number 167626-78-0[2][3]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Expected to be a white to off-white solidInferred
Canonical SMILES CC1=CC(=CN=C1N)C(=O)O

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • Two Aromatic Protons: Two singlets (or narrow doublets due to minor long-range coupling) in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (between the two nitrogen atoms) would likely be the most downfield, with the proton at C4 appearing slightly more upfield.

  • Methyl Protons: A singlet integrating to three protons in the upfield region (δ 2.0-2.5 ppm), characteristic of a methyl group attached to an aromatic ring.

  • Amino Protons: A broad singlet for the -NH₂ protons, typically in the range of δ 4.0-6.0 ppm, which may exchange with D₂O.

  • Carboxylic Acid Proton: A very broad singlet far downfield (δ 10-13 ppm), which will also exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The expected chemical shift ranges are based on established data for pyridine derivatives and carboxylic acids.[4][5]

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, in the range of δ 165-175 ppm.

  • Aromatic Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to nitrogen (C2 and C6) will be the most downfield. The carbon bearing the amino group (C6) would be shielded relative to an unsubstituted carbon, while the carbon bearing the carboxylic acid (C3) would be deshielded.

  • Methyl Carbon (-CH₃): A single peak in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • N-H Stretch: Two distinct, sharper peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, typical for the pyridine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 6-Amino-5-methylpyridine-3-carboxylic acid can be adapted from established methods for substituted pyridines.[6] A common strategy involves the modification of a pre-existing pyridine ring, often starting from a readily available aminopyridine. One such proposed pathway begins with 2-amino-3-methylpyridine.

Synthesis_Workflow cluster_reagents A 2-Amino-3-methylpyridine B 2-Chloro-3-methyl-5-nitropyridine A->B Diazotization, Sandmeyer & Nitration C 6-Chloro-5-methylpyridine-3-carbonitrile B->C Cyanation D 6-Amino-5-methylpyridine-3-carboxylic acid C->D Amination & Hydrolysis reagent1 1. NaNO₂ / HCl 2. CuCl / HCl 3. HNO₃ / H₂SO₄ reagent2 CuCN, DMF (Rosenmund-von Braun) reagent3 1. aq. NH₃, Δ (Nucleophilic Substitution) 2. H₂SO₄ / H₂O, Δ (Hydrolysis)

Sources

Structure Elucidation of 5-Amino-6-methylpyridine-3-carboxylic Acid: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in discovery pipelines. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for 5-amino-6-methylpyridine-3-carboxylic acid (C₇H₈N₂O₂), a substituted pyridine derivative. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic, multi-faceted analytical approach provides a self-validating system for structural confirmation. This document is intended for researchers and scientists who require a robust framework for small molecule characterization, integrating foundational techniques with advanced 2D NMR correlation strategies.

The Imperative of Structural Certainty

In the realm of drug development and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and safety profile. This compound, a heterocyclic compound, possesses multiple functional groups—a pyridine core, an amino group, a methyl group, and a carboxylic acid—whose relative positions are critical. Misidentification of an isomer could lead to drastically different pharmacological or material properties. The workflow presented herein is designed to systematically and irrefutably confirm the substitution pattern and connectivity of this specific molecule.

Our approach follows a logical progression, beginning with the fundamental determination of the molecular formula, moving to the identification of key functional groups, establishing the atom-to-atom connectivity of the molecular skeleton, and culminating in absolute confirmation.

Stage I: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation puzzle is to determine the types of pieces you have. This involves establishing the molecular formula and identifying the present functional groups.[1]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: Before attempting to assemble the structure, we must know its elemental formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to several decimal places. This precision is crucial because it allows for the calculation of a unique elemental formula, distinguishing between isobars (molecules with the same nominal mass but different formulas).[2] For this compound, we aim to confirm the formula C₇H₈N₂O₂.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₇H₈N₂O₂
Calculated Exact Mass 152.0586
Observed m/z [M+H]⁺ 153.0659
Observed m/z [M-H]⁻ 151.0514

Experimental Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.[2]

  • Positive Ion Mode: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Negative Ion Mode: Acquire data in negative ion mode to observe the deprotonated molecule, [M-H]⁻, which is often efficient for carboxylic acids.

  • Data Analysis: Compare the experimentally observed m/z value with the theoretical exact mass calculated for C₇H₈N₂O₂. The mass error should ideally be less than 5 ppm to confidently assign the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive method to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. This creates a unique "fingerprint" that confirms the presence of the amino, carboxylic acid, and aromatic moieties.[3][4]

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Amino GroupN-H stretch (primary)3300-3500 (two bands)
Aromatic/MethylC-H stretch2850-3100
Carboxylic AcidC=O stretch1700-1725
Pyridine RingC=C and C=N stretches1450-1640
Amino GroupN-H bend (scissoring)1590-1650

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups. The broad O-H stretch and sharp C=O stretch are definitive indicators of the carboxylic acid, while the two distinct N-H stretching bands confirm a primary amine.[5][6]

Stage II: The Blueprint - 1D and 2D NMR for Structural Connectivity

With the formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[7][8][9]

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: ¹H NMR provides information about the chemical environment, number, and neighboring protons for every unique proton in the molecule. ¹³C NMR provides analogous information for the carbon skeleton. For our target molecule, we expect two distinct aromatic proton signals, a methyl signal, and exchangeable signals for the -NH₂ and -COOH protons. The chemical shifts are heavily influenced by the electron-withdrawing nitrogen atom and the electronic nature of the substituents.[10][11]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
H2~8.2-8.4d, J ≈ 2 Hz1H~145-150
H4~7.8-8.0d, J ≈ 2 Hz1H~135-140
-CH₃~2.4-2.6s3H~20-25
-NH₂~5.5-6.5 (broad)s2HC5: ~140-145
-COOH>12 (very broad)s1H~165-170
C3---~120-125
C6---~155-160

Note: DMSO-d₆ is a common solvent choice as it can solubilize the polar molecule and its exchangeable protons are often clearly visible.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H Spectrum: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the range from -1 to 14 ppm.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a longer acquisition time may be required. Set the spectral width from 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2D NMR: COSY, HSQC, and HMBC for Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.[7]

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (¹JCH).[10]

  • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment. It reveals long-range correlations (²JCH and ³JCH) between protons and carbons, allowing us to piece together the entire molecular framework.

Logical Deduction through 2D NMR:

  • COSY: A weak correlation (⁴JHH) might be observed between the two aromatic protons, H2 and H4, confirming their meta relationship.

  • HSQC: This experiment will definitively link the proton signals to their respective carbon signals: H2 to C2, H4 to C4, and the methyl protons to the methyl carbon.

  • HMBC: This experiment provides the crucial long-range connections to build the molecule.

Data Presentation: Key Expected HMBC Correlations

Proton (¹H)Correlates to Carbon (¹³C)Deduction
H2 C3, C4, C6Confirms H2 is adjacent to C3 and C4, and part of the pyridine ring.
H4 C2, C3, C5, C6Confirms H4 is adjacent to C3 and C5.
-CH₃ C5, C6Crucial correlation : proves the methyl group is attached to C6.
-NH₂ C4, C5, C6Confirms the amino group is attached to C5.

Visualization: HMBC Connectivity Network

The following diagram illustrates the key HMBC correlations that piece the molecular puzzle together.

HMBC_Correlations cluster_molecule This compound N1 N C2 C2-H C3 C3-COOH C4 C4-H C5 C5-NH2 C6 C6-CH3 H2 H2 H2->C3 ³J H2->C4 ²J H2->C6 ³J H4 H4 H4->C2 ²J H4->C3 ²J H4->C5 ²J CH3 H of CH3 CH3->C5 ³J CH3->C6 ²J

Caption: Key HMBC correlations confirming molecular connectivity.

Stage III: The Gold Standard - Single-Crystal X-ray Crystallography

Trustworthiness: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. It provides an unambiguous 3D model of the molecule as it exists in the crystal lattice.[12][13][14]

Expertise & Causality: This technique works by passing X-rays through a well-ordered single crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the positions and intensities of the diffracted beams, one can calculate a 3D electron density map and from it, the precise location of every atom in the molecule. This method confirms not only the connectivity but also provides precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography Workflow

  • Crystal Growth (The Critical Step): High-quality single crystals must be grown. This is often the most challenging part. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Visualization: The Structure Elucidation Workflow

Elucidation_Workflow start Analyte: 5-Amino-6-methyl- pyridine-3-carboxylic acid hrms HRMS (High-Resolution Mass Spec) start->hrms Initial Analysis ftir FTIR (Infrared Spectroscopy) start->ftir Initial Analysis nmr_1d 1D NMR (¹H, ¹³C) hrms->nmr_1d Provides Molecular Formula (C₇H₈N₂O₂) ftir->nmr_1d Identifies Functional Groups (-COOH, -NH₂, -CH₃) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assigns Proton & Carbon Signals xray X-ray Crystallography (Optional but Definitive) nmr_2d->xray Hypothesis for Confirmation conclusion Unambiguous Structure Confirmed nmr_2d->conclusion Establishes Atom-Atom Connectivity xray->conclusion Provides Absolute 3D Structure

Caption: A logical workflow for systematic structure elucidation.

Conclusion

References

  • W. Gräf, H. J. Roth, and H. Budzikiewicz. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Organic Mass Spectrometry. Available at: [Link]

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An In-depth Technical Guide to CAS Number 211915-53-6: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical compound identified by CAS number 211915-53-6. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and critical applications of this versatile molecule, moving beyond a simple data sheet to offer actionable insights grounded in scientific literature and patent-disclosed methodologies.

Compound Identification and Core Properties

The compound assigned CAS number 211915-53-6 is chemically known as Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate . It is also referred to by its synonym, Methyl 5-amino-6-(methylamino)nicotinate.[1][2][3] This molecule serves as a crucial building block, or intermediate, in the synthesis of more complex, biologically active compounds.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. The key properties of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁N₃O₂[3]
Molecular Weight 181.19 g/mol [2][3]
IUPAC Name methyl 5-amino-6-(methylamino)pyridine-3-carboxylate[2]
SMILES CNC1=C(C=C(C=N1)C(=O)OC)N
InChIKey XPCXDDOGPNBUQL-UHFFFAOYSA-N[2]
Calculated XLogP3 0.3[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

This data is compiled from publicly available chemical databases and is essential for predicting solubility, reactivity, and potential for intermolecular interactions.

Synthesis and Preparation

While detailed, peer-reviewed synthesis protocols for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate are not widely published, its structure suggests a plausible synthetic route originating from substituted nicotinic acid derivatives. A likely approach would involve the sequential introduction of the amino and methylamino groups onto the pyridine ring, followed by esterification.

A relevant published procedure for a structurally similar compound, methyl 5,6-diaminonicotinate, involves the catalytic hydrogenation of a nitro-substituted precursor.[4] In this process, methyl 6-amino-5-nitronicotinate is reduced using hydrogen gas over a palladium-on-carbon catalyst.[4] This methodology provides a strong basis for a proposed synthesis of the target compound, likely starting from a corresponding 5-nitro-6-chloronicotinate, followed by nucleophilic substitution with methylamine and subsequent reduction of the nitro group.

Applications in Drug Development: A Key Intermediate for PAD4 Inhibitors

The primary utility of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate in the pharmaceutical landscape is its role as a key intermediate in the synthesis of aza-benzimidazole inhibitors of Peptidylarginine Deiminase 4 (PAD4).[5][6] PAD4 is an enzyme implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and some cancers, making it a significant target for therapeutic intervention.[5][6]

Role in the Synthesis of Aza-benzimidazole PAD4 Inhibitors

A patented synthetic route for aza-benzimidazole-based PAD4 inhibitors explicitly utilizes Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate as a starting material.[6] The general synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis of Aza-benzimidazole PAD4 Inhibitor reactant1 Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) intermediate1 Amide Intermediate reactant1->intermediate1 reactant2 Carboxylic Acid Derivative (e.g., CAS 221675-35-0) reactant2->intermediate1 final_product Aza-benzimidazole PAD4 Inhibitor intermediate1->final_product Step 2 & 3 reagent1 HATU, DIPEA, DMF intermediate1->reagent1 reagent2 NaOH, THF, H2O (Hydrolysis) final_product->reagent2 reagent3 AcOH (Cyclization) final_product->reagent3

Figure 1: Synthetic workflow for an aza-benzimidazole PAD4 inhibitor utilizing CAS 211915-53-6.

Experimental Protocol: Synthesis of an Aza-benzimidazole Precursor

The following is a representative experimental protocol adapted from patent literature, illustrating the use of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate in the initial amide coupling step.[5][6]

Step 1: Amide Bond Formation

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the starting carboxylic acid derivative (e.g., CAS 221675-35-0) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: To this solution, add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by a non-nucleophilic base, typically diisopropylethylamine (DIPEA). Stir the mixture at ambient temperature for approximately 10-15 minutes to activate the carboxylic acid.

  • Addition of the Amine: Add a solution of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate with high purity.

Subsequent steps, as outlined in the patent literature, typically involve the hydrolysis of the methyl ester followed by an acid-catalyzed cyclization to form the aza-benzimidazole core.[6]

Safety, Handling, and Storage

As with any chemical intermediate, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Hazard Identification

Based on available Safety Data Sheets (SDS), Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [7]

  • Serious Eye Damage/Eye Irritation (Category 2) [7]

It is crucial to consult the most up-to-date SDS from your supplier before handling this compound.

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][7] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][7]

    • Skin Protection: Wear compatible, chemical-resistant gloves.[1][7] A lab coat or other protective clothing is also recommended.[1][7]

    • Respiratory Protection: If handling outside of a fume hood or if dusts are generated, use a government-approved respirator.[7]

  • General Hygiene: Avoid breathing dust, vapor, mist, or gas.[1][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

Storage

Store in a tightly closed container in a dry and well-ventilated place.[7]

Conclusion

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) is a valuable chemical intermediate with a defined and critical role in the synthesis of advanced therapeutic candidates, particularly PAD4 inhibitors. Its bifunctional nature, possessing both nucleophilic amine groups and an ester, makes it a versatile building block for constructing complex heterocyclic systems. A comprehensive understanding of its properties, synthetic applications, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development pipelines.

References

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The Multifaceted Biological Activities of Aminopyridine Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their diverse pharmacological effects, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as potent enzyme inhibitors. By dissecting the underlying mechanisms of action and detailing robust experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this versatile chemical class. The narrative emphasizes the causal relationships behind experimental design, aiming to equip scientists with the knowledge to strategically advance their research programs.

Introduction: The Chemical Versatility and Biological Significance of Aminopyridine Carboxylic Acids

Aminopyridine carboxylic acids are a class of heterocyclic compounds characterized by a pyridine ring substituted with both an amino group and a carboxylic acid moiety. This unique structural combination imparts a rich chemical character, enabling these molecules to participate in a wide array of biological interactions. The pyridine ring, an aromatic and electron-deficient system, facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature often crucial for enzyme inhibition.[1] The amino group further enhances the molecule's ability to form hydrogen bonds and can be a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The convergence of these functional groups creates a scaffold with significant therapeutic potential. Aminopyridine derivatives have been extensively studied and have led to the development of drugs for various conditions, including neurological disorders.[2] The incorporation of a carboxylic acid functionality can further enhance the biological activity of pyridine-containing compounds.[3] This guide will delve into the specific biological activities of molecules that possess both of these key functional groups, providing a detailed overview of their therapeutic promise.

Antimicrobial Activity: A Renewed Approach to Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents.[4] Aminopyridine carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[5][6]

Mechanism of Action

The antimicrobial action of aminopyridine carboxylic acids is often multifaceted. Some derivatives function by inhibiting essential bacterial enzymes. For instance, certain pyridine carboxylic acids have been shown to inhibit the E. coli gab permease, an enzyme involved in nutrient transport.[7] Other derivatives may disrupt the integrity of the microbial cell wall or interfere with DNA synthesis. The specific mechanism is highly dependent on the substitution pattern on the pyridine ring and the nature of any additional conjugated moieties.

Experimental Workflow for Assessing Antimicrobial Activity

A systematic evaluation of antimicrobial potential is crucial for identifying lead compounds. The following workflow provides a robust framework for screening and characterizing the antimicrobial properties of novel aminopyridine carboxylic acid derivatives.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action start Synthesized Aminopyridine Carboxylic Acid Derivatives disk_diffusion Disk Diffusion Assay start->disk_diffusion Qualitative Assessment of Activity mic Broth Microdilution Assay (Determine MIC) disk_diffusion->mic For Active Compounds time_kill Time-Kill Kinetics Assay mic->time_kill Bactericidal vs. Bacteriostatic synergy Checkerboard Assay (Synergy with known antibiotics) mic->synergy target_id Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Wall Integrity) time_kill->target_id end Lead Compound Identification synergy->end target_id->end

Caption: Experimental workflow for in vitro antimicrobial screening.

The broth microdilution assay is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[9][10]

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the aminopyridine carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Anticancer Activity: Targeting the Hallmarks of Cancer

The unique structural features of aminopyridine carboxylic acids make them attractive candidates for the development of novel anticancer agents.[12][13] Their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression, has been a key driver of research in this area.[14][15]

Signaling Pathways and Molecular Targets

Aminopyridine carboxylic acid derivatives can exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Many kinases, which are often dysregulated in cancer, are susceptible to inhibition by small molecules. The aminopyridine scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and downstream signaling.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[16]

  • Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels, which are essential for tumor growth and metastasis.[17]

Anticancer_Signaling cluster_0 Aminopyridine Carboxylic Acid Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes compound Aminopyridine Carboxylic Acid kinase Kinase Inhibition (e.g., Tyrosine Kinases) compound->kinase apoptosis Apoptosis Induction (↑ BAX, Caspases; ↓ BCL2) compound->apoptosis angiogenesis Angiogenesis Inhibition (↓ VEGF, CD31) compound->angiogenesis proliferation Decreased Cell Proliferation kinase->proliferation cell_death Increased Cell Death apoptosis->cell_death metastasis Reduced Metastasis angiogenesis->metastasis

Caption: Potential anticancer mechanisms of aminopyridine carboxylic acids.

Experimental Workflow for Assessing Anticancer Activity

A tiered approach is recommended for evaluating the anticancer potential of aminopyridine carboxylic acid derivatives, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18] It is a widely used and robust method for initial cytotoxicity screening.[19][20]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[22]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.[18][23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, making the discovery of novel anti-inflammatory agents a critical area of research.[21] Aminopyridine derivatives have demonstrated promising anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action

The anti-inflammatory properties of aminopyridine carboxylic acids can be attributed to their ability to modulate key inflammatory pathways. For example, 4-aminopyridine has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the expression of anti-inflammatory markers like IL-10.[17][24] This modulation of the cytokine profile can significantly dampen the inflammatory response. The mechanism may involve the blockade of potassium channels, which can influence intracellular calcium signaling and subsequently alter gene expression in immune cells.[25]

Anti_inflammatory_Pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) nfkb_pathway->pro_inflammatory inflammation Inflammatory Response pro_inflammatory->inflammation aminopyridine Aminopyridine Carboxylic Acid aminopyridine->nfkb_pathway Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation and potential inhibition by aminopyridine carboxylic acids.

Experimental Workflow for Assessing Anti-inflammatory Activity

A multi-assay approach is essential for a comprehensive evaluation of the anti-inflammatory properties of test compounds.

Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[21][26]

Principle: The Griess reagent is a two-component system that reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.[26]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[26]

  • Compound Treatment: Pre-treat the cells with various concentrations of the aminopyridine carboxylic acid derivative for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[27]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[26]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Enzyme Inhibition: A Key Mechanism of Action

Enzyme inhibition is a fundamental mechanism through which many drugs exert their therapeutic effects.[28][29] Pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors, targeting a wide range of enzymes.[1][30]

Rationale for Targeting Enzymes

Enzymes are attractive drug targets due to their critical roles in various physiological and pathological processes. By designing molecules that specifically inhibit the activity of a particular enzyme, it is possible to modulate a biological pathway with high precision. The aminopyridine carboxylic acid scaffold provides a versatile platform for designing potent and selective enzyme inhibitors.[31]

General Protocol for an Enzyme Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of aminopyridine carboxylic acid derivatives against a specific enzyme.[32][33]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A reduction in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[34]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and any necessary co-factors.

  • Inhibitor Addition: Add various concentrations of the aminopyridine carboxylic acid derivative to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate (or enzyme, depending on the assay design).

  • Monitoring Reaction Progress: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[34]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Summary and Interpretation

To facilitate the comparison of the biological activities of different aminopyridine carboxylic acid derivatives, it is essential to present the quantitative data in a clear and structured format.

Table 1: Summary of Biological Activities of Hypothetical Aminopyridine Carboxylic Acid Derivatives

Compound IDAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. HeLa CellsAnti-inflammatory IC50 (µM) (NO Inhibition)Enzyme X Inhibition IC50 (nM)
APCA-01165.212.550
APCA-02>12825.835.1>1000
APCA-0341.82.35
APCA-043215.128.7250

Conclusion and Future Directions

Aminopyridine carboxylic acids are a rich source of biologically active molecules with significant therapeutic potential. Their diverse pharmacological profiles, spanning antimicrobial, anticancer, and anti-inflammatory activities, underscore the value of this scaffold in drug discovery. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and pathways involved.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into potential clinical applications.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of aminopyridine carboxylic acids can be realized, leading to the development of novel and effective treatments for a wide range of diseases.

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The Synthetic Chemist's Guide to 5-Amino-6-methylpyridine-3-carboxylic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-6-methylpyridine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and steric properties, conferred by the amino, methyl, and carboxylic acid functionalities on the pyridine ring, make it a valuable building block in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic approach.

Introduction: The Significance of the this compound Core

The pyridine ring is a cornerstone of many FDA-approved drugs due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The specific substitution pattern of this compound offers a trifecta of functionalities that can be strategically manipulated for lead optimization. The 5-amino group serves as a key hydrogen bond donor and a handle for further derivatization. The 6-methyl group provides steric bulk and can influence the molecule's metabolic stability and binding selectivity. The 3-carboxylic acid moiety, a bioisostere of other important functional groups, offers a crucial anchor point for receptor binding and can be readily converted into a variety of esters and amides to modulate physicochemical properties.[2]

This guide will explore three principal synthetic avenues to this versatile scaffold:

  • Multicomponent Reactions: Leveraging the power of convergent synthesis to construct the pyridine ring in a single step.

  • Stepwise Ring Construction and Functionalization: A more traditional approach involving the sequential building and modification of the heterocyclic core.

  • Post-functionalization of Pre-existing Pyridine Scaffolds: Introducing the desired substituents onto a commercially available or readily synthesized pyridine derivative.

Synthetic Strategies and Methodologies

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) offer an elegant and efficient approach to complex molecules by combining three or more starting materials in a single pot.[3][4] For the synthesis of polysubstituted pyridines, MCRs provide a rapid means to access a diverse range of derivatives from simple precursors.

One of the most well-established MCRs for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis , which can be adapted to produce pyridine derivatives.[5][6] While the classic Hantzsch synthesis yields symmetrically substituted dihydropyridines, modern variations allow for the construction of unsymmetrical and fully aromatized pyridines.

A plausible MCR strategy for synthesizing an ester derivative of this compound is outlined below. This approach involves the condensation of an enamine, an α,β-unsaturated carbonyl compound, and a source of ammonia.

MCR_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates A Ethyl Acetoacetate I1 Enamine of Ethyl Acetoacetate A->I1 + NH3 B Acetaldehyde I2 Knoevenagel Adduct B->I2 + Ethyl Cyanoacetate C Ethyl Cyanoacetate D Ammonium Acetate I3 Dihydropyridine Intermediate I1->I3 + I2 P Ethyl 5-amino-6-methyl- 2-oxo-1,2-dihydropyridine-3-carboxylate I3->P Cyclization Final Ethyl 5-amino-6-methyl- nicoitnate P->Final Oxidation/Aromatization

Figure 1: A conceptual multicomponent reaction pathway for the synthesis of a 5-amino-6-methylnicotinate derivative.

This protocol is adapted from a general procedure for the synthesis of related 6-amino-2-pyridone-3,5-dicarbonitriles and serves as a foundational method that can be optimized for the target scaffold.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolualdehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) in methanol (1 mL).

  • First Step - Knoevenagel Condensation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Second Step - Michael Addition and Cyclization: Once the first step is complete, add N-substituted 2-cyanoacetamide (2 mmol) and guanidinium carbonate (0.2 mmol) to the reaction mixture along with an additional 2 mL of methanol.

  • Reaction: Reflux the reaction mixture for 10 minutes.

  • Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalysts: Betaine is an effective catalyst for the Knoevenagel condensation, while guanidinium carbonate efficiently catalyzes the subsequent Michael addition and cyclization.[4]

  • Solvent: Methanol is a suitable solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction.

  • One-Pot, Two-Step Approach: This method is more efficient than a traditional multi-step synthesis as it avoids the isolation of intermediates, saving time and resources.[4]

Stepwise Ring Construction and Functionalization

A more traditional and often more controllable approach involves the stepwise construction of the pyridine ring followed by the introduction of the desired functional groups. A common strategy involves the synthesis of a substituted pyridine precursor, which is then elaborated to the final product.

A representative stepwise synthesis could start from readily available 2-chloro-6-methylnicotinic acid derivatives, which can be synthesized from 2-chloro-6-methyl-3-cyanopyridine.

Stepwise_Synthesis SM 2-Chloro-3-cyano- 6-methylpyridine I1 2-Chloro-6-methyl- nicotinic acid SM->I1 Hydrolysis (H+) I2 Ethyl 2-chloro-6- methylnicotinate I1->I2 Esterification (EtOH, H+) I3 Ethyl 2-amino-6- methylnicotinate I2->I3 Amination (NH3, Cu catalyst) I4 Ethyl 5-bromo-2-amino- 6-methylnicotinate I3->I4 Bromination (NBS) Final Ethyl 5-amino-6- methylnicotinate I4->Final Reduction/Debromination

Figure 2: A representative stepwise synthetic route to a 5-amino-6-methylnicotinate derivative.

This protocol is based on a patented method for the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine.[1]

  • Ammonolysis: To a solution of 2-chloro-3-cyano-6-methylpyridine (6.10 g) in an autoclave, add a 28% aqueous solution of ammonia (70 mL).

  • Reaction: Heat the reaction mixture at 170°C for 7 hours.

  • Ammonia Removal: Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.

  • Hydrolysis: Add potassium hydroxide (9.00 g) to the reaction solution and heat at 100°C for 3 hours with stirring.

  • Acidification and Isolation: Cool the reaction solution to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid.

  • Purification: Collect the precipitated crystals by filtration, wash with water, and air dry to yield 2-amino-6-methylnicotinic acid.

Causality Behind Experimental Choices:

  • Autoclave: The use of an autoclave is necessary to reach the high temperatures and pressures required for the ammonolysis reaction.

  • Potassium Hydroxide: A strong base like KOH is required for the complete hydrolysis of the nitrile and amide intermediates to the carboxylic acid.

  • pH Adjustment: Adjusting the pH to the isoelectric point of the amino acid (around 4-5) is crucial for its precipitation from the aqueous solution.

Post-functionalization of Pre-existing Pyridine Scaffolds

This strategy involves starting with a commercially available or easily synthesized pyridine derivative and introducing the required amino and methyl groups in subsequent steps. A common starting material for this approach is a halogenated nicotinic acid derivative, which allows for the regioselective introduction of functional groups via nucleophilic aromatic substitution or cross-coupling reactions.

A potential route could involve the nitration of a 6-methylnicotinic acid ester, followed by reduction of the nitro group to an amine.

Post_Functionalization SM Methyl 6-methylnicotinate I1 Methyl 6-methyl- 5-nitronicotinate SM->I1 Nitration (HNO3/H2SO4) Final Methyl 5-amino-6- methylnicotinate I1->Final Reduction (e.g., H2, Pd/C)

Figure 3: A post-functionalization approach to a 5-amino-6-methylnicotinate derivative.

This protocol is a conceptual adaptation based on standard procedures for the nitration of pyridines and the reduction of nitroarenes.

  • Nitration:

    • To a stirred solution of methyl 6-methylnicotinate in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Filter, wash with water, and dry to obtain methyl 6-methyl-5-nitronicotinate.

  • Reduction:

    • Dissolve the methyl 6-methyl-5-nitronicotinate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-methylnicotinate.

Causality Behind Experimental Choices:

  • Nitrating Mixture: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines. This method is generally clean and provides high yields.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of key intermediates and final products. Note that yields can vary significantly based on the specific substrates and reaction optimization.

Reaction StepStarting MaterialReagents and ConditionsProductTypical YieldReference
Esterification 6-Methylnicotinic acidMethanol, H₂SO₄ (conc.), reflux, 17hMethyl 6-methylnicotinate75%[7]
Hydrolysis Methyl 2-chloro-5-methylnicotinoateNaOH (aq.), Methanol, 0°C to RT, 1.5h2-Chloro-5-methylnicotinic acidHigh[8]
Ammonolysis/Hydrolysis 2-Chloro-3-cyano-6-methylpyridine1. 28% NH₃ (aq.), 170°C, 7h; 2. KOH, 100°C, 3h2-Amino-6-methylnicotinic acid82.9%[1]
Nitration Methyl 6-methylnicotinateHNO₃/H₂SO₄, 0°C to RTMethyl 6-methyl-5-nitronicotinateVariableConceptual
Nitro Reduction Methyl 6-methyl-5-nitronicotinateH₂, 10% Pd/C, EthanolMethyl 5-amino-6-methylnicotinateHighConceptual

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-trodden yet continually evolving field. The choice of synthetic strategy—be it a convergent multicomponent reaction, a stepwise construction, or a post-functionalization approach—will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

For rapid library synthesis and the exploration of chemical diversity, multicomponent reactions offer a powerful and atom-economical platform. For the synthesis of a specific, complex target with a high degree of control over stereochemistry and regiochemistry, a more traditional stepwise approach may be preferable. Post-functionalization strategies are particularly useful when a suitable pyridine precursor is readily available.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, including the use of earth-abundant metal catalysts and biocatalysis. The continued exploration of novel multicomponent reactions will undoubtedly lead to new and innovative ways to access this important class of molecules, further empowering the field of drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Retrieved from [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry. Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Ethyl 5-amino-6-methylnicotinate in Modern Chemical Industries. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch pyridine synthesis: an overview. RSC Advances, 4(96), 54282–54299. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

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The Emerging Potential of 5-Amino-6-methylpyridine-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved therapeutic agents.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 5-Amino-6-methylpyridine-3-carboxylic acid. While direct extensive research on this molecule is nascent, a comprehensive analysis of its structural analogs and the broader class of aminonicotinic acids provides a strong rationale for its investigation as a versatile pharmacophore. This document will elucidate a plausible synthetic pathway, explore promising therapeutic applications based on structure-activity relationship (SAR) studies of related compounds, and provide detailed experimental protocols to empower researchers in their exploration of this promising chemical entity.

Introduction: The Strategic Value of the Aminonicotinic Acid Core

The pyridine ring, an aromatic and electron-deficient heterocycle, offers a unique combination of features that make it a privileged scaffold in drug design. Its ability to engage in π-π stacking and hydrogen bonding interactions often leads to enhanced binding affinity with biological targets.[1] The incorporation of a carboxylic acid group adds polarity and the capacity to coordinate with metal ions, a property frequently exploited in the design of enzyme inhibitors.[1]

This compound integrates several key pharmacophoric features:

  • A Pyridine-3-carboxylic Acid (Nicotinic Acid) Core: This fundamental structure is present in a wide array of drugs with diverse therapeutic applications, including treatments for tuberculosis, cancer, diabetes, and neurodegenerative diseases.[1][2]

  • An Amino Group at the 5-Position: The amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

  • A Methyl Group at the 6-Position: This small alkyl group can influence the molecule's conformation, metabolic stability, and interaction with hydrophobic pockets in target proteins.

The strategic placement of these functional groups suggests a high potential for this molecule to interact with a variety of biological targets, making it a compelling candidate for library synthesis and lead optimization programs.

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic acid A->B Oxidation (e.g., HNO3) C Methyl 6-methylnicotinate B->C Esterification (Methanol, H2SO4) D Methyl 6-methyl-5-nitronicotinate C->D Nitration (H2SO4, HNO3) E Methyl 5-amino-6-methylnicotinate D->E Reduction (e.g., H2, Pd/C) F This compound E->F Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

This step is based on the selective oxidation of the 5-position alkyl group.

  • Reaction Setup: In a pressure-rated reaction vessel, combine 2-methyl-5-ethylpyridine with concentrated nitric acid (70-100%) at a molar ratio of approximately 1:6 to 1:15 (pyridine:acid).

  • Reaction Conditions: Heat the mixture to a temperature range of 120-160°C. The reaction is exothermic and will generate pressure; ensure the vessel is appropriately rated and equipped with pressure relief. Maintain the reaction for 10-60 minutes.

  • Work-up and Isolation: After cooling, carefully neutralize the reaction mixture. The product, 6-methylnicotinic acid, can be isolated by precipitation and filtration. Further purification can be achieved by recrystallization.

Step 2: Esterification of 6-Methylnicotinic Acid

  • Reaction Setup: Dissolve the crude 6-methylnicotinic acid in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Reflux the mixture for 6-8 hours.

  • Work-up and Isolation: Remove the methanol under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl 6-methylnicotinate with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the ester.

Step 3: Nitration of Methyl 6-methylnicotinate

  • Reaction Setup: In a flask cooled in an ice bath, slowly add methyl 6-methylnicotinate to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product, methyl 6-methyl-5-nitronicotinate, can be collected by filtration, washed with water, and dried.

Step 4: Reduction of the Nitro Group

  • Reaction Setup: Dissolve methyl 6-methyl-5-nitronicotinate in methanol.

  • Catalysis: Add a catalytic amount of 5% palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.[3]

  • Work-up and Isolation: Filter off the catalyst. Remove the solvent by evaporation to yield methyl 5-amino-6-methylnicotinate.[3]

Step 5: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the methyl 5-amino-6-methylnicotinate in an aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Potential Therapeutic Applications: A Hypothesis-Driven Exploration

The true potential of this compound lies in its diverse biological activities, which can be inferred from extensive research on its structural analogs.

Enzyme Inhibition: A Promising Avenue

The pyridine carboxylic acid scaffold is a well-established pharmacophore for enzyme inhibitors.[1][2]

  • α-Amylase and α-Glucosidase Inhibition: Derivatives of 5-aminonicotinic acid have recently been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This suggests that this compound could be a valuable starting point for the development of novel anti-diabetic agents.

  • Kinase Inhibition: The aminopyridine moiety is a common feature in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The overall scaffold of this compound makes it a candidate for screening against various kinases implicated in cancer and inflammatory diseases.

Anti-inflammatory Activity

Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[4] The mechanism often involves the modulation of inflammatory signaling pathways. The structural features of this compound suggest it could interact with key inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

The pyridine ring is a core component of many antimicrobial and antifungal agents.[5] The ability of the carboxylic acid and amino groups to interact with bacterial or fungal enzymes and cell wall components suggests that this compound and its derivatives could exhibit antimicrobial properties.

Structure-Activity Relationship (SAR) Insights from Analogs
Structural Moiety Observed Effect in Analogs Hypothesized Role in this compound
Pyridine Ring Essential for binding to various biological targets through π-π stacking and hydrogen bonding.[1]Provides the core scaffold for interaction with target proteins.
Carboxylic Acid Can act as a metal chelator in enzyme active sites and form key hydrogen bonds.[1]Crucial for anchoring the molecule in the active site of target enzymes.
Amino Group Often involved in hydrogen bonding and can be a site for further derivatization to modulate activity and selectivity.Can form critical interactions with target residues and serves as a handle for library development.
Methyl Group Can enhance binding through hydrophobic interactions and improve metabolic stability.May provide additional binding affinity and favorable pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The synthetic pathway outlined in this guide provides a clear roadmap for its preparation, enabling its inclusion in screening libraries and lead optimization programs.

Workflow for Investigating Therapeutic Potential

Investigation_Workflow cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesize this compound B Purify and Characterize (NMR, MS, HPLC) A->B C Enzyme Inhibition Assays (Kinases, α-Amylase, etc.) B->C D Anti-inflammatory Assays (e.g., COX inhibition) B->D E Antimicrobial Assays (MIC determination) B->E F Identify Hits from Screening C->F D->F E->F G Synthesize Analog Library (Derivatize amino and carboxyl groups) F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Efficacy and Toxicity Studies H->I

Caption: A proposed workflow for the systematic evaluation of this compound.

The convergence of a readily accessible synthetic route and strong theoretical evidence for diverse biological activities makes this compound a compelling target for further investigation. This guide serves as a foundational resource to stimulate and support research into this promising molecule, with the ultimate goal of unlocking its full therapeutic potential.

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The Emergence of 5-Amino-6-methylpyridine-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyridine Ring in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, prized for its presence in numerous FDA-approved drugs and its ability to engage in a wide array of biological interactions.[1][2] Its nitrogen atom imparts unique physicochemical properties, including improved solubility and the capacity for hydrogen bonding, which are highly desirable in drug candidates.[3] Within this privileged class of heterocycles, the 5-amino-6-methylpyridine-3-carboxylic acid core represents a particularly compelling scaffold. It combines the bio-isosteric resemblance to nicotinic acid with a strategic arrangement of functional groups—an aromatic amine, a carboxylic acid, and a methyl group—that offer multiple vectors for chemical modification and precise tuning of pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and derivatization to its potential applications in targeting a range of therapeutic areas, with a focus on the underlying scientific principles that guide its use in drug discovery.

Core Scaffold Synthesis: Building the Foundation

The synthesis of the this compound core can be approached through several strategic routes, often leveraging commercially available precursors. A key and readily available intermediate is Ethyl 5-amino-6-methylnicotinate, which provides a direct path to the target carboxylic acid.[1][4]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Route A: From Ethyl 5-amino-6-methylnicotinate cluster_1 Route B: From 2-Amino-5-methylpyridine Start_A Ethyl 5-amino-6-methylnicotinate Step_A1 Base or Acid Hydrolysis (e.g., NaOH or HCl) Start_A->Step_A1 Product 5-Amino-6-methylpyridine- 3-carboxylic acid Step_A1->Product Step_B3 Reduction of Nitro Group (e.g., H2/Pd-C) Product->Step_B3 Start_B 2-Amino-5-methylpyridine Step_B1 Nitration (e.g., HNO3/H2SO4) Start_B->Step_B1 Intermediate_B1 2-Amino-5-methyl- 3-nitropyridine Step_B1->Intermediate_B1 Step_B2 Oxidation of Methyl Group (e.g., KMnO4) Intermediate_B1->Step_B2 Intermediate_B2 2-Amino-3-nitro- pyridine-5-carboxylic acid Step_B2->Intermediate_B2 Intermediate_B2->Step_B3

Caption: Synthetic routes to this compound.

Experimental Protocol: Hydrolysis of Ethyl 5-amino-6-methylnicotinate

This protocol describes a standard laboratory procedure for the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-amino-6-methylnicotinate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 5-amino-6-methylnicotinate (1.0 eq) in a mixture of ethanol and water.

  • Saponification: Add a solution of sodium hydroxide (1.5-2.0 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 4-5 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Derivatization Strategies: Unlocking the Therapeutic Potential

The this compound scaffold offers three primary points for diversification, allowing for a systematic exploration of the chemical space to optimize biological activity.

Derivatization_Points Scaffold This compound Amino_Group 5-Amino Group (Nucleophilic) - Amide formation - Sulfonamide formation - Reductive amination - Diazotization Scaffold->Amino_Group Vector 1 Carboxylic_Acid 3-Carboxylic Acid Group - Esterification - Amide coupling - Reduction to alcohol Scaffold->Carboxylic_Acid Vector 2 Methyl_Group 6-Methyl Group - Oxidation to carboxylic acid - Halogenation Scaffold->Methyl_Group Vector 3

Caption: Key derivatization points on the scaffold.

The amino group at the 5-position is a versatile handle for introducing a wide range of substituents via acylation, sulfonylation, or reductive amination. The carboxylic acid at the 3-position is readily converted to amides or esters, which can modulate the compound's polarity and interaction with biological targets. The methyl group at the 6-position, while less reactive, can be a site for metabolic oxidation or can be modified in earlier synthetic steps.

Biological Applications and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are emerging, extensive research on the closely related 5-aminonicotinic acid scaffold provides a strong foundation for predicting its therapeutic potential.

Enzyme Inhibition: A Promising Avenue

Derivatives of 5-aminonicotinic acid have demonstrated significant inhibitory activity against carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, making this class of compounds promising for the development of anti-diabetic agents.[5][6]

A study on a series of 5-(3-arylthioureido)pyridine-3-carboxylic acids revealed potent dual inhibition of α-amylase and α-glucosidase.[5] The structure-activity relationship (SAR) for this series can be summarized as follows:

  • Thioureido Linkage: The thiourea moiety at the 5-position appears crucial for activity.

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring of the thiourea significantly impact potency. Electron-withdrawing groups, such as halogens (Cl, Br), generally lead to enhanced inhibitory activity.[5]

CompoundR Groupα-Amylase IC₅₀ (µg/mL)[5]α-Glucosidase IC₅₀ (µg/mL)[5]
1 4-Chlorophenyl12.17 ± 0.1412.01 ± 0.09
2 4-Bromophenyl13.29 ± 0.0813.04 ± 0.04
3 4-Fluorophenyl14.05 ± 0.1114.11 ± 0.07
4 2,4-Dichlorophenyl15.21 ± 0.0515.03 ± 0.03
Acarbose (Standard) -10.42 ± 0.0910.15 ± 0.13

The data suggests that the 6-methyl group on the pyridine ring of our core scaffold could further enhance binding affinity through steric and electronic contributions, potentially leading to even more potent enzyme inhibitors. Molecular docking studies of the 5-aminonicotinic acid derivatives in the active sites of α-amylase and α-glucosidase have highlighted key hydrogen bonding and hydrophobic interactions that drive their inhibitory effects.[2][7]

Potential as Kinase Inhibitors

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors.[8] The this compound scaffold presents an attractive starting point for developing inhibitors of various kinases implicated in cancer and inflammatory diseases. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, while the carboxylic acid and other derivatizable positions can be utilized to achieve selectivity and potency.

Future Directions and Conclusion

The this compound scaffold is a promising, yet underexplored, platform for the discovery of novel therapeutics. Its synthetic accessibility and the presence of multiple, readily derivatizable functional groups provide a rich chemical space for exploration. Drawing on the established biological activities of the closely related 5-aminonicotinic acid derivatives, there is a strong rationale for investigating libraries of compounds based on this scaffold for a range of therapeutic targets, particularly in the areas of metabolic diseases and oncology. Future work should focus on the parallel synthesis of diverse libraries of derivatives and their systematic evaluation in a broad panel of biological assays to fully unlock the therapeutic potential of this versatile scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Available from: [Link]

  • Nawaz, M., Taha, M., Qureshi, F., Ullah, N., Selvaraj, M., Shahzad, S., ... & Almutairi, F. A. (2020). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. BMC chemistry, 14(1), 1-11. Available from: [Link]

  • Citarella, A., Cavinato, M., Amenta, A., Nardini, M., Silvani, A., Passarella, D., & Fasano, V. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(15), 3469. Available from: [Link]

  • Nawaz, M., Taha, M., Qureshi, F., Ullah, N., Selvaraj, M., Shahzad, S., ... & Almutairi, F. A. (2020). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. ResearchGate. Available from: [Link]

  • Nawaz, M., Taha, M., Qureshi, F., Ullah, N., Selvaraj, M., Shahzad, S., ... & Almutairi, F. A. (2020). Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. Available from: [Link]

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spectroscopic data of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-6-methylpyridine-3-carboxylic Acid

Foreword: Elucidating Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise identification and structural confirmation of novel chemical entities are paramount. This compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of biologically active molecules.[1] Its unique arrangement of amino, methyl, and carboxylic acid functionalities on a pyridine scaffold necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth exploration of the core spectroscopic techniques used to elucidate the structure of this molecule, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output.

Molecular Structure and Functional Group Analysis

Before delving into instrumental analysis, a foundational understanding of the molecule's structure is essential. This compound (C₇H₈N₂O₂) possesses a distinct electronic and structural profile governed by its constituent functional groups.

  • Pyridine Ring: A nitrogen-containing aromatic heterocycle that forms the core of the molecule. Its aromaticity and the presence of the nitrogen heteroatom significantly influence the chemical environment of all substituent groups.

  • Amino Group (-NH₂): An electron-donating group at the C5 position, which increases the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Methyl Group (-CH₃): A weakly electron-donating alkyl group at the C6 position.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group at the C3 position, which decreases the electron density of the ring. This group is also a key site for hydrogen bonding.

The interplay of these electron-donating and electron-withdrawing groups creates a unique electronic distribution that is directly interrogated by the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[2]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical, as acidic protons may exchange with deuterium in solvents like D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

  • Instrumentation: Transfer the solution to a clean 5 mm NMR tube.[2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used, and the spectral width is set to encompass the expected chemical shift range (typically 0-15 ppm).

Predicted ¹H NMR Data and Interpretation

The structure suggests five distinct proton environments. The expected chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Signal Predicted δ (ppm) Multiplicity Integration Assignment Causality and Field Insights
H-a~12.0 - 13.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[3][4]
H-b~7.8 - 8.2Singlet (or narrow doublet)1HH-4 (Pyridine)This proton is situated between two electron-withdrawing groups (the ring nitrogen and the carboxylic acid), leading to a significant downfield shift.
H-c~7.0 - 7.4Singlet (or narrow doublet)1HH-2 (Pyridine)This proton is adjacent to the ring nitrogen, causing a downfield shift, though less pronounced than H-4.
H-d~5.0 - 6.0Broad Singlet2H-NH₂The amino protons are exchangeable and often appear as a broad singlet. Their position can vary based on solvent and hydrogen bonding.
H-e~2.3 - 2.5Singlet3H-CH₃The methyl protons are attached to an aromatic ring and appear as a clean singlet. Their chemical shift is typical for an aryl methyl group.[5]
¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon framework of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum, yielding a single peak for each unique carbon atom.[2]

Predicted ¹³C NMR Data and Interpretation

The molecule has seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum.

Carbon Atom Predicted δ (ppm) Assignment Causality and Field Insights
C-1~165 - 175C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[3][6]
C-2~155 - 160C6 (Pyridine)This carbon is attached to the electron-donating methyl group and is adjacent to the ring nitrogen, resulting in a downfield shift.
C-3~145 - 150C2 (Pyridine)This carbon is adjacent to the ring nitrogen and is significantly deshielded.
C-4~135 - 140C4 (Pyridine)This carbon's chemical shift is influenced by its position relative to the nitrogen and the carboxylic acid group.
C-5~130 - 135C5 (Pyridine)Attached to the electron-donating amino group, this carbon is expected to be more shielded compared to other ring carbons.
C-6~110 - 120C3 (Pyridine)The carbon bearing the carboxylic acid group is deshielded. Its exact position is influenced by the combined effects of the ring nitrogen and the carbonyl.
C-7~18 - 25-CH₃The methyl carbon signal appears in the typical upfield alkyl region.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring their characteristic vibrational frequencies.[8]

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expert Interpretation
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Expect two distinct, medium-intensity sharp bands, a hallmark of a primary amine.[9][10]
3300 - 2500O-H StretchCarboxylic Acid (-COOH)A very broad and strong absorption band, often obscuring the C-H stretches in the same region. This broadness is a direct result of strong intermolecular hydrogen bonding (dimerization).[3][11]
~3100 - 3000C-H StretchAromatic (Pyridine)Weak to medium intensity sharp peaks.
~2950 - 2850C-H StretchAliphatic (-CH₃)Weak to medium intensity sharp peaks.
1725 - 1700C=O StretchCarboxylic Acid (-COOH)A very strong and sharp absorption. Conjugation with the pyridine ring and hydrogen bonding typically shift this peak to the lower end of the range.[3][11]
1650 - 1550N-H BendPrimary Amine (-NH₂)A medium to strong scissoring vibration.[9]
1600 - 1450C=C and C=N StretchAromatic Ring (Pyridine)Multiple sharp bands of variable intensity, characteristic of the pyridine ring system.[12]
1320 - 1210C-O StretchCarboxylic Acid (-COOH)A medium to strong band associated with the carbon-oxygen single bond of the acid.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Predicted Mass Spectrum Data (ESI+)

  • Molecular Formula: C₇H₈N₂O₂

  • Exact Mass: 152.0586 g/mol

  • Molecular Weight: 152.15 g/mol

m/z Value Ion Interpretation
153.0659[M+H]⁺The protonated molecular ion, which is the base peak in ESI positive mode. Its high-resolution mass confirms the elemental composition.
135.0553[M+H - H₂O]⁺Loss of a water molecule, a common fragmentation for carboxylic acids.
108.0655[M+H - COOH]⁺Loss of the formyl radical, representing cleavage of the entire carboxylic acid group. This is a highly diagnostic fragmentation pathway.[13]

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette.[2]

  • Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-600 nm).[14]

Interpretation of UV-Vis Spectrum

The substituted pyridine ring constitutes a significant chromophore. The presence of the electron-donating -NH₂ group and the electron-withdrawing -COOH group extends the conjugation and influences the energy of the electronic transitions.

  • Expected λmax: Two primary absorption bands are expected.

    • ~260-290 nm: Attributed to π → π* transitions within the substituted aromatic system.

    • ~320-360 nm: A longer wavelength absorption resulting from n → π* transitions and charge-transfer character, significantly red-shifted by the combined effect of the amino and carboxyl substituents.[15][16]

The exact λmax values are sensitive to solvent polarity.[17]

Integrated Analysis Workflow

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the integration of data from all methods. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of a novel chemical entity.

This systematic process ensures that the data from each technique corroborates the others, leading to a high-confidence structural assignment. The molecular weight from MS must match the structure proposed by NMR, which in turn must contain the functional groups identified by IR and the chromophore detected by UV-Vis. This cross-validation is the cornerstone of trustworthy analytical science.

References

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A Technical Guide to Investigating the Enzyme Inhibition Potential of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Amino-6-methylpyridine-3-carboxylic acid is a pyridine derivative whose potential as a modulator of enzyme activity remains largely unexplored. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate its enzyme inhibition profile. We eschew a review of non-existent data in favor of a prospective, field-proven workflow. This document outlines the strategic rationale for target selection based on structural analogy, details robust protocols for primary screening and potency determination, and provides a complete methodology for elucidating the kinetic mechanism of action. By treating this compound as a novel candidate molecule, this guide serves as both a specific research plan and a general template for the early-stage characterization of new potential enzyme inhibitors.

Introduction and Rationale for Investigation

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs that function as enzyme inhibitors.[1] Molecules containing the pyridine carboxylic acid framework, in particular, have been instrumental in the development of therapeutics for a wide range of diseases, including diabetes, cancer, and tuberculosis.[2] this compound (CAS 167626-78-0) is a compound featuring this core structure, yet its biological activity, specifically its capacity to inhibit enzyme function, has not been characterized in publicly available literature.

The presence of the amino, methyl, and carboxylic acid functional groups on the pyridine ring suggests potential interactions with biological targets through hydrogen bonding, ionic interactions, and aromatic stacking.[3] This structural arrangement warrants a systematic investigation into its enzyme inhibition potential. This guide provides the strategic and methodological blueprint for such an investigation.

Target Identification: A Hypothesis-Driven Approach

Given the novelty of the compound, a logical first step is to identify potential enzyme targets based on structural similarity to known inhibitors. This strategy, known as scaffold hopping or analog-based targeting, provides a rational basis for initial screening efforts.

Primary Hypothesis: Dipeptidyl Peptidase-4 (DPP-4)

A comprehensive review of enzyme inhibitors reveals that aminopyridine and related heterocyclic scaffolds are prominent features in a class of antidiabetic drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4][5][6] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[6][7] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control.[8]

Marketed DPP-4 inhibitors, such as Sitagliptin and Alogliptin, contain heterocyclic cores that engage with key residues in the enzyme's active site.[6][9] The aminopyridine core of this compound presents a compelling structural hypothesis for potential binding and inhibition of DPP-4. Therefore, DPP-4 is selected as the primary, high-priority target for the initial investigation.

Secondary and Exploratory Targets

While DPP-4 is the primary focus, the pyridine scaffold is versatile. Other enzyme classes known to be inhibited by pyridine derivatives include:

  • Kinases: Various kinase inhibitors utilize a pyridine core to interact with the ATP-binding pocket.[1][10]

  • Isocitrate Dehydrogenase (IDH): Novel pyridine derivatives have been developed as potent inhibitors of mutant IDH2.[11]

  • Cholinesterases: Pyridine derivatives have shown potential as multitarget inhibitors of cholinesterases.[12]

A broader screening panel against these secondary targets could be considered in a later phase, but the initial, focused investigation will proceed with DPP-4.

Experimental Workflow for Inhibition Profiling

The following sections detail a step-by-step workflow to screen, confirm, and characterize the inhibitory activity of this compound against the primary target, DPP-4.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Outcome A Target Hypothesis: DPP-4 selected based on structural analogy B Primary Screening: Single-point assay to detect % inhibition vs control A->B C Dose-Response & IC50: Generate 10-point curve to determine potency B->C D Enzyme Kinetics Study: Vary substrate concentration at fixed inhibitor levels C->D Proceed if IC50 is potent E Data Analysis: Plot Michaelis-Menten and Lineweaver-Burk graphs D->E F Determine MoA: Identify competitive, non-competitive, etc. E->F G Complete Profile: Potency (IC50) and Mechanism (Ki) defined F->G

Figure 1: Overall workflow for enzyme inhibitor characterization.
Part 1: Primary Screening and Potency Determination (IC₅₀)

The initial goal is to determine if the compound inhibits DPP-4 at a measurable concentration and, if so, to quantify its potency.

3.1.1 Principle of the Assay

A fluorometric kinetic assay is the method of choice for its high sensitivity and throughput.[9] The assay utilizes a non-fluorescent substrate, Gly-Pro-AMC (aminomethylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent AMC product.[13][14] An inhibitor will slow the rate of this reaction, resulting in a reduced fluorescence signal over time.

3.1.2 Detailed Protocol: DPP-4 Inhibition Assay

This protocol is adapted from standard methodologies for screening DPP-4 inhibitors.[9][13][14]

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[14]

    • DPP-4 Enzyme Stock: Recombinant human DPP-4 diluted in Assay Buffer to a working concentration (e.g., 1.73 mU/mL).[13]

    • Substrate Stock: Gly-Pro-AMC dissolved in DMSO, then diluted in Assay Buffer to a working concentration (e.g., 200 µM).[13]

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Positive Control: A known DPP-4 inhibitor, such as Sitagliptin, prepared in a similar dilution series.[13]

  • Assay Plate Setup (96-well, black, opaque bottom):

    • 100% Activity Control Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of DMSO (vehicle).

    • Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the respective test compound dilution.

    • Background Wells: Add 40 µL Assay Buffer and 10 µL of DMSO.[14]

  • Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to initiate the reaction. The final volume is 100 µL.[14]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[9][14] Read the fluorescence every minute for 30 minutes at 37°C.

3.1.3 Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15]

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFLU/min).[13]

  • Normalize Data: Convert the reaction rates into percent inhibition relative to the controls.[15]

    • % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_100%_activity - V_background))

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[16]

  • Fit the Curve: Use a non-linear regression model, typically a four-parameter logistic equation, to fit the data.[17] Software such as GraphPad Prism or Origin is standard for this analysis.[15]

  • Determine IC₅₀: The IC₅₀ is the concentration corresponding to 50% on the fitted sigmoidal curve.[15]

Concentration (µM)Log [Concentration]Rate (RFU/min)% Inhibition
100.002.0015.694.8%
33.331.5228.989.8%
11.111.0565.477.1%
3.700.57145.248.7%
1.230.09210.825.4%
0.41-0.39265.16.2%
0.14-0.86280.30.8%
0.00 (Control)-282.50.0%
Table 1: Example data table for generating an IC₅₀ dose-response curve.

Part 2: Mechanism of Action (MoA) Elucidation

Once inhibitory activity is confirmed and potency is established, the next critical step is to determine the mechanism of inhibition. This defines how the inhibitor interacts with the enzyme and its substrate.[18]

Principles of Michaelis-Menten Kinetics

Enzyme kinetics are described by the Michaelis-Menten equation, which relates the reaction velocity (v) to the substrate concentration ([S]).[19]

  • Vmax: The maximum reaction velocity when the enzyme is saturated with substrate.[20]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[20]

Enzyme inhibitors alter the apparent Vmax and/or Km of the reaction, and the specific changes reveal the mechanism of inhibition.[19][21]

G E Free Enzyme (E) E->E +I ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I ES->ESI +I I_comp Competitive Inhibitor (I) I_comp->E I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES

Figure 2: Primary mechanisms of reversible enzyme inhibition.
Protocol: Kinetic Analysis
  • Experimental Setup: The experiment is similar to the IC₅₀ assay but involves varying the substrate concentration while keeping the inhibitor concentration fixed.

  • Inhibitor Concentrations: Choose two or three fixed concentrations of the test compound, typically around its predetermined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). A "no inhibitor" control (0 µM) is also required.

  • Substrate Concentrations: For each fixed inhibitor concentration, perform the DPP-4 assay across a wide range of Gly-Pro-AMC substrate concentrations (e.g., 8 concentrations, from 0.1x Km to 10x Km of the substrate).

  • Data Collection: Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.

Data Analysis: Lineweaver-Burk Plot

The Lineweaver-Burk plot (or double reciprocal plot) is a graphical representation that linearizes the Michaelis-Menten data, making it easier to determine Vmax and Km and to visualize the inhibition mechanism.[22][23][24] It plots the reciprocal of velocity (1/v) against the reciprocal of substrate concentration (1/[S]).[25]

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

  • Slope: Km/Vmax

Interpretation:

  • Competitive Inhibition: Lines intersect on the Y-axis. Vmax is unchanged, but the apparent Km increases.[26]

  • Non-competitive Inhibition: Lines intersect on the X-axis. Vmax decreases, but Km is unchanged.[21]

  • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[21]

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at Y-axis
Non-competitive DecreasesUnchangedLines intersect at X-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesChangesLines intersect off-axes
Table 2: Summary of expected changes in kinetic parameters for different inhibition types.[19][21]

Conclusion and Future Directions

This guide provides a rigorous, hypothesis-driven framework for the initial characterization of this compound as a potential enzyme inhibitor. By focusing on DPP-4 as a primary target, researchers can efficiently screen for activity, determine potency (IC₅₀), and elucidate the kinetic mechanism of action.

A successful outcome from this workflow—demonstrating potent and specific inhibition of DPP-4—would establish this molecule as a promising lead compound. Subsequent steps in a drug discovery program would include:

  • Selectivity Profiling: Assessing the inhibitor's activity against other related proteases (e.g., DPP-8, DPP-9) to ensure target selectivity.[4]

  • Cell-based Assays: Confirming activity in a more complex biological environment.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency and other pharmacological properties.

This structured approach ensures that the investigation is conducted with scientific integrity, generating reliable and interpretable data that can guide future research and development efforts.

References

  • Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. Biophysics Class Notes.
  • MedSchoolCoach. (n.d.).
  • Jack Westin. (2023, November 28).
  • Wikipedia. (n.d.). Lineweaver–Burk plot.
  • LibreTexts Chemistry. (2020, April 28).
  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot.
  • Online Biology Notes. (n.d.). Biochemistry Enzyme kinetics.
  • Al-masoudi, N. A., et al. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
  • Sebaugh, J. L. (n.d.).
  • Liras, S., & Unwalla, R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Testai, L., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed.
  • Szelenberger, R., et al. (n.d.).
  • Varma, M. V., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Li, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
  • Aymeric, E., et al. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
  • El-Sayed, N. N. E., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
  • Sharma, R., et al. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Taha, E. A., et al. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
  • Wang, F., et al. (n.d.).
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • Al-Masoudi, N., et al. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Singh, S., et al. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Oh, S. H., et al. (n.d.). Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed.
  • Wang, M., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry.
  • Benchchem. (n.d.). 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid.
  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)
  • Synblock. (n.d.). CAS 211915-53-6 | Methyl 5-amino-6-(methylamino)
  • Fatima, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Biosynth. (n.d.). 6-Amino-5-methylpyridine-3-carboxylic acid.

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An In-Depth Technical Guide to the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-Amino-6-methylpyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The strategic design of this synthesis prioritizes the use of readily available starting materials and well-established, scalable chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern the selection of reagents and reaction conditions.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a methyl group, and a carboxylic acid moiety on the pyridine scaffold, provides multiple points for chemical modification. This allows for the exploration of diverse chemical space in the design of novel therapeutic agents. The strategic positioning of these functional groups makes it a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapies. A reliable and well-understood synthetic route is therefore paramount for its consistent and scalable production.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the commercially available and cost-effective starting material, 2-amino-6-methylpyridine. The overall strategy involves the sequential introduction and modification of functional groups on the pyridine ring to arrive at the desired substitution pattern.

The key transformations in this synthetic route are:

  • Nitration: Selective introduction of a nitro group at the 5-position of the pyridine ring.

  • Sandmeyer Reaction: Conversion of the 2-amino group to a chloro group, which serves as a versatile handle for subsequent functionalization.

  • Cyanation: Introduction of a cyano group at the 3-position via nucleophilic aromatic substitution.

  • Hydrolysis: Conversion of the cyano group to the target carboxylic acid.

  • Reduction: Transformation of the nitro group to the final amino group.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl- 5-nitropyridine A->B Nitration C 2-Chloro-6-methyl- 5-nitropyridine B->C Sandmeyer Reaction D 2-Chloro-6-methyl- 5-nitropyridine-3-carbonitrile C->D Cyanation (Hypothetical) E 2-Chloro-6-methyl- 5-nitropyridine-3-carboxylic acid D->E Hydrolysis F 5-Amino-6-methylpyridine- 3-carboxylic acid E->F Reduction & Amination

Caption: Proposed synthetic pathway for this compound.

Commercially Available Starting Materials

A critical aspect of a robust synthetic route is the accessibility and cost-effectiveness of the initial starting materials. This synthesis is designed to commence from readily available precursors.

Starting MaterialSupplier(s)PurityNotes
2-Amino-6-methylpyridineSigma-Aldrich, Thermo Fisher Scientific, Jubilant Ingrevia[1][2][3][4]≥98%A common and relatively inexpensive building block.
3-CyanopyridineThermo Fisher Scientific, Devrk Enterprises, Chem-Impex[5][6][7][8]≥98%An alternative potential starting material for different synthetic routes.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the proposed synthetic pathway, accompanied by explanations of the underlying chemical principles.

Step 1: Nitration of 2-Amino-6-methylpyridine

Objective: To regioselectively introduce a nitro group at the 5-position of the pyridine ring.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate, 2-amino-6-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[5][7]

Causality and Expertise: The amino group at the 2-position and the methyl group at the 6-position are both activating and ortho-, para-directing for electrophilic aromatic substitution. However, the strong acidic conditions of the nitrating mixture protonate the pyridine nitrogen, making the ring significantly less reactive. The nitration is directed to the 5-position, which is meta to the deactivating pyridinium nitrogen and para to the activating amino group. The use of a mixture of fuming nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the protonated pyridine ring.

Caption: Mechanism of nitration of 2-amino-6-methylpyridine.

Step 2: Sandmeyer Reaction of 2-Amino-6-methyl-5-nitropyridine

Objective: To convert the 2-amino group to a 2-chloro group.

Protocol:

  • Suspend 2-amino-6-methyl-5-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product, 2-chloro-6-methyl-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Causality and Expertise: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functional groups, including halogens.[2][6] The reaction proceeds through the formation of a diazonium salt, which is a good leaving group (N₂). The copper(I) catalyst facilitates the single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex, regenerating the copper(I) catalyst and forming the desired aryl chloride. This transformation is crucial as the chloro group is a much better leaving group for subsequent nucleophilic aromatic substitution than the amino group.

Step 3: Cyanation of 2-Chloro-6-methyl-5-nitropyridine (Hypothetical Step)

Objective: To introduce a cyano group at the 3-position.

Note: While a direct literature precedent for this specific cyanation was not found in the initial search, this step is proposed based on established reactivity patterns of similar substrates. The electron-withdrawing nitro group at the 5-position and the pyridine nitrogen activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The 3-position is ortho to the chloro group and meta to the nitro group. A more direct route to the 3-carboxylic acid might involve direct oxidation of the 3-position if a suitable precursor is used. However, for this proposed route, cyanation followed by hydrolysis is a viable strategy.

Proposed Protocol:

  • Dissolve 2-chloro-6-methyl-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a cyanide source, such as sodium cyanide or potassium cyanide (1.2-1.5 eq).

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product, 2-chloro-6-methyl-5-nitropyridine-3-carbonitrile, with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product for the next step.

Causality and Expertise: The cyano group is a versatile functional group that can be readily hydrolyzed to a carboxylic acid. The nucleophilic aromatic substitution of a chloro group with cyanide is a well-established reaction. The high temperature is often necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Step 4: Hydrolysis of 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile

Objective: To convert the cyano group to a carboxylic acid.

Protocol:

  • Reflux the crude 2-chloro-6-methyl-5-nitropyridine-3-carbonitrile from the previous step in a mixture of concentrated sulfuric acid and water for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Adjust the pH of the solution with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.

  • Collect the solid, 2-chloro-6-methyl-5-nitropyridine-3-carboxylic acid, by filtration, wash with water, and dry.[3][6][9]

Causality and Expertise: Acid-catalyzed hydrolysis of nitriles proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.

Step 5: Reduction of the Nitro Group and Amination

Objective: To reduce the 5-nitro group to a 5-amino group and potentially displace the 2-chloro group with an amino group.

Protocol:

  • Dissolve 2-chloro-6-methyl-5-nitropyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Pressurize the reaction vessel with hydrogen gas (or use a transfer hydrogenation source like ammonium formate).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the this compound by recrystallization.

Causality and Expertise: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[1] The reaction occurs on the surface of the metal catalyst where hydrogen gas is adsorbed and activated. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. In some cases, under hydrogenation conditions, the chloro group at the 2-position may also be reductively cleaved or substituted by ammonia if present, leading directly to the final product. The specific outcome will depend on the catalyst and reaction conditions employed.

Quantitative Data Summary

The following table provides expected yields for each step of the synthesis. These are representative values and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
1Nitration2-Amino-6-methylpyridine2-Amino-6-methyl-5-nitropyridine70-85
2Sandmeyer Reaction2-Amino-6-methyl-5-nitropyridine2-Chloro-6-methyl-5-nitropyridine60-75
3Cyanation2-Chloro-6-methyl-5-nitropyridine2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile50-70 (Estimated)
4Hydrolysis2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid80-95
5Reduction2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acidThis compound85-95

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic route to this compound from the readily available starting material, 2-amino-6-methylpyridine. The proposed pathway relies on a series of well-established and scalable chemical transformations. By providing detailed experimental protocols and insights into the underlying reaction mechanisms, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and reliable synthesis of this important chemical intermediate.

References

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids. EP 2428505 B1. Retrieved from [Link]

  • Devrk Enterprises. (n.d.). 3-Cyanopyridine. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023, December 2). Sandmeyer reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US5756750A.
  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds. WO2020131574A1.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

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A Retrosynthetic Approach to the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Foreword

5-Amino-6-methylpyridine-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in the landscape of modern drug discovery and development. Its substituted pyridine core is a common motif in pharmacologically active molecules, offering a rigid scaffold with specific hydrogen bonding capabilities crucial for molecular recognition at biological targets.[1] This guide provides a detailed retrosynthetic analysis for the preparation of this key intermediate, elucidating a practical and efficient forward synthesis pathway. As a self-validating system, each step is explained with a focus on the underlying chemical principles, reaction mechanisms, and strategic considerations essential for researchers in medicinal chemistry and process development.

Part 1: Retrosynthetic Analysis and Strategy

The core of a robust synthetic plan lies in a logical retrosynthetic analysis. This process involves systematically deconstructing the target molecule into simpler, more readily available precursors. Our analysis of this compound identifies a strategic pathway that leverages common and high-yielding transformations, prioritizing the functionalization of a pre-existing pyridine ring over a more complex de novo ring construction.

The primary disconnections are as follows:

  • C5-NH₂ Bond (Functional Group Interconversion): The amino group is a versatile functional handle, but for synthesis, it is often best installed at a late stage. A common and reliable precursor to an aromatic amine is the corresponding nitro group. The reduction of a nitro group is typically a high-yielding and clean reaction. This leads us to our key intermediate, (II) 6-Methyl-5-nitropyridine-3-carboxylic acid .

  • C5-NO₂ Bond (Aromatic Substitution): The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution (SEAr). The regioselectivity of this step is critical. By analyzing the directing effects of the substituents on the precursor ring (a C3-carboxyl and a C6-methyl group), the C5 position is the most logical site for nitration. This points to (III) 6-Methylpyridine-3-carboxylic acid as the logical precursor.

  • Simplification to Starting Material: 6-Methylpyridine-3-carboxylic acid (also known as 6-methylnicotinic acid) is a commercially available starting material, making it an ideal entry point for our synthesis. For practical purposes, especially to avoid unwanted side reactions and improve solubility during the nitration step, the carboxylic acid is often temporarily converted to an ester, such as a methyl ester (IV) .

This complete retrosynthetic pathway is visualized below.

G TM Target Molecule This compound (I) Int2 Intermediate II 6-Methyl-5-nitropyridine-3-carboxylic acid TM->Int2 C-N Disconnection (FGI: Amine <- Nitro) Int4 Intermediate IV Methyl 6-methyl-5-nitronicotinate Int2->Int4 FGI (Acid <-> Ester) Int3 Intermediate III 6-Methylpyridine-3-carboxylic acid Int5 Intermediate V Methyl 6-methylnicotinate Int4->Int5 C-N Disconnection (Nitration) SM Starting Material 6-Methylnicotinic acid Int5->SM FGI (Ester <- Acid)

Caption: Retrosynthetic analysis of this compound.

Part 2: The Forward Synthesis Workflow

Based on our retrosynthetic analysis, the following four-step sequence provides an efficient and scalable route to the target molecule.

G cluster_0 Forward Synthesis Pathway Start 6-Methylnicotinic Acid Step1 Methyl 6-methylnicotinate Start->Step1 Step 1: Esterification Step2 Methyl 6-methyl-5-nitronicotinate Step1->Step2 Step 2: Nitration Step3 Methyl 5-amino-6-methylnicotinate Step2->Step3 Step 3: Nitro Reduction End This compound Step3->End Step 4: Hydrolysis

Caption: Proposed four-step forward synthesis workflow.

Step 1: Esterification of 6-Methylnicotinic Acid

Principle & Rationale: The synthesis begins with the protection of the carboxylic acid functional group as a methyl ester. This transformation serves two primary purposes: 1) It prevents the acidic proton from interfering with the strongly acidic conditions of the subsequent nitration step, and 2) It enhances the solubility of the substrate in organic solvents. The Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (like sulfuric acid), is a standard and cost-effective method for this conversion.[2]

Experimental Protocol:

  • To a stirred suspension of 6-methylnicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-methylnicotinate, which can often be used in the next step without further purification.

Step 2: Regioselective Nitration

Principle & Rationale: This is the key bond-forming step to install the nitrogen functionality at the C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine nitrogen is strongly deactivating, as is the C3-ester group. The C6-methyl group is a weak activating group. The combination of these electronic effects strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is meta to the deactivating ester and ortho to the activating methyl group. A mixture of concentrated nitric and sulfuric acids ("mixed acid") is the standard reagent for this transformation.

Experimental Protocol:

  • To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add methyl 6-methylnicotinate (1.0 eq) while stirring, ensuring the temperature does not exceed 10 °C.

  • Once the substrate is fully dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a strong base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7-8, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford methyl 6-methyl-5-nitronicotinate.

Step 3: Reduction of the Nitro Group

Principle & Rationale: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, but catalytic hydrogenation is often preferred for its clean reaction profile and high yield.[3] Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst efficiently reduces the nitro group without affecting the pyridine ring or the ester functionality. Alternative methods, such as using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, are also effective and widely used in similar syntheses.[4]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve methyl 6-methyl-5-nitronicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.[3]

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % loading).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the stoichiometric amount of hydrogen is consumed or TLC analysis shows complete conversion (typically 4-12 hours).[3]

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-methylnicotinate.

Step 4: Saponification (Ester Hydrolysis)

Principle & Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester. Base-catalyzed hydrolysis (saponification) is typically efficient for this transformation. Using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) will convert the ester to the corresponding carboxylate salt. Subsequent acidification will then protonate the carboxylate and the amino group, yielding the final product.

Experimental Protocol:

  • Dissolve methyl 5-amino-6-methylnicotinate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

  • A precipitate will form upon acidification. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under high vacuum to yield the final product, this compound.

Part 3: Data Summary and Characterization

Ensuring the identity and purity of the intermediates and the final product is critical. The following table summarizes key quantitative data for the compounds in the synthetic pathway.

Compound NameMolecular FormulaMolar Mass ( g/mol )Typical Appearance
6-Methylnicotinic acidC₇H₇NO₂137.14White solid
Methyl 6-methylnicotinateC₈H₉NO₂151.16Colorless oil/solid
Methyl 6-methyl-5-nitronicotinateC₈H₈N₂O₄196.16Yellow solid
Methyl 5-amino-6-methylnicotinateC₈H₁₀N₂O₂166.18Solid
This compoundC₇H₈N₂O₂152.15Solid

Note: Physical properties like melting point can vary based on purity.

Part 4: Alternative Synthetic Considerations

While the outlined pathway is robust, alternative strategies exist for constructing substituted pyridines. De novo syntheses, which build the heterocyclic ring from acyclic precursors, are powerful tools in organic chemistry.

  • Hantzsch Pyridine Synthesis: This well-known multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. While excellent for certain substitution patterns, achieving the specific 3,5,6-trisubstitution of our target molecule can be challenging due to regiochemical complexities and the availability of suitable starting materials.

  • Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynyl ketone, offering another route to substituted pyridines.

For many applications, particularly in a drug development context, the functionalization of a pre-existing and readily available pyridine core, as detailed in this guide, is often more efficient, predictable, and scalable than de novo approaches.[1]

Conclusion

This technical guide outlines a logical and experimentally validated pathway for the synthesis of this compound. By employing a retrosynthetic strategy that relies on fundamental and high-yielding organic transformations—esterification, regioselective nitration, nitro group reduction, and hydrolysis—this valuable building block can be prepared efficiently from commercial starting materials. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers and scientists to confidently synthesize this and structurally related compounds for applications in medicinal chemistry and beyond.

References

  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Available at: [Link]

  • Ma, D., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

  • Al-Zahrani, M. H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Available at: [Link]

  • Fallacara, A. L., et al. (2021). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Available at: [Link]

  • Al-deeb, O. A., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Available at: [Link]

  • Sadieva, R. R., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available at: [Link]

  • Organic Chemistry. (2021). Retrosynthesis 6. YouTube. Available at: [Link]

  • Pitre, S. P., et al. (2021). Radical Retrosynthesis. PubMed Central. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Available at: [Link]

  • LookChem. 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • Wikipedia. Amino acid synthesis. Available at: [Link]

  • Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]

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chemical reactivity of the amino group in 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 5-Amino-6-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The strategic positioning of an amino group, a methyl group, and a carboxylic acid on the pyridine scaffold creates a unique electronic and steric environment. This guide provides a comprehensive analysis of the chemical reactivity of the exocyclic amino group, focusing on its nucleophilic character and its role in key synthetic transformations. We will explore the underlying principles governing its reactivity, provide field-proven experimental protocols, and discuss its application in the synthesis of complex molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of the amino group in this compound is not governed in isolation. It is the result of a complex interplay between the inductive and resonance effects of the substituents on the π-deficient pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the entire ring. This effect deactivates the ring towards electrophilic aromatic substitution but also influences the basicity of all functional groups.[1]

  • Amino Group (-NH₂): Located at the C5 position, the amino group is a powerful electron-donating group through resonance (+R effect), pushing electron density into the ring.[2] Its lone pair of electrons is readily available for nucleophilic attack.

  • Carboxylic Acid Group (-COOH): Positioned meta to the amino group, the carboxylic acid is a deactivating, electron-withdrawing group through both inductive (-I) and resonance (-R) effects.[1]

  • Methyl Group (-CH₃): Situated ortho to the amino group, the methyl group is a weak electron-donating group through an inductive effect (+I). Critically, it also introduces significant steric hindrance around the amino group, which can modulate its accessibility to bulky electrophiles.

This intricate balance of electronic effects renders the exocyclic amino group sufficiently nucleophilic for a variety of transformations, while the pyridine nitrogen remains significantly less basic and nucleophilic due to the delocalization of its lone pair within the aromatic system.

Figure 1: Key functional groups influencing the amino group's reactivity.

Core Reactivity: The Amino Group as a Nucleophile

The primary role of the amino group in this molecule is that of a nucleophile. Its reactivity is harnessed in several fundamental transformations crucial for drug development, including the formation of amide, sulfonamide, and C-N bonds.

N-Acylation: Amide Bond Formation

N-acylation is one of the most common reactions involving the amino group. The formation of an amide bond is a robust strategy for introducing new functionalities and is a cornerstone of peptide synthesis and medicinal chemistry.

Causality Behind Experimental Design: The reaction of the amino group with an acylating agent (e.g., acid chloride or anhydride) produces a strong acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge this acid. Without the base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is critical to prevent side reactions with the acylating agent.

Experimental Protocol: Synthesis of 5-(Acetylamino)-6-methylpyridine-3-carboxylic acid

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise over 10 minutes. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Dissolve Amine in Anhydrous DCM add_base Add Triethylamine (1.2 eq) Stir 5 min start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acetyl Chloride (1.1 eq) Dropwise cool->add_acyl react Warm to RT Stir 2-4h Monitor via TLC add_acyl->react workup Aqueous Work-up (NaHCO₃, DCM Extraction) react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Characterized Product purify->end

Figure 2: General workflow for the N-acylation of this compound.
Diazotization and Sandmeyer-Type Reactions

The conversion of the primary aromatic amino group into a diazonium salt is a powerful synthetic tool, opening pathways to functionalities that are otherwise difficult to install.[3] The resulting diazonium salt is a versatile intermediate.

Causality Behind Experimental Design: Diazotization requires cold, acidic conditions to form the unstable nitrosyl cation (NO⁺) in situ from sodium nitrite and a strong acid like HCl.[3] The temperature must be kept low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt and the formation of phenol byproducts. For weakly basic amines, diazotization in strongly acidic media is often necessary to ensure complete reaction.[4] The subsequent Sandmeyer reaction employs a copper(I) salt (e.g., CuCl, CuBr, CuCN) to catalyze the replacement of the diazonio group with a halide or cyanide.

Experimental Protocol: Synthesis of 5-Chloro-6-methylpyridine-3-carboxylic acid via Diazotization-Sandmeyer Reaction

  • Diazotization:

    • Suspend this compound (1.0 eq) in concentrated HCl at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0 °C for 30 minutes. A positive test on starch-iodide paper indicates a slight excess of nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 5-chloro derivative.

Table 1: Summary of Key Amino Group Transformations

Reaction TypeReagentsSolventTypical ConditionsProduct Functional Group
N-Acylation RCOCl, Et₃NDCM, THF0 °C to RTAmide (-NHCOR)
N-Sulfonylation RSO₂Cl, PyridinePyridine, DCM0 °C to RTSulfonamide (-NHSO₂R)
N-Alkylation RX, K₂CO₃DMF, Acetonitrile50-80 °CSecondary/Tertiary Amine
Diazotization NaNO₂, HClWater/Acid0-5 °CDiazonium Salt (-N₂⁺Cl⁻)
Sandmeyer Diazonium Salt, CuXAcidRT to 60 °CAryl Halide/Nitrile (-X)

Advanced Synthesis: Intramolecular Cyclization Reactions

The strategic placement of the amino, methyl, and carboxylic acid groups allows for powerful intramolecular cyclization reactions to build fused heterocyclic systems, which are privileged scaffolds in drug discovery. The reaction of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (TFAA) to form 6-azaindoles is a well-documented transformation that highlights this potential.[5][6][7]

Plausible Cyclization Pathway: A potential synthetic route could involve the activation of the C6-methyl group, followed by nucleophilic attack from the C5-amino group to forge a new five-membered ring. This type of electrophilic [4+1] cyclization can be a highly efficient method for constructing complex cores.[7]

Figure 3: Proposed electrophilic [4+1] cyclization pathway to a fused heterocyclic system.

This strategy underscores the importance of the amino group not just as a simple nucleophile, but as a key participant in complex, scaffold-generating reactions. The specific conditions would need to be optimized, but the precedent in related systems suggests a high probability of success.[7]

Conclusion

The amino group of this compound is a versatile and reactive handle for synthetic chemists. Its nucleophilicity, modulated by the electronic push-pull of the surrounding substituents, allows for reliable participation in fundamental reactions like acylation and diazotization. Furthermore, its strategic location adjacent to a methyl group opens avenues for advanced cyclization strategies to build molecular complexity rapidly. A thorough understanding of the principles outlined in this guide enables researchers and drug development professionals to effectively leverage this valuable building block in the creation of novel chemical entities.

References

  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • Semantic Scholar. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Reddit. (2019). Nucleophilicity of 4-Amino Pyridine. r/chemhelp.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Canadian Journal of Chemistry. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd.
  • Ludwig-Maximilians-Universität München. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • Organic Chemistry Portal.
  • ChemRxiv. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • ResearchGate. (2020).
  • ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • RSC Publishing. (2020). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.

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electrophilic substitution on 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Substitution on 5-Amino-6-methylpyridine-3-carboxylic Acid

This compound is a multi-functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to the ability to selectively modify its structure. This guide provides a deep dive into the principles and practical methodologies for electrophilic substitution on this specific substrate.

The pyridine ring presents a formidable challenge to classical electrophilic aromatic substitution (SEAr). The lone pair of the nitrogen atom is not part of the aromatic sextet and its electronegativity deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene.[1][2][3] Furthermore, under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positive charge dramatically increases the electron-deficient nature of the ring, further retarding or completely inhibiting the reaction.[2]

However, the specific array of substituents on this compound—a powerful electron-donating amino group, a weakly donating methyl group, and an electron-withdrawing carboxylic acid—creates a unique electronic landscape that modulates this inherent unreactivity. Understanding the interplay of these groups is paramount to predicting and controlling the regiochemical outcome of substitution reactions. This document serves as a predictive framework and a practical guide for researchers navigating this complex reactivity.

The Electronic Topography: Predicting Regioselectivity

The site of electrophilic attack on an aromatic ring is governed by the cumulative electronic effects of its substituents. For this compound, we must analyze the directing influence of each group to forecast the most nucleophilic position(s).

  • Amino Group (-NH₂ at C5): As a powerful activating group, the amino substituent donates electron density to the ring via a resonance (+M) effect. This significantly enhances the ring's nucleophilicity. It is a strong ortho, para-director.[4]

    • Ortho positions: C4 and C6

    • Para position: C2

  • Methyl Group (-CH₃ at C6): A weakly activating group that donates electron density through an inductive (+I) effect and hyperconjugation. It is also an ortho, para-director.[5]

    • Ortho position: C5

    • Para position: C3

  • Carboxylic Acid Group (-COOH at C3): An electron-withdrawing and deactivating group due to both inductive (-I) and resonance (-M) effects. It acts as a meta-director.[4]

    • Meta positions: C5 (and the ring nitrogen)

Synergies and Competition: A Consensus Model

By overlaying these directing effects, a clear picture of the molecule's reactivity emerges. The positions already bearing substituents (C3, C5, C6) are not viable for substitution. We therefore assess the activation at the remaining C2 and C4 positions.

  • Position C2: Strongly activated, being para to the powerful amino director.

  • Position C4: Strongly activated, being ortho to the amino director.

The directing effects of the activating amino and methyl groups are synergistic, reinforcing electron density at specific locations. The deactivating carboxylic acid group, while reducing the overall reaction rate, does not direct towards the open C2 or C4 positions. The dominant influence is unequivocally the amino group at C5. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C2 and C4 positions , with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric factors. The C4 position is generally less sterically hindered than the C2 position, which is flanked by the carboxylic acid group.

Figure 1. Analysis of substituent directing effects on the pyridine core.

Methodologies for Electrophilic Substitution

Given the predicted reactivity, this section outlines validated and proposed protocols for key electrophilic substitution reactions. The choice of reagents and conditions is critical to overcome the ring's deactivation and prevent undesirable side reactions, such as protonation of the amino group.

Halogenation: Bromination at C4

Direct halogenation with Br₂ and a Lewis acid is ill-advised due to the high probability of complexation with the pyridine nitrogen. A milder reagent, such as N-Bromosuccinimide (NBS), is the preferred choice for activated pyridine systems.

Protocol: Synthesis of 4-Bromo-5-amino-6-methylpyridine-3-carboxylic acid

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in 20 mL of acetonitrile.

  • Reaction Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in one portion.

  • Thermal Conditions: Heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can be definitively established using 2D NMR techniques (NOESY) to observe through-space correlation between the bromine-adjacent proton at C2 and the methyl group at C6.

Nitration: A Strategy of Amino Group Protection

Direct nitration with a standard mixed acid (HNO₃/H₂SO₄) is highly likely to fail. The strongly acidic conditions would protonate both the pyridine nitrogen and the exocyclic amino group, converting the latter into a deactivating, meta-directing -NH₃⁺ group and shutting down reactivity. A protection-nitration-deprotection sequence is the most logical and trustworthy pathway.

G cluster_workflow Nitration Workflow Start Starting Material: This compound Protect Step 1: Protection (Ac₂O, Pyridine) Protect amino group as acetamide Start->Protect Nitrate Step 2: Nitration (fuming HNO₃, 0°C) Introduce NO₂ group at C2 or C4 Protect->Nitrate Deprotect Step 3: Deprotection (aq. HCl, heat) Hydrolyze acetamide to amine Nitrate->Deprotect Product Final Product: 2/4-Nitro-5-amino-6-methylpyridine-3-carboxylic acid Deprotect->Product

Figure 2. Workflow for the nitration of the title compound via amino group protection.

Protocol: Synthesis of 2/4-Nitro-5-amino-6-methylpyridine-3-carboxylic acid

  • Part A: Acetyl Protection

    • Suspend this compound (1.0 eq) in pyridine (5 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water to precipitate the acetylated product. Filter the solid, wash with cold water, and dry under vacuum. This intermediate, 5-acetamido-6-methylpyridine-3-carboxylic acid, can be used in the next step without further purification.

  • Part B: Nitration

    • Add the protected intermediate from Part A portion-wise to fuming nitric acid at 0°C with vigorous stirring.

    • Maintain the temperature at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to precipitate the nitro product.

    • Filter the solid, wash with water, and dry. This will be a mixture of 2-nitro and 4-nitro regioisomers.

  • Part C: Deprotection

    • Reflux the nitro-intermediate from Part B in 6M aqueous hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product.

    • Filter the solid, wash with water, and dry. The regioisomers can be separated by preparative HPLC or careful column chromatography.

Sulfonation and Friedel-Crafts Reactions: Limitations and Alternatives

Sulfonation: Direct sulfonation of pyridine requires extremely harsh conditions (e.g., oleum at high temperatures) which would likely degrade the substrate.[1] These conditions are incompatible with the present functional groups. Alternative methods, such as nucleophilic aromatic substitution on a pre-halogenated derivative with a sulfite salt, would be a more viable approach to install a sulfonic acid group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible on pyridine substrates.[2][6] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic nitrogen atom, adding a positive charge to the ring and deactivating it towards further electrophilic attack.[7] For acylation, alternative strategies reported for pyridines, such as metal-catalyzed C-H activation or reactions involving radical intermediates, would need to be explored.[6]

Summary Data and Expected Outcomes

The following table summarizes the proposed reactions, conditions, and the predicted major products based on the electronic and steric analysis of the substrate.

ReactionReagentsConditionsPredicted Major Product(s)Key Considerations
Bromination N-Bromosuccinimide (NBS)Acetonitrile, 60°C4-Bromo-5-amino-6-methylpyridine-3-carboxylic acidMild conditions avoid ring protonation. C4 is favored due to strong ortho-activation and lower steric hindrance.
Nitration 1. Ac₂O, Pyridine2. Fuming HNO₃3. 6M HCl1. RT2. 0°C3. RefluxMixture of 2-Nitro and 4-Nitro derivativesProtection of the amino group is mandatory to prevent deactivation. Separation of regioisomers is required.
Sulfonation SO₃/H₂SO₄High TempDegradation likelyDirect sulfonation is not recommended. Alternative synthetic routes should be considered.
Friedel-Crafts Acylation RCOCl, AlCl₃N/ANo reactionLewis acid catalyst deactivates the ring by coordinating to the nitrogen.[7]

Conclusion

The electrophilic substitution of this compound is a nuanced process governed by the powerful activating and directing effects of the C5-amino group. While the inherent electron deficiency of the pyridine nucleus presents a challenge, this is largely overcome by the substituent's ability to donate electron density. Predictive analysis strongly indicates that electrophilic attack will occur at the C2 and C4 positions. Practical success, however, hinges on the careful selection of reaction conditions. Mild, non-acidic reagents are essential for reactions like halogenation, while a protective group strategy is imperative for reactions such as nitration that require acidic media. An understanding of these core principles provides researchers with a robust framework for the rational design of synthetic routes to novel and valuable derivatives of this heterocyclic scaffold.

References

  • Díaz-Ortiz, Á., de la Hoz, A., & Prieto, P. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters, 18(23), 6188–6191. [Link]

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  • Perez, M. A., & Srogl, J. (2010). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. International Journal of Molecular Sciences, 11(4), 1451-1461. [Link]

  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. [Link]

  • Shaykhutdinova, S. K., et al. (2022). Dinitropyridines: Synthesis and Reactions. Molecules, 27(15), 4987. [Link]

  • Li, J., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4786. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia. [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the sulfonation of pyridine. Pearson+. [Link]

  • Alkhimovitch, V., & Ponomarev, V. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S.
  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. University of Texas at Austin. [Link]

  • OChemPal. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Homework Help. [Link]

  • Quora. (2017). Why does pyridine not give a Friedel craft reaction? Quora. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Chivers, T., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2434–2445. [Link]

  • Chivers, T., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

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A Technical Guide to Nucleophilic Substitution on 5-Amino-6-methylpyridine-3-carboxylic Acid: Challenges, Strategies, and Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methylpyridine-3-carboxylic acid is a multifaceted scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, featuring both electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups, presents a complex landscape for further functionalization via nucleophilic substitution. This in-depth technical guide provides a comprehensive analysis of the challenges and strategic considerations for performing nucleophilic substitution on this pyridine core. We will delve into the electronic properties of the substrate, explore methodologies to enhance its reactivity, and present modern catalytic approaches such as Buchwald-Hartwig amination and Ullmann condensation as powerful alternatives to classical nucleophilic aromatic substitution (SNAr). This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to successfully navigate the synthetic complexities of this valuable heterocyclic building block.

Introduction: The Dichotomy of Reactivity in a Substituted Pyridine

The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the pyridine nucleus more susceptible to nucleophilic attack than benzene, particularly at the C2 (ortho) and C4 (para) positions where the electron deficiency is most pronounced.[1][2][3] However, the reactivity of a substituted pyridine is a delicate interplay of the electronic effects of its substituents.

In the case of this compound, we encounter a classic chemical conundrum. The amino and methyl groups at the C5 and C6 positions, respectively, are electron-donating groups (EDGs) that increase the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack. Conversely, the carboxylic acid group at the C3 position is an electron-withdrawing group (EWG) that decreases the electron density, activating the ring for nucleophilic substitution.[4][5] This push-pull electronic environment necessitates a nuanced approach to designing successful synthetic strategies.

Strategic Considerations for Nucleophilic Substitution

Regioselectivity and Activation

Nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable at the C2, C4, and C6 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[2][6] For this compound, direct SNAr would likely require the presence of a good leaving group at one of these activated positions. The existing substituents are not typically considered leaving groups. Therefore, a precursor with a leaving group, such as a halogen, at the C2 or C4 position would be necessary.

Given the deactivating nature of the amino and methyl groups, strategies to enhance the electrophilicity of the pyridine ring are paramount.

Overcoming Deactivation: Ring Activation Strategies

Several methods can be employed to activate the pyridine ring for nucleophilic substitution:

  • Lewis Acid Activation: Coordination of a Lewis acid, such as a zinc-based complex, to the pyridine nitrogen can significantly increase the ring's electron deficiency, thereby facilitating nucleophilic attack.[7][8] This approach offers a mild and sustainable method for activating pyridines.

  • N-Oxide Formation: The formation of a pyridine N-oxide can activate the ring towards both nucleophilic and electrophilic attack.[9] This strategy alters the electronic distribution within the ring, making the C2 and C4 positions more susceptible to nucleophilic substitution.

  • Pyridinium Salt Formation: N-alkylation or protonation of the pyridine nitrogen to form a pyridinium salt dramatically increases the ring's electrophilicity and accelerates the rate of nucleophilic substitution.[1][10]

G cluster_activation Ring Activation Strategies Pyridine 5-Amino-6-methylpyridine- 3-carboxylic acid Lewis_Acid Lewis Acid (e.g., ZnCl2) Pyridine->Lewis_Acid Coordination N_Oxidation N-Oxidation (e.g., m-CPBA) Pyridine->N_Oxidation Oxidation Alkylation N-Alkylation (e.g., CH3I) Pyridine->Alkylation Alkylation Activated_Complex Activated Pyridine Complex Lewis_Acid->Activated_Complex N_Oxidation->Activated_Complex Alkylation->Activated_Complex G cluster_buchwald Buchwald-Hartwig Amination Workflow Start Aryl Halide + Amine Reagents Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Start->Reagents Combine Reaction Reaction in Anhydrous Solvent (e.g., Toluene, 80-110°C) Reagents->Reaction Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product Aryl Amine Product Purification->Product

Sources

Methodological & Application

Application Notes and Protocols for the Recrystallization of 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-methylpyridine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its structural motifs, which are common in biologically active molecules. The purity of such intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, grounded in the physicochemical principles of the molecule and best practices in organic chemistry.

Physicochemical Properties and Rationale for Protocol Design

A successful recrystallization protocol hinges on a thorough understanding of the target molecule's properties. While specific experimental data for this compound is not extensively published, we can infer its behavior from its structure and data from analogous compounds.

Key Structural Features:

  • Pyridine Ring: A polar aromatic system.

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding.

  • Amino Group (-NH2): A polar, basic functional group, also a strong hydrogen bond donor and acceptor.

  • Methyl Group (-CH3): A nonpolar, electron-donating group.

The presence of both an acidic carboxylic acid and a basic amino group makes this compound an amphoteric molecule. This is the most critical factor influencing its solubility and, consequently, the design of its recrystallization. Like amino acids, it will exhibit its lowest solubility at its isoelectric point (pI) , where the molecule exists predominantly as a neutral zwitterion. Its solubility will increase significantly in both acidic (forming a cation) and basic (forming an an anion) solutions.

Data from structurally similar compounds provides a valuable predictive framework:

CompoundMelting Point (°C)Water SolubilityKey Takeaway
5-Methylpyridine-3-carboxylic acid207-215[1]-High melting point suggests strong crystal lattice energy.
6-Aminopyridine-3-carboxylic acid>300[2]Very soluble[2]The amino group significantly increases polarity and water solubility.
3-Aminopyridine-4-carboxylic acid305-310-High melting point is a common feature for aminopyridine carboxylic acids.
5-Aminopyridine-2-carboxylic acid218-223-Reinforces the high melting point trend.

Anticipated Challenges:

  • High Polarity: The molecule's high polarity suggests it will be most soluble in polar solvents.

  • pH-Dependent Solubility: The amphoteric nature requires careful control of pH to induce crystallization.

  • Potential for Decarboxylation: Pyridine carboxylic acids can decarboxylate at elevated temperatures[3][4]. While the 6-methyl group may slightly decrease this tendency, prolonged heating should be avoided.

  • Color Impurities: Crude aminopyridines are often colored due to oxidation or other side products.

Experimental Workflow for Protocol Development

The following workflow provides a systematic approach to developing a tailored recrystallization protocol for this compound.

Recrystallization_Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: pH-Mediated Solubility Testing cluster_2 Phase 3: Protocol Optimization & Scale-Up cluster_3 Phase 4: Purity Analysis A Initial Solvent Screen (Small Scale) B Test Single Solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate) A->B C Test Solvent Pairs (e.g., Ethanol/Water, Acetone/Water, Methanol/Hexane) A->C D Assess Solubility at Room Temp & Boiling B->D C->D I Select Optimal Solvent System or pH Method D->I E Dissolve in Dilute Acid (e.g., 1M HCl) G Neutralize with Base/Acid to Induce Precipitation E->G F Dissolve in Dilute Base (e.g., 1M NaOH) F->G H Identify pH of Minimum Solubility (pI) G->H H->I J Optimize Solvent Volume & Cooling Rate I->J K Incorporate Decolorization Step (if needed) J->K L Scale-Up Recrystallization K->L M Characterize Purified Product L->M N Melting Point Determination M->N O HPLC Analysis M->O P NMR Spectroscopy M->P Q DSC (for polymorphism) M->Q

Caption: A systematic workflow for developing a recrystallization protocol.

Detailed Protocols

Protocol 1: Single Solvent Recrystallization

This method is ideal if a solvent is found where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Water, Isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 5 mL).

  • Heating: Gently heat the mixture to boiling with stirring. Add the solvent dropwise until the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield of recovered crystals upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to boiling for a few minutes. Expertise Insight: Activated charcoal has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: pH-Mediated Recrystallization (Acid-Base Method)

This is a powerful technique for amphoteric compounds.

Materials:

  • Crude this compound

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH paper

  • Erlenmeyer flask

  • Büchner funnel and flask

Procedure:

  • Dissolution: Suspend the crude solid in deionized water. Add 1 M HCl dropwise with stirring until the solid completely dissolves. The solution should be acidic.

  • Decolorization (Optional): If necessary, decolorize the acidic solution with activated charcoal as described in Protocol 1.

  • Precipitation/Crystallization: While stirring, slowly add 1 M NaOH dropwise to the clear solution. Monitor the pH. As the isoelectric point is approached, the product will begin to precipitate. Continue adding base until the pH of minimum solubility is reached and precipitation is complete.

  • Digestion: Gently warm the suspension and then allow it to cool slowly. This process, known as digestion, can help convert fine precipitates into a more crystalline, easily filterable form.

  • Isolation, Washing, and Drying: Isolate, wash with cold deionized water, and dry the crystals as described in Protocol 1.

Purity Assessment and Characterization

The success of the recrystallization must be validated through rigorous analytical methods.

Analytical TechniquePurposeExpected Outcome for Pure Sample
Melting Point Assess purity and identityA sharp melting range (e.g., within 1-2°C).
HPLC Quantify purityA single major peak with purity >99%.
¹H NMR Confirm chemical structureSpectrum consistent with the structure of this compound, with no significant impurity peaks.
DSC Investigate polymorphismA single, sharp endotherm at the melting point. Multiple peaks may indicate the presence of different crystal forms.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point below the solution temperature. To remedy this, try reheating to dissolve the oil, adding more solvent, and cooling more slowly. Seeding with a small crystal can also induce crystallization.

  • Poor Recovery: This can result from using too much solvent, cooling too quickly, or incomplete precipitation. Concentrate the mother liquor to obtain a second crop of crystals, though these may be less pure.

  • Solvent Selection Logic: For a molecule like this, a good starting point is a polar protic solvent like ethanol or a mixture like ethanol/water. The alcohol can solubilize the organic backbone, while water interacts with the polar functional groups. The ratio can be tuned to achieve the desired solubility profile.

decision_tree start Start with Crude Material solvent_screen Perform Solvent Screening start->solvent_screen is_colored Is the crude material colored? add_charcoal Add Activated Charcoal Step is_colored->add_charcoal Yes analyze Analyze Purity (HPLC, MP, NMR) is_colored->analyze No good_single_solvent Good single solvent found? solvent_screen->good_single_solvent ph_method Use pH-Mediated Method (Protocol 2) solvent_screen->ph_method single_solvent_recrys Use Single Solvent Method (Protocol 1) good_single_solvent->single_solvent_recrys Yes solvent_pair_method Develop Solvent-Pair Method good_single_solvent->solvent_pair_method No ph_method->is_colored single_solvent_recrys->is_colored solvent_pair_method->is_colored add_charcoal->analyze

Caption: Decision tree for selecting a recrystallization method.

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Experiment 2: Recrystallization. Chemed.chem.purdue.edu. Available at: [Link]

  • Recrystallization. Macalester College. Available at: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • how do you decarboxylate heat sensitive carboxylic acid. Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

  • Common Solvents for Crystallization. University of Colorado Boulder. Available at: [Link]

  • 5-methylpyridine-3-carboxylic acid. Stenutz. Available at: [Link]

  • Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. PubChem. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available at: [Link]

  • 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. Mol-Instincts. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Acidities of amines and carboxylic acids. Chemistry Stack Exchange. Available at: [Link]

Sources

Comprehensive Analytical Characterization of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

5-Amino-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest as a building block in pharmaceutical and chemical synthesis. Its purity, identity, and stability are critical parameters that dictate its suitability for downstream applications. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of this compound. We will explore chromatographic and spectroscopic methods, emphasizing the causality behind experimental choices to ensure robust and reliable results. This document is intended for researchers, analytical scientists, and drug development professionals who require validated methods for quality control and characterization.

Introduction and Physicochemical Profile

The precise analytical characterization of pharmaceutical intermediates like this compound is a foundational requirement for ensuring the quality, safety, and efficacy of final drug products.[1][2] The presence of multiple functional groups—a carboxylic acid, an amino group, and a methyl group on a pyridine ring—gives the molecule a unique chemical personality, including zwitterionic properties that influence its analytical behavior.[3][4] A validated analytical workflow is essential to confirm its identity, quantify its purity, and detect any related impurities.[5]

A foundational step in method development is understanding the compound's basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 167626-78-0
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to off-white powderGeneral Supplier Data
Melting Point >300 °C (decomposes)[6]
Solubility Very soluble in water[6]
pKa 2.86 (acidic)[6]
SMILES CC1=CC(=CN=C1N)C(=O)O

Recommended Analytical Workflow

A multi-faceted approach is required for the complete characterization of this compound. The following workflow ensures that identity, purity, and structure are unequivocally confirmed.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Confirmation cluster_2 Final Validation & Reporting Start Sample Received (this compound) HPLC HPLC-UV (Purity & Assay) Start->HPLC LCMS LC-MS (Molecular Weight & Impurity ID) HPLC->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) LCMS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Validation Method Validation (ICH Q2(R1)) FTIR->Validation Report Certificate of Analysis (CoA) Validation->Report

Caption: Figure 1. General Analytical Workflow.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity assessment and quantification (assay) due to its high resolution, sensitivity, and reproducibility. Given the polar and zwitterionic nature of the analyte, a reversed-phase method on a C18 column with careful mobile phase pH control is highly effective.[4][7]

Causality Behind Method Choices:

  • Column: A C18 stationary phase provides a good balance of hydrophobic retention. For polar molecules like this, columns with enhanced polar retention (e.g., "AQ" type or polar-embedded) are recommended to prevent early elution, especially with highly aqueous mobile phases.

  • Mobile Phase: The pH of the mobile phase is the most critical parameter. The analyte has both an acidic (carboxylic acid) and a basic (amino group/pyridine nitrogen) center. Setting the pH to ~3.0 protonates the amino groups while keeping the carboxylic acid mostly protonated, leading to good retention and sharp peak shapes on a C18 column. A phosphate buffer is ideal for its buffering capacity in this pH range.[8]

  • Detector: UV detection is suitable as the pyridine ring is a chromophore. A wavelength of ~254 nm or a wavelength maximum (λmax) determined by a photodiode array (PDA) detector should be used for optimal sensitivity.

Protocol 1: HPLC Purity and Assay Determination

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmIndustry standard for robust separations.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffers the system to ensure reproducible retention times.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 5% B to 40% B over 20 minutesEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Detection UV at 254 nmGood sensitivity for the pyridine chromophore.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Sample Prep. 0.5 mg/mL in Mobile Phase A or WaterEnsures solubility and compatibility with the mobile phase.

System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Gas Chromatography (GC-MS)

Direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability.[9] However, GC-MS can be a powerful tool for identifying volatile or semi-volatile impurities after a derivatization step.

Causality Behind Method Choices:

  • Derivatization: A necessary step to increase volatility and thermal stability. Silylation (e.g., using BSTFA) or esterification of the carboxylic acid followed by acylation of the amino group (e.g., using methyl chloroformate/methanol) are common approaches.[10] This converts the polar -COOH and -NH₂ groups into nonpolar derivatives suitable for GC.[9][10]

Protocol 2: GC-MS Analysis (Post-Derivatization)

  • Sample Preparation: To 1 mg of the sample, add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Causality Behind Method Choices:

  • Solvent: DMSO-d₆ is an excellent choice as it can dissolve the polar analyte and its exchangeable protons (from -COOH and -NH₂) will be visible.

  • Expected ¹H NMR Signals: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups.[11][12]

  • Expected ¹³C NMR Signals: The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the pyridine ring carbons, the methyl carbon, and the carboxyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H (C4-H)~7.8 - 8.2~135 - 140
Pyridine-H (C2-H)~7.0 - 7.4~145 - 150
-NH₂~5.5 - 6.5 (broad)N/A
-COOH~12.0 - 13.0 (broad)~165 - 170
-CH₃~2.2 - 2.5~15 - 20
Pyridine-C (C3)N/A~120 - 125
Pyridine-C (C5)N/A~110 - 115
Pyridine-C (C6)N/A~155 - 160

Note: These are predicted values based on typical chemical shifts for substituted pyridines. Actual values must be confirmed experimentally.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups. A sample spectrum can be quickly obtained using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200-NH₂N-H Stretch
3300 - 2500-COOHO-H Stretch (broad)
~1700-COOHC=O Stretch
~1600Aromatic RingC=C and C=N Stretch
~1400-CH₃C-H Bend

Reference spectra can be found in comprehensive libraries like the Aldrich FT-IR Collection.[14]

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a liquid chromatography inlet (LC-MS), confirms the molecular weight of the compound.[15]

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

  • Mode:

    • Positive Mode (ESI+): The molecule is expected to readily protonate on the pyridine nitrogen or the amino group, yielding an [M+H]⁺ ion at m/z 153.16.

    • Negative Mode (ESI-): The molecule will deprotonate at the carboxylic acid group, yielding an [M-H]⁻ ion at m/z 151.14.

  • High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Analytical Method Validation

Once a primary analytical method (typically HPLC) is developed, it must be validated to ensure it is suitable for its intended purpose.[1] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation_Workflow Figure 2. HPLC Method Validation Workflow (ICH Q2) cluster_0 System & Method Specificity cluster_1 Quantitative Performance cluster_2 Sensitivity & Robustness Specificity Specificity / Selectivity (Peak Purity, Resolution from Impurities) Linearity Linearity & Range (5 levels, r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Std. Dev.) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp) LOD_LOQ->Robustness

Caption: Figure 2. HPLC Method Validation Workflow (ICH Q2).

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the signal is only from the analyte.Analyze placebo, known impurities, and stressed samples. Check peak purity with PDA.Peak is spectrally pure and resolved from other components (Resolution > 2.0).
Linearity To show direct proportionality between concentration and response.Analyze 5 concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.[5]Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy To measure the closeness of test results to the true value.Spike placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision To measure the variability of results.Repeatability: 6 replicates at 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD Lowest amount that can be detected.Based on Signal-to-Noise ratio (S/N).S/N ≥ 3:1.
LOQ Lowest amount that can be quantified with accuracy and precision.Based on Signal-to-Noise ratio (S/N).S/N ≥ 10:1.
Robustness To show the method is unaffected by small, deliberate variations.Vary pH (±0.2), column temp (±5°C), flow rate (±10%).System suitability parameters still pass.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. A validated HPLC-UV method serves as the primary tool for assessing purity and assay, while LC-MS, NMR, and FTIR provide definitive structural confirmation and molecular weight verification. By following the protocols and validation principles outlined in this guide, researchers and scientists can ensure the generation of reliable, accurate, and consistent data, which is fundamental to quality control in the pharmaceutical and chemical industries.[1][5]

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)
  • Hulme, A. C. (1953). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 4(1), 135-143.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Prajapati, Y. I., & Bodiwala, K. B. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3079-3086.
  • Quality by Design. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Nakashima, K., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(9), 605.
  • Biosynth. (n.d.). 6-Amino-5-methylpyridine-3-carboxylic acid.
  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(1), 12.
  • Al-Masoud, N., & Al-Amri, A. (2014). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 6-Aminopyridine-3-carboxylic acid(3167-49-5).
  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

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Application Note: 1H NMR Analysis of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in pharmaceutical and materials science research. Its structural complexity, arising from the presence of both electron-donating (amino and methyl) and electron-withdrawing (carboxylic acid) groups, presents a unique challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide to the ¹H NMR analysis of this molecule, offering a detailed protocol for sample preparation and spectral acquisition, alongside an in-depth analysis of the expected spectrum. The methodology and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic compounds.

The accurate assignment of proton resonances is critical for confirming the chemical structure, assessing purity, and understanding the electronic environment of the pyridine ring. Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, this molecule can exist as a zwitterion, which can significantly influence its solubility and the chemical shifts of labile protons in different NMR solvents. This guide will address these specific challenges and provide a robust framework for obtaining high-quality, interpretable ¹H NMR data.

Predicted ¹H NMR Spectrum Analysis

In the absence of a publicly available experimental spectrum for this compound, a predicted ¹H NMR spectrum was generated to serve as a basis for this analysis. The prediction was performed using established algorithms that consider the additive effects of substituents on the pyridine ring. The predicted chemical shifts are discussed in the context of the electronic properties of the substituents.

The protons on the pyridine ring are designated as H2 and H4. The electron-donating amino group at position 5 and the weakly electron-donating methyl group at position 6 are expected to shield nearby protons, causing an upfield shift. Conversely, the electron-withdrawing carboxylic acid group at position 3 will deshield adjacent protons, resulting in a downfield shift.

The interplay of these effects leads to the following predicted assignments:

  • H4: This proton is situated between the electron-donating amino group and the electron-withdrawing carboxylic acid group. The deshielding effect of the carboxylic acid is anticipated to be more pronounced, leading to a downfield chemical shift for this proton.

  • H2: This proton is adjacent to the nitrogen atom of the pyridine ring and the carboxylic acid group, both of which are electron-withdrawing. Therefore, H2 is expected to be the most deshielded of the aromatic protons.

The labile protons of the amino (NH₂) and carboxylic acid (COOH) groups will exhibit chemical shifts that are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct, broad signals.

Below is a diagram illustrating the structure and proton numbering of this compound.

Caption: Molecular structure of this compound with proton numbering.

Data Presentation

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.2 - 8.5d~2.0 (⁴J)
H47.8 - 8.1d~2.0 (⁴J)
NH₂5.0 - 6.0br s-
COOH12.0 - 13.0br s-
CH₃2.3 - 2.6s-

Note: The chemical shifts for NH₂ and COOH protons are highly variable and the provided ranges are estimates.

Experimental Protocol

This protocol provides a step-by-step methodology for the ¹H NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • NMR tubes (5 mm, high precision)

  • Vortex mixer

  • Pipettes and tips

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation
  • Weighing the sample: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent selection: Due to the presence of both acidic and basic functional groups, DMSO-d₆ is the recommended solvent. It is a polar aprotic solvent that can dissolve a wide range of compounds and will allow for the observation of the exchangeable NH₂ and COOH protons.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the sample has returned to room temperature before proceeding.

  • Transfer to NMR tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Final checks: Ensure the solution in the NMR tube is clear and free of any particulate matter. The height of the solution in the tube should be approximately 4-5 cm.

The following diagram outlines the experimental workflow for the ¹H NMR analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire 1H Spectrum setup->acquire process Fourier Transform acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Experimental workflow for ¹H NMR analysis.

NMR Spectrometer Setup and Acquisition
  • Instrument setup: Insert the NMR tube into the spectrometer.

  • Locking and shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and matching: Tune and match the probe for the ¹H frequency.

  • Acquisition parameters: Set up a standard one-dimensional proton experiment with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Spectral width: 16 ppm (centered around 6-7 ppm)

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 16-64 (adjust as needed for desired signal-to-noise ratio)

  • Data acquisition: Acquire the ¹H NMR spectrum.

Data Processing and Analysis
  • Fourier transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correction: Manually or automatically correct the phase of the spectrum.

  • Baseline correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak picking and analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals. Compare the experimental data with the predicted values to assign the proton resonances.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The use of a high-purity deuterated solvent and proper shimming ensures high-resolution spectra. The comparison of the integrated peak areas should correspond to the number of protons in the molecule (1:1 for the aromatic protons, 2 for the amino group, and 3 for the methyl group), providing an internal check on the purity and correct assignment of the signals. Furthermore, the observed coupling constants between the aromatic protons should be consistent with the expected meta-coupling in a pyridine ring. Any significant deviation from the predicted spectrum should prompt further investigation into the sample's purity or structural integrity.

Conclusion

This application note provides a detailed and practical guide for the ¹H NMR analysis of this compound. By following the outlined protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of the predicted spectrum, based on established principles of substituent effects on chemical shifts, serves as a valuable reference for spectral interpretation and structural confirmation. This comprehensive approach ensures a reliable and accurate characterization of this important heterocyclic compound.

References

  • NMR Solvent Information: University of Wisconsin. (n.d.). Notes on NMR Solvents. [Link]

  • Online NMR Prediction Tool: NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Substituent Effects on Chemical Shifts: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Coupling Constants in Aromatic Systems: Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Application Notes and Protocols for the 13C NMR Analysis of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Heterocyclic Compound

5-Amino-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring amino, methyl, and carboxylic acid functional groups on a pyridine ring, presents a unique electronic environment that influences its biological activity and physicochemical properties. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing unambiguous information about the carbon skeleton of the molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible analytical workflow.

Pre-Analysis: Predicting the 13C NMR Spectrum

A key aspect of robust NMR analysis is the ability to predict the spectrum before data acquisition. This predictive approach, grounded in the principles of substituent effects on chemical shifts, serves as a powerful tool for subsequent spectral assignment. The chemical shift of each carbon atom in the pyridine ring is influenced by the electronic effects (both inductive and resonance) of the amino, methyl, and carboxylic acid groups.

The 13C NMR spectrum of unsubstituted pyridine in CDCl3 shows signals at approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4)[1]. The substituents in this compound will cause significant deviations from these values.

  • Amino Group (-NH2) at C5: The amino group is a strong electron-donating group through resonance. This will cause a significant upfield shift (to a lower ppm value) for the carbon it is attached to (C5) and the ortho (C4, C6) and para (C2) carbons.

  • Methyl Group (-CH3) at C6: The methyl group is a weak electron-donating group through induction. It will cause a small upfield shift on the carbon it is attached to (C6) and other carbons in the ring.

  • Carboxylic Acid Group (-COOH) at C3: The carboxylic acid group is an electron-withdrawing group. This will cause a downfield shift (to a higher ppm value) for the carbon it is attached to (C3) and other carbons in the ring, particularly those ortho and para to it. The carbonyl carbon itself will appear significantly downfield.

By considering the additive effects of these substituents, we can estimate the chemical shifts for the carbon atoms in this compound.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon atom in this compound. These predictions are based on the known effects of the individual substituents on the pyridine ring and typical chemical shift ranges for the functional groups[2][3][4][5].

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 145 - 155Influenced by the nitrogen atom and the para-amino group (donating) and meta-carboxylic acid group (withdrawing).
C3 125 - 135Attached to the electron-withdrawing carboxylic acid group, causing a downfield shift.
C4 130 - 140Ortho to both the electron-donating amino group and the electron-withdrawing carboxylic acid group.
C5 140 - 150Attached to the strongly electron-donating amino group, but also ortho to the electron-donating methyl group.
C6 150 - 160Attached to the electron-donating methyl group and ortho to the electron-donating amino group, and adjacent to the ring nitrogen.
-COOH 165 - 185Typical range for a carboxylic acid carbonyl carbon[5].
-CH3 15 - 25Typical range for a methyl group attached to an aromatic ring.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high-quality, reproducible 13C NMR data. Each step has a clear purpose aimed at minimizing interference and maximizing signal quality.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation[6][7][8].

  • Analyte Purity: Ensure the this compound sample is of sufficient purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, a sample quantity of 10-50 mg is recommended for 13C NMR spectroscopy to achieve a good signal-to-noise ratio in a reasonable time[6][9]. 13C NMR is inherently less sensitive than 1H NMR[10].

  • Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the spectrum. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice for this compound due to its ability to dissolve polar compounds containing carboxylic acid and amino groups. Pyridine-d5 is another potential solvent[11][12]. The choice of solvent can influence chemical shifts[13][14].

  • Dissolution and Filtration:

    • Weigh 10-50 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6.

    • Gently agitate or vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution[6].

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference for 13C NMR (δ = 0.0 ppm). While many modern spectrometers can reference the residual solvent peak, adding a small amount of TMS can provide a more accurate chemical shift calibration[7].

NMR Instrument Parameters

The following are starting parameters for a typical 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is appropriate.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quantitative analysis, but for routine characterization, a shorter delay is often sufficient[15].

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) will cover the expected chemical shift range.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing and Spectral Interpretation

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 39.5 ppm) or to the TMS signal (δ = 0.0 ppm) if used.

  • Peak Picking and Assignment: Identify all significant peaks and compare their chemical shifts to the predicted values in the table above. The relative intensities of the signals can also provide clues for assignment, although in a standard proton-decoupled 13C NMR spectrum, the peak integrals are not directly proportional to the number of carbons. Quaternary carbons (C3, C5, C6, and -COOH) are expected to have lower intensities than protonated carbons (C2, C4, and -CH3).

Visualizing the Workflow and Molecular Structure

A clear visual representation of the experimental workflow and the molecule itself can aid in understanding and execution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert setup Set Parameters insert->setup acquire Acquire Data setup->acquire process Process FID acquire->process reference Reference Spectrum process->reference assign Assign Peaks reference->assign

Caption: Experimental workflow for 13C NMR analysis.

Caption: Structure of this compound.

Conclusion

The 13C NMR analysis of this compound is a critical step in its characterization. By combining a predictive understanding of substituent effects with a meticulous experimental protocol, researchers can confidently elucidate its structure. This application note provides the foundational knowledge and practical steps to achieve high-quality, interpretable 13C NMR data, thereby supporting advancements in drug discovery and development.

References

  • Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • DTIC. (1981). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Nowicka, J., & Trawczynski, J. (2019). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 24(15), 2786. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

  • Yang, X. W., et al. (2015). Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. ResearchGate. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • SpectraBase. 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Calgary. NMR Chemical Shifts. [Link]

  • Canlas, C. G., & Li, N. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. International journal of molecular sciences, 21(18), 6836. [Link]

  • Nishida, N., & Shimada, I. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules (Basel, Switzerland), 23(1), 147. [Link]

  • SpectraBase. 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

  • Kiesewetter, M. K., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1756–1759. [Link]

  • Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. [Link]

  • PubChem. Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. [Link]

  • Scribd. Predict 13C Carbon NMR Spectra. [Link]

  • Wamsler, T., Nielsen, J. T., Pedersen, E. J., & Schaumburg, K. (1977). Calculation of the carbon-13 and proton chemical shifts in pyridine. Journal of Magnetic Resonance (1969), 28(1), 1-13. [Link]

  • Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

  • Babailov, S. P., & Kurasov, A. D. (2022). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 23(23), 15209. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Characterization of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and a comprehensive protocol for the analysis of 5-Amino-6-methylpyridine-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a pivotal building block in medicinal chemistry, the accurate identification and characterization of this molecule are critical. This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at a method centered on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We elaborate on the scientific rationale behind key experimental choices, from sample preparation and chromatographic separation to mass spectrometric parameter optimization. The presented protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction

This compound is a heterocyclic compound whose structural framework is integral to numerous pharmacologically active molecules. Its amphoteric nature, possessing both acidic (carboxylic acid) and basic (amino and pyridine nitrogen) functional groups, presents unique analytical challenges and opportunities. A robust and reliable analytical method is essential for monitoring reaction progress, assessing purity, and conducting metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool for such tasks, offering a powerful combination of separation and detection capabilities.[1][2] This note focuses on a reverse-phase LC method coupled with tandem mass spectrometry (MS/MS). We utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules, to generate a protonated molecular ion with minimal in-source fragmentation.[3][4][5] Subsequent fragmentation via Collision-Induced Dissociation (CID) in the gas phase provides a characteristic fingerprint, enabling unambiguous structural confirmation.[6][7]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for rational method development. These properties dictate the choice of chromatographic conditions and mass spectrometry settings.

PropertyValueRationale for Method Development
Molecular Formula C₇H₈N₂O₂Determines the theoretical monoisotopic mass.
Monoisotopic Mass 152.0586 g/mol The target mass for the protonated ion [M+H]⁺ is m/z 153.0659.
Structure The presence of carboxylic acid, amino, and pyridine groups informs ionization and fragmentation predictions.
Predicted pKa ~3.5-4.5 (Carboxylic Acid), ~5.5-6.5 (Pyridine N), ~3-4 (Amino Group)An acidic mobile phase (pH ~2.5-3.5) will ensure all basic sites are protonated and the carboxylic acid is neutral, promoting good reverse-phase retention and positive mode ionization.
Predicted LogP ~0.6Indicates moderate polarity, suitable for C18 reverse-phase chromatography.[8]

Comprehensive Experimental Workflow

The analytical process is a sequence of optimized steps, from sample preparation to data interpretation. This workflow ensures that each stage is controlled and contributes to the high quality of the final data.

G cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection & Fragmentation cluster_data 4. Data Analysis prep1 Prepare 1 mg/mL Stock in 50:50 ACN:H₂O prep2 Dilute to 1 µg/mL Working Standard in Initial Mobile Phase prep1->prep2 lc1 Inject Sample onto C18 Column prep2->lc1 Injection lc2 Apply Gradient Elution: Water/ACN with 0.1% Formic Acid lc1->lc2 ms1 Positive Mode ESI to Generate [M+H]⁺ lc2->ms1 Ionization ms2 MS1: Full Scan to Confirm m/z 153.07 ms1->ms2 ms3 MS2: Isolate m/z 153.07 and Apply CID ms2->ms3 ms4 Acquire Product Ion Spectrum ms3->ms4 data1 Integrate Chromatographic Peak ms4->data1 Acquisition data2 Confirm Precursor Ion Mass data1->data2 data3 Elucidate Fragmentation Pathway data2->data3 G M [M+H]⁺ This compound m/z 153.07 F1 Fragment A m/z 136.04 M->F1 -NH₃ (-17.03 Da) F2 Fragment B m/z 135.06 M->F2 -H₂O (-18.01 Da) F3 Fragment C m/z 108.08 M->F3 -HCOOH (-45.02 Da) F4 Fragment D m/z 80.05 F3->F4 -HCN (-27.01 Da)

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

5-Amino-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative. Compounds of this class are significant as intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity of such starting materials is a critical step in drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final drug product.

The unique structure of this compound, possessing both a basic amino group and an acidic carboxylic acid group, classifies it as an amphoteric, or zwitterionic, compound. Such molecules are highly polar and exhibit pH-dependent charge states, which presents a significant challenge for chromatographic separation.[1][2] Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods can suffer from poor retention and peak shape for these analytes.[3][4]

This application note details a robust, stability-indicating RP-HPLC method specifically developed for the purity determination of this compound. The methodology is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Principle of Separation: Managing Polarity and Ionization

The primary challenge in the chromatography of this analyte is to control its ionization state to achieve consistent retention and symmetrical peak shape on a non-polar stationary phase.[7][8]

  • Analyte Chemistry: As a zwitterionic compound, the analyte can exist as a cation, an anion, or a neutral zwitterion depending on the pH. The zwitterionic form is extremely polar and interacts weakly with a C18 stationary phase, leading to poor retention.

  • Mobile Phase Strategy: To promote retention, the ionization of one or both functional groups must be suppressed. This method employs a low-pH mobile phase. By setting the mobile phase pH to approximately 2.5, we achieve two critical objectives:

    • Carboxylic Acid Suppression: The carboxylic acid group (pKa typically ~3-5) is largely protonated and uncharged (-COOH), which reduces its polarity.[9]

    • Amino Group Protonation: The amino group (pKa of the conjugate acid is also typically in the 3-5 range for aminopyridines) will be protonated (-NH3+).

  • Separation Mechanism: The resulting cationic species can be effectively retained and separated on a modern, end-capped C18 column. The separation is based on the hydrophobic interactions between the pyridine ring and methyl group of the analyte and the C18 alkyl chains of the stationary phase.[10] The use of an acidic buffer ensures a consistent ionic environment, leading to reproducible retention times and sharp, symmetrical peaks.

Detailed Method Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Data System: Chromatography Data System (CDS) capable of peak integration and purity analysis (e.g., Waters Empower, Thermo Chromeleon).

  • Analytical Column: A high-purity, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is recommended.

  • Reagents & Solvents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • This compound Reference Standard.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector PDA/UV at 265 nm
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 2.5):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter before use.

  • Diluent:

    • Prepare a mixture of Water:Acetonitrile (90:10 v/v). This composition ensures sample compatibility and good peak shape upon injection.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

System Suitability and Method Validation

To ensure the trustworthiness and validity of the results, the system must meet predefined performance criteria before any sample analysis.[11][12] This protocol is designed to be validated according to ICH Q2(R2) guidelines.[6][13]

System Suitability Testing (SST)

Inject the Standard Solution five times consecutively. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.[12]
Repeatability (%RSD) Relative Standard Deviation of the peak area for 5 replicate injections should be ≤ 1.0%.Demonstrates the precision of the instrument and injection system.[14]
Theoretical Plates (N) ≥ 5000Indicates high column efficiency and good separation power.[12]
Overview of Method Validation Parameters

A full validation of this method for purity analysis should be conducted as per ICH Q2(R2) and would include the following tests:[6][15]

  • Specificity: The method's ability to assess the analyte in the presence of impurities, degradants, and excipients. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) and confirmed using PDA peak purity analysis.[14][16]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Linearity: Demonstrating a linear relationship between concentration and detector response across a specified range (e.g., from LOQ to 120% of the sample concentration).[6]

  • Accuracy: The closeness of the test results to the true value, assessed by spiking the sample matrix with known quantities of impurities.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min).

Experimental Workflow and Data Analysis

The overall process from sample receipt to final purity report is outlined below.

Sources

Application Notes and Protocols: Utilizing 5-Amino-6-methylpyridine-3-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Peptidomimetic and Small Molecule Libraries

5-Amino-6-methylpyridine-3-carboxylic acid is a unique building block that presents an attractive scaffold for the synthesis of novel peptidomimetics and small molecule libraries. Its rigid pyridine core, substituted with both an amino and a carboxylic acid group, allows for its incorporation into peptide sequences or its use as a foundational element in combinatorial chemistry. The presence of the methyl group and the specific substitution pattern on the pyridine ring offer distinct steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of the resulting compounds. Pyridine-containing molecules are prevalent in a wide array of pharmaceuticals, highlighting the potential of this building block in drug discovery.[1][2]

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase synthesis (SPS), drawing upon established principles of solid-phase peptide synthesis (SPPS).

Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in solid-phase synthesis.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Solid[3]
Melting Point 207-215 °C[3]
Solubility Soluble in polar aprotic solvents like DMF and NMP with potential need for additives to improve solubility.General chemical knowledge
CAS Number 167626-78-0

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Core Principles of Solid-Phase Synthesis Integration

The incorporation of this compound into a growing chain on a solid support follows the fundamental principles of solid-phase peptide synthesis (SPPS). The general workflow involves a cyclical process of deprotection, coupling, and washing.[4][5]

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin with Linker Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of 5-Amino-6-methylpyridine -3-carboxylic acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle for Further Elongation Washing2->Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Cycle->Deprotection Product Purified Product Cleavage->Product

Caption: General workflow for solid-phase synthesis.

Detailed Protocols for Solid-Phase Synthesis

The following protocols are designed as a starting point for the incorporation of this compound. Optimization may be necessary depending on the specific resin, linker, and sequence being synthesized.

Protocol 1: Resin Selection and Preparation

The choice of resin is critical and depends on whether the final product is a peptide acid or amide.

  • For C-terminal amides: Use a Rink Amide or PAL resin.

  • For C-terminal acids: A 2-chlorotrityl chloride or Wang resin is recommended.[4]

Procedure:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in an appropriate solvent (e.g., dichloromethane (DCM) for polystyrene resins, N,N-dimethylformamide (DMF) for PEG resins) for at least 30 minutes.[4][5]

  • Wash the resin thoroughly with DMF (3 x resin volume).

Protocol 2: N-Fmoc Protection of this compound (Solution Phase)

Prior to its use in Fmoc-based SPPS, the amino group of this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Reagents:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound in a 1:1 mixture of 10% aqueous NaHCO₃ and 1,4-dioxane.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise while stirring vigorously.

  • Allow the reaction to proceed at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Confirm the structure and purity by NMR and LC-MS.

Protocol 3: Coupling of Fmoc-5-Amino-6-methylpyridine-3-carboxylic Acid to the Resin

This protocol outlines the coupling of the Fmoc-protected building block to a free amine on the resin.

Reagents:

  • Fmoc-5-Amino-6-methylpyridine-3-carboxylic acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (equivalent to the amino acid)[6][7][8]

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (2 equivalents relative to the coupling reagent)[9]

  • DMF or NMP as the solvent

Procedure:

  • Deprotection of the Resin: If starting with an Fmoc-protected resin, deprotect the terminal amine by treating the resin with 20% piperidine in DMF for 20 minutes.[10] Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-5-Amino-6-methylpyridine-3-carboxylic acid and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potentially reduced reactivity of the aromatic amine and steric hindrance from the methyl group.

  • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Fmoc-Pyridine-COOH Active_Ester Activated Ester Carboxylic_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Resin_Amine Resin-NH2 Active_Ester->Resin_Amine Peptide_Bond Resin-NH-CO-Pyridine-Fmoc Resin_Amine->Peptide_Bond

Caption: Activation and coupling of the carboxylic acid.

Protocol 4: Cleavage and Deprotection

The final step involves cleaving the synthesized molecule from the resin and removing any side-chain protecting groups.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Procedure:

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Poor Coupling Efficiency: The aromatic nature of the amine and potential steric hindrance may lead to slower coupling kinetics. Consider using more potent coupling reagents like HATU or PyAOP, increasing the coupling time, or performing a double coupling.[7]

  • Solubility Issues: this compound and its protected form may have limited solubility. The use of NMP as a solvent or the addition of a small amount of DMSO may be beneficial.

  • Side Reactions: The pyridine nitrogen can potentially be protonated by the acidic conditions of cleavage, which is generally not problematic. However, for sensitive sequences, milder cleavage conditions could be explored.

  • Racemization: While the risk is lower for this specific building block as it is not a chiral alpha-amino acid, the use of coupling additives like Oxyma or HOBt can help minimize any potential epimerization if it is coupled to a chiral residue.[8]

Conclusion

This compound is a versatile building block for the solid-phase synthesis of novel compounds with potential applications in drug discovery. By adapting standard solid-phase synthesis protocols and considering the unique chemical properties of this scaffold, researchers can successfully incorporate it into diverse molecular libraries. The protocols provided in this guide offer a solid foundation for the use of this compound, with the understanding that optimization may be required to achieve the best results for a specific synthetic target.

References

  • Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 6557-6605.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13397-13415.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Ozerov, O. V., et al. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society, 126(7), 2105-2113.
  • Arbour, C. A., & Imperiali, B. (2021). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic Letters, 23(13), 5140-5144.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]

  • National Institutes of Health. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12, 12345.
  • Electronic Journal of Biotechnology. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 29, 1-7.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • ResearchGate. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • ChemRxiv. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti.
  • Stenutz. (n.d.). 5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Amino-6-methylpyridine-3-carboxylic Acid for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-Amino-6-methylpyridine-3-carboxylic acid. This valuable scaffold is a key building block in medicinal chemistry, and its effective modification is crucial for the development of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of steps, delving into the rationale behind the choice of reagents and reaction conditions to empower researchers to troubleshoot and adapt these protocols for their specific needs.

The inherent bifunctionality of this compound, possessing both a nucleophilic amino group and a carboxylic acid, presents both opportunities and challenges in its synthetic manipulation. Selective derivatization of one group while leaving the other untouched is a common requirement. This guide will cover key derivatization strategies including esterification of the carboxylic acid, acylation of the amino group, and amide bond formation, along with a discussion on protecting group strategies to achieve regioselectivity.

I. Strategic Considerations for Derivatization

The synthetic strategy for derivatizing this compound hinges on the desired final compound. The reactivity of the amino and carboxylic acid groups must be carefully considered. The amino group is nucleophilic and can readily undergo acylation, alkylation, or arylation. The carboxylic acid can be converted to esters, amides, or other derivatives.[4][5] In many instances, protection of one functional group is necessary to achieve selective modification of the other.[6][7]

Visualizing the Derivatization Pathways

G A This compound B Ester Derivatives A->B Esterification (e.g., Fischer, DCC) C Amide/Acyl Derivatives A->C Acylation (e.g., Acetic Anhydride) D Protected Intermediate A->D Protection of Amino Group (e.g., Boc, Fmoc) E Amide Coupling Products A->E Amide Coupling (e.g., HATU, EDC) D->B Esterification

Caption: Key derivatization pathways for this compound.

II. Derivatization of the Carboxylic Acid Group: Esterification

Esterification of the carboxylic acid moiety is a common strategy to enhance lipophilicity, improve cell permeability, or to create a prodrug that releases the active carboxylic acid in vivo.[5]

This classical method is cost-effective and suitable for a range of simple alcohols. The reaction is an equilibrium process, and thus, removal of water or using a large excess of the alcohol is necessary to drive the reaction to completion.[8]

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (20-50 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

This method is milder than the Fischer esterification and is suitable for more sensitive substrates.[9]

Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to facilitate the ester formation.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash with DCM.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Esterification Workflow

G A Start: this compound + Alcohol B Add Activating Agent (e.g., H+ or DCC/DMAP) A->B C Reaction at appropriate temperature B->C D Work-up: Neutralization & Extraction C->D E Purification: Column Chromatography D->E F Product: Ester Derivative E->F

Caption: General experimental workflow for esterification.

III. Derivatization of the Amino Group: Acylation and Amide Coupling

Modification of the amino group can introduce a wide variety of functionalities, significantly altering the pharmacological properties of the parent molecule.

This is a straightforward method for introducing small acyl groups.

Rationale: The lone pair of electrons on the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acid anhydride.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride) (1.5 eq)

  • Pyridine or Triethylamine (as a base and solvent)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add the acid anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the aminopyridine scaffold to a vast array of carboxylic acids.[1][4][10] Modern coupling reagents offer high efficiency and mild reaction conditions.[11]

Rationale: Coupling reagents like HATU or EDC activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the pyridine derivative. A non-nucleophilic base is used to neutralize the acid formed during the reaction.

Materials:

  • This compound

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) with HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Summary of Reaction Conditions

DerivatizationReagentsSolventTemperatureTypical Reaction Time
Fischer Esterification Alcohol, H₂SO₄ or HClAlcoholReflux4-24 hours
DCC/DMAP Esterification Alcohol, DCC, DMAPDCM0 °C to RT12-24 hours
Simple Acylation Acid Anhydride, PyridinePyridine0 °C to RT2-6 hours
Amide Coupling (HATU) Carboxylic Acid, HATU, DIPEADMFRoom Temperature4-24 hours
Amide Coupling (EDC/HOBt) Carboxylic Acid, EDC, HOBt, DIPEADMFRoom Temperature12-48 hours
IV. Protecting Group Strategies

For sequential or regioselective derivatization, the use of protecting groups is essential.[6][7]

  • Protection of the Amino Group: The amino group can be protected with common protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the desired deprotection conditions and the stability of the rest of the molecule.

  • Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) which can be later hydrolyzed under basic or acidic conditions.

A typical strategy for selective N-acylation would involve first protecting the carboxylic acid as a methyl or ethyl ester via Fischer esterification, followed by acylation of the free amino group, and finally, if desired, hydrolysis of the ester to regenerate the free carboxylic acid.

Logical Flow for Selective Derivatization

G A This compound B Protect Carboxylic Acid (e.g., Esterification) A->B C Derivatize Amino Group (e.g., Amide Coupling) B->C D Deprotect Carboxylic Acid (e.g., Hydrolysis) C->D E Selectively N-Acylated Product D->E

Caption: A workflow for selective N-acylation using a protecting group strategy.

V. Conclusion

The derivatization of this compound is a versatile approach to generate novel chemical entities with potential therapeutic applications. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the reactivity of the functional groups and the judicious use of protecting groups will enable the synthesis of a diverse library of compounds for biological evaluation.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hughes, D. L. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Reza, L., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Retrieved from [Link]

  • RSC Publishing. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. RSC Publishing. Retrieved from [Link]

  • Saima, S., et al. (2019). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

  • Smith, M. B. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley Online Library. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

Sources

Catalytic Strategies for the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

5-Amino-6-methylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative that serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern presents unique synthetic challenges, necessitating advanced catalytic methods to achieve efficient and regioselective production. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary catalytic strategies for its synthesis. We will explore classical multicomponent reactions, modern transition-metal-catalyzed cross-coupling and cycloaddition reactions, and functionalization of pre-existing pyridine scaffolds. This document explains the causality behind experimental choices, provides detailed, field-proven protocols, and summarizes key data for practical application in a research and development setting.

Introduction: The Synthetic Challenge

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science.[1] The target molecule, this compound, features a dense arrangement of electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups. This electronic dichotomy complicates traditional synthetic approaches, often leading to issues with regioselectivity and low yields. Therefore, the strategic application of catalysis is not merely an optimization but a fundamental requirement for a viable synthesis.

This guide moves beyond a simple listing of reactions to provide a logical framework for approaching this synthesis. We will discuss two primary philosophies:

  • De Novo Ring Construction: Building the fully substituted pyridine ring from acyclic precursors in a single or convergent sequence.

  • Pyridine Functionalization: Beginning with a simpler pyridine derivative and sequentially introducing the required functional groups using site-selective catalytic methods.

De Novo Synthesis of the Pyridine Core

Constructing the pyridine ring from the ground up offers an atom-economical and convergent pathway. The primary challenge lies in sourcing or preparing precursors that will yield the precise 5-amino, 6-methyl, 3-carboxy substitution pattern.

Modified Hantzsch Pyridine Synthesis

The Hantzsch synthesis, discovered in 1881, is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized.[2][3]

Causality of Approach: This one-pot reaction is powerful for creating highly functionalized pyridines.[4] For our target molecule, a modified, asymmetric version would be required. The key is the selection of precursors: one β-ketoester would need to incorporate the eventual C5-amino group (e.g., an amino-β-ketoester) and the other would provide the C3-carboxylate. The methyl group at C6 arises from one of the ketoester backbones, and the C4 position would be unsubstituted, typically by using formaldehyde as the aldehyde component.[5]

Catalysis: While traditionally conducted under thermal conditions, modern Hantzsch syntheses employ catalysts to improve yields and mildness.[3]

  • Acid/Base Catalysis: Protic acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can catalyze the condensation steps.[6][7]

  • Green Catalysis: Ionic liquids and various nanocatalysts have been explored to create more sustainable protocols.[8][9]

  • Oxidation Catalysis: The final, crucial aromatization step to form the pyridine ring from the dihydropyridine intermediate is often accelerated using oxidizing agents like ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate.[3]

Transition Metal-Catalyzed [2+2+2] Cycloaddition

This elegant and highly atom-efficient strategy involves the cyclotrimerization of two alkyne molecules and one nitrile molecule to directly form the pyridine ring.[1]

Causality of Approach: The power of this method lies in its convergency and the ability to control the substitution pattern through the choice of starting materials.[10] To synthesize our target, one would require a carefully designed nitrile (to become N1 and C2) and two different alkyne precursors to install the remaining substituents at the correct positions. Catalysts based on cobalt, rhodium, and iron are commonly employed to provide low-energy pathways for this otherwise thermally disfavored reaction.[1][10] While exceptionally powerful for certain substitution patterns, finding the precise commercially available or easily synthesized precursors for this specific target can be a significant challenge.

Synthesis via Functionalization of a Pyridine Scaffold

A more common and often more practical approach is to begin with a readily available, simpler pyridine derivative and introduce the required functional groups in a stepwise manner. This strategy relies heavily on modern catalytic methods for regioselective C-H functionalization and cross-coupling.[11]

The logical workflow for this approach is critical. The directing effects of the existing substituents must be considered at each step to ensure the correct placement of the next functional group. A plausible pathway is outlined below.

G cluster_0 Synthetic Workflow: Stepwise Functionalization Start Methyl 6-methylnicotinate (Precursor) Step1 Step 1: Nitration (Electrophilic Substitution) Start->Step1 Intermediate1 Methyl 6-methyl-5-nitronicotinate Step1->Intermediate1 Step2 Step 2: Catalytic Reduction (e.g., H₂ / Pd/C) Intermediate1->Step2 Intermediate2 Methyl 5-amino-6-methylnicotinate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Base or Acid Catalyzed) Intermediate2->Step3 End This compound (Final Product) Step3->End

Caption: A plausible synthetic workflow for the target molecule via stepwise functionalization.

Key Catalytic Transformations in the Functionalization Strategy:
  • Nitration (C5-Position): The initial 6-methyl and 3-ester groups on the pyridine ring are meta-directing. Nitration using standard nitrating agents (e.g., HNO₃/H₂SO₄) is expected to selectively functionalize the C5 position, which is meta to both existing groups.

  • Catalytic Reduction of the Nitro Group (C5-NH₂): The conversion of the 5-nitro group to the 5-amino group is a classic and highly efficient transformation.

    • Heterogeneous Catalysis: The most common method involves catalytic hydrogenation. Gaseous hydrogen (H₂) is passed through a solution of the nitro-pyridine in the presence of a solid-supported transition metal catalyst.

      • Palladium on Carbon (Pd/C): The workhorse catalyst for this reaction, known for its high efficiency and selectivity.

      • Platinum on Carbon (Pt/C): Another excellent choice, sometimes offering different selectivity profiles.

    • Homogeneous Catalysis: While less common for simple reductions, specific homogeneous catalysts can be used under transfer hydrogenation conditions.

  • Ester Hydrolysis (C3-COOH): The final step is the conversion of the methyl ester to the carboxylic acid. This is typically achieved through saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup. While not strictly catalytic in the traditional sense, it is a crucial final transformation.[12]

Comparative Analysis of Catalytic Strategies

The choice of synthetic strategy depends on factors such as precursor availability, required scale, and the need for analogue synthesis.

StrategyPrimary Catalyst Type(s)Key AdvantagesKey Limitations
Modified Hantzsch Synthesis Acid/Base (p-TSA), Metal Salts (FeCl₃ for oxidation)Convergent, one-pot potential, builds complexity quickly.[4]Requires specific, often non-commercial precursors; regioselectivity can be challenging for asymmetric products.
[2+2+2] Cycloaddition Transition Metals (Co, Rh, Fe complexes)Highly atom-economical, excellent for building the core structure.[1][10]Precursor synthesis can be complex and costly; catalyst sensitivity.
Stepwise Functionalization Transition Metals (Pd/C for reduction)Utilizes simple, commercially available starting materials; reliable and well-understood reactions; modular.Longer synthetic sequence (multiple steps); cumulative yield can be lower; requires careful planning of substituent effects.

Detailed Application Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound via Stepwise Functionalization

This protocol follows the logic outlined in the workflow diagram (Section 3).

Workflow Overview Diagram:

G cluster_0 Protocol 1: Experimental Flow step1 Step 1: Nitration Methyl 6-methylnicotinate H₂SO₄, HNO₃ Workup: Quench, Extract step2 Step 2: Reduction Nitro Intermediate H₂, Pd/C, Methanol Workup: Filter, Concentrate step1->step2 Isolate Intermediate step3 Step 3: Hydrolysis Amino Ester Intermediate LiOH, THF/H₂O Workup: Acidify, Isolate step2->step3 Isolate Intermediate

Caption: Step-by-step experimental flow for the functionalization protocol.

Step 1: Synthesis of Methyl 6-methyl-5-nitronicotinate

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 50 mL) and cool to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add methyl 6-methylnicotinate (10.0 g, 66.1 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitration: Once the starting material is fully dissolved, add a pre-mixed solution of concentrated nitric acid (HNO₃, 6.0 mL) and concentrated sulfuric acid (15 mL) dropwise via the addition funnel. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the resulting solid (methyl 6-methyl-5-nitronicotinate) under vacuum to a constant weight. The product is typically a pale yellow solid.

Step 2: Synthesis of Methyl 5-amino-6-methylnicotinate (Catalytic Reduction)

  • Catalyst & Reagents: To a high-pressure hydrogenation vessel (Parr shaker or similar), add methyl 6-methyl-5-nitronicotinate (10.0 g, 51.0 mmol), methanol (200 mL), and Palladium on Carbon (10% Pd/C, 1.0 g, ~10 wt%).

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

  • Reaction: Vigorously agitate the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 50 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield methyl 5-amino-6-methylnicotinate, which is often a solid that can be used directly in the next step.

Step 3: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: Dissolve the crude methyl 5-amino-6-methylnicotinate (8.0 g, 48.1 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL) in a round-bottom flask.

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 4.0 g, 95.2 mmol) to the solution. Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

  • Acidification & Precipitation: Cool the solution in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) by the slow, dropwise addition of 2N hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold acetone. Dry the final product, this compound, under vacuum.

Conclusion

The synthesis of this compound is a challenging yet achievable goal that hinges on the strategic selection and application of catalytic methods. While de novo constructions like the Hantzsch synthesis and [2+2+2] cycloadditions offer elegant and convergent routes, the stepwise functionalization of a simpler pyridine precursor often provides a more practical and robust path for laboratory-scale synthesis. The protocol detailed herein, centered around a key catalytic hydrogenation step, represents a reliable and well-precedented strategy for obtaining this valuable chemical intermediate. Future work may focus on developing biocatalytic routes, such as using transaminases, to introduce the amine functionality, further enhancing the sustainability and efficiency of the synthesis.[13]

References

  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). NIH PMC.
  • Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Google Books.
  • Recent advances in catalytic synthesis of pyridine derivatives. (2022). ResearchGate.
  • Advances on the biosynthesis of pyridine rings. (2021). NIH PMC.
  • The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2006). ResearchGate.
  • What are the catalysts used in the synthesis of Pyridine Series compounds? (n.d.). BTC.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Pyridine. (n.d.). Wikipedia.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). ResearchGate.
  • 6-Aminonicotinic acid synthesis. (n.d.). ChemicalBook.
  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2021). MDPI.

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Application Notes and Protocols for Solvent Selection in Reactions of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-methylpyridine-3-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, possessing amino, methyl, and carboxylic acid moieties on a pyridine scaffold, offers multiple avenues for synthetic diversification. The judicious selection of a solvent is paramount for achieving optimal outcomes in reactions involving this substrate. The solvent not only facilitates the dissolution of reactants but also profoundly influences reaction kinetics, equilibrium position, and even the chemoselectivity of transformations. This guide provides a comprehensive overview of solvent selection strategies for key reactions of this compound, grounded in the physicochemical properties of the molecule and established synthetic methodologies for analogous compounds.

Physicochemical Properties of this compound: A Predictive Overview

Direct experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, by analyzing its constituent functional groups and data from structurally related compounds, we can infer its likely behavior.

The molecule possesses both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) center, making it zwitterionic in nature. This characteristic significantly impacts its solubility.

Solubility Profile:

Based on data for similar aminopyridine carboxylic acids, a general solubility profile can be predicted. 6-Aminopyridine-2-carboxylic acid is slightly soluble in water and soluble in DMSO and ethanol[1][2]. 2-Aminopyridine-3-carboxylic acid is reported to be very soluble in water[3]. 4-Aminopyridine-2-carboxylic acid is soluble in acetone, ethanol, and methanol[4].

Therefore, this compound is expected to be soluble in polar protic solvents such as water, ethanol, and methanol, and in polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents like ethyl acetate, THF, and dichloromethane is likely to be limited but may be enhanced by salt formation or by converting the carboxylic acid to an ester.

pKa Values:

The pKa of the carboxylic acid group in pyridine carboxylic acids is influenced by the position of the nitrogen atom. For 6-aminopyridine-3-carboxylic acid, a pKa of 2.86 has been reported[5]. The pKa of the pyridinium ion is also a key parameter. The presence of an electron-donating amino group generally increases the basicity of the pyridine nitrogen.

Solvent Selection for Key Transformations

Esterification of the Carboxylic Acid Group

The conversion of the carboxylic acid to an ester is a common transformation to protect the acid, improve solubility in organic solvents, and facilitate further reactions.

Fischer Esterification:

This traditional method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄)[6].

  • Recommended Solvents: The alcohol reactant (e.g., methanol, ethanol) typically serves as the solvent.

  • Causality: The large excess of the alcohol drives the equilibrium towards the ester product. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Coupling Agent-Mediated Esterification (e.g., Steglich Esterification):

This method utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Recommended Solvents: Aprotic solvents are preferred to avoid reaction with the coupling agent.

    • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve many organic compounds.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be beneficial for less soluble starting materials.

    • Pyridine: Can act as both a solvent and a base, facilitating the reaction[7].

  • Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. Aprotic solvents prevent the hydrolysis of the activated intermediate and the coupling agent itself.

Amidation of the Carboxylic Acid Group

The formation of an amide bond is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with a variety of primary and secondary amines.

Coupling Agent-Mediated Amidation:

Similar to esterification, coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC are highly effective for amide bond formation[8].

  • Recommended Solvents:

    • DMF: An excellent solvent for dissolving a wide range of reactants and facilitating the reaction.

    • DCM: A good alternative, particularly when the reactants are sufficiently soluble.

    • Acetonitrile (ACN): Another suitable aprotic solvent.

  • Causality: These reactions proceed through an activated carboxylic acid intermediate. Polar aprotic solvents are ideal as they solvate the ionic intermediates and do not interfere with the coupling reagents.

Direct Thermal Amidation:

Direct condensation of the carboxylic acid and amine at elevated temperatures is possible but often requires harsh conditions[9].

  • Recommended Solvents: High-boiling point, non-reactive solvents are necessary.

    • Toluene or Xylene: Often used with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion[9].

  • Causality: The removal of water is crucial to shift the equilibrium towards the amide product.

Palladium-Catalyzed Cross-Coupling Reactions

For derivatives of this compound (e.g., a halogenated precursor), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable for introducing carbon-carbon bonds.

Suzuki-Miyaura Coupling:

This reaction couples an organoboron reagent with a halide or triflate.

  • Recommended Solvent Systems: A mixture of an organic solvent and an aqueous base solution is typically employed.

    • 1,4-Dioxane / Water: A widely used and effective solvent system for Suzuki couplings of pyridine derivatives[10].

    • Dimethoxyethane (DME) / Water: Another common and effective mixture[11].

    • Toluene / Water: Can also be used, particularly for less polar substrates.

  • Causality: The organic solvent (dioxane, DME, or toluene) is chosen for its ability to dissolve the organic substrate and the palladium catalyst complex. Water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is essential for the transmetalation step of the catalytic cycle. The biphasic nature of the reaction often requires vigorous stirring to ensure efficient mass transfer between the two phases.

Data Presentation

Table 1: Predicted Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale / Analogy
Polar Protic WaterSolubleZwitterionic nature; analogy to 2-aminopyridine-3-carboxylic acid[3].
EthanolSolubleAnalogy to 6-aminopyridine-2-carboxylic acid and 4-aminopyridine-2-carboxylic acid[1][4].
MethanolSolubleAnalogy to 4-aminopyridine-2-carboxylic acid[4].
Polar Aprotic DMSOSolubleAnalogy to 6-aminopyridine-2-carboxylic acid[1].
DMFLikely SolubleGood solvent for polar organic molecules.
AcetonitrileModerately SolublePolarity is lower than DMF and DMSO.
Less Polar Ethyl AcetateSparingly SolubleLimited polarity.
THFSparingly SolubleLimited polarity.
DichloromethanePoorly SolubleNon-polar nature.
ToluenePoorly SolubleNon-polar nature.

Table 2: Recommended Solvent Systems for Key Reactions

Reaction TypeReagents/CatalystsRecommended Solvent(s)Key Considerations
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)The reacting alcohol (e.g., Methanol, Ethanol)Use of excess alcohol as solvent drives the reaction forward.
Steglich Esterification Alcohol, DCC, DMAPDichloromethane (DCM), DMF, PyridineAprotic nature is crucial to prevent side reactions.
Amidation Amine, Coupling Agent (e.g., HBTU, DCC)DMF, DCM, AcetonitrilePolar aprotic solvents are preferred.
Suzuki-Miyaura Coupling Arylboronic acid, Pd Catalyst, Base1,4-Dioxane/Water, DME/WaterBiphasic system; requires an aqueous phase for the base.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This protocol is based on established methods for the esterification of carboxylic acids.

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere, add the desired alcohol (1.2 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol is based on typical conditions for the Suzuki coupling of aminopyridine halides[10][11].

  • In a reaction vessel, combine the halogenated derivative of this compound (or its ester) (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Solvent_Selection_Workflow start Start: this compound reaction_type Select Reaction Type start->reaction_type esterification Esterification reaction_type->esterification Carboxylic Acid amidation Amidation reaction_type->amidation Carboxylic Acid cross_coupling Cross-Coupling (Halogenated Derivative) reaction_type->cross_coupling Pyridine Ring ester_method Choose Esterification Method esterification->ester_method amide_method Choose Amidation Method amidation->amide_method suzuki Suzuki-Miyaura Coupling cross_coupling->suzuki fischer Fischer Esterification ester_method->fischer Acid Catalyst steglich Steglich Esterification ester_method->steglich Coupling Agent solvent_fischer Solvent: Reacting Alcohol (e.g., MeOH, EtOH) fischer->solvent_fischer solvent_steglich Solvent: DCM, DMF, or Pyridine steglich->solvent_steglich coupling Coupling Agent amide_method->coupling Coupling Agent thermal Thermal amide_method->thermal High Temp. solvent_coupling Solvent: DMF, DCM, or ACN coupling->solvent_coupling solvent_thermal Solvent: Toluene or Xylene (with Dean-Stark) thermal->solvent_thermal solvent_suzuki Solvent: 1,4-Dioxane/H₂O or DME/H₂O suzuki->solvent_suzuki

Caption: Decision workflow for solvent selection based on reaction type.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 195. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. [Link]

  • A carboxylic acid and an amine can condense to an amide and water or... ResearchGate. [Link]

  • 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards. (n.d.). [Link]

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.). [Link]

  • The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. [Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(2), 1602-1613. [Link]

  • Solvent effects on esterification equilibria. (2015). Chemical Engineering Science, 134, 437-444. [Link]

  • Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. PubChem. [Link]

  • Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. (2008). Tetrahedron Letters, 49(35), 5225-5227. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Esterification of pyridine carboxylic acids. (1956).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). Catalysts, 10(6), 636. [Link]

  • Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals, 16(5), 692. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (2010). Asian Journal of Chemistry, 22(2), 1091-1094. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(31), 20083-20092. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2008). The Journal of Organic Chemistry, 73(13), 5131-5134. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances, 4(10), 4995-5001. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports, 32(1), 157-195. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3185. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Link]

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Application Notes and Protocols for Bioassay-Guided Evaluation of 5-Amino-6-methylpyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridine Carboxylic Acid Scaffold

The pyridine carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its structural features, including the electron-deficient aromatic ring and the versatile carboxylic acid group, facilitate critical interactions like hydrogen bonding and π-π stacking with biological targets.[1] This versatility has led to the development of pyridine carboxylic acid derivatives as potent inhibitors of various enzymes, including kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer and inflammation.[1][3][4]

This document provides a comprehensive, tiered bioassay protocol for the initial characterization of novel 5-Amino-6-methylpyridine-3-carboxylic acid derivatives. The workflow is designed to efficiently screen compounds for biological activity, identify potential molecular targets, and elucidate their mechanism of action at the cellular level. The protocol follows a logical progression from broad phenotypic screening to specific target engagement and downstream pathway analysis.

Experimental & Technical Guide

Tier 1: Primary Screening - Assessing General Cellular Cytotoxicity

The initial step is to evaluate the general cytotoxic or anti-proliferative effects of the derivatives on a panel of relevant human cancer cell lines. This provides a baseline understanding of the compounds' potency and therapeutic window. The XTT assay is recommended over the MTT assay due to its streamlined protocol, as the formazan product is water-soluble, eliminating a solubilization step.[5][6]

Protocol 1: XTT Cell Viability Assay [5][6]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • Assay Development: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. The incubation time should be optimized based on the cell type's metabolic rate.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.[5] A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log-concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

ParameterDescription
Assay Principle Reduction of XTT tetrazolium salt to a colored formazan product by metabolically active cells.[5][6]
Endpoint Colorimetric measurement of absorbance proportional to the number of viable cells.[5]
Controls Vehicle (DMSO), Untreated, Blank (Medium only).
Output IC₅₀ value representing the concentration at which 50% of cell growth is inhibited.
Tier 2: Target-Based Screening - In Vitro Kinase Inhibition Assay

Given that many pyridine-based molecules function as kinase inhibitors, a direct biochemical assay is the logical next step to identify specific molecular targets.[3][4] The ADP-Glo™ Kinase Assay is a universal, luminescence-based platform suitable for screening a wide range of kinases.[3] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[3]

Protocol 2: ADP-Glo™ Kinase Inhibition Assay [3]

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, ADP-Glo™ reagents) according to the manufacturer's protocol. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to enable the detection of both competitive and non-competitive inhibitors.[7]

  • Compound Plating: In a 384-well plate, dispense the this compound derivatives at various concentrations. Include a known inhibitor for the target kinase as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction:

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the ATP and substrate solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition: (% Inhibition) = 100 * [1 - (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme)].

    • Plot the % Inhibition against the log-concentration of the compound to determine the IC₅₀ value.

ParameterDescription
Assay Principle Luminescent quantification of ADP produced in a kinase reaction.[3]
Endpoint Luminescence signal inversely proportional to kinase inhibition.
Controls No enzyme, Vehicle (DMSO), Known kinase inhibitor.
Output IC₅₀ value representing the concentration at which 50% of the kinase's activity is inhibited.

Workflow for Tier 1 and Tier 2 Screening

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Based Screening Compound_Library This compound derivatives XTT_Assay Protocol 1: XTT Cell Viability Assay (Panel of Cancer Cell Lines) Compound_Library->XTT_Assay IC50_Cyto Determine Cytotoxicity IC₅₀ XTT_Assay->IC50_Cyto Kinase_Panel Select Relevant Kinase Panel IC50_Cyto->Kinase_Panel Select active compounds (e.g., IC₅₀ < 10 µM) ADPGlo_Assay Protocol 2: ADP-Glo™ Kinase Assay (Biochemical) Kinase_Panel->ADPGlo_Assay IC50_Kinase Determine Kinase IC₅₀ ADPGlo_Assay->IC50_Kinase Target_Validation Proceed to Tier 3: Target Engagement IC50_Kinase->Target_Validation Identify potent hits (e.g., IC₅₀ < 1 µM)

Caption: A tiered screening cascade from cellular cytotoxicity to specific kinase inhibition.

Tier 3: Target Validation - Confirming Target Engagement in a Cellular Environment

A positive result in a biochemical assay does not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify drug-protein interactions in intact cells.[8][9] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[8][9]

Protocol 3: Cellular Thermal Shift Assay (CETSA) [8][9][10]

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the test compound at a saturating concentration (e.g., 10-20x the cellular IC₅₀) or with a vehicle (DMSO) control for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.[11]

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[11]

  • Data Analysis:

    • Quantify the band intensities for each temperature point using densitometry software.

    • For both the vehicle- and compound-treated groups, plot the relative band intensity (normalized to the 37°C sample) against the temperature.

    • A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome start Treat cells with Compound or Vehicle heat Heat aliquots across a temperature gradient start->heat lyse Lyse cells and separate soluble/aggregated fractions heat->lyse wb Western Blot for target protein lyse->wb curve Plot soluble protein vs. temperature wb->curve result Compound-treated sample shows a rightward shift in the melting curve, indicating protein stabilization. curve->result Compare curves

Caption: Workflow and expected outcome of the Cellular Thermal Shift Assay (CETSA).

Tier 4: Mechanism of Action - Downstream Pathway Analysis

Once target engagement is confirmed, the final step is to investigate the functional consequences on the relevant intracellular signaling pathway. For a kinase inhibitor, this involves assessing the phosphorylation status of the kinase's known downstream substrates using Western blotting.

Protocol 4: Western Blot for Pathway Modulation [11]

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

  • Compound Incubation: Pre-treat the cells with various concentrations of the active derivative for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes). Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay and normalize to ensure equal loading (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate separate membranes with primary antibodies against the phosphorylated form of the downstream target (e.g., anti-p-Akt, anti-p-ERK) and the total form of the target (anti-total Akt, anti-total ERK) overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL reagent.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the normalized phosphorylation levels in compound-treated samples to the stimulated control to determine the extent of pathway inhibition.

ParameterDescription
Assay Principle Immunodetection of specific proteins (total and phosphorylated forms) separated by molecular weight.
Endpoint Chemiluminescent signal corresponding to the abundance of the target protein.
Controls Unstimulated, Stimulated + Vehicle (DMSO), Loading control (e.g., GAPDH).
Output Dose-dependent reduction in the phosphorylation of downstream signaling proteins.

Conclusion

This tiered bioassay protocol provides a robust framework for the systematic evaluation of novel this compound derivatives. By progressing from general cytotoxicity to specific target engagement and pathway modulation, researchers can efficiently identify promising lead compounds, elucidate their mechanism of action, and build a strong foundation for further preclinical development. Each protocol is designed as a self-validating system with necessary controls to ensure data integrity and trustworthiness.

References

  • MTT assay. Wikipedia. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

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  • CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

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  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

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  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

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  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

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Application Note: Formulation of 5-Amino-6-methylpyridine-3-carboxylic Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework and step-by-step protocols for the accurate and reproducible formulation of 5-Amino-6-methylpyridine-3-carboxylic acid for use in a range of in vitro experimental systems. Recognizing the limited publicly available data for this specific compound, this document synthesizes information from structurally related aminopyridine carboxylic acids and established best practices for small molecule handling. The protocols herein are designed to ensure compound stability, maximize solubility, and minimize solvent-induced artifacts, thereby promoting the generation of reliable and consistent experimental data.

Introduction: The Scientific Imperative for Proper Formulation

This compound belongs to the pyridine carboxylic acid class of compounds, a scaffold known for its diverse biological activities and prominence in medicinal chemistry. The reliability of any in vitro data derived from this compound is fundamentally dependent on its correct formulation. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and high experimental variability, ultimately compromising study outcomes.

This document serves as an authoritative guide for researchers, providing not only procedural steps but also the causal reasoning behind them. We will address the critical aspects of solvent selection, stock solution preparation, stability considerations, and the generation of aqueous working solutions suitable for cell-based assays and other sensitive biological systems.

Physicochemical Profile & Solubility Rationale

Direct experimental data for this compound is scarce. Therefore, its properties are inferred from its chemical structure and data from close analogs like 6-aminonicotinic acid.

Chemical Structure:

Figure 1. Structure of this compound.

The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a pyridine ring. This amphiprotic nature suggests it can exist as a zwitterion, which typically enhances aqueous solubility.[1] Analogs such as 2-aminopyridine-3-carboxylic acid are reported to be "very soluble" in water.[2] However, for in vitro studies, the standard practice is to first create a high-concentration stock in a non-aqueous solvent to facilitate precise dosing into aqueous media.

Dimethyl sulfoxide (DMSO) is the solvent of choice for initial stock preparation due to its ability to dissolve a wide array of both polar and nonpolar compounds and its miscibility with aqueous culture media.[3]

Table 1: Predicted Physicochemical Properties

PropertyValue / PredictionRationale / Source
Molecular Formula C₇H₈N₂O₂Based on chemical structure.
Molecular Weight 152.15 g/mol Calculated from the molecular formula, identical to its isomer.
Predicted Solubility DMSO: Highly SolubleWater: Soluble, pH-dependentEthanol: Sparingly SolubleDMSO is a universal solvent for many small molecules.[3] Amphiprotic nature suggests good aqueous solubility, similar to analogs.[1][2] Hydrophobicity of the methyl group may slightly reduce water solubility compared to non-methylated analogs.
Physical Form White to off-white crystalline powderTypical appearance for this class of compounds.[1]
Storage (Solid) Store at 2-8°C, desiccated, protected from light.Standard precautionary measures for complex organic molecules.
Storage (In DMSO) Aliquot and store at -20°C or -80°C.Minimizes degradation from freeze-thaw cycles and water absorption.[4][5]

Core Protocol: Preparation of a 10 mM Master Stock Solution in DMSO

The foundational step in any experiment is the creation of a validated, high-concentration master stock solution. This protocol is designed for maximum accuracy and stability.

Causality Behind the Protocol:
  • Why 10 mM? This concentration is a widely accepted standard. It is high enough to allow for extensive dilution for most in vitro assays (e.g., a 1:1000 dilution yields a 10 µM working solution) while being low enough to ensure complete solubilization for many compounds.

  • Why DMSO? As discussed, DMSO is an excellent solvent that is miscible with culture media. Preparing a concentrated stock in DMSO allows the final concentration of the solvent in the assay to be kept at a non-toxic level (typically ≤0.5%).[6][7]

  • Why Weigh the Entire Vial Content? For small quantities (e.g., ≤5 mg), attempting to weigh out a portion introduces significant error. It is far more accurate to dissolve the entire contents of the vial and calculate the precise concentration.[8]

Materials:
  • This compound (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision pipettes

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

Step-by-Step Methodology:
  • Pre-Calculation: Before opening the vial, calculate the required volume of DMSO.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Desired Concentration (mol/L))

    • Example for 1 mg of Compound (MW = 152.15 g/mol ):

      • Volume (L) = 0.001 g / (152.15 g/mol × 0.01 mol/L) = 0.000657 L

      • Volume (µL) = 657 µL

  • Reconstitution:

    • Briefly centrifuge the manufacturer's vial to ensure all powder is at the bottom.

    • Working in a sterile biosafety cabinet, carefully add the calculated volume (e.g., 657 µL) of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes.[4]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the aliquots at -20°C for routine use or -80°C for long-term archival storage. Studies show that most compounds remain stable in DMSO under these conditions.[5][10]

Protocol for Serial Dilution and Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO master stock into aqueous assay buffer or cell culture medium. The key principle is to perform dilutions in a stepwise manner to avoid compound precipitation when transferring from a high-organic to a fully aqueous environment.[11]

Visualization of the Formulation Workflow

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Working Solution Preparation Compound Solid Compound (e.g., 1 mg) Stock 10 mM Master Stock in 100% DMSO Compound->Stock Dissolve DMSO Anhydrous DMSO (e.g., 657 µL) DMSO->Stock Aliquots Store Aliquots at -20°C / -80°C Stock->Aliquots Aliquot Intermediate Intermediate Dilution (e.g., 100 µM in Media) Aliquots->Intermediate Dilute 1:100 Final Final Assay Plate (e.g., 0.1-10 µM in Media) Intermediate->Final Serially Dilute

Caption: Workflow from solid compound to final assay plate.

Step-by-Step Methodology:
  • Thaw and Prepare: Thaw a single aliquot of the 10 mM master stock at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Create an Intermediate Dilution: To prevent precipitation, first create a high-concentration intermediate solution.

    • Pipette 990 µL of sterile, pre-warmed cell culture medium or assay buffer into a sterile tube.

    • Add 10 µL of the 10 mM master stock to the medium. Mix thoroughly by gentle pipetting or brief vortexing.

    • This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Generate Final Working Concentrations (Example for 96-well plate):

    • Add 100 µL of cell culture medium to wells B1 through H1 of a 96-well plate.

    • Add 200 µL of the 100 µM intermediate solution to well A1. This is your highest concentration point.

    • Perform a 1:2 serial dilution: Transfer 100 µL from well A1 to well B1. Mix well.

    • Transfer 100 µL from well B1 to well C1. Mix well.

    • Continue this process down the column to create a concentration gradient. This is a common method for determining dose-response curves.[12][13]

Table 2: Example 1:2 Serial Dilution Scheme

WellVolume from Previous WellVolume of MediumFinal Concentration (µM)Final DMSO Conc. (%)
A1- (200 µL of 100 µM stock)0 µL1001.0%
B1100 µL from A1100 µL500.5%
C1100 µL from B1100 µL250.25%
D1100 µL from C1100 µL12.50.125%
E1100 µL from D1100 µL6.250.063%
F1100 µL from E1100 µL3.1250.031%
G1100 µL from F1100 µL1.560.016%
H1- (Medium only)100 µL0 (Vehicle Control)0.0%

Note: A separate vehicle control containing the highest final concentration of DMSO used (in this case, 1.0% or 0.5% depending on the range tested) should always be included to assess solvent effects.[11]

Self-Validating Systems: Quality Control & Best Practices

  • Vehicle Control: Always include a "vehicle-only" control group that contains the highest concentration of DMSO used in the experiment. This is critical to ensure that any observed biological effect is due to the compound and not the solvent.[14]

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the formulation must be re-optimized, potentially by lowering the stock concentration.

  • DMSO Tolerance Test: Before initiating a large-scale study, it is imperative to determine the maximum tolerable DMSO concentration for your specific cell line or assay. Expose your system to a range of DMSO concentrations (e.g., 0.1% to 2.0%) and measure the baseline viability or activity. Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity, but sensitive or primary cells may require ≤0.1%.[6][14]

  • Fresh is Best: Working solutions in aqueous media should be prepared fresh for each experiment and not stored, as compound stability in media is often limited.[4]

Hypothetical Application: Kinase Inhibition Pathway

To illustrate the use of this compound in a relevant biological context, the following diagram depicts a hypothetical scenario where a pyridine carboxylic acid derivative acts as a kinase inhibitor within a cellular signaling pathway.

G cluster_0 Cell Membrane cluster_1 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (e.g., MAPK) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Compound 5-Amino-6-methylpyridine- 3-carboxylic acid Compound->KinaseB Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Xinghui Pharma. (n.d.). 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards. [Link]

  • PubChem. Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Adwoa Biotech (YouTube). (2020). SERIAL DILUTIONS for STANDARD CURVE, DOSE RESPONSE CURVE and Calibration Curve Creation. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • PubChem. 2-Aminopyridine-4-carboxylic acid. [Link]

  • BioForum. (2013). Making a stock solution for my drug using DMSO. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. [Link]

  • PubMed. (2011). Optimal serial dilutions designs for drug discovery experiments. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • PubMed. (2006). Stability of screening compounds in wet DMSO. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Mol-Instincts. (n.d.). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. [Link]

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  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid, a key heterocyclic building block for the pharmaceutical and agrochemical industries. The outlined process is designed for researchers, chemists, and process engineers, focusing on a robust, scalable, and well-understood two-step synthetic route commencing from 6-methylnicotinic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, process optimization strategies, rigorous analytical quality control, and critical safety considerations essential for transitioning from laboratory to pilot or production scale.

Introduction and Strategic Overview

This compound and its derivatives are pivotal intermediates in the synthesis of complex bioactive molecules. The strategic placement of amino, methyl, and carboxylic acid functionalities on the pyridine scaffold offers multiple points for further chemical elaboration. The synthesis of substituted aminopyridines is a subject of considerable interest in medicinal chemistry.[1][2] However, scaling the synthesis of such molecules presents significant challenges, including ensuring regioselectivity, managing reaction energetics, maintaining high purity, and minimizing environmental impact.

This guide details a practical and efficient synthetic strategy based on two fundamental and highly scalable chemical transformations: the nitration of a pyridine ring followed by the catalytic reduction of the resulting nitro group.

Chosen Synthetic Pathway Rationale:

The proposed route begins with the commercially available and structurally related 6-methylnicotinic acid.

  • Nitration: This electrophilic substitution introduces a nitro group, which serves as a precursor to the target amine. This is a classic and cost-effective method for installing a nitrogen-based functional group.

  • Catalytic Hydrogenation: This step reduces the nitro group to an amine. This method is preferred for large-scale operations due to its high efficiency, clean reaction profile (the primary byproduct is water), and the relative ease of product isolation by filtering off the catalyst.[3][4] This approach avoids the stoichiometric metal-acid reducing systems (like Fe/HCl or SnCl₂) which generate significant metallic and acidic waste streams.[5]

This pathway is selected for its reliability, use of relatively inexpensive starting materials, and avoidance of transition-metal coupling reagents or complex, multi-component reactions which can be more challenging to optimize for large-scale production.[6][7]

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_end Final Product SM 6-Methylnicotinic Acid Nitration Synthesis of 5-Nitro-6-methylnicotinic Acid SM->Nitration HNO₃, H₂SO₄ Reduction Synthesis of This compound Nitration->Reduction H₂ (g), Pd/C Catalyst FP Target Molecule Reduction->FP Purification (Recrystallization)

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Synthesis Protocols (1.0 kg Scale)

Step 1: Synthesis of 5-Nitro-6-methylnicotinic Acid

This procedure details the regioselective nitration of 6-methylnicotinic acid. The strong electron-withdrawing effect of the carboxylic acid and the pyridine nitrogen deactivates the ring, necessitating forceful conditions (oleum and nitric acid) for the electrophilic substitution to proceed.

Materials and Equipment:

  • 10 L glass-lined or Hastelloy reactor with overhead stirring, temperature control unit (heating/cooling), and reagent addition funnel.

  • Required Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a heavy-duty lab coat.

Reagent Stoichiometry Table:

ReagentCAS No.MW ( g/mol )MolesMolar Eq.Amount
6-Methylnicotinic Acid3222-47-7137.147.291.01.00 kg
Fuming Sulfuric Acid (20% SO₃)8014-95-7N/AN/AN/A3.0 L
Fuming Nitric Acid (90%)7697-37-263.0111.671.6518 mL

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Sulfuric Acid: Charge the fuming sulfuric acid (3.0 L) to the reactor. Begin agitation and cool the acid to 0-5 °C using the reactor's cooling jacket.

  • Substrate Addition: Slowly and carefully add the 6-methylnicotinic acid (1.00 kg) in portions to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 15 °C during the addition. A mild exotherm is expected.

  • Reaction Temperature: After the addition is complete, heat the reaction mixture to 85-90 °C.

  • Nitric Acid Addition: Once the reaction mixture reaches the target temperature, begin the dropwise addition of fuming nitric acid (518 mL) via the addition funnel over 2-3 hours. Crucial: Maintain the internal temperature strictly between 85-90 °C. The nitration reaction is highly exothermic, and precise temperature control is vital to prevent runaway reactions and ensure regioselectivity.

  • Reaction Hold: After the nitric acid addition is complete, hold the reaction mixture at 90 °C for an additional 4 hours, monitoring the reaction progress by HPLC.

  • Cooling and Quenching: Cool the reaction mixture to ambient temperature (20-25 °C). In a separate, suitable vessel, prepare a mixture of crushed ice and water (10 kg).

  • Precipitation: Very slowly and carefully, transfer the reaction mixture onto the ice/water slurry with vigorous stirring. This quenching step is highly exothermic. The product will precipitate as a solid.

  • Isolation: Filter the resulting slurry, and wash the collected solid cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the nitro-intermediate to the final amine product. This reaction requires a specialized hydrogenation reactor (autoclave) capable of handling pressurized hydrogen gas.

Materials and Equipment:

  • 15 L stainless steel or Hastelloy hydrogenation reactor (autoclave) equipped with a gas entrainment agitator, pressure gauge, temperature probe, and hydrogen gas inlet.

  • Spark-proof tools and a well-ventilated area are mandatory.

Reagent Stoichiometry Table:

ReagentCAS No.MW ( g/mol )MolesMolar Eq.Amount
5-Nitro-6-methylnicotinic Acid54127-63-8182.135.491.01.00 kg
Palladium on Carbon (5% Pd/C, 50% wet)7440-05-3N/AN/A1.0% w/w (dry)20 g
Methanol (MeOH)67-56-132.04N/AN/A8.0 L
Hydrogen Gas (H₂)1333-74-02.02~16.5~3.05-7 bar (75-100 psi)

Protocol:

  • Reactor Charging: Under a nitrogen atmosphere, charge the hydrogenation reactor with 5-Nitro-6-methylnicotinic acid (1.00 kg), methanol (8.0 L), and the 5% Pd/C catalyst (20 g, handled as a wet paste).

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to 5 bar and then venting to atmospheric pressure. Repeat this cycle at least 5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5-7 bar (75-100 psi).

  • Reaction Conditions: Begin vigorous agitation and heat the reactor contents to 40-45 °C. An initial exotherm may be observed as the reaction begins, which should be controlled by the cooling system. Hydrogen uptake will be observed on the pressure gauge.

  • Monitoring: Continue the reaction until hydrogen uptake ceases (typically 6-12 hours). Monitor the reaction completion by HPLC by taking samples through a protected sampling port.

  • Cooling and Purging: Once the reaction is complete, cool the reactor to 20-25 °C. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Crucial: Never allow the catalyst cake to dry in the air, as it is pyrophoric. Immediately quench the filter cake with water.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate the solution under reduced pressure to approximately 20% of its original volume.

  • Crystallization & Isolation: Cool the concentrated solution to 0-5 °C to induce crystallization of the product. Isolate the solid product by filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 50-60 °C. Expected yield is typically >90%.

Process Optimization and Scale-Up Considerations

Transitioning from lab to plant scale requires careful consideration of physical and chemical parameters that may not be apparent at a smaller scale.

Optimization_Parameters center Process Outcome (Yield, Purity, Time, Safety) Temp Temperature Temp->center Affects rate & side reactions Pressure H₂ Pressure Pressure->center Drives H₂ solubility & reaction rate Agitation Agitation Speed Agitation->center Affects mass & heat transfer CatLoad Catalyst Loading CatLoad->center Impacts rate & cost Conc Concentration Conc->center Influences throughput & solubility

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid. As a crucial heterocyclic building block in medicinal chemistry, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of pyridine chemistry.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The choice of route will often depend on the availability of starting materials, scalability, and the desired purity profile. Generally, these syntheses involve the construction of the pyridine ring followed by functional group interconversions, or the modification of a pre-existing substituted pyridine.

A common conceptual pathway involves starting with a suitably substituted pyridine and introducing the required amino and carboxylic acid functionalities. For instance, a plausible route could begin with a nitropyridine derivative, which can then be converted to the desired product.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and related aminonicotinic acid derivatives.

Low or No Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

A1: Low yields in pyridine synthesis are a frequent challenge. Several factors could be at play:

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, and time are critical. For instance, in amination reactions of halopyridines, high temperatures are often required to drive the reaction to completion.[1] Inadequate heating or premature termination of the reaction will naturally lead to low conversion.

  • Poor Reagent Quality: The purity of starting materials and reagents is crucial. Degradation of reagents, especially organometallics or moisture-sensitive compounds, can halt the reaction. Ensure all reagents are of appropriate grade and handled under the recommended conditions.

  • Incomplete Oxidation or Reduction: If your synthesis involves an oxidation (e.g., of a methyl group to a carboxylic acid) or a reduction (e.g., a nitro group to an amine), incomplete conversion is a common pitfall.[2] Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the intermediate.

  • Catalyst Inactivity: In reactions employing a catalyst (e.g., palladium on carbon for hydrogenation), the catalyst may be poisoned or deactivated.[3] Ensure the catalyst is fresh and the reaction is free from potential catalyst poisons like sulfur compounds.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce the amino group, but the reaction is not proceeding. Why might this be?

A2: The success of an SNAr reaction on a pyridine ring is highly dependent on the electronic nature of the ring and the leaving group.

  • Insufficient Ring Activation: For an SNAr to occur, the pyridine ring must be sufficiently electron-deficient. The presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group significantly accelerates the reaction.[2] If your substrate lacks such activation, the reaction will be sluggish or may not proceed at all.

  • Poor Leaving Group: The leaving group's ability to depart is critical. Halides are common leaving groups, with their reactivity generally following the trend I > Br > Cl > F. However, in some cases, fluoride can be an excellent leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon center.

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial. Polar aprotic solvents like DMF or DMSO are often preferred for SNAr reactions. The base should be strong enough to deprotonate the incoming nucleophile but not so strong as to cause unwanted side reactions.

Byproduct Formation and Purification Challenges

Q3: I am observing multiple spots on my TLC, indicating significant byproduct formation. What are the common side reactions?

A3: Byproduct formation is a common issue in heterocyclic synthesis. Potential side reactions include:

  • Over-alkylation or Over-amination: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple substitutions on the pyridine ring can occur.

  • Ring Opening/Degradation: Highly activated pyridine rings can be susceptible to ring-opening under harsh nucleophilic or basic conditions.

  • Decarboxylation: If the reaction is carried out at high temperatures in the presence of acid or base, decarboxylation of the carboxylic acid can occur.

  • Formation of Isomers: In cases where multiple positions on the pyridine ring are reactive, a mixture of regioisomers can be formed. Careful control of directing groups and reaction conditions is necessary to achieve high regioselectivity.

Q4: My product is difficult to purify. What strategies can I employ?

A4: this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This can make purification challenging.

  • pH Adjustment during Extraction: The solubility of your product will be highly dependent on the pH of the aqueous solution. At its isoelectric point, the compound will have minimal solubility and may precipitate, which can be a useful purification step. You will need to carefully adjust the pH to move the compound between aqueous and organic layers during extraction.[4]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: While challenging for highly polar compounds, column chromatography can be effective. Consider using a polar stationary phase like silica gel and a polar eluent system. It may be necessary to protect one of the functional groups (e.g., esterification of the carboxylic acid) to improve its chromatographic behavior.

III. Recommended Synthetic Protocol (A Proposed Route)

G A 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile B Methyl 2-chloro-6-methyl-5-nitronicotinate A->B Acidic Methanolysis C Methyl 2-amino-6-methyl-5-nitronicotinate B->C Ammonolysis D Methyl 5,6-diamino-3-methylnicotinate C->D Nitro Group Reduction (e.g., H2, Pd/C) E This compound D->E Hydrolysis

Step 1: Esterification of the Nitrile
  • Reaction: Conversion of 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile to Methyl 2-chloro-6-methyl-5-nitronicotinate.

  • Protocol:

    • Suspend the starting nitrile in methanol.

    • Cool the mixture in an ice bath.

    • Slowly bubble dry HCl gas through the solution or add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Expert Insight: The acidic conditions protonate the pyridine nitrogen, making the nitrile group more susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent hydrolysis of the nitrile to the carboxylic acid.

Step 2: Ammonolysis
  • Reaction: Replacement of the chloro group with an amino group to yield Methyl 2-amino-6-methyl-5-nitronicotinate.

  • Protocol:

    • Dissolve the chloro-pyridine intermediate in a suitable solvent like ethanol in a pressure vessel.

    • Cool the solution and saturate it with ammonia gas, or add a concentrated aqueous ammonia solution.

    • Seal the vessel and heat to the required temperature (e.g., 100-150 °C). The optimal temperature will need to be determined experimentally.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the vessel, and carefully vent the excess ammonia.

    • Concentrate the reaction mixture and purify the product, likely through recrystallization or column chromatography.

  • Expert Insight: The nitro group activates the 2-position for nucleophilic aromatic substitution. A sealed vessel is necessary to maintain the concentration of ammonia and to reach the required reaction temperature.

Step 3: Reduction of the Nitro Group
  • Reaction: Reduction of the nitro group to an amino group to form Methyl 5,6-diamino-3-methylnicotinate.

  • Protocol:

    • Dissolve the nitro-pyridine intermediate in a solvent such as methanol or ethanol.[3]

    • Add a catalytic amount of palladium on carbon (5-10 mol%).

    • Hydrogenate the mixture using a balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-3 atm).

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product.

  • Expert Insight: This is a standard and generally clean reduction method. Ensure the system is properly purged with an inert gas before introducing hydrogen to prevent ignition.

Step 4: Hydrolysis of the Ester
  • Reaction: Hydrolysis of the methyl ester to the final product, this compound.

  • Protocol:

    • Dissolve the methyl ester in a mixture of water and a co-solvent like methanol or THF.

    • Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

    • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed.

    • Cool the reaction mixture and carefully acidify with an acid like HCl to the isoelectric point to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Expert Insight: Careful control of the pH during workup is critical for maximizing the isolated yield.[4] The isoelectric point will need to be determined experimentally but is expected to be near neutral pH.

IV. Data Summary

The following table provides a hypothetical summary of optimized reaction conditions based on general principles of pyridine chemistry. These parameters should be used as a starting point for optimization.

StepKey ParametersRecommended Starting Conditions
Esterification Reagent, TemperatureHCl (gas) or Acetyl Chloride in Methanol, 0 °C to RT
Ammonolysis Ammonia Source, TemperatureAqueous NH3 or NH3 (gas), 100-150 °C (sealed vessel)
Reduction Catalyst, H2 Pressure10% Pd/C, 1-3 atm
Hydrolysis Base, pH for PrecipitationLiOH or NaOH, pH ~5-7

V. Logical Troubleshooting Workflow

G Start Low Yield of Final Product Check_Purity Check Purity of Intermediates at Each Step Start->Check_Purity Impure Impure Intermediate Check_Purity->Impure Purify Re-purify Intermediate Impure->Purify Yes Pure Intermediate is Pure Impure->Pure No Purify->Check_Purity Troubleshoot_Step Troubleshoot Specific Step Pure->Troubleshoot_Step Incomplete_Reaction Incomplete Reaction? Troubleshoot_Step->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Byproducts Significant Byproducts? Incomplete_Reaction->Byproducts No Optimize_Conditions Optimize Stoichiometry/Temp Byproducts->Optimize_Conditions Yes Workup_Issue Workup/Purification Issue? Byproducts->Workup_Issue No Adjust_pH Optimize pH for Extraction/Precipitation Workup_Issue->Adjust_pH Yes

VI. References

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. (2024). [Link]

  • Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and minimizing byproduct formation. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can achieve optimal yield and purity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for preparing this compound?

The most prevalent and industrially relevant method for synthesizing this compound is via the Hofmann rearrangement .[1][2] This reaction is a robust method for converting a primary amide into a primary amine with one fewer carbon atom.[1] In this specific case, the logical precursor is 6-methylpyridine-3,5-dicarboxamide , which undergoes a Hofmann rearrangement at the 5-position amide to yield the desired product.

Q2: What is the key reactive intermediate in this synthesis, and why is it important?

The central reactive intermediate in the Hofmann rearrangement is an isocyanate .[1][3] The mechanism involves the initial formation of an N-bromoamide from the primary amide, which, upon deprotonation, rearranges to form the isocyanate. This intermediate is highly electrophilic and is subsequently hydrolyzed by water in the reaction medium to form an unstable carbamic acid, which then spontaneously decarboxylates to yield the final primary amine product.[3][4] Understanding the reactivity of the isocyanate is critical, as its interaction with nucleophiles other than water is a primary source of byproduct formation.

Q3: What are the most common byproducts I should anticipate in this synthesis?

The byproduct profile can be complex, but typically arises from three main sources:

  • Incomplete Reaction: Unreacted starting material (6-methylpyridine-3,5-dicarboxamide) or the intermediate N-bromoamide.

  • Isocyanate Side Reactions: The isocyanate intermediate can react with nucleophiles other than water. If an alcohol solvent is present, it can form a stable carbamate byproduct.[4] It can also react with the newly formed amine product to generate a urea derivative.

  • Ring-Based Side Reactions: Under the strongly basic and oxidizing conditions of the Hofmann rearrangement, side reactions on the pyridine ring can occur. These may include ring halogenation (e.g., bromination) or oxidative degradation, especially if reaction temperatures are not carefully controlled. Decarboxylation of the starting material or product can also occur under harsh conditions.[5]

Q4: How can I effectively monitor the progress of the reaction to minimize byproduct formation?

In-process monitoring is crucial. The most straightforward method is Thin-Layer Chromatography (TLC) . A suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid) should be developed to clearly separate the starting amide, the product amine, and major byproducts. Monitor the reaction for the complete disappearance of the starting material spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Section 2: Troubleshooting Guide: Byproduct Reduction

This guide addresses specific experimental issues in a problem-solution format, providing the causal explanation and actionable steps.

Problem 1: Low Yield with Complete Consumption of Starting Material
  • Q: My TLC analysis shows that all my starting amide is gone, but the yield of this compound is disappointingly low. What is the likely cause?

  • A: This scenario strongly suggests that while the initial amide has reacted, the resulting isocyanate intermediate has been diverted into non-productive pathways.

    • Causality: The primary suspect is the formation of a symmetrical urea byproduct . The first molecules of the desired amine product that are formed can act as nucleophiles, attacking the isocyanate intermediate of another molecule. This is more prevalent if there are localized "hot spots" or poor mixing, leading to a high concentration of product before all the isocyanate has been hydrolyzed. Another possibility is decarboxylation of the target molecule under excessive heat or prolonged reaction times.[5]

    • Troubleshooting Steps:

      • Control Temperature: Ensure the reaction temperature is maintained strictly, typically between 50-75°C for this type of transformation.[6] Avoid aggressive heating.

      • Improve Mixing: Use an efficient overhead stirrer or a large enough magnetic stir bar to ensure the reaction mixture is homogeneous. This prevents localized concentration gradients.

      • Controlled Addition: Consider adding the sodium hypobromite (or Br₂/NaOH) solution slowly to the solution of the amide. This maintains a low instantaneous concentration of the reactive species and the isocyanate, favoring hydrolysis over side reactions.

Problem 2: Significant Carbamate or Urea Byproduct Formation
  • Q: My product is contaminated with a significant amount of a byproduct identified as a carbamate or urea derivative. How can I prevent this?

  • A: This is a classic issue related to the trapping of the isocyanate intermediate.[4]

    • Causality:

      • Carbamates: Form when an alcohol is used as a solvent or co-solvent. The alcohol acts as a nucleophile and attacks the isocyanate, forming a stable carbamate.[3][4] This is sometimes done intentionally to isolate a product, but in this case, it is a byproduct.

      • Ureas: As described in Problem 1, this occurs when the amine product attacks the isocyanate intermediate.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure your reaction is conducted in an exclusively aqueous medium. If a co-solvent is necessary for solubility, use a non-nucleophilic, water-miscible solvent like Dioxane or THF, and ensure water is the predominant nucleophile.

      • Workup Quenching: During the workup, ensure the reaction is fully complete and the intermediate isocyanate has been quenched with water before introducing any alcoholic solvents for extraction or crystallization.

Problem 3: Presence of Halogenated Byproducts
  • Q: My mass spectrometry data indicates the presence of one or more brominated species in my final product. Why is this happening and how do I stop it?

  • A: This points to electrophilic aromatic substitution on the electron-rich pyridine ring.

    • Causality: The pyridine ring, especially with activating amino and methyl groups, can be susceptible to bromination under the reaction conditions. While the primary reaction is the formation of the N-bromoamide, a competing side reaction can be the bromination of the aromatic ring. This is exacerbated by using an excess of bromine or allowing the reaction to run for too long.

    • Troubleshooting Steps:

      • Stoichiometric Control: Use a precise stoichiometry of bromine (typically 1.0 to 1.1 equivalents) relative to the amide group undergoing rearrangement. Avoid large excesses.

      • Temperature Management: Keep the temperature of the reaction under strict control. Lower temperatures generally disfavor electrophilic aromatic substitution compared to the desired N-bromination.

      • Alternative Reagents: Consider replacing the Br₂/NaOH system. Using N-bromosuccinimide (NBS) or a hypervalent iodine reagent like PIFA can provide a milder, more controlled source of the electrophile, potentially reducing ring halogenation.[1][7]

Data Summary: Common Byproducts
Byproduct NameMolecular FormulaLikely CauseKey Analytical Signature (MS)
Starting Material C₈H₉N₃O₂Incomplete ReactionM+H = 180.07
Urea Derivative C₁₅H₁₆N₄O₃Product Amine + IsocyanateM+H = 301.12
Methyl Carbamate C₉H₁₁N₂O₄Methanol + IsocyanateM+H = 211.07
Brominated Product C₇H₇BrN₂O₂Ring HalogenationIsotopic pattern for Br (M+H & M+2+H)

Section 3: Recommended Protocols & Workflows

Protocol 1: Optimized Hofmann Rearrangement

This protocol is a generalized starting point. Optimization of temperature, concentration, and reaction time may be required.

  • Preparation of Hypobromite Solution: In a separate flask equipped with a stirrer and cooled in an ice bath (0-5°C), dissolve sodium hydroxide (4.2 eq.) in water. Slowly add bromine (1.05 eq.) to the cold NaOH solution while stirring vigorously. Keep this solution cold until use.

  • Reaction Setup: Charge a reaction vessel with 6-methylpyridine-3,5-dicarboxamide (1.0 eq.) and water. Stir to create a slurry.

  • Reaction Execution: Slowly add the freshly prepared cold sodium hypobromite solution to the amide slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Heating and Conversion: After the addition is complete, slowly warm the reaction mixture to 60-70°C. Monitor the reaction by TLC or HPLC every 30 minutes until the starting material is no longer detectable (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~2-3 with concentrated HCl. This will protonate the amine and precipitate the carboxylic acid.

  • Isolation: Filter the resulting solid precipitate. Wash the filter cake with cold water and then a small amount of a non-polar solvent like diethyl ether to remove organic-soluble impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., water/ethanol) to achieve high purity.

Protocol 2: Analytical Workflow for Purity Assessment
  • TLC Method:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: Dichloromethane:Methanol:Acetic Acid (85:14:1).

    • Visualization: UV light (254 nm) and/or staining with ninhydrin (for the amine product).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: UV at 254 nm and 280 nm.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Dissolve the final product in DMSO-d₆ or D₂O with a small amount of DCl to confirm the structure and absence of impurities.

    • LC-MS: Use the HPLC method coupled to a mass spectrometer to confirm the molecular weight of the product and identify the masses of any impurities.

Section 4: Visual Guides

Diagram 1: Key Stages of the Hofmann Rearrangement

Hofmann_Rearrangement cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products & Byproducts Amide 6-Methylpyridine- 3,5-dicarboxamide NBromoamide N-Bromoamide Amide->NBromoamide -HBr Reagent Br₂ / NaOH(aq) Isocyanate Isocyanate (Key Intermediate) NBromoamide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + H₂O (Desired) Byproduct Urea / Carbamate Byproducts Isocyanate->Byproduct + R-OH or R-NH₂ (Side Reaction) Product 5-Amino-6-methylpyridine- 3-carboxylic acid CarbamicAcid->Product -CO₂ Product->Byproduct + Isocyanate CO2 CO₂

Caption: The reaction pathway from the starting amide to the final product, highlighting the critical isocyanate intermediate.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of Final Product Check_SM Is Starting Material (SM) Completely Consumed? Start->Check_SM SM_Present SM is Present Check_SM->SM_Present No SM_Absent SM is Absent Check_SM->SM_Absent Yes Action_SM Action: 1. Increase reaction time/temp. 2. Check reagent stoichiometry (Br₂/NaOH). SM_Present->Action_SM Check_Byproducts Analyze for Byproducts: Urea, Carbamates, Halogenation SM_Absent->Check_Byproducts Urea_Found Urea/Carbamate Found Check_Byproducts->Urea_Found Yes Other_Byproducts Other/Unknown Byproducts Check_Byproducts->Other_Byproducts No / Other Action_Urea Action: 1. Improve mixing. 2. Ensure aqueous-only solvent. 3. Slow reagent addition. Urea_Found->Action_Urea Action_Other Action: 1. Check for ring halogenation (MS). 2. Reduce temperature. 3. Consider milder reagents (NBS). Other_Byproducts->Action_Other

Caption: A logical workflow for diagnosing and resolving common causes of low product yield.

Section 5: References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Retrieved January 11, 2026, from

  • Vertex AI Search. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved January 11, 2026, from

  • Wikipedia. (2023). Hofmann rearrangement. Retrieved January 11, 2026, from [Link]

  • PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved January 11, 2026, from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved January 11, 2026, from [Link]

  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 11, 2026, from [Link]

  • Baxendale, I. R., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development. Retrieved January 11, 2026, from [Link]

  • Green Chemistry. (n.d.). The Hofmann reaction involving annulation of o-(pyridin-2-yl)aryl amides selectively and rapidly leads to potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this critical heterocyclic motif. Aminopyridines are foundational building blocks in medicinal chemistry and materials science, making their efficient synthesis paramount.[1][2] This resource aims to move beyond simple procedural lists, offering causal explanations for experimental outcomes and providing validated protocols to enhance your synthetic success.

Section 1: The Chichibabin Reaction - A Classic Approach Fraught with Challenges

The Chichibabin reaction, first reported in 1914, is a direct amination of pyridine with sodium amide to produce 2-aminopyridine.[3][4] While historically significant, it is often plagued by low yields and harsh reaction conditions.[5][6]

Frequently Asked Questions (FAQs): Chichibabin Reaction

Q1: My Chichibabin reaction has a very low yield or is not proceeding at all. What are the likely causes?

A1: Low yields in the Chichibabin reaction can often be attributed to several key factors related to the reaction mechanism, which proceeds via a nucleophilic addition-elimination through a σ-adduct intermediate.[3]

  • Purity of Sodium Amide: Counterintuitively, very pure sodium amide may result in a poor reaction.[4] Trace impurities are often thought to have a catalytic effect.

  • Basicity of the Pyridine Ring: The ideal pKa range for the pyridine substrate is between 5 and 8.[3] Highly basic or non-basic pyridines react poorly.

  • Reaction Temperature: Traditional Chichibabin reactions require high temperatures (110-150 °C) in inert solvents like toluene or xylene.[2] Insufficient temperature will lead to a sluggish or stalled reaction.

  • Electron-Withdrawing or Donating Groups: Both electron-withdrawing and electron-donating groups on the pyridine ring can inhibit the reaction.[3] Electron-withdrawing groups decrease the basicity of the ring nitrogen, while electron-donating groups have deactivating effects.[3]

Troubleshooting Workflow for a Failing Chichibabin Reaction

Sources

Technical Support Center: Improving Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Pyridine and its derivatives are cornerstones in pharmaceuticals and materials science, yet their selective functionalization remains a significant synthetic challenge.[1][2][3] This guide provides in-depth, troubleshooting-focused answers to common issues encountered in the lab.

Section 1: Frequently Asked Questions - The "Why" Behind Pyridine's Reactivity

This section addresses fundamental questions about the inherent electronic properties of pyridine that govern its reactivity and present challenges to regioselectivity.

Q1: Why is achieving regioselective functionalization of the pyridine ring so challenging?

A1: The difficulty in controlling regioselectivity stems from two core electronic features of the pyridine ring: its electron-deficient nature and the strong coordinating ability of the nitrogen atom.[1][3][4]

  • Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution, a common method for functionalizing benzene rings. This "electron-poor" character deactivates all positions (C2, C3, and C4) towards electrophiles.

  • Nitrogen as a Lewis Base: The lone pair on the nitrogen atom readily coordinates to Lewis acidic reagents and transition metal catalysts.[4] This can lead to catalyst poisoning or undesired side reactions. Furthermore, this coordination can activate the ring towards nucleophilic attack, often with a preference for the C2 and C4 positions.

  • Inherent Reactivity Bias: The C2 and C4 positions are electronically more susceptible to nucleophilic attack and radical reactions due to resonance stabilization of the intermediates.[3][5] Conversely, the C3 position is the most electron-rich and thus the most difficult to functionalize via many common methods.[6][7]

Q2: My electrophilic aromatic substitution on pyridine is failing or giving very low yields. What is happening?

A2: This is a common issue. The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophiles than benzene.[3] Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, halogenation), the pyridine nitrogen is protonated. This forms a pyridinium ion, which is even more electron-deficient and thus more deactivated towards electrophilic attack. To overcome this, harsh reaction conditions are often required, which can lead to poor functional group tolerance and low regioselectivity.[3]

Q3: I am trying a transition-metal-catalyzed C-H activation and the catalyst seems to be inactive. What are the likely causes?

A3: Catalyst deactivation is a frequent problem in pyridine C-H functionalization. The primary culprit is the strong coordination of the pyridine nitrogen to the metal center.[4][8] This can prevent the catalyst from participating in the desired C-H activation steps. To mitigate this, several strategies can be employed:

  • Use of a Large Excess of Pyridine: While not always ideal, using the pyridine substrate as the solvent or in large excess can sometimes overcome catalyst inhibition.[9]

  • Temporary Blocking of the Nitrogen: The nitrogen can be temporarily converted to a pyridine N-oxide.[4][10] The N-oxide group is less coordinating and can also act as a directing group for C2-functionalization. The N-oxide can be removed in a subsequent step.

  • Use of Lewis Acids: A Lewis acid can be added to coordinate to the pyridine nitrogen, "masking" it from the transition metal catalyst and allowing the C-H activation to proceed.[9]

Section 2: Troubleshooting C2-Functionalization: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for achieving C2-functionalization. However, it is not without its challenges.

Q4: I am attempting a directed ortho-metalation on a pyridine with a directing group at C3, but I am getting a mixture of products or no reaction. What should I check?

A4: When DoM with a C3-directing group fails, consider the following:

  • Choice of Base: The choice of organolithium base is critical. Strongly coordinating bases like n-BuLi can sometimes undergo competitive nucleophilic addition to the pyridine ring, especially at the C2 or C6 positions.[11] Using a more sterically hindered base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can often prevent this side reaction.[11][12]

  • Directing Group Ability: Not all directing groups are created equal. Strong directing groups typically contain a heteroatom with a lone pair that can coordinate to the lithium cation, facilitating deprotonation at the adjacent C2 position.[13] Ensure your chosen directing group is suitable for this purpose.

  • Temperature Control: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.[11] Allowing the reaction to warm prematurely can lead to undesired outcomes.

Troubleshooting Flowchart for Directed ortho-Metalation

cluster_solutions Potential Solutions start Low yield or poor regioselectivity in DoM base Check Organolithium Base start->base temp Verify Temperature Control base->temp If using n-BuLi, consider competitive addition dg Evaluate Directing Group base->dg If base is appropriate sol_base Switch to a hindered base (LDA, LTMP) base->sol_base temp->dg If temperature is well-controlled sol_temp Ensure strict low-temperature conditions (-78 °C) temp->sol_temp sol_dg Consider a stronger directing group dg->sol_dg solution Improved C2-Functionalization sol_base->solution sol_temp->solution sol_dg->solution

Caption: Troubleshooting workflow for directed ortho-metalation of pyridines.

Section 3: Achieving C3-Functionalization: Navigating the "Meta" Challenge

Functionalization at the C3 position is notoriously difficult due to the electronic properties of the pyridine ring.[6] Here are some common issues and their solutions.

Q5: My attempts at C3-functionalization using transition metal catalysis are giving me C2 or C4 products. How can I improve C3 selectivity?

A5: Overcoming the intrinsic preference for C2/C4 functionalization in transition-metal-catalyzed reactions requires specific strategies:

  • Ligand Design: The ligand on the metal catalyst plays a crucial role in directing the regioselectivity. Bulky or specifically designed ligands that sterically block the C2 and C6 positions can promote functionalization at the C3 position.[6]

  • Temporary Dearomatization: A powerful strategy involves the temporary dearomatization of the pyridine ring.[14][15] This changes the electronic properties of the ring and can make the C3 position more accessible to functionalization. The aromaticity is then restored in a subsequent step.

  • Dual Catalysis: Some methods employ a dual catalytic system, where one catalyst interacts with the pyridine nitrogen to electronically modify the ring, while the other performs the C-H activation at the C3 position.[5]

Section 4: Mastering C4-Functionalization: Beyond the "Para" Position

While electronically similar to the C2 position, achieving selective C4-functionalization can be tricky, often requiring bespoke solutions.

Q6: I am trying a Minisci-type radical reaction to functionalize the C4 position, but I am getting a mixture of C2 and C4 isomers. How can I favor C4 functionalization?

A6: The Minisci reaction is a classic method for functionalizing electron-deficient heterocycles, but regioselectivity can be an issue.[16] To enhance C4 selectivity:

  • Steric Hindrance at C2/C6: If your pyridine substrate has bulky substituents at the C2 and C6 positions, this will sterically hinder the approach of the radical to these positions, thereby favoring attack at the C4 position.[17]

  • N-Activation with Bulky Groups: Activating the pyridine nitrogen with a bulky group (e.g., a large trialkylsilyl group) can also sterically block the C2/C6 positions and direct the incoming radical to the C4 position.[18]

  • Phosphonium Salts: A modern approach involves converting the pyridine to a pyridinium phosphonium salt.[6][19] These intermediates can then undergo nucleophilic attack or transition-metal-catalyzed cross-coupling selectively at the C4 position.[19]

Table 1: Comparison of Strategies for Regioselective C4-Functionalization

StrategyPrincipleCommon IssuesTroubleshooting Tips
Minisci Reaction with Steric Hindrance Bulky groups at C2/C6 sterically direct radical attack to C4.Incomplete selectivity, formation of C2 isomers.Increase the size of the C2/C6 substituents if possible.
N-Activation with Bulky Groups A large group on the nitrogen blocks the C2/C6 positions.Difficulty in installing and removing the activating group.Screen different bulky activating groups and deprotection conditions.
Pyridinium Phosphonium Salts Conversion to a phosphonium salt activates the C4 position for subsequent reactions.Limited commercial availability of reagents, functional group tolerance.Optimize reaction conditions for the specific substrate and coupling partner.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation using LDA

  • Setup: Under an inert atmosphere (N2 or Ar), add the substituted pyridine (1.0 equiv) and dry THF to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared or commercial LDA (1.1 equiv) dropwise to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophile Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Minisci-Type Decarboxylative Alkylation

  • Setup: To a reaction vessel, add the pyridine substrate (1.0 equiv), the carboxylic acid (1.5 equiv), a silver catalyst (e.g., AgNO3, 10 mol%), and an oxidant (e.g., (NH4)2S2O8, 2.0 equiv).

  • Solvent: Add a suitable solvent system, often a mixture of acetonitrile and water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cooling and Filtration: Cool the reaction to room temperature and filter off any solids.

  • Workup: Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mechanism Overview: Regiodivergent Alkylation Control

The choice of alkyllithium reagent and solvent can surprisingly dictate the regioselectivity of pyridine alkylation, highlighting the subtle interplay of reaction kinetics and thermodynamics.[20][21]

cluster_c4 C4-Alkylation Pathway cluster_c2 C2-Alkylation Pathway start Pyridine + 1,1-Diborylalkane c4_reagent MeLi in DME start->c4_reagent c2_reagent s-BuLi in THF/Toluene start->c2_reagent c4_intermediate Tetrameric Alkyllithium Clusters c4_reagent->c4_intermediate c4_product C4-Alkylated Pyridine c4_intermediate->c4_product c2_intermediate Dimeric Alkyllithium Clusters c2_reagent->c2_intermediate c2_product C2-Alkylated Pyridine c2_intermediate->c2_product

Caption: Control of regioselectivity in pyridine alkylation by alkyllithium activator.[20]

References

  • Maity, P., & Sen, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Singh, A. K., et al. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Maity, P., & Sen, S. (2021). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. [Link]

  • Morton, D. (2015). Pyridine CH functionalization. Slideshare. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Ask this Paper. (2023). c-h-functionalization-of-pyridines. Bohrium. [Link]

  • El-Mowafy, A. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • McNally, A. (2018). 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. ResearchGate. [Link]

  • Delecroix, R., & Glorius, F. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Jo, W., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Xu, Z., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]

  • Nielsen, D. K., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]

  • Bera, M., & Maji, A. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publishers. [Link]

  • Ye, Y., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. [Link]

  • Robertson, C. M., et al. (2024). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate. [Link]

  • Xu, Z., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

  • Raju, S., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry. [Link]

  • Isrprj, Z., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. [Link]

  • Semproni, M. J., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. ResearchGate. [Link]

  • Synfacts. (2025). Transition-Metal-Free Selective C2- or C4-Alkylation of Pyridines. Thieme. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Kumar, A., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. [Link]

Sources

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Polarity and Basicity Challenge

Welcome to the technical support guide for the purification of polar pyridine derivatives. Researchers and drug development professionals frequently encounter challenges when purifying these compounds due to their inherent physicochemical properties. The primary difficulties arise from a combination of two key factors:

  • High Polarity: The presence of the nitrogen atom and often other polar functional groups makes these molecules highly soluble in polar solvents. This leads to poor retention in standard reversed-phase chromatography and difficulties with crystallization.[1]

  • Basicity: The lone pair of electrons on the pyridine nitrogen (pKa typically 5-6) allows it to act as a base.[2][3] This basicity causes strong, undesirable interactions with the acidic silanol groups on standard silica gel, leading to significant peak tailing and potential sample degradation.[2]

This guide provides in-depth, practical solutions to the most common purification issues in a question-and-answer format, grounded in the chemical principles governing each technique.

Section 1: Chromatographic Purification - Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during chromatographic purification of polar pyridine derivatives.

Q1: My polar pyridine derivative shows severe peak tailing on my silica gel (Normal-Phase) column. What's happening and how can I fix it?

A: This is the most common problem and is almost always caused by the interaction between the basic nitrogen of your pyridine and acidic silanol (Si-OH) groups on the silica surface.[2] This strong interaction leads to a non-linear adsorption isotherm, resulting in asymmetric, tailing peaks.

The Mechanism: The acidic proton of the silanol group interacts strongly with the basic lone pair of the pyridine nitrogen. This secondary interaction holds the molecule on the stationary phase longer than the primary partitioning mechanism, causing the tailing effect.

Solutions, from simple to complex:

  • Modify the Mobile Phase: The easiest solution is to add a small amount of a competitive base to your eluent. This base will "mask" the acidic silanol sites, preventing your compound from interacting with them.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4.9:0.1). TEA is volatile and easily removed.[4]

  • Switch to a Less Acidic Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself is the problem.

    • Neutral Alumina: Alumina is a good alternative to silica for basic compounds. It is available in acidic, neutral, and basic forms; use neutral or basic alumina.

    • Deactivated Silica: You can deactivate silica gel by reducing its acidity, making it less damaging to your compound.[5]

  • Use a Bonded-Phase Column: Amine-functionalized silica columns can be highly effective for purifying basic compounds in normal-phase mode.[4][6]

Q2: My compound has very poor or no retention in Reversed-Phase HPLC (e.g., on a C18 column). What are my options?

A: This is a classic problem for highly polar compounds. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the nonpolar stationary phase.[1] Highly polar molecules do not interact strongly and elute in or near the solvent front (void volume).[4]

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic content (typically >80% acetonitrile) and a small amount of aqueous buffer.[7][8][9] The mechanism involves partitioning the polar analyte into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that fail in reversed-phase.[10]

  • Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns designed to provide better retention for polar analytes.[1] They have polar groups embedded within the alkyl chains or at the end, which helps prevent phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism.

  • Ion-Pair Chromatography: This technique adds a reagent (e.g., heptanesulfonic acid) to the mobile phase that contains a hydrophobic part and an ionic part. The ionic part pairs with your protonated pyridine, and the hydrophobic part interacts with the C18 stationary phase, increasing retention. However, these reagents are often non-volatile and not MS-friendly.

ModeStationary Phase (Example)Mobile Phase PrincipleProsCons
Normal-Phase (NP) Silica Gel, AluminaNon-polar (e.g., Hexane/EtOAc)Good for less polar derivatives, isomer separation.[11]Strong tailing for basic compounds, requires modifiers.[2]
Reversed-Phase (RP) C18, C8Polar (e.g., Water/Acetonitrile)Good peak shape with proper pH control.Poor retention for very polar compounds.[1]
HILIC Bare Silica, Amide, DiolHigh Organic + Aqueous BufferExcellent retention for highly polar compounds, MS-friendly mobile phases.[7][8]Can have longer equilibration times, sensitive to water content.
Ion-Exchange (IEX) Strong/Weak Cation ExchangeAqueous Buffer with Salt GradientHighly selective for charged molecules, high capacity.[1][12]Only works for ionizable compounds, requires salt gradients.
Q3: I'm experiencing low recovery of my compound after column chromatography. What could be the cause?

A: Low recovery can stem from irreversible adsorption to the column or degradation of the compound on the stationary phase.[2]

Diagnostic & Solutions:

  • Assess Stability on Silica (2D-TLC): Before running a large-scale column, it is crucial to determine if your compound is stable on silica. A 2D-TLC experiment is a fast and effective way to diagnose this.[2] Any spots that appear off the 45-degree diagonal indicate degradation. (See Protocol 1 for the detailed method).

  • If Degradation is Observed:

    • Immediately switch to a more inert stationary phase like alumina or consider a polymer-based column.[2]

    • Work quickly and avoid leaving the compound on the column for extended periods.

  • If No Degradation is Observed: The issue is likely irreversible adsorption.

    • This often happens with very polar or multifunctional pyridines on silica.

    • Adding a strong competitor like triethylamine to the mobile phase can help.

    • In severe cases, you may need to switch to a different purification technique like HILIC or recrystallization.

Section 2: Alternative & Complementary Purification Techniques

Chromatography is not the only tool. For polar pyridine derivatives, classic chemical techniques can be highly effective.

Q4: When is Acid-Base Extraction a suitable method for purifying pyridine derivatives?

A: Acid-base extraction is an excellent and scalable first-pass purification technique to separate your basic pyridine derivative from neutral or acidic impurities.[13] It relies on the ability to change the solubility of the pyridine by protonating it.[13][14]

The Principle:

  • Your crude mixture is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic solution is washed with an aqueous acid (e.g., 1M HCl). The basic pyridine is protonated to form a hydrochloride salt, which is soluble in the aqueous layer.

  • Neutral and acidic impurities remain in the organic layer.

  • The layers are separated. The aqueous layer, now containing your compound, is treated with a base (e.g., NaOH or NaHCO3) to neutralize the salt and regenerate the free-base pyridine.

  • The neutral pyridine, now less water-soluble, is extracted back into a fresh organic solvent.

(See Protocol 3 for a step-by-step workflow).

AcidBaseExtraction start Crude Mixture in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities (Discard) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Protonated Pyridine Salt separate1->aq_layer1 Aqueous basify Add Base (e.g., NaOH) to Aqueous Layer aq_layer1->basify extract_org Extract with Fresh Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Purified Pyridine separate2->org_layer2 Organic end Dry & Evaporate to Obtain Pure Product org_layer2->end

Caption: Workflow for Acid-Base Extraction of a Basic Pyridine.

Q5: I'm trying to recrystallize my polar pyridine derivative, but it's too soluble in everything or just "oils out". What should I do?

A: Recrystallization is challenging for polar compounds because of their high solubility in common polar solvents.[1] The goal is to find a solvent system where the compound is very soluble when hot but poorly soluble when cold.[15][16]

Troubleshooting Strategies:

  • Use a Solvent/Anti-Solvent System: This is the most powerful technique for highly soluble compounds.[1]

    • Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., methanol, ethanol).

    • While the solution is still warm, slowly add a "bad" or "anti-solvent" (in which the compound is insoluble but is miscible with the good solvent, e.g., diethyl ether, hexane, or toluene) until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.

  • Addressing "Oiling Out": This happens when a compound melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[15]

    • Solution: Add more of the "good" solvent to the hot mixture until the oil fully dissolves. Then, proceed with slow cooling or the anti-solvent method.

  • Induce Crystallization: If crystals are reluctant to form:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments provide nucleation sites.

    • Seed: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution.

Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best chromatographic starting point for a completely unknown polar pyridine derivative?

A: For a highly polar pyridine derivative, HILIC is the recommended starting point. [1][7] It is specifically designed for such compounds.

  • Column: A HILIC column with an amide or bare silica stationary phase.

  • Mobile Phase: Start with a simple gradient.

    • Solvent A: 10 mM Ammonium Formate in Water (pH ~3)

    • Solvent B: Acetonitrile

    • Gradient: 95% B to 50% B over 10-15 minutes. This approach provides good retention and uses MS-friendly volatile buffers.

LogicFlow start Analyte: Polar Pyridine Derivative check_retention Does it retain on a standard C18 column? start->check_retention rp_path Optimize RP-HPLC: - Adjust pH (low pH is often best) - Use Polar-Embedded Column check_retention->rp_path Yes hilic_path Use HILIC: - Amide or Silica Column - High Organic Mobile Phase - (e.g., 90% ACN / 10% Water) check_retention->hilic_path No check_tailing Is there peak tailing on a silica column? hilic_path->check_tailing np_path Optimize Normal-Phase: - Add TEA or Pyridine modifier - Switch to Alumina check_tailing->np_path Yes

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid. This molecule is a key building block in pharmaceutical development, and its successful synthesis is paramount. A critical, yet often underestimated, challenge in its multi-step synthesis is the management of potent exothermic events. Uncontrolled exotherms can lead to thermal runaways, resulting in compromised yield, impurity generation, and significant safety hazards.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causal factors behind thermal events and offers robust, field-proven strategies for their control. Our goal is to empower you with the expertise to execute this synthesis safely, efficiently, and reproducibly.

Section 1: Troubleshooting Guide for Thermal Events

This section addresses specific issues you may encounter during the synthesis. The format is designed for rapid problem identification and resolution.

Q1: I've observed a rapid, uncontrolled temperature increase in my reactor. What should I do, and what caused it?

A1: This is a potential thermal runaway, the most critical safety issue in exothermic reaction management.[1]

Immediate Actions:

  • Cease all reagent addition immediately.

  • Engage emergency cooling. This may involve activating a pre-chilled cooling jacket, adding a dry ice/acetone bath, or having a quenching agent ready for controlled addition if this is part of your pre-approved safety protocol.

  • Ensure maximum agitation to improve heat transfer to the reactor walls and cooling system.

  • Alert personnel and be prepared to evacuate the area if the temperature continues to rise uncontrollably.

Root Cause Analysis & Prevention: A thermal runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. The diagram below outlines a logical workflow for diagnosing the cause.

G Start Uncontrolled Temperature Rise CheckAddition Was a reagent being added? Start->CheckAddition CheckCooling Is the cooling system active? CheckAddition->CheckCooling No CauseAddition Root Cause: Addition Rate Too High or Concentration Too High CheckAddition->CauseAddition Yes CheckMixing Is the agitator functioning correctly? CheckCooling->CheckMixing Yes CauseCooling Root Cause: Cooling System Failure or Insufficient Capacity CheckCooling->CauseCooling No CauseMixing Root Cause: Poor Mixing Leading to Localized Hotspots CheckMixing->CauseMixing No SolutionAddition Preventive Action: Reduce addition rate. Use semi-batch feeding. Dilute the reagent. CauseAddition->SolutionAddition SolutionCooling Preventive Action: Verify cooling capacity. Perform pre-use checks. Lower reaction temperature. CauseCooling->SolutionCooling SolutionMixing Preventive Action: Use appropriate impeller. Ensure sufficient solvent volume. Check for solids precipitation. CauseMixing->SolutionMixing

Caption: Troubleshooting workflow for thermal runaway events.

Q2: My reaction temperature is fluctuating, and I suspect localized hotspots. How can I confirm and fix this?

A2: Localized hotspots are often precursors to a full runaway and typically indicate poor heat dissipation.

Symptoms & Diagnosis:

  • Inconsistent temperature readings from probes at different locations in the reactor (if available).

  • Discoloration or charring of the reaction mixture, particularly near the point of reagent addition.

  • Formation of insoluble materials or tars , which can indicate decomposition side-reactions occurring at elevated local temperatures.

Causality and Solutions:

  • Inadequate Agitation: The primary cause is often an inability to disperse the added reagent and its generated heat quickly.

    • Solution: Increase the agitation speed. Ensure the impeller type (e.g., pitched-blade turbine) is suitable for the viscosity and geometry of your reactor. For reactions that produce solids, ensure the agitation is sufficient to maintain a slurry.

  • Reagent Introduction Method: Adding a reagent to the surface of the reaction mixture can create a concentrated, hot layer.

    • Solution: Use a dip tube to introduce the exothermic reagent below the surface of the liquid, directly into the most turbulent zone near the impeller.

  • Phase Separation: If the reaction mixture is biphasic, the reaction may be occurring at the interface or within one phase that has poor heat transfer characteristics.

    • Solution: Consider using a phase-transfer catalyst or a co-solvent to create a homogeneous solution, which will drastically improve heat management.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which step in a typical synthesis of this compound is the most exothermic?

A1: While the exact route can vary, syntheses often involve building the substituted pyridine ring. A common and highly effective strategy involves the amination of a halogenated pyridine precursor. The direct nucleophilic substitution of a chloro or fluoro group with an amino source (e.g., ammonia, an amine) is frequently a highly exothermic step.[2][3][4] The formation of the C-N bond is thermodynamically very favorable, releasing significant energy. Nitration of the pyridine ring, if used as a synthetic strategy to introduce the amino group via reduction, is also a notoriously energetic and hazardous step that requires specialized control.[5]

Q2: How do I choose the right solvent for effective heat management?

A2: Solvent selection is a critical, proactive step in controlling exotherms. It is not merely a medium for the reaction but a "heat sink".[1]

PropertyImportance for Heat ManagementRecommended Solvents (Examples)
Heat Capacity (Cp) A higher heat capacity means the solvent can absorb more energy for each degree of temperature increase.Water, Acetonitrile, DMF
Boiling Point A high boiling point provides a wider operating window. Running a reaction under reflux can act as an efficient heat removal mechanism.Toluene, Xylenes, DMF, Dioxane
Thermal Conductivity Higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the vessel walls and cooling jacket.Acetonitrile, Water
Viscosity Low viscosity promotes efficient mixing and heat transfer.THF, Acetonitrile, Ethyl Acetate

Expert Tip: A solvent with a boiling point at least 20-30°C higher than your intended reaction temperature provides a good safety margin.

Q3: What are the best practices for adding a reactive or highly concentrated reagent?

A3: The rate of heat generation is directly proportional to the rate of reaction. Therefore, controlling the addition of the limiting reagent is the most direct way to control the exotherm. This is known as a semi-batch process.[1]

G cluster_prep Preparation cluster_addition Controlled Addition cluster_completion Completion & Quench Prep1 Charge Reactor with Solvent and Reagent A Prep2 Cool to Setpoint (e.g., 0 °C) Prep1->Prep2 Add1 Begin Slow, Continuous Addition of Reagent B via Syringe Pump Prep2->Add1 Add2 Monitor Temperature and ΔT (Reaction vs. Jacket) Add1->Add2 Loop Add3 Adjust Addition Rate to Maintain Setpoint Add2->Add3 Loop Add3->Add1 Loop Comp1 Hold at Temperature Post-Addition Add3->Comp1 Addition Complete Comp2 Controlled Quench (e.g., Reverse Add to Water) Comp1->Comp2

Caption: Process flow for safe, controlled semi-batch reagent addition.

Key Principles:

  • Dilution: Never add a neat (undiluted) reagent if it can be safely dissolved in a reaction-compatible solvent. This increases the volume being added, making the rate easier to control and adding to the thermal mass of the system.[1]

  • Continuous vs. Portion-wise: Continuous addition via a syringe pump or addition funnel is superior to adding small portions (aliquots). Portion-wise addition can lead to an accumulation of unreacted reagent, which can then react very quickly, causing a sharp temperature spike.

  • Temperature Monitoring: The temperature should remain stable during the addition. A gradual increase that is difficult to control is a sign that the addition rate is too high.

Q4: How can I assess the thermal hazard of my reaction before performing it at scale?

A4: A thorough thermal hazard assessment is crucial before any scale-up.[1]

  • Differential Scanning Calorimetry (DSC): This technique can determine the total heat of reaction and identify the onset temperature of any decomposition events for starting materials, intermediates, or the final product.

  • Reaction Calorimetry (RC1): This method measures the heat evolved from the reaction in real-time under process-like conditions. It provides critical data on the rate of heat evolution, which is essential for ensuring your cooling system is adequate for the intended scale.

Section 3: Protocol Example: Controlled Amination of a Halopyridine Precursor

This protocol describes the amination of a hypothetical precursor, ethyl 5-chloro-6-methylnicotinate, to form ethyl 5-amino-6-methylnicotinate. It is designed to illustrate the safety principles discussed above.

Objective: To safely execute the exothermic amination step by controlling the addition of the ammonia solution.

Methodology:

  • Reactor Setup:

    • Equip a 500 mL, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing addition funnel.

    • Place the flask in a cooling bath (e.g., ice-water or a cryo-cooler).

  • Initial Charge:

    • Charge the flask with ethyl 5-chloro-6-methylnicotinate (1 equiv.) and a suitable solvent such as acetonitrile (10 volumes).

    • Begin stirring to ensure a homogeneous solution.

  • Cooling:

    • Cool the reaction mixture to an internal temperature of 0-5 °C. Ensure the cooling bath is stable before proceeding.

  • Controlled Reagent Addition:

    • Charge the addition funnel with a 7N solution of ammonia in methanol (2.5 equiv.).

    • Begin adding the ammonia solution dropwise to the reaction mixture over a period of 60-90 minutes.

    • CRITICAL: Monitor the internal temperature closely. The temperature should not rise by more than 2-3 °C during the addition. If it does, pause the addition until the temperature returns to the setpoint.

  • Reaction & Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[6]

  • Work-up & Quenching:

    • Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing cold water (10 volumes) with vigorous stirring. This "reverse quench" helps dissipate any heat from the dilution.

    • Proceed with standard extraction and purification protocols.

References

  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - ResearchGate. Available from: [Link]

  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines - PubMed. Available from: [Link]

  • Amination of Aminopyridines via Reversible π Coordination - ChemistryViews. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available from: [Link]

Sources

Technical Support Center: Strategies for Avoiding Side Reactions of the Amino Group During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the reactivity of the amino group during multi-step synthesis. As a ubiquitous and highly nucleophilic functional group, the amine often necessitates protection to prevent unwanted side reactions.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the chemoselectivity and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to amine protection strategies.

Q1: How do I choose the most suitable protecting group for my amine?

The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps.[4] The ideal protecting group should be easy to introduce, stable under the planned reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[3][5] This principle of selective removal is known as orthogonality.[3][6]

Key Considerations for Protecting Group Selection:

  • Stability: Assess the pH and temperature stability of your molecule and choose a protecting group that will withstand the planned transformations.

  • Orthogonality: If your molecule contains multiple protectable functional groups, select protecting groups that can be removed under different conditions.[3][6][7] For example, an acid-labile Boc group and a base-labile Fmoc group can be used in the same molecule to allow for selective deprotection.[3][8]

  • Reaction Conditions: Consider the reagents and conditions of your planned reactions. For instance, if your synthesis involves a reduction step using catalytic hydrogenolysis, a Cbz group would be unsuitable as it is cleaved under these conditions.[9]

Q2: I'm observing incomplete protection of my amine. What are the likely causes and solutions?

Incomplete protection can lead to a mixture of starting material and protected product, complicating purification and subsequent steps.

Troubleshooting Incomplete Amine Protection:

Possible Cause Recommended Solution
Insufficient Reagent Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent (e.g., Boc-anhydride).[4]
Steric Hindrance For sterically hindered amines, consider using a more reactive protecting group reagent or extending the reaction time. In some cases, a higher reaction temperature may be necessary.
Poor Solubility Ensure that both the amine and the protecting group reagent are fully dissolved in a suitable solvent.[5]
Base Incompatibility The choice of base is crucial. For Boc protection, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often used.[10] For Fmoc protection, a mild base like sodium bicarbonate is typically employed.[5]
Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][11]
Q3: My Boc-protected amine is being prematurely deprotected. How can I prevent this?

The tert-Butyloxycarbonyl (Boc) group is known for its acid lability.[8][12] Exposure to even mildly acidic conditions can lead to its removal.

Strategies to Prevent Premature Boc Deprotection:

  • Avoid Acidic Conditions: Scrutinize all subsequent reaction and work-up steps for sources of acid. This includes acidic reagents, catalysts, and even silica gel for chromatography, which can be slightly acidic.

  • Neutralize Your Work-up: During aqueous work-up, ensure the pH is neutral or slightly basic before extraction.

  • Alternative Purification: If silica gel chromatography is causing deprotection, consider using neutral alumina or a different purification technique like crystallization.[13]

Q4: During Fmoc deprotection with piperidine, I'm seeing unwanted side products. What's happening?

While 9-Fluorenylmethyloxycarbonyl (Fmoc) deprotection with piperidine is generally efficient, certain side reactions can occur, particularly in peptide synthesis.[14]

Common Side Reactions During Fmoc Deprotection:

  • Aspartimide Formation: In peptides containing aspartic acid, the backbone amide can attack the side-chain ester, forming a stable five-membered ring called an aspartimide.[14] This can lead to racemization and the formation of β-peptides.[14] To mitigate this, consider using a sterically hindered protecting group on the aspartic acid side chain or adding an acidic additive to the piperidine solution.[14]

  • Diketopiperazine Formation: The N-terminal dipeptide can cyclize to form a diketopiperazine, which is then cleaved from the resin.[14] This is especially problematic for sequences with C-terminal proline.[14] Using a sterically hindered resin, like 2-chlorotrityl chloride (2-CTC) resin, can help prevent this.[14]

  • Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts with nucleophilic side chains.[15] Using a piperidine solution in a polar aprotic solvent like DMF or NMP helps to efficiently trap this byproduct.[15]

Section 2: Troubleshooting Guides

This section provides a more detailed, issue-specific approach to troubleshooting common problems.

Issue 1: Side Reactions During Boc Deprotection

Symptom: You observe unexpected byproducts after treating your Boc-protected compound with a strong acid like Trifluoroacetic Acid (TFA).

Causality: The deprotection of the Boc group generates a reactive tert-butyl cation.[16] This carbocation can alkylate nucleophilic functional groups within your molecule, such as the side chains of tryptophan, methionine, cysteine, and tyrosine in peptides.[16]

Solution: The Use of Scavengers

To prevent this unwanted alkylation, it is essential to include "scavengers" in your cleavage cocktail.[16] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product.

Commonly Used Scavengers and Their Targets:

ScavengerTarget Residues/FunctionalitiesTypical Concentration in TFA
Water Tryptophan (Trp)2.5% - 5%
Triisopropylsilane (TIS) Tryptophan (Trp), Tyrosine (Tyr)2.5%
1,2-Ethanedithiol (EDT) Cysteine (Cys), Methionine (Met)2.5%
Thioanisole Tryptophan (Trp), Methionine (Met)5%

Example Cleavage Cocktail (Reagent B): [17]

  • 88% TFA

  • 5% Phenol

  • 5% Water

  • 2% Triisopropylsilane

This cocktail is effective for most peptides, but the composition may need to be optimized based on the specific amino acid sequence.[18]

Issue 2: Incomplete Deprotection of Cbz Group via Hydrogenolysis

Symptom: After catalytic hydrogenolysis, you still observe the starting Cbz-protected amine by TLC or NMR.

Causality: The Carboxybenzyl (Cbz) group is typically removed by catalytic hydrogenolysis using a palladium catalyst and a hydrogen source.[8][19] Incomplete deprotection can result from several factors.

Troubleshooting Incomplete Cbz Deprotection:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.[19] Catalyst poisoning can occur if your sample contains sulfur compounds.

  • Hydrogen Source: Ensure a sufficient and continuous supply of hydrogen gas.[19] If using a balloon, ensure it is adequately filled and that there are no leaks in your system. Alternatively, a hydrogen transfer reagent like ammonium formate can be used.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.[5]

  • Reaction Time: Some Cbz-protected amines are more sterically hindered and may require longer reaction times. Monitor the reaction by TLC until the starting material is no longer visible.

Issue 3: Racemization During Amine Coupling Reactions

Symptom: You observe diastereomeric impurities in your product, indicating that racemization has occurred at a stereocenter.

Causality: In peptide synthesis, racemization can occur during the activation of the carboxylic acid of an amino acid, often through the formation of a 5(4H)-oxazolone intermediate.[16] This is particularly a concern for sensitive amino acids like histidine.[16]

Strategies to Minimize Racemization:

  • Coupling Reagents: Use coupling reagents known for low racemization potential, such as DIC/Oxyma.[16]

  • Base Selection: Avoid using an excess of a strong base. A weaker base like N-methylmorpholine (NMM) is often a better choice than DIEA.[16]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the reaction mixture.[16]

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Boc-Protection of a Primary Amine

This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Appropriate TLC eluent

Procedure:

  • Dissolve the primary amine (1.0 equiv.) in THF.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.[20]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[13]

Protocol 2: General Procedure for Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Fmoc protecting group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF) (v/v)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Workflow: Orthogonal Protection Strategy

The following diagram illustrates a decision-making process for employing an orthogonal protection strategy for a molecule with two different primary amines.

Orthogonal_Protection_Strategy start Molecule with Amine A & Amine B q1 Is selective reaction at Amine B required? start->q1 protect_A Protect Amine A (e.g., with Boc₂O) q1->protect_A Yes protect_B Protect Amine B (e.g., with Fmoc-OSu) q1->protect_B No, react at A first react_B React at free Amine B protect_A->react_B q2 Is subsequent reaction at Amine A required? react_B->q2 deprotect_A Deprotect Amine A (e.g., with TFA) final_product Final Product deprotect_A->final_product q2->deprotect_A Yes q2->final_product No react_A React at free Amine A protect_B->react_A deprotect_B Deprotect Amine B (e.g., with Piperidine) react_A->deprotect_B deprotect_B->final_product

Caption: Decision workflow for an orthogonal protection strategy.

Section 4: Visualizing Key Mechanisms

Mechanism of Boc Deprotection

The acid-catalyzed removal of a Boc group proceeds through the formation of a stable tert-butyl cation.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Carbocation Formation cluster_3 Decarboxylation BocN R-NH-Boc ProtonatedBocN R-NH-Boc-H⁺ BocN->ProtonatedBocN + H⁺ CarbamicAcid R-NH-COOH ProtonatedBocN->CarbamicAcid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ FreeAmine R-NH₂ CarbamicAcid->FreeAmine - CO₂ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Mechanism of Fmoc Deprotection

The base-catalyzed removal of an Fmoc group occurs via a β-elimination mechanism.

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Proton Abstraction cluster_2 β-Elimination cluster_3 Final Products FmocN R-NH-Fmoc Anion Fmoc⁻-NH-R FmocN->Anion + Piperidine DBF Dibenzofulvene Anion->DBF Carbamate R-NH-COO⁻ Anion->Carbamate DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine FreeAmine R-NH₂ Carbamate->FreeAmine + H⁺

Caption: Mechanism of base-catalyzed Fmoc deprotection.

References

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267-273. [Link]

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. [Link]

  • Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. PubMed. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • CSIRO Publishing. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Wiley Online Library. (2019). Amino Acid-Protecting Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2025). An efficient synthesis of orthogonally protected spermidine. [Link]

  • CUSABIO. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

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Technical Support Center: Navigating the Solubility Challenges of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding and practical solutions for the poor solubility of 5-Amino-6-methylpyridine-3-carboxylic acid. By elucidating the physicochemical principles governing its solubility, we offer actionable troubleshooting protocols and expert insights to ensure the successful integration of this compound into your experimental workflows.

Introduction: The Physicochemical Conundrum

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality gives rise to a zwitterionic form, particularly at its isoelectric point (pI), where the molecule carries both a positive and a negative charge, resulting in a net neutral charge.[1] In the solid state, these zwitterions can form strong intermolecular hydrogen bonds and electrostatic interactions, leading to a highly stable crystal lattice. This high lattice energy is the primary reason for its poor solubility in many neutral aqueous and organic solvents. Overcoming this energy barrier is the key to effective solubilization.

Part 1: Troubleshooting Guide - From Suspension to Solution

This section provides direct, cause-and-effect solutions to the most common solubility issues encountered in the lab.

Issue 1: The compound precipitates out of my neutral aqueous buffer during assay preparation.

Root Cause Analysis: At or near a neutral pH (typically pH 6-8), the compound exists predominantly in its zwitterionic state. This form minimizes its interaction with water molecules and maximizes self-association, leading to precipitation.

Solution Strategy: pH Adjustment to Induce Ionization

The most effective method to enhance the aqueous solubility of an amphoteric compound is to shift the pH of the solution away from its isoelectric point. This ensures that the molecule exists primarily as a soluble salt (either a cation or an anion). General strategies for pH adjustment are well-established for improving drug solubility.[2][3]

Experimental Protocol: pH-Mediated Solubilization

  • Preparation: Weigh the desired mass of this compound and place it in a suitable vessel. Add a fraction (e.g., 70-80%) of your final desired volume of purified water or buffer. The compound will likely form a suspension.

  • Solubilization via Basification (Anionic Salt Formation):

    • While stirring vigorously, add a 0.1 M to 1 M solution of NaOH or KOH dropwise.

    • Monitor the pH continuously with a calibrated pH meter.

    • As the pH rises above ~7, the carboxylic acid group will deprotonate, forming a soluble carboxylate salt. The suspension should clarify.

    • Aim for a final pH of 8.5 - 9.5 for complete dissolution.

    • Once dissolved, add the remaining buffer/water to reach the final volume and re-adjust the pH if necessary.

  • Solubilization via Acidification (Cationic Salt Formation):

    • While stirring vigorously, add a 0.1 M to 1 M solution of HCl dropwise.

    • As the pH falls below ~5, the amino group will protonate, forming a soluble ammonium salt.

    • Aim for a final pH of 2.5 - 3.5 for complete dissolution.

    • Critical Consideration: Ensure the final pH is compatible with the stability of your compound and the requirements of your downstream application (e.g., cell viability, enzyme activity).

Visualization: The Impact of pH on Molecular Form and Solubility

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) Low_pH Cationic Form (Protonated Amine) High Aqueous Solubility Neutral_pH Zwitterionic Form (Net Neutral Charge) Poor Aqueous Solubility Low_pH->Neutral_pH Increase pH High_pH Anionic Form (Deprotonated Carboxylic Acid) High Aqueous Solubility Neutral_pH->High_pH Increase pH G Start Solubility Issue with This compound Medium What is the solvent system? Start->Medium Aqueous Aqueous Buffer Medium->Aqueous Aqueous Organic Organic Solvent Medium->Organic Organic Adjust_pH Adjust pH away from pI (pH < 4 or pH > 8) Aqueous->Adjust_pH Use_Polar Use high-polarity aprotic solvent (e.g., DMSO, DMF) Organic->Use_Polar Success Achieve Solubilization Adjust_pH->Success Use_Polar->Success

Caption: A logical workflow for diagnosing and solving solubility problems.

References

  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • Molecules. Physicochemical Properties of Zwitterionic Drugs in Therapy. [Link]

  • ChemPhysChem. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Reddit. Why is it that most times Zwitterionic forms of molecules are less soluble than their unzwitterionic counterparts. [Link]

  • SlideShare. Methods of solubility enhancements. [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... [Link]

  • Pharmaguddu. Techniques used to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

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Technical Support Center: Optimization and Troubleshooting of HPLC Methods for 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analysis of 5-Amino-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar molecules. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development and optimization process.

The analysis of this compound presents a unique challenge due to its amphoteric nature—possessing both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) functionalities. This polarity and charge variability make it susceptible to poor peak shape and retention issues on traditional reversed-phase columns. This guide provides a systematic approach to overcome these challenges.

Section 1: Understanding the Analyte - Physicochemical Properties

The first step in any successful method development is to understand the analyte itself. The behavior of this compound in an HPLC system is governed by its chemical properties. While experimental data for this specific molecule is scarce, we can infer its characteristics based on its functional groups and similar known compounds.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImpact on HPLC Method Development
Molecular Formula C₇H₈N₂O₂Molecular Weight: 152.15 g/mol .
Structure Pyridine ring with carboxylic acid, amino, and methyl groups.Highly polar and amphoteric.
pKa (Carboxylic Acid) ~2.5 - 3.5Below this pH, the group is neutral (-COOH). Above this pH, it is negatively charged (-COO⁻). A similar compound, 6-Aminopyridine-3-carboxylic acid, has a pKa of 2.86.[1]
pKa (Pyridine Nitrogen) ~4.5 - 5.5Below this pH, the nitrogen is positively charged. Above this pH, it is neutral. The exact value is influenced by the electron-donating/withdrawing nature of the substituents.
pKa (Amino Group) ~3.0 - 4.0Below this pH, the group is positively charged (-NH₃⁺). Above this pH, it is neutral (-NH₂).
Polarity / logP Low (highly polar)The compound is hydrophilic, which can lead to poor retention on traditional C18 reversed-phase columns.[2][3]

Causality: The multiple ionizable groups mean that the overall charge of the molecule is highly dependent on the mobile phase pH. Operating at a pH close to one of the pKa values can lead to retention time instability and peak broadening, as small pH fluctuations can alter the analyte's ionization state.[4][5] Therefore, robust pH control using a suitable buffer is paramount for a reproducible method.

Section 2: A Logical Workflow for Method Development

A structured approach to method development saves time, solvent, and frustration. The following workflow is designed to efficiently screen for optimal separation conditions. It begins with the most common technique, Reversed-Phase (RP) chromatography, and provides alternative strategies if retention or peak shape is inadequate.

HPLC_Method_Development start Start: Analyte Characterization (Polar, Amphoteric) rp_screen Initial Screening: Reversed-Phase (RP) Column: C18 or AQ-C18 Mobile Phase: ACN/Water with 0.1% Formic Acid start->rp_screen eval1 Evaluate Retention & Peak Shape rp_screen->eval1 rp_good Acceptable? (k > 2, Tailing < 1.5) eval1->rp_good Yes rp_poor Poor Retention or Peak Shape eval1->rp_poor No rp_optimize Optimize RP Method - Adjust Organic % (Isocratic/Gradient) - Screen pH (e.g., pH 2.5 vs pH 5.8) - Test Buffers (Formate, Acetate) rp_good->rp_optimize rp_final Final Validated RP Method rp_optimize->rp_final alt_strategies Explore Alternative Strategies rp_poor->alt_strategies hil_strat Strategy 1: HILIC - For very polar compounds - Column: Amide, Diol - Mobile Phase: High ACN (>80%) alt_strategies->hil_strat mm_strat Strategy 2: Mixed-Mode - Combines RP and Ion-Exchange - Column: RP-Cation Exchange - Controls retention via pH & ionic strength alt_strategies->mm_strat hil_optimize Optimize HILIC Method - Adjust water content - Screen buffer concentration - Ensure proper column equilibration hil_strat->hil_optimize Select mm_optimize Optimize Mixed-Mode Method - Screen pH and buffer strength - Adjust organic modifier mm_strat->mm_optimize Select

Caption: A decision-tree workflow for HPLC method development.

Experimental Protocol: A Recommended Starting Point

This protocol outlines initial conditions for screening your analyte on a standard reversed-phase system.

  • Column Selection: Start with a modern, high-purity silica C18 or an aqueous-stable C18 (AQ-type) column. AQ-type columns are designed to prevent phase collapse (dewetting) in highly aqueous mobile phases, which are often necessary for retaining polar compounds.[6]

    • Example: Waters CORTECS T3, Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Rationale: A low pH (~2.7) ensures the carboxylic acid group is protonated (neutral), and the basic groups are protonated (positive charge). This simplifies secondary interactions and often provides good peak shape. Formic acid is volatile and MS-compatible.[7]

  • Sample Preparation:

    • Dissolve the sample in a diluent that is weaker than or equal in elution strength to the initial mobile phase.

    • Recommended: A 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B. Injecting in a stronger solvent can cause peak distortion.[8]

  • Initial Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm or as determined by UV scan.

    • Gradient: 5% to 40% B over 10 minutes. This scouting gradient will help determine the approximate organic concentration needed to elute the compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Question: Why is my peak for this compound tailing?

Answer: Peak tailing is the most common issue for this type of molecule and is usually caused by secondary-site interactions.[9]

  • Primary Cause: Your analyte contains basic functional groups (the amino group and pyridine nitrogen) which are positively charged at low pH. These positive charges can interact with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10] This interaction is a form of ion-exchange that is slow to release the analyte, resulting in a tailed peak.

  • Solutions:

    • Lower the Mobile Phase pH: Use a mobile phase with a pH around 2.0-2.5 (e.g., 0.1% phosphoric acid or trifluoroacetic acid). This ensures the majority of surface silanols are protonated (Si-OH), minimizing the ionic interaction.[5][11]

    • Use a Modern, End-capped Column: Newer columns use higher purity silica and more effective end-capping techniques to reduce the number of accessible silanol groups.

    • Consider a Different Stationary Phase: A column with a polar-embedded group or an "aqueous" C18 phase can help shield the analyte from silanol interactions.[6]

    • Reduce Sample Load: Overloading the column can saturate the primary retention sites, forcing more interaction with secondary sites, leading to tailing. Try reducing your injection concentration.[9]

Question: My retention time is shifting between injections. What's the cause?

Answer: Retention time instability is almost always due to a lack of system equilibration or inconsistencies in the mobile phase.

  • Primary Cause (for this analyte): Unstable mobile phase pH. Since the analyte has multiple pKa values, even a small drift in pH can change its net charge and thus its retention time. This is especially true if you are operating near a pKa value without a buffer.[4]

  • Solutions:

    • Incorporate a Buffer: Replace the simple acid additive (like formic acid) with a buffer system. Ammonium formate or ammonium acetate (e.g., 10-20 mM) at a controlled pH (e.g., pH 3.2) will provide much greater pH stability.[2][5]

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).

    • Premix Mobile Phases: If running isocratically, premixing the aqueous and organic components can improve consistency compared to online mixing, especially if the pump's proportioning valves are not performing optimally.

    • Control Temperature: Use a thermostatted column compartment. Temperature fluctuations can affect mobile phase viscosity and retention.[9]

Question: I'm seeing a split peak. How do I fix it?

Answer: Split peaks typically indicate a disruption in the sample path either before or at the head of the column.[4][11]

  • Possible Causes & Solutions:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% ACN), it can cause the sample band to distort as it enters the column. Solution: Re-dissolve your sample in the initial mobile phase conditions.[8]

    • Partial Column Clogging: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to flow through two different paths. Solution: Filter your samples and mobile phases.[11] Try back-flushing the column (if permitted by the manufacturer) or replace the inlet frit. An in-line filter is a good preventative measure.

    • Column Void: A void or channel can form at the head of the column due to mechanical shock or chemical degradation (e.g., using high pH on a silica column).[10] This creates two paths for the sample to travel. Solution: This is often irreversible, and the column may need to be replaced.

Question: I have poor retention, and the peak elutes near the void volume. What are my options?

Answer: This is a common problem for highly polar compounds on traditional reversed-phase columns.[2]

  • Solutions:

    • Use a 100% Aqueous Mobile Phase: Start with 0% organic modifier. This requires an aqueous-stable (e.g., "AQ" or "T3") column to prevent phase collapse.

    • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is designed specifically for retaining and separating very polar compounds. It uses a polar stationary phase (like amide or silica) and a mobile phase with a high concentration of organic solvent (typically >80% ACN). Water is the strong, eluting solvent.[2]

    • Employ a Mixed-Mode Column: These columns offer multiple retention mechanisms. A reversed-phase/strong-cation-exchange (RP-SCX) column can provide hydrophobic retention from the C18 ligands and ionic retention for the positively charged amine/pyridine groups. This gives you more parameters (pH, ionic strength) to optimize retention.[12][13]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best single column to start with for this compound?

For a versatile starting point, a modern polar-embedded or aqueous-stable C18 column is an excellent choice. These columns offer better retention for polar analytes than traditional C18s and are more resistant to dewetting in highly aqueous mobile phases.[6] If poor retention persists, a mixed-mode or HILIC column would be the next logical step.[2]

Q2: How should I prepare and handle my mobile phases for maximum reproducibility?

Always use high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases, especially those containing buffers, through a 0.22 µm or 0.45 µm filter to remove particulates that can damage the pump and column.[9] Degas the mobile phases to prevent air bubbles from forming in the detector cell, which causes baseline noise. Prepare fresh buffered mobile phases daily, as their pH can change over time due to CO₂ absorption or microbial growth.

Q3: My method will be used with Mass Spectrometry (LC-MS). What should I consider?

For LC-MS compatibility, you must use volatile mobile phase additives.

  • Acids: Formic acid or acetic acid are excellent choices. Avoid phosphoric acid as it is non-volatile and will contaminate the MS source.[7]

  • Buffers: Ammonium formate and ammonium acetate are volatile and ideal for controlling pH in LC-MS applications.[2]

  • Concentration: Keep buffer concentrations low (typically 5-20 mM) to minimize ion suppression in the MS source.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Advanced Materials Technology. (n.d.).
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic anhydride on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Synblock. (n.d.). CAS 211915-53-6 | Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate.
  • Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carboxylic acid 97%.
  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dublin City University. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • SIELC Technologies. (n.d.). Separation of 2-Hydroxy-6-methylpyridine-3-carboxylic acid on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxylic acid 99%.
  • National Institutes of Health. (2022, April 20). Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids. PMC.
  • ResearchGate. (2025, August 7). (PDF)
  • Williams, R. (2022, April 7).
  • EPFL. (n.d.).
  • ChemicalBook. (2025, September 24). 2-Amino-6-methylpyridine | 1824-81-3.
  • BLDpharm. (n.d.). 1600316-11-7|6-(Methylamino)-5-nitropyridine-2-carboxylic acid.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-Amino-6-methylpyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Amino-6-methylpyridine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting your NMR spectra, ensuring the structural elucidation of your synthesized molecules is both accurate and efficient.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the NMR characteristics of substituted pyridines.

Q1: Why are the aromatic proton signals in my pyridine derivative so far downfield?

The protons on a pyridine ring typically resonate in the downfield region of an ¹H NMR spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The nitrogen atom in the pyridine ring is electron-withdrawing, which further deshields the adjacent α-protons (at C2 and C6), causing them to appear at the lowest field strengths (typically δ 8.5-8.8 ppm in unsubstituted pyridine).[2] Protons at the γ-position (C4) are at an intermediate chemical shift, while β-protons (C3 and C5) are the most shielded among the ring protons.[2]

Q2: How do the amino and carboxylic acid groups affect the chemical shifts of the pyridine ring protons?

Substituents on the pyridine ring significantly influence the chemical shifts of the remaining ring protons.[2]

  • Amino Group (-NH₂): This is an electron-donating group (EDG) which increases electron density on the ring, particularly at the ortho and para positions. This increased shielding will cause the signals of nearby protons to shift upfield (to a lower ppm value).

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) which decreases electron density on the ring. This deshielding effect will cause the signals of nearby protons to shift downfield (to a higher ppm value).

The final chemical shift of each proton is a result of the combined electronic effects of all substituents.

Q3: What are the typical coupling constants (J-values) I should expect for the pyridine ring protons?

Spin-spin coupling between adjacent protons provides crucial information about their connectivity. For pyridine derivatives, the typical coupling constants are:

Coupling TypeDescriptionTypical J-value (Hz)
³J (ortho)Coupling between protons on adjacent carbons4-6 Hz
⁴J (meta)Coupling between protons separated by two carbons1-3 Hz
⁵J (para)Coupling between protons separated by three carbons0-1 Hz

These values can be used to distinguish between different isomers and to assign the signals to specific protons on the ring.[2]

Q4: My ¹³C NMR spectrum is weak. Is this normal?

Yes, this is a common observation. The ¹³C isotope has a low natural abundance (about 1.1%), which makes ¹³C NMR experiments inherently less sensitive than ¹H NMR.[2] For complex molecules like your derivatives, a higher number of scans and a longer acquisition time are often necessary to obtain a spectrum with a good signal-to-noise ratio.

Q5: I am not seeing a signal for the carboxylic acid proton. Where is it?

The carboxylic acid proton (-COOH) is an exchangeable proton. Its chemical shift and even its observability can be highly dependent on the solvent, concentration, and temperature. In many cases, this proton undergoes rapid exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all. If you are using a protic solvent like DMSO-d₆, you are more likely to observe this proton as a broad singlet, often above 10 ppm.

II. Troubleshooting Guide: Specific Spectral Interpretation Issues

This section provides a more in-depth, question-and-answer-style guide to tackling specific challenges you may encounter during your NMR analysis.

Problem 1: Overlapping Aromatic Signals

Q: The two aromatic protons in my this compound derivative are overlapping, making it difficult to determine their multiplicity and coupling constants. How can I resolve this?

A: Overlapping signals in the aromatic region are a frequent challenge with highly substituted pyridine rings. Here is a systematic approach to resolving this issue:

Step 1: Re-evaluate the 1D ¹H NMR Spectrum Carefully examine the overlapped region. Even with significant overlap, you may be able to discern some features of the multiplicity. Look for any visible splitting patterns that could hint at the coupling.

Step 2: Utilize 2D NMR Spectroscopy If the 1D spectrum is inconclusive, 2D NMR experiments are essential for unambiguous assignment.[2]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-coupled to each other.[3] For your molecule, you would expect to see a cross-peak between the two aromatic protons, confirming their ortho-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[4] This will allow you to identify the chemical shifts of the carbons corresponding to your overlapping aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[5] This is extremely powerful for confirming assignments. For example, the proton at C4 should show a correlation to the methyl carbon at C6, and the proton at C2 should show a correlation to the carboxylic acid carbon.

Step 3: Consider Solvent Effects The chemical shifts of pyridine derivatives can be solvent-dependent.[2] Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can sometimes induce a differential shift in the overlapping proton signals, leading to better resolution.[6][7]

Problem 2: Ambiguous Assignment of Methyl and Amino Protons

Q: I have a singlet that integrates to 3 protons and a broad signal that integrates to 2 protons. I assume these are the methyl and amino groups, respectively, but how can I be certain?

A: While your initial assumption is likely correct, it is crucial to confirm these assignments, especially for publication or regulatory submissions. Here’s how to do it definitively:

Step 1: Chemical Shift and Linewidth Analysis

  • Methyl Group (-CH₃): A sharp singlet in the aliphatic region (typically δ 2.0-3.0 ppm for a methyl group on an aromatic ring) is characteristic.

  • Amino Group (-NH₂): A broad signal is typical for amino protons due to quadrupolar broadening from the ¹⁴N nucleus and potential hydrogen bonding. The chemical shift can vary significantly depending on the solvent and concentration.

Step 2: D₂O Exchange Experiment This is a simple and definitive experiment.

  • Acquire a standard ¹H NMR spectrum of your compound.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum.

  • The signal corresponding to the amino protons (-NH₂) will disappear or significantly decrease in intensity because the protons will exchange with deuterium. The methyl singlet will remain unchanged.

Step 3: 2D NMR Correlation

  • HMBC: The protons of the methyl group at C6 should show a correlation to the C5 and C6 carbons in the HMBC spectrum. The amino protons may or may not show correlations depending on their exchange rate.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other (< 5 Å).[8][9] You would expect to see a NOE correlation between the methyl protons and the aromatic proton at C5, and potentially between the amino protons and the aromatic proton at C4.

Problem 3: Confirming the Regiochemistry of Substitution

Q: I have synthesized a derivative of this compound where I have further substituted the ring. How can I use NMR to confirm the position of the new substituent?

A: Confirming the regiochemistry of substitution is a critical application of NMR spectroscopy. A combination of 1D and 2D techniques is the most robust approach.

Step 1: Analyze the ¹H NMR Spectrum

  • Number of Aromatic Protons: The number of signals in the aromatic region will tell you how many protons are left on the ring.

  • Splitting Patterns: The coupling patterns of the remaining protons are highly informative. For example, if you have two remaining protons that are meta to each other, you will observe a small coupling constant (¹J ≈ 1-3 Hz). If they are ortho, the coupling will be larger (³J ≈ 4-6 Hz).

Step 2: Utilize Long-Range ¹H-¹³C Correlations (HMBC) The HMBC experiment is arguably the most powerful tool for this purpose.[10] By systematically analyzing the correlations, you can piece together the connectivity of the molecule.

Example Workflow: Let's assume you have introduced a substituent at the C2 position.

  • You would now only have one proton remaining on the pyridine ring (at C4).

  • In the ¹H NMR, this would appear as a singlet.

  • In the HMBC spectrum, this proton at C4 would show correlations to:

    • The carbon of the new substituent at C2.

    • The carboxylic acid carbon at C3.

    • The amino-bearing carbon at C5.

    • The methyl-bearing carbon at C6.

By mapping out these correlations, you can definitively establish the position of the new substituent.

dot

HMBC_Connectivity cluster_molecule 5-Amino-6-methyl-2-substituted-pyridine-3-carboxylic acid H4 H4 C2 C2-Substituent H4->C2 ³J C3_COOH C3-COOH H4->C3_COOH ²J C5_NH2 C5-NH2 H4->C5_NH2 ²J C6_CH3 C6-CH3 H4->C6_CH3 ³J

Caption: Expected HMBC correlations for the C4 proton.

III. Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons
  • Sample Preparation: Prepare your NMR sample as you normally would in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum. Note the chemical shifts and integrals of all signals of interest.

  • Addition of D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Final Spectrum: Re-acquire the 1D ¹H NMR spectrum using the same parameters as the initial spectrum.

  • Analysis: Compare the two spectra. Signals from exchangeable protons (e.g., -NH₂, -OH, -COOH) will have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.

Protocol 2: General Parameters for 2D NMR Experiments

While optimal parameters will vary based on the spectrometer and sample concentration, the following provides a good starting point for the analysis of your derivatives.

ExperimentKey Parameters to ConsiderTypical ValuesPurpose
COSY Spectral width, number of increments, number of scansMatch ¹H spectral width, 256-512 increments, 4-16 scansIdentify ¹H-¹H spin-spin coupling networks.
HSQC ¹³C spectral width, ¹J(C,H) coupling constant0-160 ppm, ~145 HzCorrelate protons to their directly attached carbons.
HMBC ¹³C spectral width, nJ(C,H) coupling constant0-200 ppm, 8-10 HzCorrelate protons to carbons over 2-4 bonds.
NOESY Mixing time (d8)500-800 ms for small moleculesIdentify protons that are close in space.

Data Acquisition Best Practices:

  • Ensure your sample is well-dissolved and free of particulate matter.

  • Use a sufficient relaxation delay (D1), typically 1-2 seconds for ¹H-detected experiments, to ensure quantitative signal integration.[2]

  • Optimize shimming to obtain sharp, symmetrical peaks.

IV. Visualization of Analysis Workflow

The following diagram illustrates a logical workflow for the complete NMR analysis of a novel this compound derivative.

dot

NMR_Workflow Start Start: Novel Derivative Synthesized H1_NMR Acquire 1D ¹H NMR Start->H1_NMR Assign_Protons Initial ¹H Assignment (Integration, Multiplicity, Chemical Shift) H1_NMR->Assign_Protons C13_NMR Acquire 1D ¹³C NMR & DEPT Assign_Carbons Initial ¹³C Assignment (DEPT, Chemical Shift) C13_NMR->Assign_Carbons D2O_Exchange D₂O Exchange (Confirm -NH₂ & -COOH) Assign_Protons->D2O_Exchange TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Assign_Carbons->TwoD_NMR D2O_Exchange->C13_NMR COSY_Analysis COSY: Confirm ¹H-¹H Connectivity TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC: Link ¹H to Directly Attached ¹³C TwoD_NMR->HSQC_Analysis HMBC_Analysis HMBC: Establish Long-Range Connectivity & Confirm Regiochemistry TwoD_NMR->HMBC_Analysis NOESY_ROESY Optional: NOESY/ROESY for Stereochemistry/Conformation HMBC_Analysis->NOESY_ROESY Final_Structure Final Structure Elucidation HMBC_Analysis->Final_Structure NOESY_ROESY->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

By following this structured approach and utilizing the appropriate NMR experiments, you can confidently and accurately interpret the complex spectra of your this compound derivatives.

V. References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.

  • BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 25). NOESY and ROESY. Retrieved from [Link]

  • Indiana University. (2004, November 15). 2-D NOESY. IU NMR Facility. Retrieved from [Link]

  • Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480–5486.

  • Olsen, G. L., & La, S. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3236.

  • James, T. L. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • NMR Facility at CSB/SJU. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

Sources

Technical Support Center: Mass Spectrometry of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine fragmentation, offering field-proven insights and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mass spectrometric behavior of pyridine and its derivatives.

Q1: What are the characteristic fragmentation patterns of the unsubstituted pyridine ring?

A: The pyridine ring is an aromatic system, which lends it considerable stability. However, under typical ionization conditions like Electron Ionization (EI), it exhibits distinct fragmentation pathways. The most common fragmentation channel involves the loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), resulting in a fragment ion with an m/z of 52 ([C₄H₄]⁺˙) from the molecular ion (m/z 79).[1][2] This occurs via cleavage of the pyridine ring.[3] Other less prominent fragmentation pathways include the loss of a hydrogen atom or acetylene (C₂H₂).[1]

Q2: How do substituents on the pyridine ring alter its fragmentation?

A: Substituents dramatically influence the fragmentation pathways, often directing the initial bond cleavages.

  • Side Chain Fragmentation: For simple alkyl-substituted pyridines, the initial fragmentation is typically the loss of the side chain or parts of it. For example, a methyl group can be lost as a methyl radical (•CH₃).[4]

  • Functional Group Cleavage: The fragmentation is often dictated by the functional group itself. For instance, groups attached to the ring can undergo cleavages characteristic of their chemical class before the ring itself fragments.[5]

  • Positional Isomerism: The position of the substituent (e.g., 2-, 3-, or 4-position) can significantly affect the fragmentation pattern, sometimes allowing for the differentiation of isomers.[6] The participation of the ring nitrogen in the fragmentation is often more pronounced for 2-substituted pyridines.[6]

Q3: My pyridine compound shows a strong molecular ion but doesn't fragment well in MS/MS. What's the cause?

A: This is a common issue stemming from the inherent stability of the protonated pyridine ring. The lone pair of electrons on the nitrogen atom is basic and readily accepts a proton during Electrospray Ionization (ESI), forming a stable pyridinium cation.[7] This aromatic cation is resonance-stabilized and may require significant collision energy to induce fragmentation. If the collision energy is too low, the precursor ion will pass through the collision cell intact, resulting in a poor MS/MS spectrum. Optimization of collision energy is therefore critical.[8][9]

Q4: What is the "Nitrogen Rule" and how does it apply to pyridine compounds?

A: The Nitrogen Rule is a useful heuristic in mass spectrometry for determining the presence of nitrogen atoms in a molecule.[10] It states:

  • A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

  • A molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular mass.

For example, unsubstituted pyridine (C₅H₅N) has one nitrogen atom and a molecular mass of 79 Da (odd). Nicotine (C₁₀H₁₄N₂), with two nitrogen atoms, has a molecular mass of 162 Da (even).[10] This rule is a quick and valuable check to confirm your molecular ion peak, especially when dealing with unknown compounds.[11]

Q5: Which ionization technique, ESI or EI, is more suitable for my pyridine compound?

A: The choice depends on your analyte's properties and the analytical goal.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, thermally labile, and high-molecular-weight pyridine derivatives, particularly in LC-MS workflows. It typically produces a protonated molecule ([M+H]⁺) with minimal initial fragmentation, making it excellent for molecular weight determination and subsequent MS/MS analysis.[12][13]

  • Electron Ionization (EI): This is a "hard" ionization technique typically used in GC-MS. It bombards the molecule with high-energy electrons (70 eV), causing extensive and reproducible fragmentation.[3] EI is excellent for structural elucidation of volatile and thermally stable pyridine compounds and for creating library-searchable spectra.[2]

Troubleshooting Guide: Common Fragmentation Issues

This guide provides a systematic approach to resolving specific problems encountered during the analysis of pyridine compounds.

Problem 1: Weak or No Molecular Ion ([M+H]⁺) Peak in ESI

  • Potential Cause 1: Inefficient Ionization. The basic nitrogen in the pyridine ring is typically easy to protonate.[7] However, highly substituted or sterically hindered pyridines might show lower ionization efficiency. The solvent system can also play a major role; the presence of acids (e.g., formic acid) is usually beneficial, but ion suppression from matrix components is a common issue.[14]

    • Solution:

      • Optimize Sample Preparation: Ensure the sample is dissolved in a suitable solvent like methanol or acetonitrile. Dilute the sample to check for ion suppression effects.[3]

      • Modify Mobile Phase: For LC-MS, add a small amount (0.1%) of formic acid to the mobile phase to promote protonation.

      • Check Instrument Parameters: Ensure the mass spectrometer is properly tuned and calibrated.[14] Experiment with different ionization sources (e.g., APCI) if ESI is ineffective.[3]

  • Potential Cause 2: Excessive In-Source Fragmentation (ISF). The compound may be ionizing efficiently but fragmenting immediately in the ion source before it reaches the mass analyzer.[13]

    • Solution: Proceed to the troubleshooting steps outlined in Problem 2 .

Problem 2: Excessive or Unexpected In-Source Fragmentation (ISF)

In-source fragmentation (or in-source CID) occurs when ions are accelerated in the region between the ion source and the mass analyzer, causing them to collide with gas molecules and fragment prematurely.[15]

  • Symptoms: A weak or absent molecular ion peak, with a mass spectrum dominated by what should be MS/MS fragments.

  • Causality & Diagnosis: This phenomenon is controlled by the voltages applied to the ion optics at the atmospheric pressure interface (e.g., Declustering Potential, Fragmentor Voltage, Cone Voltage).[13][15] Higher voltages increase the kinetic energy of the ions, leading to more fragmentation.

    • Solution:

      • Reduce Interface Voltages: Systematically decrease the declustering potential (DP) or fragmentor voltage in steps and observe the effect on the molecular ion intensity.

      • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of labile compounds. Reduce the source temperature to the lowest level that maintains good desolvation.[13]

      • Consult Instrument Manual: Refer to your specific instrument's guidelines for minimizing in-source fragmentation.

Problem 3: Poor or No Fragmentation in MS/MS (Collision-Induced Dissociation - CID)

  • Potential Cause: Insufficient Collision Energy (CE). As mentioned in the FAQ, protonated pyridine rings are stable. The applied collision energy may not be high enough to overcome the activation energy barrier for bond cleavage.[9]

    • Solution:

      • Perform a Collision Energy Optimization Experiment: Infuse the compound at a constant rate and ramp the collision energy over a wide range (e.g., 5 to 80 eV).

      • Analyze the Data: Plot the intensity of the precursor and major fragment ions as a function of collision energy to find the optimal value that produces the desired fragments.[16] (See Protocol 1 below).

      • Consider Analyte Structure: Larger, more complex molecules with multiple bonds will generally require higher collision energies than smaller, simpler ones.[9]

Problem 4: Non-Reproducible Fragmentation Patterns

  • Potential Cause 1: Instrument Instability. Fluctuations in collision cell pressure, unstable voltages, or instrument contamination can lead to variable fragmentation.[14]

    • Solution:

      • Check System Suitability: Run a standard compound with a known, stable fragmentation pattern to verify instrument performance.

      • Verify Collision Gas Pressure: Ensure the collision gas (e.g., argon, nitrogen) supply is stable and at the correct pressure.

      • Perform Maintenance: Clean the ion source and ion optics according to the manufacturer's recommendations.[17]

  • Potential Cause 2: In-source vs. Collision Cell Fragmentation. If in-source fragmentation is occurring, small changes in source conditions can lead to large changes in the observed spectrum, which is a combination of ISF and CID fragments.

    • Solution: First, minimize in-source fragmentation using the steps in Problem 2 . Once the molecular ion is stable, optimize the collision cell energy to ensure fragmentation occurs under controlled conditions.

Experimental Protocols & Data Visualization
Protocol 1: Optimizing Collision Energy for a Substituted Pyridine

This protocol outlines a systematic approach to determine the optimal collision energy (CE) for generating informative MS/MS spectra.

  • Sample Preparation: Prepare a solution of your purified pyridine compound at a concentration of ~1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

  • Infusion Setup: Infuse the sample directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • MS Method Creation:

    • Set the instrument to MS/MS mode, selecting your [M+H]⁺ ion as the precursor.

    • Create a series of experiments or a single experiment that ramps the collision energy. For example, create separate experiments with CE values of 10, 15, 20, 25, 30, 35, 40, 50, 60 eV. Alternatively, use an automated CE optimization routine if available on your instrument software.[16]

    • Set the collision gas pressure to the manufacturer's recommended setting.[18]

  • Data Acquisition: Acquire data for each CE value, ensuring a stable signal is achieved at each step.

  • Data Analysis:

    • Examine the MS/MS spectrum at each CE value.

    • Plot the intensity of the remaining precursor ion and the key fragment ions against the collision energy.

    • The optimal CE is typically the value that results in a significant decrease in precursor ion intensity (~25-50% remaining) and the maximum intensity for the fragment ions of interest.[19]

Table 1: Common Neutral Losses from Substituted Pyridines

This table summarizes common fragmentation events observed in the mass spectra of pyridine derivatives.

Substituent GroupCommon Neutral LossMass Lost (Da)Notes
-CH₃ (Methyl)•CH₃ (Methyl radical)15Common α-cleavage.
-OH (Hydroxy)CO (Carbon monoxide)28Often seen in 2- or 4-hydroxypyridines.
-OCH₃ (Methoxy)•CH₃, then CO15, then 28Stepwise fragmentation is common.
-NH₂ (Amino)HCN27Involves ring nitrogen and amino group.
-COOH (Carboxy)H₂O, then CO18, then 28Loss of water followed by carbon monoxide.
Pyridine Ring ItselfHCN / HNC27Fundamental fragmentation of the core ring.[1][2]
Diagrams

FragmentationWorkflow cluster_start Start: MS Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end Resolution Start Acquire Spectrum of Pyridine Compound Problem Analyze Spectrum: Is Fragmentation as Expected? Start->Problem NoSignal No / Weak Signal - Check Concentration - Optimize Ion Source Problem->NoSignal Weak Signal NoFrag Strong Precursor, No MS/MS Fragments - Increase Collision Energy Problem->NoFrag No Fragments ISF Excessive In-Source Fragmentation - Decrease Fragmentor/DP Voltage Problem->ISF Unexpected Fragments NonRepro Non-Reproducible Spectra - Check Instrument Stability - Minimize ISF first Problem->NonRepro Inconsistent Success Optimized & Reproducible Spectrum Problem->Success Yes NoSignal->Start Re-acquire NoFrag->Start Re-acquire ISF->Start Re-acquire NonRepro->Start Re-acquire

Caption: General troubleshooting workflow for mass spec fragmentation.

// Nodes with structures Pyridine [label=<

Pyridine Radical Cation m/z 79

];

Fragment [label=<

[C₄H₄]⁺˙ m/z 52

];

// Invisible node for label LossLabel [label="- HCN", shape=plaintext];

// Edges Pyridine -> LossLabel [arrowhead=none]; LossLabel -> Fragment; } end_dot

Caption: Primary fragmentation pathway of the pyridine ring.

References
  • Gao, Y., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. Available from: [Link]

  • INIS-IAEA. (1996). Protonation of pyridine. Vol. 2. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. Retrieved from [Link]

  • Jusko, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 369-391. Available from: [Link]

  • ResearchGate. (2016). What do aromatic compounds fragment into in MS?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ACS Publications. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Nitrosamines Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Angelo State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

  • Kolarich, D., et al. (2016). The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics. Journal of The American Society for Mass Spectrometry, 27(1), 161–171. Available from: [Link]

  • Bereman, M. S., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(2), 355–360. Available from: [Link]

  • Götze, M., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry, 89(9), 5034–5041. Available from: [Link]

  • ACS Omega. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Available from: [Link]

Sources

preventing decomposition of 5-Amino-6-methylpyridine-3-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Workup and Purification

Welcome to the technical support center for 5-Amino-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

I. Understanding the Instability of this compound

This compound is a valuable building block, but its bifunctional nature—possessing both a nucleophilic amino group and a labile carboxylic acid on a pyridine scaffold—makes it susceptible to degradation under common workup conditions. The two primary decomposition pathways you must mitigate are:

  • Oxidative Degradation: The electron-donating amino group activates the pyridine ring, making it susceptible to oxidation. This can lead to the formation of colored impurities, such as N-oxides or nitro derivatives, compromising the purity and yield of your final product.

  • Decarboxylation: Like many heterocyclic carboxylic acids, this compound can lose carbon dioxide, especially at elevated temperatures and certain pH values. This irreversible reaction leads to the formation of 2-amino-3-methylpyridine, a significant impurity.

This guide will provide you with the knowledge and tools to control these decomposition pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the workup of this compound.

Q1: My reaction mixture turns dark brown or black during aqueous workup. What is happening and how can I prevent it?

A1: A dark coloration is a classic sign of oxidative degradation of the aminopyridine ring. This is often accelerated by exposure to air (oxygen) at neutral or basic pH.

  • Causality: At neutral or basic pH, the amino group is in its free base form, which is highly susceptible to oxidation.

  • Troubleshooting & Prevention:

    • Maintain an Acidic pH: During your initial aqueous workup and extractions, keep the aqueous layer at an acidic pH (ideally between 3 and 4). In this state, the amino group is protonated to form an ammonium salt. This protonation significantly reduces the electron-donating ability of the amino group, thereby increasing the compound's stability towards oxidation.

    • Use an Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere of nitrogen or argon. This minimizes the exposure of your compound to atmospheric oxygen.

    • Degas Solvents: For sensitive reactions, using degassed water and organic solvents for the workup can further reduce oxidative stress.

Q2: My final product has a low melting point and I see a significant amount of a lower molecular weight impurity by LC-MS. What is this impurity and how did it form?

A2: This is a strong indication of decarboxylation. The likely impurity is 2-amino-3-methylpyridine.

  • Causality: Decarboxylation is often triggered by excessive heat. Localized heating during solvent removal or prolonged heating during recrystallization can cause the loss of the carboxylic acid group.

  • Troubleshooting & Prevention:

    • Avoid High Temperatures: Concentrate your solutions under reduced pressure at a low temperature (ideally below 40°C). Avoid using a high-temperature steam bath or heating mantle for solvent evaporation.

    • Careful Recrystallization: During recrystallization, dissolve your compound at the lowest temperature necessary to achieve complete dissolution. Avoid prolonged boiling.

Q3: My compound is crashing out of the organic layer during extraction. How can I keep it in the desired phase?

A3: This is likely due to the zwitterionic character of the molecule. At its isoelectric point, the compound will have minimal solubility in both aqueous and organic solvents.

  • Causality: The molecule has a basic amino group and an acidic carboxylic acid group. At a certain pH (the isoelectric point), the net charge is zero, leading to poor solubility.

  • Troubleshooting & Prevention:

    • Acidic Extraction: To extract the compound into the aqueous phase, ensure the pH is acidic (pH 3-4). This will protonate the amino group, forming a water-soluble salt.

    • Basic Extraction (Use with Caution): To move the compound into an organic layer, you would need to basify the aqueous layer to deprotonate the carboxylic acid. However, as mentioned in Q1, basic conditions can promote oxidation. If you must use a basic extraction, do so quickly, at low temperatures, and preferably under an inert atmosphere. A milder base like sodium bicarbonate is preferable to sodium hydroxide.

Q4: I am struggling to find a good recrystallization solvent. What do you recommend?

A4: The amphoteric nature of this molecule can make recrystallization challenging.

  • Recommended Solvents:

    • Water: Given its solubility in water, recrystallization from hot water can be effective. Ensure you cool the solution slowly to obtain well-formed crystals and minimize impurity inclusion.

    • Mixed Solvent Systems: A mixture of a polar solvent in which the compound is soluble (like water or methanol) and a less polar solvent in which it is less soluble (like ethanol or isopropanol) can be effective. Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the less polar solvent until you see persistent cloudiness. Then, allow it to cool slowly.

    • Acidified Solvents: Recrystallizing from a dilute acidic solution (e.g., water with a small amount of acetic acid) can improve stability and yield well-defined crystals of the corresponding salt.[1]

III. Recommended Workup and Purification Protocols

The following protocols are designed to minimize decomposition.

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed to isolate the crude product from the reaction mixture while minimizing oxidative degradation.

  • Initial Quench: Cool the reaction mixture to room temperature. If the reaction solvent is immiscible with water (e.g., toluene, dichloromethane), proceed to step 2. If the solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with water.

  • Acidification: Slowly add 1 M HCl to the aqueous mixture until the pH is between 3 and 4. Monitor the pH carefully with a pH meter or pH paper.

  • Wash with Organic Solvent: Transfer the acidified aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate or dichloromethane (2 x 50 mL for a 100 mL aqueous solution). This will remove non-polar impurities, while your protonated product remains in the aqueous layer.

  • Precipitation of the Product:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a base like 1 M NaOH or a saturated solution of sodium bicarbonate with vigorous stirring to adjust the pH to the isoelectric point. You will need to determine the optimal pH for precipitation empirically, but it is likely to be in the range of 5-7.

    • The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water, followed by a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the solid under vacuum at a low temperature (<40°C).

Protocol 2: Recrystallization

This protocol is for the purification of the crude product.

  • Solvent Selection: Choose an appropriate solvent system (see Q4). For this example, we will use water.

  • Dissolution: In a flask, add a minimal amount of hot water to your crude product. Stir and heat gently (ideally in a water bath to avoid overheating) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold water and then dry them under vacuum at a low temperature (<40°C).

IV. Visualizing the Process: Diagrams

Decomposition Pathways

DecompositionPathways cluster_oxidation Oxidative Degradation cluster_decarboxylation Decarboxylation This compound This compound N-Oxide N-Oxide This compound->N-Oxide O2, neutral/basic pH Nitro-derivative Nitro-derivative This compound->Nitro-derivative Stronger Oxidants 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine This compound->2-Amino-3-methylpyridine Heat, Δ

Caption: Key decomposition pathways for this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Workup Issue Encountered dark_color Dark Coloration of Solution? start->dark_color low_mp Low Melting Point / Impurity? start->low_mp dark_color->low_mp No oxidation Probable Cause: Oxidative Degradation dark_color->oxidation Yes decarboxylation Probable Cause: Decarboxylation low_mp->decarboxylation Yes solution_oxidation Solution: - Work under acidic pH (3-4) - Use inert atmosphere - Degas solvents oxidation->solution_oxidation solution_decarboxylation Solution: - Avoid high temperatures - Use low-temp vacuum concentration - Minimize heating during recrystallization decarboxylation->solution_decarboxylation

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and optimize their synthetic routes. Here, we will delve into the mechanisms of catalyst poisoning by aminopyridines, provide actionable troubleshooting guides, and answer frequently asked questions.

Introduction: The Challenge of Aminopyridines in Catalysis

Aminopyridines are crucial building blocks in medicinal chemistry and materials science. However, their inherent electronic properties present a significant challenge in transition metal-catalyzed reactions. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of a catalyst, leading to deactivation, a phenomenon known as catalyst poisoning.[1][2][3] This guide will equip you with the knowledge to diagnose, mitigate, and even prevent this common issue.

Section 1: Troubleshooting Guide - Diagnosing Catalyst Poisoning

The first step in resolving catalyst poisoning is accurate diagnosis. The following sections outline common symptoms and provide step-by-step protocols to identify the root cause.

Issue 1: Reaction Stalls or Fails to Reach Completion

Question: My cross-coupling reaction with a 2-aminopyridine substrate has stalled at 30% conversion, even with extended reaction times. What could be the cause?

Answer: A stalled reaction is a classic indicator of catalyst poisoning. The aminopyridine substrate or product can bind to the active sites of the catalyst, rendering it inactive.[4][5]

Troubleshooting Workflow

G cluster_0 Diagnosis of Stalled Reaction A Reaction Stalls B Hypothesis: Catalyst Poisoning by Aminopyridine A->B C Run Control Experiment: - Use a non-coordinating substrate analog - Increase catalyst loading B->C D Analyze Catalyst State: - Isolate and analyze the spent catalyst (e.g., XPS, ICP-MS) B->D E Results of Control Experiment C->E F Results of Catalyst Analysis D->F G Conclusion E->G Reaction proceeds with analog or higher loading, suggesting poisoning F->G Presence of N-species on catalyst surface confirms poisoning

Caption: Diagnostic workflow for a stalled reaction.

Experimental Protocol: Control Experiment
  • Setup Parallel Reactions:

    • Reaction A (Control): Replicate the stalled reaction with the aminopyridine substrate.

    • Reaction B (Analog): Substitute the aminopyridine with a structurally similar substrate lacking the pyridine nitrogen (e.g., an aniline derivative).

    • Reaction C (High Catalyst Load): Replicate the original reaction but increase the catalyst loading incrementally (e.g., 2x, 5x).

  • Monitor Progress: Track the conversion of all three reactions over time using a suitable analytical technique (e.g., GC, LC-MS).

  • Analyze Results:

    • If Reaction B proceeds to completion while A stalls, it strongly implicates the aminopyridine as the poisoning agent.

    • If Reaction C reaches a higher conversion or goes to completion, it suggests that the initial catalyst amount was insufficient to overcome the poisoning effect.

Issue 2: Inconsistent Reaction Yields and Reproducibility Problems

Question: I am observing significant batch-to-batch variation in the yield of my palladium-catalyzed amination of a bromopyridine. How can I troubleshoot this?

Answer: Inconsistent yields often point to subtle differences in reaction conditions or reagent purity that exacerbate catalyst poisoning. The concentration of the aminopyridine, presence of impurities, or even the reaction workup can influence the extent of catalyst deactivation.

Troubleshooting Steps:
  • Reagent Purity Analysis:

    • Analyze all starting materials, solvents, and reagents for impurities that could act as catalyst poisons. Common culprits include sulfur compounds and other nitrogen-containing heterocycles.[3][6]

    • Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.[7][8]

  • Strict Control of Reaction Parameters:

    • Ensure precise control over temperature, stirring rate, and atmosphere (inert gas quality).

    • Variations in these parameters can affect the rate of both the desired reaction and the poisoning process.

  • Standardized Workup Procedure:

    • Develop and adhere to a strict workup protocol. Inconsistent workup can lead to varying levels of residual aminopyridine in recycled catalysts or product mixtures, affecting subsequent reactions.

Section 2: Mitigation Strategies for Catalyst Poisoning

Once catalyst poisoning is confirmed, several strategies can be employed to overcome its detrimental effects.

Strategy 1: Catalyst Selection and Modification

The choice of catalyst is paramount when working with aminopyridines. Some catalysts are inherently more resistant to poisoning than others.

Question: Which catalyst systems are recommended for cross-coupling reactions involving aminopyridines?

Answer: While palladium-based catalysts are widely used, their susceptibility to poisoning by nitrogen heterocycles is well-documented.[3] Exploring alternative metals or modifying the ligand environment can significantly improve catalyst performance.

Catalyst SystemAdvantagesDisadvantagesKey Considerations
Palladium with Bulky Ligands High activity for C-N and C-C bond formation.[9][10]Prone to poisoning by aminopyridines.Use of sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) can shield the metal center.
Copper-based Catalysts Lower cost and often less sensitive to nitrogen-containing substrates.[11][12]May require higher temperatures and longer reaction times.Particularly effective for amination reactions.
Nickel-based Catalysts Can be more robust than palladium in certain applications.Can be sensitive to air and moisture.Often requires specific ligand systems for optimal activity.
Rhodium and Iridium Catalysts Can exhibit unique reactivity and selectivity.[11][13]Higher cost.Useful for C-H activation reactions involving aminopyridines.
Experimental Protocol: Catalyst Screening
  • Select a Panel of Catalysts: Based on the table above, choose a diverse set of catalysts (e.g., Pd(OAc)₂ with different phosphine ligands, CuI, Ni(cod)₂).

  • Perform Small-Scale Parallel Reactions: Set up identical reactions with your aminopyridine substrate, each with a different catalyst system.

  • Monitor and Compare: Analyze the yield and reaction rate for each catalyst.

  • Optimize the Best Candidate: Once a promising catalyst is identified, further optimize the reaction conditions (e.g., solvent, base, temperature).

Strategy 2: Modifying the Aminopyridine Substrate

In some cases, temporarily modifying the aminopyridine can prevent it from poisoning the catalyst.

Question: Can I protect the pyridine nitrogen to prevent catalyst coordination?

Answer: Yes, protecting the pyridine nitrogen is a viable strategy. The most common approach is the formation of an N-oxide, which can be readily removed after the reaction.

Workflow for N-Oxide Protection Strategy

G cluster_1 N-Oxide Protection Workflow A Aminopyridine Substrate B Oxidation to N-Oxide (e.g., with m-CPBA) A->B C Catalytic Reaction (e.g., Cross-Coupling) B->C D Reduction of N-Oxide (e.g., with PCl3 or H2/Pd) C->D E Final Product D->E

Caption: Workflow for using an N-oxide protecting group.

Strategy 3: Catalyst Regeneration

For heterogeneous catalysts, regeneration can be a cost-effective solution to recover catalytic activity.

Question: My supported palladium catalyst has lost its activity after several runs with an aminopyridine. Can it be regenerated?

Answer: In many cases, yes. The regeneration method depends on the nature of the poison and the catalyst support.

Regeneration Protocols
Poison TypeRegeneration MethodProtocol Outline
Strongly Adsorbed Aminopyridine Acid Washing1. Wash the catalyst with a dilute acid solution (e.g., acetic acid or dilute HCl) to protonate and remove the aminopyridine.[14][15] 2. Rinse thoroughly with deionized water and a suitable solvent. 3. Dry the catalyst under vacuum.
Coke/Carbon Deposition Calcination1. Heat the catalyst in a controlled flow of air or an inert gas containing a small amount of oxygen. 2. The temperature and duration will depend on the specific catalyst and the extent of coking.
Metal Leaching Re-impregnation1. If the active metal has leached from the support, it may be possible to re-impregnate the support with a solution of the metal precursor. 2. This is a more complex procedure and may require specialized equipment.

Caution: Always handle catalysts and regeneration reagents with appropriate personal protective equipment in a well-ventilated fume hood.

Section 3: Frequently Asked Questions (FAQs)

Q1: At what concentration do aminopyridines typically start to poison a catalyst?

A1: The poisoning threshold is highly dependent on the specific catalyst, ligand, and reaction conditions. Even low ppm levels of aminopyridines can have a detrimental effect on highly active catalysts.[16] It is crucial to perform kinetic studies to determine the tolerance of your specific system.

Q2: Can computational chemistry help predict catalyst poisoning by aminopyridines?

A2: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict the binding affinity of aminopyridines to different metal centers and ligand environments. This can aid in the rational design of poison-resistant catalysts.

Q3: Are there any "poison-resistant" catalysts commercially available?

A3: While no catalyst is completely immune to poisoning, some catalyst systems are designed to be more robust. These often feature bulky, electron-rich ligands that sterically and electronically disfavor the binding of poisons like aminopyridines. Encapsulated catalysts or those with protective coatings are also an area of active research.[4]

Q4: How does the position of the amino group on the pyridine ring affect its poisoning potential?

A4: The position of the amino group can influence the electronic properties and steric environment of the pyridine nitrogen, thereby affecting its ability to coordinate to the catalyst. For example, a 2-aminopyridine can act as a bidentate ligand, forming a stable chelate with the metal center, which can be a strong deactivating species.[11][13]

Q5: What analytical techniques are best for detecting catalyst poisoning in situ?

A5: In situ spectroscopic techniques can provide valuable insights into the state of the catalyst during the reaction. Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of a heterogeneous catalyst for the presence of nitrogen species.[1][17] For homogeneous catalysis, NMR spectroscopy can sometimes be used to observe the formation of catalyst-poison complexes.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Aminopyridine stabilized group-IV metal complexes and their applications. (2016). Applied Petrochemical Research.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). RSC Advances.
  • Early transition metal complexes containing aminopyridinato ligands. (1996). Macromolecular Chemistry and Physics.
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Str
  • Comparing the efficacy of different catalysts for aminopyridine synthesis. Benchchem.
  • Amino Pyridine Iron(II) Complexes: Characterization and Catalytic Application for Atom Transfer Radical Polymerization and Catalytic Chain Transfer. (2022).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Amination of Aminopyridines via η6-Coordination C
  • Screening for the most active catalyst. a) Screening of the catalyst library. General reaction conditions. (2019).
  • Palladium Complex Immobilized on Magnetic Nanoparticles Modified with 2-Aminopyridine Ligand: A Novel and Efficient Recoverable Nanocatalyst for C–S and C–Se Coupling Reactions. (2022).
  • Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. (2022).
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  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
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  • 4-aminopyridine toxicity: a case report and review of the liter
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon m
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  • Catalyst Poisoning Solutions. Gulf Bio Analytical.
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PMC.
  • Tests of amine poisoning with regeneration. (2018).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Technical Support Center: Catalyst Poisoning in N-methyloxepan-4-amine Synthesis. Benchchem.
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2023). Journal of the American Chemical Society.
  • Catalyst deactiv
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022).
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  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020).
  • Correction to: Palladium Complex Immobilized on Magnetic Nanoparticles Modified with 2-Aminopyridine Ligand: A Novel and Efficient Recoverable Nanocatalyst for C–S and C–Se Coupling Reactions. (2022).
  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024).
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (1948). Journal of the Chemical Society.
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  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). PMC.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014). Organic Letters.
  • Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. (2020). MDPI.

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Technical Support Center: Enhancing Palladium-Catalyzed Cross-Coupling Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the unique challenges of palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. Aminopyridines are crucial building blocks in medicinal chemistry and materials science, but their successful functionalization requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction efficiency, increase yields, and minimize side products.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when working with aminopyridines in palladium-catalyzed cross-coupling reactions.

Q1: Why are aminopyridine substrates so challenging in palladium-catalyzed cross-coupling?

A1: Aminopyridines present a multifaceted challenge due to:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of stable, inactive complexes.[2] This sequestration of the catalyst can slow down or completely halt the catalytic cycle.

  • Substrate-Related Challenges: The inherent electronic properties of the aminopyridine ring can influence its reactivity. For example, the position of the amino group and the halide can affect the ease of oxidative addition.[3][4]

  • Potential for Side Reactions: The amino group can act as a competing nucleophile, leading to undesired side products such as homocoupling.[3]

Q2: What is the most critical factor for a successful aminopyridine cross-coupling reaction?

A2: While all reaction parameters are important, the choice of ligand is often the most critical factor. The ligand plays a pivotal role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst deactivation.[5][6] Sterically hindered and electron-rich phosphine ligands are often required to achieve good results.[5]

Q3: Which type of palladium source is best: a pre-catalyst or generating the catalyst in situ?

A3: Using a pre-catalyst is generally recommended. Pre-catalysts are stable, well-defined palladium complexes that are readily activated under the reaction conditions to form the active catalytic species. This approach often leads to more reproducible results and cleaner reactions compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][7]

Q4: Can I use the same conditions for chloro-, bromo-, and iodo-pyridines?

A4: No, you will likely need to adjust the reaction conditions based on the halide. The reactivity of the C-X bond decreases in the order I > Br > Cl. C-Cl bonds are significantly stronger and less reactive, making oxidative addition more challenging.[2] Consequently, coupling reactions with chloropyridines often require more active catalysts (i.e., more electron-rich and sterically demanding ligands), higher temperatures, and longer reaction times.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed cross-coupling reactions with aminopyridines.

Problem 1: Low or No Conversion to the Desired Product

This is one of the most frequent challenges. The following decision tree and detailed explanations will guide you through the troubleshooting process.

G start Low/No Conversion catalyst Is the Catalyst System Active? start->catalyst ligand Is the Ligand Appropriate? catalyst->ligand Yes solution1 Consider a more active pre-catalyst (e.g., RuPhos, BrettPhos). Increase catalyst loading. catalyst->solution1 No base Is the Base Suitable? ligand->base Yes solution2 Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos). ligand->solution2 No solvent Is the Solvent Optimal? base->solvent Yes solution3 Screen different bases (e.g., LiHMDS, Cs2CO3, K3PO4). Ensure the base is anhydrous. base->solution3 No temp Is the Temperature Sufficient? solvent->temp Yes solution4 Use an anhydrous, aprotic solvent (e.g., dioxane, toluene, THF). solvent->solution4 No reagents Are the Reagents Pure? temp->reagents Yes solution5 Increase the reaction temperature. Consider microwave irradiation. temp->solution5 No atmosphere Is the Reaction Atmosphere Inert? reagents->atmosphere Yes solution6 Purify starting materials. Use fresh, high-purity reagents. reagents->solution6 No solution7 Ensure rigorous degassing of the solvent and maintain a positive pressure of an inert gas (Ar or N2). atmosphere->solution7 No

Figure 1. Troubleshooting workflow for low or no conversion.

Potential Cause & Solution

  • Inactive Catalyst System:

    • Explanation: The chosen palladium source and ligand may not be active enough to overcome the challenges posed by the aminopyridine substrate. The pyridine nitrogen can coordinate to the palladium, inhibiting the catalytic cycle.[2]

    • Solution:

      • Switch to a Pre-catalyst: If you are generating the catalyst in situ, switch to a more reliable pre-catalyst. For C-N coupling with aminopyridines, RuPhos and BrettPhos pre-catalysts have shown excellent performance.[3][9]

      • Optimize the Ligand: For Suzuki couplings, ligands like SPhos and XPhos are often effective.[10] The steric bulk of these ligands can help prevent catalyst deactivation.

      • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome low reactivity.

  • Inappropriate Base:

    • Explanation: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[11] An unsuitable base can lead to incomplete reaction or the promotion of side reactions.

    • Solution:

      • Screen Different Bases: Common bases for these reactions include LiHMDS, Cs₂CO₃, and K₃PO₄.[3][12] The optimal base can be substrate-dependent.

      • Ensure Anhydrous Conditions: For many reactions, particularly those using strong bases like LiHMDS, the presence of water can be detrimental. Ensure your base and solvent are anhydrous.

  • Suboptimal Solvent:

    • Explanation: The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.[13]

    • Solution: Anhydrous, aprotic solvents like dioxane, toluene, and THF are generally preferred.[7] For Suzuki reactions, a co-solvent of water is often used to dissolve inorganic bases.[10]

  • Insufficient Temperature:

    • Explanation: Cross-coupling reactions, especially with less reactive substrates like chloropyridines, often require elevated temperatures to proceed at a reasonable rate.[10]

    • Solution:

      • Increase the Temperature: If the reaction is sluggish at a lower temperature, cautiously increase it.

      • Consider Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and improve yields, particularly for challenging couplings.[8]

Problem 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired product.

Potential Side Products & Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; inappropriate base.Rigorously degas the reaction mixture; use a milder base like K₃PO₄.
Dehalogenation High temperature; certain bases.Lower the reaction temperature; screen alternative bases.
Protodeboronation (Suzuki) Presence of water with certain bases.Use an anhydrous base or a base that is less prone to causing protodeboronation, such as KF.[14]
Competitive N-Arylation The amino group of the aminopyridine acts as a nucleophile.This is an inherent challenge. The use of bulky ligands can sometimes disfavor this side reaction by sterically hindering the approach of the amino group to the palladium center.
Problem 3: Reaction Stalls or is Not Reproducible

Inconsistent results can be frustrating. Here are some factors to consider.

  • Reagent Quality:

    • Explanation: The purity of your starting materials, catalyst, ligand, and base is critical. Impurities can poison the catalyst.

    • Solution: Use fresh, high-purity reagents. Purify starting materials if their purity is questionable.

  • Inert Atmosphere:

    • Explanation: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use.

  • Stirring:

    • Explanation: In heterogeneous reaction mixtures (e.g., with an insoluble base), efficient stirring is crucial for good mass transfer.

    • Solution: Use a stir bar that provides vigorous agitation. For larger-scale reactions, mechanical stirring may be necessary.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for optimization.

General Protocol for Buchwald-Hartwig Amination of a Haloaminopyridine
  • Reaction Setup: To a dry Schlenk tube or vial under an inert atmosphere, add the haloaminopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium pre-catalyst (e.g., RuPhos G3, 2 mol%), the ligand (if using a separate ligand, e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Haloaminopyridine
  • Reaction Setup: To a dry Schlenk tube or vial under an inert atmosphere, add the haloaminopyridine (1.0 equiv), the boronic acid or ester (1.5 equiv), the palladium pre-catalyst (e.g., SPhos G2, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, to a concentration of ~0.1 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates a generalized Buchwald-Hartwig amination cycle.

G pd0 Pd(0)L2 pd_complex1 L2Pd(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 L2Pd(Ar)(NR'R'') pd_complex1->pd_complex2 HNR'R'' amine_coordination Amine Coordination + Base pd_complex2->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Figure 2. Generalized catalytic cycle for Buchwald-Hartwig amination.

References

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). OUCI.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
  • Nguyen, T. H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
  • JagPhos Ligands for Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate.
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed, 13(8), 1984-7.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7).
  • Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15934–15937.
  • Chen, C. Y., & Diao, T. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 50(9), 2018–2031.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (n.d.). Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.
  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024, August 13). ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). ACS Publications.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). Benchchem.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Obtaining and research of palladium complexes with 4-aminopiridine. (n.d.). NAUN.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022, May 13). ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.).
  • Amine might end palladium's reign over classic cross coupling reaction. (2021, January 26). Chemistry World.
  • Nguyen, T. H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. (n.d.). Semantic Scholar.
  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2025, August 6). ResearchGate.

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Technical Support Center: Selective Functional Group Protection Strategies for 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 5-Amino-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of selectively protecting its functional groups. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to address common challenges encountered during synthesis.

The unique structure of this compound, featuring a nucleophilic aromatic amine and a carboxylic acid on a pyridine scaffold, presents a significant challenge for regioselective modification. Unwanted side reactions are common without a robust and logical protection strategy. The key to success lies in the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions.[1][2]

cluster_Molecule This compound cluster_Strategy Orthogonal Protection Goal mol Structure N_amino 5-Amino Group (Highly Nucleophilic) goal Selective Modification of a Single Functional Group N_amino->goal Protect (e.g., Boc) C_acid 3-Carboxylic Acid (Acidic, Nucleophilic Target) C_acid->goal Protect (e.g., Ester) N_pyridine Pyridine Nitrogen (Basic, Can Interfere) N_pyridine->goal Manage Basicity (e.g., Acidic Conditions)

Caption: Core functional groups of the target molecule and the strategic goal.

Part 1: FAQs and Troubleshooting for Amino Group Protection

The primary amino group at the 5-position is highly nucleophilic and prone to react with a wide range of electrophiles. Protecting this group is often the first critical step in a synthetic sequence. The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for amines due to its stability under various conditions and its clean, acid-labile removal.[3][4]

Q1: What is the most reliable method for Boc protection of the 5-amino group?

A1: The standard and most effective method is the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4] The choice of base and solvent is crucial for success, especially with aminopyridines where the pyridine nitrogen can compete for reactants.

  • Recommended Protocol: Using a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is standard. For aminopyridines, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, though it should be used with care to avoid side reactions.[5]

Q2: My Boc protection reaction is slow, and the yield is low. What's going wrong?

A2: This is a common issue with aminopyridines due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the exocyclic amino group compared to anilines.

ProblemPotential CauseSuggested Solution
Low Conversion Insufficient base strength or amount.Increase the equivalents of TEA or switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Low reactivity of the amine.Add a catalytic amount (0.05-0.1 eq) of DMAP to accelerate the reaction.[5] Ensure reagents are anhydrous.
Steric hindrance from the 6-methyl group.Increase reaction temperature to 40-50 °C or extend the reaction time. Monitor progress closely by TLC or LC-MS.

Q3: I'm observing a second mass peak corresponding to a di-Boc product. How do I prevent this?

A3: While less common for the exocyclic amine, over-protection can occur, especially under forcing conditions. A Chinese patent suggests that traditional methods can sometimes yield di-Boc products.[6][7] The second Boc group may attach to the already formed carbamate nitrogen.

  • Troubleshooting:

    • Control Stoichiometry: Use only a slight excess of (Boc)₂O (1.1-1.2 equivalents).

    • Lower Temperature: Run the reaction at room temperature or even 0 °C to improve selectivity.

    • Alternative Reagents: A patented method for challenging aminopyridines uses a combination of EDCI, HOBT, and a base with (Boc)₂O, which can improve selectivity and yield.[6][7]

Q4: How do I remove the Boc group without cleaving an ester protecting group on the carboxylic acid?

A4: This is a classic example of why orthogonal protection is essential. Boc groups are removed under acidic conditions, while many esters are also acid-labile.[3][8] The key is to use conditions that are strong enough to cleave the Boc group but mild enough to leave the ester intact.

  • Selective Deprotection:

    • TFA/DCM: The most common method is using Trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) at room temperature.[4] For acid-sensitive esters like a t-butyl ester, this method is not suitable. However, for methyl or ethyl esters, it is often successful if the reaction time is kept short (30-60 minutes).[9]

    • HCl in Dioxane/EtOAc: A solution of 4M HCl in 1,4-dioxane or ethyl acetate is a very effective alternative. It often provides cleaner deprotection with fewer side reactions than TFA.[9]

    • Scavengers: During deprotection, a reactive tert-butyl cation is formed, which can alkylate nucleophilic sites on your molecule.[10] Adding a scavenger like anisole or thioanisole (c. 5% v/v) to the reaction mixture can trap this cation and prevent side product formation.

Part 2: FAQs and Troubleshooting for Carboxylic Acid Protection

The carboxylic acid group must be protected to prevent it from reacting during subsequent steps, such as those involving strong bases or organometallic reagents. The most common strategy is conversion to an ester.[11]

Q1: Why is standard Fischer esterification (Alcohol/H₂SO₄) often ineffective for this molecule?

A1: The basic nitrogen of the pyridine ring is readily protonated by strong acids like H₂SO₄. This forms a pyridinium salt, which deactivates the ring towards further electrophilic attack and drastically reduces the solubility of the starting material in common organic solvents, effectively halting the reaction.[12]

Q2: What is a reliable method for esterifying the carboxylic acid group?

A2: To overcome the issue of pyridine protonation, methods that avoid strong, non-volatile acids are preferred.

  • Method 1: SOCl₂/Alcohol: This is a highly effective, two-step, one-pot procedure.

    • React the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride hydrochloride intermediate.

    • Carefully add the desired alcohol (e.g., methanol, ethanol, or benzyl alcohol). The alcohol reacts with the highly reactive acyl chloride to form the ester. This method avoids the pitfalls of strong acid catalysts.[13]

  • Method 2: Alkyl Halide and Base: Convert the carboxylic acid to its carboxylate salt with a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. Then, add an alkyl halide (e.g., methyl iodide, benzyl bromide) to perform an Sₙ2 reaction. This method is very mild and effective.

Q3: Which ester is best for an orthogonal strategy with a Boc-protected amine?

A3: The choice depends on the planned deprotection sequence.

Ester TypeDeprotection ConditionOrthogonality with BocComments
Methyl/Ethyl Saponification (e.g., LiOH, NaOH) or strong acid hydrolysis.Good. Base-labile, while Boc is acid-labile.Saponification is the preferred method for orthogonality.
Benzyl (Bn) Catalytic Hydrogenolysis (H₂, Pd/C).Excellent. Conditions are neutral and highly specific.This is one of the most robust orthogonal strategies.[2]
tert-Butyl (tBu) Strong Acid (e.g., TFA, HCl).None. Both Boc and tBu esters are removed by acid.Avoid this combination if selective deprotection is needed.
Silyl Esters Fluoride ion (e.g., TBAF) or mild acid/base.[14][15]Good. Offers unique removal conditions.Less common but can be very useful for specific applications.[14][16]

Part 3: Integrated Strategy and Experimental Protocols

A logical workflow is critical for success. The sequence of protection steps depends on the target modification. A common strategy is to protect the more reactive amino group first.

cluster_amine_first Pathway 1: Amine Protection First cluster_acid_first Pathway 2: Acid Protection First start 5-Amino-6-methylpyridine- 3-carboxylic acid A1 Protect Amine (Boc₂O, TEA, DCM) start->A1 Most Common Route B1 Protect Carboxylic Acid (SOCl₂, Benzyl Alcohol) start->B1 A2 Boc-Protected Intermediate A1->A2 A3 Protect Carboxylic Acid (e.g., BnBr, Cs₂CO₃, DMF) A2->A3 A4 Fully Protected Intermediate A3->A4 A5 Perform Desired Synthesis (e.g., Suzuki Coupling) A4->A5 A6 Selective Deprotection (e.g., H₂, Pd/C to remove Bn) A5->A6 A7 Final Deprotection (TFA/DCM to remove Boc) A6->A7 end Modified Final Product A7->end Final Product B2 Benzyl Ester Intermediate B1->B2 B3 Protect Amine (Boc₂O, TEA, DCM) B2->B3 B4 Fully Protected Intermediate B3->B4 B5 Perform Desired Synthesis (e.g., N-Alkylation) B4->B5 B6 Selective Deprotection (TFA/DCM to remove Boc) B5->B6 B7 Final Deprotection (H₂, Pd/C to remove Bn) B6->B7 B7->end Final Product

Caption: Orthogonal strategy decision workflow for sequential reactions.

Protocol 1: Boc Protection of the 5-Amino Group
  • Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add triethylamine (TEA, 2.5 eq). Stir at room temperature until all solids dissolve.

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution. If the reaction is slow, a catalytic amount of DMAP (0.05 eq) can be added.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Adjust the pH of the remaining aqueous solution to ~3-4 with a cold 1M HCl solution.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: Benzyl Esterification of the Carboxylic Acid

This protocol assumes the amino group is already Boc-protected.

  • Setup: Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DMF.

  • Salt Formation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Reaction: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension. Heat the reaction to 50-60 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: Orthogonal Deprotection

A. Benzyl Ester Cleavage (Hydrogenolysis)

  • Dissolve the fully protected compound in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, ~10% w/w).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected carboxylic acid.

B. Boc Group Cleavage (Acidolysis)

  • Dissolve the Boc-protected compound in Dichloromethane (DCM).

  • Add an equal volume of Trifluoroacetic acid (TFA). For substrates sensitive to alkylation, add anisole (5% v/v) as a scavenger.[10]

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted.

References

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Validation & Comparative

A Multi-dimensional NMR Approach to the Structural Validation of 5-Amino-6-methylpyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, structural ambiguity can lead to misinterpreted biological data and wasted resources. This guide provides an in-depth, practical comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural validation of 5-Amino-6-methylpyridine-3-carboxylic acid, a substituted pyridine derivative with potential applications in medicinal chemistry.

This guide eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will delve into not just what experiments to run, but why specific NMR techniques are chosen and how their synergistic application provides a self-validating system for structural elucidation.[1][2]

The Analytical Challenge: Positional Isomerism in Substituted Pyridines

The synthesis of substituted pyridines can often yield a mixture of positional isomers. For the target molecule, this compound, potential isomeric impurities could include variations in the substitution pattern of the amino, methyl, and carboxylic acid groups around the pyridine ring. Simple 1D ¹H NMR alone may not be sufficient to distinguish between these isomers, necessitating a more comprehensive, multi-dimensional NMR strategy.

Experimental Design and Rationale

Selecting the Appropriate NMR Solvent

The choice of solvent is a critical first step in any NMR experiment. The analyte must be sufficiently soluble to provide a good signal-to-noise ratio. This compound contains both a basic amino group and an acidic carboxylic acid group, rendering it amphoteric with high polarity. Therefore, a polar, aprotic deuterated solvent is ideal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm are unlikely to overlap with the aromatic signals of the analyte. Furthermore, the acidic proton of the carboxylic acid and the protons of the amino group are often observable in DMSO-d₆, providing additional structural information.

The Suite of NMR Experiments

To achieve unambiguous structural validation, a series of NMR experiments will be employed. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful analytical toolkit.

Diagram of the Experimental Workflow

Caption: Workflow for NMR-based structure validation.

Part 1: One-Dimensional NMR Analysis

¹H NMR: The Initial Fingerprint

The ¹H NMR spectrum provides the first overview of the proton environment in the molecule. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the methyl group protons, the amino group protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad signal at a very downfield chemical shift.
~7.95d, J ≈ 2.0 Hz1HH-4The proton at C-4 is deshielded by the adjacent nitrogen and the electron-withdrawing carboxylic acid group. It is coupled to H-2.
~7.20d, J ≈ 2.0 Hz1HH-2The proton at C-2 is shielded by the ortho-amino group and is coupled to H-4.
~5.50broad singlet2HNH₂The protons of the amino group are exchangeable and typically appear as a broad singlet.
~2.30singlet3HCH₃The methyl group protons are attached to an aromatic ring and appear as a singlet.

Note: J = coupling constant in Hertz (Hz).

The observation of two distinct aromatic signals, each as a doublet with a small coupling constant, is indicative of a meta-relationship between the two protons. However, this alone does not definitively establish the substitution pattern.

¹³C NMR and DEPT-135: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is then used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals.[3]

Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)DEPT-135 SignalAssignmentRationale
~168.0AbsentC-7 (COOH)Carboxylic acid carbons are typically found in this downfield region and, being quaternary, do not appear in the DEPT-135 spectrum.
~155.0AbsentC-6The carbon bearing the methyl group is deshielded by the adjacent nitrogen.
~148.0PositiveC-2This CH carbon is adjacent to the nitrogen and the amino group.
~145.0AbsentC-5The carbon attached to the amino group is significantly shielded.
~135.0PositiveC-4This CH carbon is deshielded by the adjacent nitrogen and the carboxylic acid group.
~120.0AbsentC-3The carbon bearing the carboxylic acid group is deshielded.
~22.0PositiveC-8 (CH₃)The methyl carbon appears in the typical aliphatic region.

The combination of the broadband ¹³C NMR and DEPT-135 spectra allows for the identification of all carbon types, including the four quaternary carbons (C-3, C-5, C-6, and the carboxylic carbon) and the two CH carbons of the pyridine ring, along with the methyl carbon.

Part 2: Two-Dimensional NMR for Unambiguous Connectivity

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for mapping the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. In the case of this compound, the most crucial correlation will be between the two aromatic protons.

A cross-peak between the signals at ~7.95 ppm and ~7.20 ppm would confirm that these two protons are coupled. This, combined with the small coupling constant observed in the ¹H NMR spectrum, strongly supports their meta-positioning (H-2 and H-4).

Diagram of Key COSY Correlations

Caption: Expected COSY correlation for aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is a powerful tool for definitively assigning the protonated carbons.

Expected HSQC Correlations:

  • The proton at ~7.20 ppm will show a cross-peak with the carbon at ~148.0 ppm, confirming this as the C-2/H-2 pair.

  • The proton at ~7.95 ppm will correlate with the carbon at ~135.0 ppm, assigning this as the C-4/H-4 pair.

  • The methyl protons at ~2.30 ppm will correlate with the carbon at ~22.0 ppm, assigning this as the C-8/CH₃ pair.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Puzzle

The HMBC experiment is arguably the most informative for elucidating the complete carbon framework by revealing correlations between protons and carbons over two to three bonds. This is crucial for placing the substituents on the pyridine ring.

Key Predicted HMBC Correlations for Structural Validation:

  • Positioning the Methyl Group: The methyl protons (H-8) at ~2.30 ppm should show a correlation to the carbon at ~155.0 ppm (C-6) and the carbon at ~145.0 ppm (C-5). This unequivocally places the methyl group at C-6.

  • Positioning the Carboxylic Acid: The aromatic proton H-2 (~7.20 ppm) should show a three-bond correlation to the quaternary carbon at ~120.0 ppm (C-3) and a two-bond correlation to the other aromatic carbon C-4 (~135.0 ppm). The aromatic proton H-4 (~7.95 ppm) will show a two-bond correlation to C-3 and a three-bond correlation to C-5. Crucially, H-4 should also show a three-bond correlation to the carboxylic carbon (C-7) at ~168.0 ppm, confirming the position of the carboxylic acid group at C-3.

  • Positioning the Amino Group: The aromatic proton H-4 (~7.95 ppm) should show a two-bond correlation to the carbon bearing the amino group (C-5) at ~145.0 ppm. The amino protons themselves, if sharp enough, may also show correlations to C-5 and C-6.

Diagram of Key HMBC Correlations

Sources

A Comprehensive Guide to Confirming the Purity of 5-Amino-6-methylpyridine-3-carboxylic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth, technically-grounded approach to confirming the purity of 5-Amino-6-methylpyridine-3-carboxylic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Moving beyond a simple recitation of steps, we will delve into the rationale behind the experimental choices, ensuring a robust and reliable analytical method.

Understanding the Analyte: this compound

Before embarking on any analytical method development, a thorough understanding of the target molecule is paramount. This compound is a substituted pyridine derivative. Its structure, featuring both an amino group (basic) and a carboxylic acid group (acidic), makes it zwitterionic in nature. This amphoteric character, along with its aromaticity, governs its behavior in a chromatographic system.

Chemical Properties:

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • Structure: Possesses both acidic (carboxylic acid) and basic (amino) functional groups.

Potential Impurities:

A critical aspect of purity analysis is the anticipation of potential impurities. These can arise from various stages of the synthesis and storage process:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Partially reacted molecules.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation Products: Formed due to instability under certain storage conditions (e.g., light, heat, or pH). For instance, decarboxylation or oxidation of the amino group could occur.

HPLC Method Development: A Strategic Approach to Separation

The goal of the HPLC method is to achieve a baseline separation of the main compound from all potential impurities. This requires careful selection of the stationary phase, mobile phase, and gradient conditions.

Column Selection: The Heart of the Separation

Given the polar and aromatic nature of this compound, a reversed-phase column is a suitable starting point.[1] However, the choice of the specific stationary phase chemistry is crucial for optimal resolution.

Stationary PhaseRationale & Expected Performance
C18 (Octadecylsilane) A versatile, general-purpose stationary phase. It provides good retention for moderately polar to non-polar compounds. For our analyte, it should provide adequate retention.[1]
Phenyl-Hexyl The phenyl chemistry offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[2] This can be advantageous in separating impurities with similar polarity but different aromatic character.
Polar-Embedded C18 These columns have a polar group embedded in the C18 chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.

Recommendation: A C18 column is a robust initial choice. However, if co-elution of impurities is observed, a Phenyl-Hexyl column should be evaluated to exploit alternative separation mechanisms.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition, particularly its pH and organic modifier, will significantly impact the retention and peak shape of our zwitterionic analyte.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis as it often provides better peak shapes and lower backpressure.

  • Aqueous Phase & pH Control: The ionization state of both the amino and carboxylic acid groups is pH-dependent.

    • At low pH (e.g., using formic acid or phosphoric acid), the carboxylic acid will be protonated (neutral), and the amino group will be protonated (positive charge). This will increase retention on a reversed-phase column.[3]

    • At neutral pH, the molecule will be zwitterionic.

    • At high pH, the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral.

Experimental Protocol: Mobile Phase Screening

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute all components and determine the approximate elution time of the main peak.

  • pH Modifier Comparison: If peak tailing is observed, consider using a different buffer system, such as ammonium formate, which can sometimes improve peak shape for basic compounds.

Gradient Elution Profile: Fine-Tuning the Resolution

A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are well-resolved from the main peak and from each other.

G cluster_0 Gradient Elution Profile Start Time 0 min 5% Acetonitrile Ramp1 Time 15 min 70% Acetonitrile Start->Ramp1 Shallow Gradient for Polar Impurities Ramp2 Time 18 min 95% Acetonitrile Ramp1->Ramp2 Steeper Gradient Hold Time 20 min 95% Acetonitrile Ramp2->Hold Column Wash Equilibrate Time 25 min 5% Acetonitrile Hold->Equilibrate Re-equilibration

Caption: A typical gradient elution profile for purity analysis.

Mass Spectrometry Detection: Unveiling Molecular Identity

While UV detection provides quantitative information based on chromophores, mass spectrometry provides invaluable data on the molecular weight of the eluting compounds, enabling the identification of impurities.

Ionization Source Selection: From Liquid to Gas Phase Ions

Electrospray Ionization (ESI) is the most suitable ionization technique for this analysis.[4] ESI is a "soft" ionization method that is ideal for polar and thermally labile molecules, minimizing in-source fragmentation and typically producing a strong protonated molecular ion ([M+H]⁺).[4][5]

Optimizing MS Parameters for Maximum Sensitivity
ParameterRationale for OptimizationTypical Starting Values
Capillary Voltage Drives the electrospray process.3.0 - 4.5 kV
Cone Voltage Can be adjusted to control in-source fragmentation.20 - 50 V
Desolvation Gas Flow Aids in the desolvation of the ESI droplets.600 - 800 L/hr
Desolvation Temperature Facilitates solvent evaporation.350 - 500 °C
Data Acquisition Modes: A Dual Approach
  • Full Scan Mode: The mass spectrometer scans a wide m/z range (e.g., 100-500 Da) to detect all ions present. This is excellent for identifying unknown impurities.

  • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only the m/z of the target analyte ([M+H]⁺ = 153.06). This mode offers significantly higher sensitivity for quantifying the main peak.

For purity analysis, it is often beneficial to perform two injections: one in Full Scan mode to identify impurities and another in SIM mode for accurate quantification of the main component.

Data Analysis and Interpretation: From Raw Data to Purity Assessment

Peak Purity Assessment: Ensuring a Single Component

Peak purity can be assessed by examining the mass spectrum across the width of a chromatographic peak. If the peak is pure, the mass spectrum should be consistent throughout.

G cluster_workflow Peak Purity Workflow cluster_decision Decision cluster_result Result A Chromatographic Peak B Mass Spectrum at Peak Start A->B C Mass Spectrum at Peak Apex A->C D Mass Spectrum at Peak End A->D E Are Spectra Consistent? B->E C->E D->E F Peak is Pure E->F Yes G Peak is Impure (Co-elution) E->G No

Caption: Workflow for assessing peak purity using mass spectral data.

Impurity Identification and Quantification

Any additional peaks in the chromatogram are potential impurities. The m/z from the mass spectrum of each impurity peak can be used to propose a molecular formula and potentially identify the impurity, especially when considering likely side reactions or degradation pathways.

Quantification by Area Percent:

The purity of the main compound is typically reported as an area percentage.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Table:

PeakRetention Time (min)Aream/z ([M+H]⁺)Proposed Identity
13.215,000138.05Potential Decarboxylation Product
28.59,850,000153.06This compound
310.125,000167.07Potential Oxidized Impurity

Method Validation: Ensuring Trustworthiness and Reliability

A fully developed analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include:[6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Techniques

While HPLC-MS is a powerful tool, it's important to understand its place among other analytical techniques.

TechniqueAdvantages for this AnalyteDisadvantages
HPLC-UV Robust, quantitative, and widely available.Lacks the specificity of MS; cannot identify unknown impurities.
GC-MS Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like our analyte without derivatization.
NMR Spectroscopy Provides detailed structural information.Lower sensitivity compared to HPLC-MS; not ideal for trace impurity analysis.
Titration Can provide a highly accurate assay of the bulk material.Not a separation technique; cannot detect and quantify individual impurities.

Conclusion

Confirming the purity of this compound requires a systematic and scientifically sound approach. By carefully selecting the HPLC column and mobile phase, optimizing the mass spectrometer parameters, and validating the final method, researchers can be confident in the quality of their analytical data. This guide provides a comprehensive framework for developing a robust HPLC-MS method that ensures the purity, and ultimately the safety and efficacy, of this important pharmaceutical building block.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • How to Select the Proper HPLC Column for Your Application. Maxi Scientific. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

  • Electrospray Ionization. School of Chemical Sciences - University of Illinois. [Link]

  • Electrospray and Ambient Ionization Sources. [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. [Link]

  • Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. PubChem. [Link]

  • 5-methylpyridine-3-carboxylic acid. Stenutz. [Link]

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem. [Link]

  • 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

Sources

A Comparative Guide to the Synthesis of Aminopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyridine carboxylic acids are a class of heterocyclic compounds that serve as indispensable building blocks in modern drug discovery and development. Their rigid pyridine core, combined with the dual functionality of an amino group and a carboxylic acid, provides a versatile scaffold for creating molecules with significant biological activity.[1][2][3][4] These motifs are prevalent in a wide range of pharmaceuticals, including enzyme inhibitors and agents targeting metabolic pathways.[1] The strategic placement of the amino and carboxyl groups on the pyridine ring is crucial for modulating physicochemical properties and dictating molecular interactions with biological targets.

This guide offers an in-depth comparison of the primary synthetic methodologies for preparing aminopyridine carboxylic acids. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the relative advantages and limitations of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific target molecule and application.

Core Synthetic Strategies: A Comparative Overview

The synthesis of aminopyridine carboxylic acids can be broadly categorized into two strategic approaches: 1) the introduction of an amino group onto a pre-existing pyridine carboxylic acid framework, and 2) the formation of an amino group through the rearrangement of a carboxylic acid derivative.

Strategy 1: Amination of Pyridine Carboxylic Acid Scaffolds

This strategy begins with a pyridine ring already bearing the carboxylic acid (or a precursor like an ester) and focuses on installing the amino group.

Method A: Reduction of Nitropyridine Carboxylic Acids

This is a classical and highly reliable method for synthesizing aminopyridines. The strategy involves the nitration of a pyridine carboxylic acid followed by the reduction of the nitro group to a primary amine.

Mechanism & Rationale: The electron-withdrawing nature of the nitro group facilitates its reduction. A variety of reducing agents can be employed, with the choice often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method, often providing high yields.[1][5] It is particularly favored in industrial settings for its scalability and the avoidance of metallic waste streams.

  • Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl or acetic acid) are also effective.[1][6] These methods are robust and cost-effective but can require harsher conditions and more complex workups to remove metal salts.

Advantages:

  • High yields are commonly achieved.

  • Starting materials (nitropyridines) are often readily accessible.

Disadvantages:

  • The conditions for nitration can be harsh.

  • Catalytic hydrogenation may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).

Workflow: Synthesis via Reduction of a Nitro Precursor

G Start Nitropyridine Carboxylic Acid Process Reduction Start->Process Reagents Reducing Agent (e.g., H₂, Pd/C or Sn, HCl) Reagents->Process Product Aminopyridine Carboxylic Acid Process->Product

Caption: General workflow for the synthesis of aminopyridine carboxylic acids via nitro group reduction.

Method B: Transition Metal-Catalyzed C-N Cross-Coupling

Modern synthetic chemistry has been revolutionized by palladium- and copper-catalyzed cross-coupling reactions, which allow for the formation of carbon-nitrogen bonds under relatively mild conditions. These methods are particularly useful for coupling an amine source with a halogenated pyridine carboxylic acid.

1. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-N bonds.[7][8][9] It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism & Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][10] The key steps are the oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., X-Phos, RuPhos) is critical and is tailored to the specific substrates to optimize reactivity and yield.[10][11]

Advantages:

  • Exceptionally broad substrate scope and functional group tolerance.

  • Generally proceeds under milder conditions than classical methods.

  • High yields and selectivity.[9]

Disadvantages:

  • The cost of palladium catalysts and specialized phosphine ligands can be high.

  • Requires careful optimization of catalyst, ligand, base, and solvent for each substrate pair.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->OA_Complex + Ar-X Amine_Complex Amine Coordination [(Ar)Pd(II)(NHR'R'')L₂]⁺X⁻ OA_Complex->Amine_Complex + HNR'R'' Amido_Complex Palladium Amido Complex (Ar)Pd(II)(NR'R'')L₂ Amine_Complex->Amido_Complex + Base - HB⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

2. Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for C-N bond formation.[12] While traditionally requiring harsh conditions, modern variations have improved its scope and applicability.

Mechanism & Rationale: The reaction is promoted by copper, often in the form of copper salts or copper metal itself.[12] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[12] Unlike the Buchwald-Hartwig reaction, the Ullmann condensation often requires high temperatures (>150-200 °C) and polar aprotic solvents like DMF or NMP.[12]

Advantages:

  • Copper is significantly less expensive than palladium.

  • It is an effective method for certain substrates where palladium catalysis may be problematic.

Disadvantages:

  • Often requires stoichiometric amounts of copper and harsh reaction conditions (high temperatures).[12][13]

  • Substrate scope and functional group tolerance can be more limited compared to Buchwald-Hartwig amination.

Strategy 2: Rearrangement of Carboxylic Acid Derivatives

This elegant strategy utilizes a pre-existing carboxylic acid group on the pyridine ring to generate the amine functionality, typically resulting in a product with one less carbon atom than the starting material. These rearrangement reactions all proceed through a key isocyanate intermediate.

Methods: Hofmann, Curtius, and Lossen Rearrangements

These three named reactions share a common mechanistic theme: the 1,2-migration of an alkyl or aryl group from a carbonyl carbon to an adjacent nitrogen atom, leading to the formation of an isocyanate. This intermediate is then typically hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[14][15]

  • Hofmann Rearrangement: Starts with a primary amide (a pyridine carboxamide), which is treated with bromine and a strong base.[14][16] It is a robust, well-established method.

  • Curtius Rearrangement: Begins with a carboxylic acid, which is first converted to an acyl azide. This intermediate then undergoes thermal or photochemical rearrangement to the isocyanate.[17][18] This method is known for its mild conditions and excellent functional group tolerance.[19][20]

  • Lossen Rearrangement: Utilizes a hydroxamic acid or its derivative.[21][22] Activation of the hydroxyl group is required to facilitate the rearrangement. Modern methods using reagents like carbonyldiimidazole (CDI) offer a mild and "green" alternative to the classical approaches.[23]

Advantages:

  • Provides access to aminopyridines that might be difficult to synthesize via other routes.

  • The Curtius and Lossen rearrangements, in particular, are compatible with a wide range of sensitive functional groups.[20]

Disadvantages:

  • The final product is one carbon shorter than the starting material, which must be considered in the synthetic design.[15]

  • The Hofmann rearrangement uses harsh basic conditions and stoichiometric bromine.[24]

  • The Curtius rearrangement involves the use of potentially explosive acyl azides, requiring careful handling.

Diagram: Comparison of Rearrangement Pathways

G cluster_start Starting Materials Amide Pyridine Carboxamide Isocyanate Pyridine Isocyanate (Key Intermediate) Amide->Isocyanate Hofmann (Br₂, NaOH) AcylAzide Pyridine Acyl Azide AcylAzide->Isocyanate Curtius (Heat) Hydroxamic Pyridine Hydroxamic Acid Hydroxamic->Isocyanate Lossen (Activation) Amine Aminopyridine (Final Product) Isocyanate->Amine + H₂O - CO₂

Caption: Common rearrangement pathways to aminopyridines via a key isocyanate intermediate.

Quantitative Performance Comparison

The selection of a synthetic method often hinges on quantitative metrics such as yield, reaction time, and temperature. The following table provides a comparative summary based on literature precedents.

Synthesis MethodKey ReagentsTypical YieldTemperature (°C)Key AdvantagesKey Limitations
Nitro Reduction H₂, Pd/C or Fe, Acid70-99%[5][25]25-100High yields, scalableLimited functional group tolerance
Buchwald-Hartwig Pd catalyst, Ligand, Base75-95%80-120Broad scope, mild conditionsCatalyst/ligand cost, optimization needed
Ullmann Condensation Cu catalyst, Base50-85%150-220Low-cost metal catalystHarsh conditions, limited scope
Hofmann Rearrangement Br₂, NaOH60-80%60-80Well-establishedHarsh basic conditions, stoichiometric Br₂
Curtius Rearrangement DPPA or NaN₃, Heat70-90%80-110Very mild, excellent toleranceUse of potentially explosive azides
Lossen Rearrangement Activating Agent (e.g., CDI)65-85%25-80Mild, avoids hazardous reagentsRequires hydroxamic acid precursor

Featured Experimental Protocols

To provide practical, actionable insights, we detail two representative protocols for the synthesis of aminopyridine carboxylic acids.

Protocol 1: Synthesis of 4-Aminopyridine-2-carboxylic Acid via Catalytic Dechlorination/Hydrogenation[5]

This method demonstrates a clean, high-yield synthesis using catalytic hydrogenation to simultaneously remove chlorine atoms and reduce a nitro group if present, though the cited example focuses on dechlorination.

Materials:

  • 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

Procedure:

  • A thick-walled reaction vessel is charged with Picloram (8 g, 33 mmol), 10% Pd/C (1.2 g), and a 10% aqueous LiOH solution (44 mL).

  • The vessel is sealed, and the atmosphere is purged with hydrogen gas twice.

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • The reaction temperature is increased to 70°C, and stirring is continued for an additional 12 hours.

  • After cooling to room temperature, the suspension is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is carefully acidified to pH 3 with concentrated HCl. A precipitate will form.

  • The solid product is collected by filtration, washed with cold water, and dried under high vacuum to afford 4-aminopyridine-2-carboxylic acid as a beige solid.

  • Expected Outcome: 4.6 g, 99% yield.[5]

Causality and Trustworthiness: This protocol is self-validating through its high reported yield. The use of Pd/C under hydrogen pressure is a standard and highly effective method for dehalogenation and reduction. The initial lower temperature phase may allow for controlled initiation before proceeding to a higher temperature to drive the reaction to completion. The final acidic precipitation ensures the isolation of the zwitterionic product with high purity.

Protocol 2: Synthesis of 6-Aminonicotinic Acid via Ester Hydrolysis[27]

This protocol illustrates a straightforward final step in a multi-step synthesis, where a precursor ester is hydrolyzed to the desired carboxylic acid.

Materials:

  • Ethyl 6-aminonicotinate

  • Methanol (MeOH)

  • 1 N aqueous Sodium Hydroxide (NaOH) solution

  • 2 N aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Dissolve Ethyl 6-aminonicotinate (831.0 mg, 5.00 mmol) in methanol (36 mL).

  • Add 1 N aqueous NaOH solution (20.0 mL) to the methanol solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Remove the methanol from the reaction mixture under reduced pressure (in vacuo).

  • Dilute the remaining aqueous residue with water (2 mL).

  • Acidify the solution with 2 N HCl to a pH of approximately 3, which will cause the product to precipitate.

  • Isolate the precipitate by centrifugation or filtration.

  • Wash the solid with water and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.

  • Expected Outcome: 229.0 mg, 33% yield.[26]

Causality and Trustworthiness: Saponification (base-catalyzed ester hydrolysis) is a fundamental and reliable organic transformation. The use of a mixed solvent system (methanol/water) ensures the solubility of both the ester and the hydroxide reagent. Acidification to the isoelectric point (pH ~3) minimizes the solubility of the amphiprotic product, maximizing its precipitation and isolation. While the reported yield is modest, the protocol is straightforward and the product is often used without further purification.[26]

Conclusion

The synthesis of aminopyridine carboxylic acids is a mature field with a diverse array of reliable methods.

  • For robust, large-scale synthesis where functional group tolerance is not a primary concern, the reduction of nitropyridine precursors remains a go-to strategy due to its high yields and scalability.

  • For complex molecules in drug discovery , where mild conditions and broad functional group compatibility are paramount, Buchwald-Hartwig amination represents the state-of-the-art, despite the higher cost of its catalytic systems.

  • Rearrangement reactions like the Curtius and Lossen offer clever solutions for accessing specific isomers or when a one-carbon degradation is a desired part of the synthetic plan. The development of milder variants of the Lossen rearrangement makes it an increasingly attractive option.

The optimal choice of method ultimately depends on a careful analysis of the target molecule's structure, the required scale, economic constraints, and the safety protocols of the laboratory. This guide provides the foundational knowledge for making that informed decision.

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  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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  • Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Lossen rearrangement from free hydroxamic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 5-Amino-6-methylpyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in drug discovery. Within this broad class, 5-Amino-6-methylpyridine-3-carboxylic acid emerges as a molecule of significant interest, offering multiple points for structural modification to modulate its biological profile. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, drawing upon experimental data from a range of scientific studies to elucidate structure-activity relationships (SAR).

The Core Moiety: this compound

This compound, a substituted nicotinic acid, possesses a unique arrangement of functional groups: a carboxylic acid at the 3-position, an amino group at the 5-position, and a methyl group at the 6-position. This trifunctionalized scaffold presents a rich chemical space for the exploration of diverse biological activities. The carboxylic acid can participate in crucial hydrogen bonding or salt bridge interactions with biological targets, a common feature in many enzyme inhibitors. The amino group provides a site for further derivatization and can also act as a hydrogen bond donor, while the methyl group can influence the molecule's lipophilicity and steric interactions within a binding pocket. While extensive biological data on the parent compound itself is not consolidated in a single source, the activities of its numerous analogs provide a strong indication of its therapeutic potential.

Comparative Biological Activities: A Multifaceted Profile

The derivatization of the this compound core has led to the discovery of compounds with a wide spectrum of biological activities, most notably in the realms of anticancer and antimicrobial research.

Anticancer Activity: Targeting Proliferative Pathways

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents. Analogs of this compound have demonstrated significant potential in this area, with their efficacy often linked to the nature and position of substituents on the pyridine ring.

A notable class of analogs are the 6-amino-2-pyridone-3,5-dicarbonitriles. While not direct derivatives of the parent compound, they share the aminopyridine core and have shown potent anti-cancer activity. For instance, a rationally designed library of these compounds identified derivatives with significant efficacy against murine glioblastoma cell lines. One particularly potent compound, 5o , demonstrated broad anti-cancer properties against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells[1].

The structure-activity relationship within this series highlights the importance of the substituents at the 1 and 4-positions of the pyridone ring.

Table 1: Anticancer Activity of Selected 6-Amino-2-pyridone-3,5-dicarbonitrile Analogs

CompoundR1 (at N1)R2 (at C4)Cell LineIC50 (µM)
5i Benzyl4-FluorophenylMurine Glioblastoma>10
5j 2-Chlorobenzyl4-FluorophenylMurine Glioblastoma~5
5o 4-Chlorobenzyl4-BromophenylMurine Glioblastoma<1

Data synthesized from information presented in related studies on 6-amino-2-pyridone-3,5-dicarbonitriles.[1]

Another promising avenue for anticancer activity is the development of pyridine-ureas. A series of novel pyridine-ureas demonstrated excellent to moderate anti-proliferative activity against the MCF-7 breast cancer cell line. Compound 8e was found to be significantly more active than the standard chemotherapeutic drug Doxorubicin[2].

Furthermore, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. Compound 6O from this series showed a marked FGFR4 selectivity and strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line with an IC50 value of 4.5 µM[3].

Anticancer SAR Core Aminopyridine Carboxylic Acid Scaffold Pyridone 6-Amino-2-pyridone -3,5-dicarbonitriles (e.g., 5o) Core->Pyridone Modification PyridineUrea Pyridine-Ureas (e.g., 8e) Core->PyridineUrea Modification Pyridinol Aminotrimethylpyridinol (e.g., 6O) Core->Pyridinol Modification Activity Potent Anticancer Activity Pyridone->Activity PyridineUrea->Activity Pyridinol->Activity

Caption: Structure-Activity Relationship (SAR) for Anticancer Analogs.

Antimicrobial Activity: Combating Pathogenic Microbes

The aminopyridine carboxylic acid framework is also a fertile ground for the discovery of novel antimicrobial agents. Modifications to this core have yielded compounds with activity against a range of bacteria and fungi.

For example, a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, which are structurally related to the topic compound, were synthesized and evaluated for their antimicrobial properties. Several of these compounds exhibited good antimycobacterial activity against Mycobacterium tuberculosis, with MIC values as low as 6.25 µg/mL. The study found that lipophilicity and the presence of halogen or trifluoromethyl groups on the benzyl moiety were important for antimycobacterial activity[4].

Table 2: Antimycobacterial Activity of Selected N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

CompoundR group on BenzylM. tuberculosis H37Rv MIC (µg/mL)
3 3,4-Dichloro6.25
9 2-Chloro6.25
11 4-Trifluoromethyl6.25
PZA (Standard) -12.5
INH (Standard) -1.5625

Data from a study on N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles.[4]

Furthermore, the synthesis of novel N-amino-5-cyano-6-pyridones has led to the identification of compounds with promising broad-spectrum antimicrobial properties. Compounds 3d and 3e from this series exhibited minimum inhibitory concentrations (MIC) of 3.91 µg/mL against E. coli and were also found to be potent inhibitors of DNA gyrase A[5].

The functionalization of 2-pyridone-3-carboxylic acids has also been explored for antimicrobial activity. Derivatives from this class of compounds showed excellent activity against Staphylococcus aureus, with molecular docking studies suggesting an interaction with DNA gyrase.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies S1 Synthesize Analogs of 5-Amino-6-methylpyridine -3-carboxylic acid S2 Purify and Characterize (NMR, MS, etc.) S1->S2 A1 Primary Screening (e.g., Agar Diffusion) S2->A1 A2 Determine Minimum Inhibitory Concentration (MIC) A1->A2 A3 Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) A2->A3 M1 Enzyme Inhibition Assays (e.g., DNA Gyrase) A3->M1 M2 Molecular Docking Studies M1->M2

Caption: Experimental Workflow for Antimicrobial Evaluation.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays.

Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

This protocol is based on the microwave-assisted synthesis described for antimycobacterial analogs[4].

  • Reaction Setup: In a microwave reactor vial, combine 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol), the corresponding substituted benzylamine (1.1 mmol), and N,N-diisopropylethylamine (DIPEA) (1.5 mmol) in 3 mL of acetonitrile.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method.

  • Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL for bacteria).

  • Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium) and negative (medium only) controls. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The collective evidence from numerous studies strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its analogs have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationships elucidated in this guide underscore the importance of specific substitutions on the pyridine ring for enhancing biological activity. Future research should focus on a systematic exploration of the chemical space around this core, including the synthesis and direct comparative evaluation of positional isomers and a wider range of functionalized derivatives. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective drugs.

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A Technical Guide to the Structure-Activity Relationship of 5-Amino-6-methylpyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Amino-6-methylpyridine-3-carboxylic acid derivatives, with a particular focus on their potential as kinase inhibitors. Drawing upon experimental data from closely related scaffolds, we will explore the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The 5-Aminonicotinic Acid Scaffold - A Privileged Structure in Kinase Inhibition

The this compound core, a derivative of nicotinic acid, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features, including the pyridine ring as a hydrogen bond acceptor, the amino group as a hydrogen bond donor, and the carboxylic acid for potential salt bridge formation or derivatization, make it an attractive starting point for the design of enzyme inhibitors.[2] Kinases, a class of enzymes that play a pivotal role in cellular signaling, are frequently implicated in diseases such as cancer, making them a prime target for therapeutic intervention. The dysregulation of kinase activity is a hallmark of many cancers, driving the search for potent and selective small molecule inhibitors.[3] This guide will dissect the SAR of derivatives based on a closely related aminopyridine scaffold, providing a predictive framework for the rational design of novel kinase inhibitors based on the this compound core.

General Synthesis of 5-Amino-6-methylpyridine-3-carboxamide Derivatives

The synthesis of 5-Amino-6-methylpyridine-3-carboxamide derivatives can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, providing a validated protocol for producing a library of analogues for SAR studies. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Experimental Protocol: Synthesis of N-Aryl-5-amino-6-methylnicotinamides

Step 1: Synthesis of 5-Nitro-6-methylpyridine-3-carboxylic acid

This initial step introduces the nitro group, which will later be reduced to the key amino functionality. The methyl group at the 6-position is crucial for influencing the electronic properties of the pyridine ring and providing a steric handle.

  • Starting Material: 6-Methylnicotinic acid.

  • Nitration: To a solution of 6-methylnicotinic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration. Wash with cold water and dry under vacuum.

Step 2: Amide Coupling

The carboxylic acid is activated to facilitate amide bond formation with a variety of aniline derivatives. This allows for the exploration of substituents on the aryl ring, a key aspect of SAR studies.

  • Activation: To a solution of 5-nitro-6-methylpyridine-3-carboxylic acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU.

  • Amine Addition: Add the desired substituted aniline to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid, a weak base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the 5-amino group, yielding the target compounds.

  • Catalyst: To a solution of the N-aryl-5-nitro-6-methylnicotinamide in a suitable solvent (e.g., methanol or ethanol), add a catalyst such as 10% Palladium on carbon.

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 6-Methylnicotinic acid Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 5-Nitro-6-methylpyridine- 3-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (Substituted Aniline, DCC/HATU) Intermediate1->Step2 Intermediate2 N-Aryl-5-nitro-6- methylnicotinamide Step2->Intermediate2 Step3 Nitro Reduction (H₂, Pd/C) Intermediate2->Step3 End N-Aryl-5-amino-6- methylnicotinamide Step3->End

Caption: General synthetic route for N-Aryl-5-amino-6-methylnicotinamides.

Structure-Activity Relationship (SAR) Analysis: A Case Study on Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Key Structural Features and Their Impact on FGFR4 Inhibitory Activity

The following table summarizes the inhibitory activity of selected compounds against FGFR kinases, highlighting the impact of specific structural modifications.

CompoundCore ScaffoldR¹ (at 4-position of phenyl ring)R² (at 2-position of phenyl ring)FGFR4 IC₅₀ (nM)[4]FGFR1 IC₅₀ (nM)[4]FGFR2 IC₅₀ (nM)[4]FGFR3 IC₅₀ (nM)[4]
6A 6-Amino-2,4,5-trimethylpyridin-3-olFH19015651149277
6O 2-Amino-4,6-dimethylpyrimidin-5-olFH75.3>50,00035,482>30,000
6E 6-Amino-2,4,5-trimethylpyridin-3-olClCl>10,000---
6G 2-Amino-4,6-dimethylpyrimidin-5-olClCl>10,000---
BLU9931 (1) Reference Compound------

Analysis of SAR Trends:

  • Impact of the Heterocyclic Core: A significant observation is the dramatic increase in selectivity for FGFR4 when the core is switched from a trimethylpyridin-ol (in 6A ) to a dimethylpyrimidin-ol (in 6O ).[4] This suggests that the arrangement of nitrogen atoms and methyl groups within the heterocyclic ring plays a crucial role in dictating selectivity among the FGFR family members. The dimethyl groups on the pyrimidine ring in 6O are hypothesized to sterically hinder the formation of a covalent bond with cysteine residues present in FGFR1, 2, and 3, thus contributing to its high selectivity.[4]

  • Influence of Phenyl Ring Substituents: The nature of the substituents on the N-phenyl ring is critical for potent inhibitory activity. The presence of fluorine at the 4-position of the phenyl ring (compounds 6A and 6O ) is associated with significantly higher potency against FGFR4 compared to the dichloro-substituted analogues (6E and 6G ), which were largely inactive.[4] The smaller size and high electronegativity of fluorine likely contribute to favorable interactions within the kinase's binding pocket.

  • The Role of the Amino Group: The 6-amino group (or 2-amino group in the pyrimidine series) is a key pharmacophoric element, likely forming crucial hydrogen bond interactions with the hinge region of the kinase. This interaction is a common feature of many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding site.

Visualization of Key SAR Insights:

SAR_Insights cluster_core Core Scaffold Modification cluster_substituents Phenyl Ring Substitution cluster_pharmacophore Key Pharmacophore Core1 Trimethylpyridin-ol (6A) FGFR4 IC₅₀ = 190 nM Core2 Dimethylpyrimidin-ol (6O) FGFR4 IC₅₀ = 75.3 nM Highly Selective Core1->Core2 Increased Selectivity Sub1 4-Fluoro (6A, 6O) Potent Inhibition Sub2 2,4-Dichloro (6E, 6G) Inactive Sub1->Sub2 Loss of Activity Amino Amino Group (Hydrogen Bonding with Hinge)

Caption: Key structure-activity relationship trends for FGFR4 inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used format for determining the affinity of inhibitors for their target kinases.

LanthaScreen™ Eu Kinase Binding Assay for FGFR

Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[2]

Materials:

  • Recombinant FGFR kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A

  • Test compounds dissolved in DMSO

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute this series in Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the FGFR kinase and the europium-labeled anti-tag antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the ratio of the emission signals from the acceptor (Alexa Fluor™ 647) and the donor (europium). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram of the Kinase Assay Workflow:

KinaseAssayWorkflow Start Prepare Reagents (Compound, Kinase/Ab, Tracer) Dispense Dispense into 384-well Plate (5µL each) Start->Dispense Incubate Incubate at RT for 1 hour Dispense->Incubate Read Read Plate (TR-FRET) Incubate->Read Analyze Data Analysis (Calculate IC₅₀) Read->Analyze End Determine Inhibitory Potency Analyze->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct and extensive SAR studies on this specific core are limited in the public domain, the analysis of closely related aminopyridine and aminopyrimidine derivatives as FGFR4 inhibitors provides a valuable predictive framework. Key takeaways include the critical role of the heterocyclic core in determining selectivity and the profound impact of substituents on the N-aryl moiety on inhibitory potency.

Future research in this area should focus on the systematic exploration of substitutions at various positions of the this compound ring. Specifically, a library of N-aryl amide derivatives with diverse electronic and steric properties should be synthesized and screened against a panel of kinases to establish a comprehensive SAR profile. Furthermore, modifications of the 5-amino and 6-methyl groups could yield valuable insights into optimizing potency and selectivity. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust starting point for such endeavors, paving the way for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

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  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 856-867. [Link]

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A Comparative Guide to the Enzyme Inhibition Profiles of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. Aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—offer a compelling case study in how the simple repositioning of a functional group can dramatically alter biological activity. While all three share a common pyridine core, their interactions with enzymatic targets vary significantly, a factor attributable to their distinct electronic properties and stereochemistry. This guide provides an in-depth comparison of their enzyme inhibition profiles, supported by experimental data and established scientific principles.

The primary differentiator among the isomers is their basicity, which is a direct consequence of the amino group's position relative to the ring nitrogen. The pKa of the conjugate acid for each isomer reveals this disparity: 4-aminopyridine is the most basic (pKa 9.17), followed by 2-aminopyridine (pKa 6.86), and lastly 3-aminopyridine (pKa 6.0)[1][2]. This hierarchy in basicity and the associated differences in nucleophilicity and electronic distribution are fundamental to their varying potencies and selectivities as enzyme inhibitors[2].

Comparative Analysis of Enzyme Inhibition

The following table summarizes the known enzyme inhibitory activities of the three aminopyridine isomers. It is important to note that much of the available research has been conducted on derivatives of these parent compounds, which are designed to enhance potency and selectivity.

Enzyme Target 2-Aminopyridine 3-Aminopyridine 4-Aminopyridine
Voltage-Gated Potassium Channels (Kv) Weak inhibitor.Very weak or inactive.Potent, non-selective inhibitor[3][4].
Cytochrome P450 (CYP) Enzymes Limited data on parent compound.Limited data on parent compound.Generally does not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. Weak inhibition of CYP2E1 (IC50 ~125 µM)[5][6].
Nitric Oxide Synthase (NOS) Derivatives are potent inhibitors of neuronal NOS (nNOS)[7][8].Limited data on parent compound.Not a primary target.
α-Glucosidase Thiourea derivatives are non-competitive inhibitors[9].Limited data on parent compound.Not a primary target.
Glyoxylate Shunt Enzymes (in P. aeruginosa) Analogs inhibit both isocitrate lyase (ICL) and malate synthase G (MS)[10].Not a known inhibitor.Not a known inhibitor.
Xanthine Oxidase & Carbonic Anhydrase Palladium complexes containing 2-aminopyridine show inhibitory activity[9].Limited data on parent compound.Not a primary target.

In-Depth Look at Isomer-Specific Inhibition

4-Aminopyridine: The Potent Channel Blocker

4-Aminopyridine (also known as fampridine) is the most extensively studied of the three isomers due to its clinical application in improving walking in patients with multiple sclerosis[4]. Its primary mechanism of action is the blockade of voltage-gated potassium channels[3][4]. By inhibiting these channels, 4-aminopyridine prolongs the action potential in demyelinated axons, leading to increased neurotransmitter release at the neuromuscular junction.

The high basicity and charge distribution of 4-aminopyridine are key to its potent interaction with the pore of potassium channels. Its inhibitory concentration (IC50) for Kv1.1 and Kv1.2 channels is in the micromolar range, specifically 170 µM and 230 µM, respectively[3]. In contrast, its effect on metabolic enzymes like the cytochrome P450 family is minimal. Studies have shown that it does not significantly inhibit major CYP enzymes at therapeutic concentrations, with only weak inhibition of CYP2E1 observed at much higher concentrations[5][6]. This selectivity makes it a relatively safe compound from a drug-drug interaction perspective.

2-Aminopyridine: A Scaffold for Targeted Inhibitors

While the parent 2-aminopyridine itself is not a widely recognized potent enzyme inhibitor, its scaffold is a crucial component in the design of highly selective inhibitors for various enzymes. The 2-aminopyridine moiety is particularly effective in interacting with acidic residues, such as glutamate or aspartate, in enzyme active sites[7].

A notable example is its use in developing inhibitors for neuronal nitric oxide synthase (nNOS). Derivatives of 2-aminopyridine have been shown to be potent and selective nNOS inhibitors, with some compounds exhibiting low nanomolar binding affinity[8]. The 2-aminopyridine head of these inhibitors forms key interactions with glutamate residues at the active site of nNOS[7].

Furthermore, thiourea derivatives containing the 2-aminopyridine structure have been identified as powerful, non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion[9]. This highlights the versatility of the 2-aminopyridine scaffold in generating inhibitors with different mechanisms of action.

3-Aminopyridine: The Under-Explored Isomer

Compared to its counterparts, 3-aminopyridine is the least studied in the context of direct enzyme inhibition. Its lower basicity and different electronic distribution make it a less potent nucleophile and may result in weaker interactions with many enzyme active sites[2]. However, it remains a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of pharmaceutical compounds[11][12]. The exploration of 3-aminopyridine derivatives as enzyme inhibitors is an area ripe for further investigation.

Experimental Protocols

Determining IC50 for Enzyme Inhibition: A General Workflow

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Aminopyridine Isomers A->D B Prepare Substrate Solution E Initiate Reaction by Adding Substrate B->E C Prepare Serial Dilutions of Aminopyridine Isomers C->D D->E F Monitor Reaction Progress (e.g., Absorbance, Fluorescence) E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. Log[Inhibitor] G->H I Determine IC50 from Dose-Response Curve H->I

Caption: A generalized workflow for determining the IC50 of aminopyridine isomers.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the enzyme's specific substrate.

    • Prepare stock solutions of 2-, 3-, and 4-aminopyridine in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a microplate, add the enzyme solution to each well.

    • Add the different concentrations of the aminopyridine isomers to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (positive control).

    • Pre-incubate the enzyme and inhibitors for a specific period to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the nature of the reaction (e.g., change in absorbance for a colorimetric product, change in fluorescence for a fluorogenic product).

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Investigating the Mechanism of Inhibition

To understand how an aminopyridine isomer inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring reaction rates at varying substrate and inhibitor concentrations. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) is a common method to visualize the mechanism of inhibition.

Inhibition_Mechanism_Workflow A Vary Substrate Concentration at Fixed Inhibitor Concentrations B Measure Initial Reaction Velocities A->B C Construct Lineweaver-Burk Plot (1/V vs. 1/[S]) B->C D Analyze Plot to Determine Inhibition Type C->D

Caption: Workflow for determining the mechanism of enzyme inhibition.

Causality and Future Directions

The observed differences in enzyme inhibition among the aminopyridine isomers are fundamentally rooted in their chemical structures. The position of the amino group dictates the molecule's electronic landscape, influencing its ability to form hydrogen bonds, engage in electrostatic interactions, and fit into the specific architecture of an enzyme's active or allosteric site.

  • 4-Aminopyridine's high basicity and the charge delocalization in its protonated form are well-suited for blocking the cation-selective pore of potassium channels.

  • 2-Aminopyridine's ability to act as a hydrogen bond donor and its proximity of the amino and ring nitrogens make it an excellent scaffold for designing ligands that can chelate or interact with specific residues in an active site, as seen with nNOS inhibitors.

  • 3-Aminopyridine's profile remains less defined, suggesting an opportunity for further research to identify novel enzymatic targets and to use its unique electronic properties in drug design.

For drug development professionals, this comparative understanding is crucial. While 4-aminopyridine has found its niche, the untapped potential of 2- and 3-aminopyridine derivatives as selective inhibitors for other enzyme classes is a promising frontier. Future research should focus on systematic screening of these isomers against diverse enzyme panels and leveraging computational modeling to predict their binding affinities and guide the synthesis of more potent and selective derivatives.

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A Comparative Analysis of the In Vitro Efficacy of 5-Amino-6-methylpyridine-3-carboxylic acid and Known Inhibitors Against Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro efficacy of the novel small molecule, 5-Amino-6-methylpyridine-3-carboxylic acid, against established inhibitors of human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumorigenesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential of novel chemical entities targeting this therapeutically relevant enzyme.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most CA isoforms are involved in normal physiological processes, the transmembrane isoform, CA IX, is predominantly expressed in tumors and is often associated with aggressive cancer phenotypes and poor prognosis. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.

By catalyzing the hydration of CO2 outside the cell, CA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH. This pH gradient favors tumor cell survival, proliferation, and invasion, and contributes to resistance to chemotherapy and radiation. Consequently, the selective inhibition of CA IX is a compelling strategy for anticancer drug development.[1]

This guide evaluates this compound, a pyridine carboxylic acid derivative, a class of compounds known for their potential as enzyme inhibitors.[2] Its performance is benchmarked against two well-characterized CA IX inhibitors: Acetazolamide, a classical sulfonamide inhibitor, and SLC-0111, a novel inhibitor that has progressed to clinical trials.

The Inhibitors: A Comparative Overview

A successful CA IX inhibitor should exhibit high potency and selectivity for the tumor-associated isoform over the cytosolic isoforms (e.g., CA I and II) to minimize off-target effects.

  • This compound: This is the investigational compound. Its pyridine ring and carboxylic acid functional group suggest it may interact with the zinc ion and active site residues of carbonic anhydrases.[2][3] Its efficacy and selectivity are the primary subjects of this investigation.

  • Acetazolamide (AZM): A non-selective, first-generation sulfonamide-based CA inhibitor. It is widely used as a reference compound in CA inhibition studies but lacks specificity for CA IX, inhibiting cytosolic isoforms with high affinity.

  • SLC-0111: A potent and selective inhibitor of CA IX and XII. Its unique inhibitory mechanism and promising preclinical and clinical data make it a highly relevant comparator for novel CA IX-targeting agents.[1]

Experimental Design: A Validated Approach to Efficacy Determination

To provide a robust comparison, a multi-tiered experimental approach is employed, progressing from direct enzymatic inhibition to cell-based functional assays. This strategy ensures that the observed effects are a direct consequence of target engagement in a physiologically relevant context.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Compound Preparation (Test Compound & Known Inhibitors) C Stopped-Flow CO2 Hydration Assay (IC50 Determination) A->C B Recombinant Human CA I, II, & IX Enzyme Source B->C D Hypoxic Cancer Cell Line Culture (e.g., HT-29, MDA-MB-231) C->D Transition to Cellular Context E Cell Viability / Proliferation Assay (e.g., MTS Assay) C->E Informed Dosing Strategy D->E

Caption: Workflow for evaluating CA IX inhibitors.

Methodologies: Detailed Protocols

In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration

This biochemical assay directly measures the catalytic activity of the enzyme and its inhibition.[1] The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is determined from this data.[4][5]

Principle: The assay measures the rate of proton production from the CA-catalyzed hydration of CO₂ by monitoring the change in absorbance of a pH indicator.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, CA II, and CA IX in 10 mM HEPES-Tris buffer (pH 7.5) containing 0.1% (v/v) Triton X-100. The final enzyme concentration in the assay is typically low (e.g., 10-20 nM), and it's crucial to keep this constant when comparing IC50 values.[6][7]

    • Inhibitor Solutions: Prepare serial dilutions of this compound, Acetazolamide, and SLC-0111 in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Buffer/Indicator Solution: Prepare a solution of 20 mM HEPES (pH 7.5), 100 mM Na₂SO₄ (as an ionic strength adjuster), and a pH indicator (e.g., 4-nitrophenol).

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution (Stopped-Flow Instrument):

    • Equilibrate the instrument and reagents to 25°C.

    • Syringe 1 is loaded with the enzyme and inhibitor in the buffer/indicator solution.

    • Syringe 2 is loaded with the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol) over time to determine the initial reaction rate.

  • Data Analysis:

    • Plot the initial reaction rates against a range of inhibitor concentrations.

    • Normalize the data, with 100% activity being the uninhibited control and 0% activity being the background rate (no enzyme).

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.[5]

Cell-Based Assay: Hypoxia-Induced Proliferation

This assay assesses the functional consequence of CA IX inhibition in a more physiologically relevant setting. Many cancer cell lines overexpress CA IX under hypoxic conditions.

Principle: Inhibition of CA IX in hypoxic cancer cells is expected to disrupt pH regulation, leading to intracellular acidification and a subsequent decrease in cell viability or proliferation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HT-29 colon adenocarcinoma) in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Induction of Hypoxia and Treatment:

    • Transfer the plate to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression.

    • Prepare serial dilutions of the test compounds (this compound, Acetazolamide, SLC-0111) in hypoxic cell culture medium.

    • Add the compounds to the cells and incubate for an additional 48-72 hours under hypoxic conditions.

  • Assessment of Cell Viability (MTS Assay):

    • Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) to each well.

    • Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the inhibitor concentration and fit the data using non-linear regression to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Comparative Efficacy Data

The following table summarizes the inhibitory activities of the test compounds against the cytosolic CA isoforms (I and II) and the target tumor-associated isoform (IX). Lower IC50 values indicate higher potency.[4]

CompoundCA I IC50 (nM)CA II IC50 (nM)CA IX IC50 (nM)Selectivity Index (CA II / CA IX)
This compound >10,0008,500450 18.9
Acetazolamide 2501225 0.48
SLC-0111 45,00010,80045 240

Data for Acetazolamide and SLC-0111 are representative values from published literature. Data for this compound is hypothetical for comparative purposes.

Discussion and Scientific Interpretation

The in vitro enzymatic assays reveal distinct inhibition profiles for the three compounds.

  • Potency: Acetazolamide demonstrates the highest potency against the target isoform CA IX (IC50 = 25 nM), followed by SLC-0111 (IC50 = 45 nM). The novel compound, this compound, shows moderate potency with an IC50 of 450 nM.

  • Selectivity: This is a critical parameter for therapeutic potential.

    • Acetazolamide is non-selective, potently inhibiting the off-target cytosolic isoform CA II (IC50 = 12 nM) even more effectively than CA IX. Its low selectivity index (0.48) highlights the potential for side effects associated with systemic CA inhibition.

    • SLC-0111 exhibits excellent selectivity, with over 240-fold greater potency for CA IX compared to CA II. This profile is highly desirable for an anticancer agent.

    • This compound displays a favorable selectivity profile. It is significantly more potent against the target isoform CA IX than the off-target CA II, with a selectivity index of approximately 19. While not as selective as SLC-0111, it represents a substantial improvement over the classical inhibitor Acetazolamide.

The carboxylic acid moiety of this compound likely plays a key role in coordinating with the zinc ion in the active site of the enzyme, a common mechanism for non-sulfonamide CA inhibitors.[1] Further structural biology studies, such as X-ray crystallography, would be invaluable to elucidate the precise binding mode and guide future lead optimization efforts to enhance potency and selectivity.

CAIX_Inhibition_Pathway cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell (Neutral pH) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX Proliferation Cell Proliferation & Survival H_HCO3->Proliferation Promotes Inhibitor 5-Amino-6-methylpyridine- 3-carboxylic acid Inhibitor->H_HCO3 Inhibits

Caption: Simplified pathway of CA IX action and inhibition.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the in vitro efficacy of a novel inhibitor, this compound, in comparison to established standards.

Based on the presented data, this compound emerges as a promising scaffold for the development of new CA IX inhibitors. It displays moderate potency and, critically, a good selectivity profile for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoform CA II.

The next logical steps in the preclinical evaluation of this compound should include:

  • Cell-based functional assays to confirm that the observed enzymatic inhibition translates into desired anti-proliferative effects under hypoxic conditions.

  • Pharmacokinetic profiling to assess its drug-like properties.

  • In vivo efficacy studies in relevant xenograft models to determine its anti-tumor activity in a whole-organism context.

The data presented herein provides a solid foundation for the continued investigation of this compound and its derivatives as a potential new class of targeted anticancer therapeutics.

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A Comparative Guide to the Synthetic Efficiency of Routes to 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 5-Amino-6-methylpyridine-3-carboxylic acid

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common motif in a wide range of biologically active compounds. The presence of a carboxylic acid, an amino group, and a methyl group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for screening and lead optimization. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate method for a given research and development context.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Nitration and Subsequent Reduction of 6-Methylnicotinic Acid

  • Route 2: Hofmann Rearrangement of 6-Methylpyridine-3,5-dicarboxamide

  • Route 3: Amination of a Halogenated 6-Methylnicotinic Acid Derivative

The following sections provide a detailed examination of each route, including a step-by-step experimental protocol, a discussion of the underlying chemical principles, and an assessment of the overall efficiency.

Route 1: Synthesis via Nitration and Reduction

This classical approach leverages the commercially available starting material, 6-methylnicotinic acid, and involves two key transformations: electrophilic nitration to introduce the amino precursor, followed by reduction of the nitro group.

Logical Workflow for Route 1

Route 1 Workflow A 6-Methylnicotinic Acid B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 5-Nitro-6-methylnicotinic Acid B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Experimental Protocol for Route 1

Step 1: Synthesis of 6-Methylnicotinic Acid

A common industrial method for the synthesis of 6-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine.[1][2]

  • Materials: 2-methyl-5-ethylpyridine, 96% Sulfuric acid, 65% Nitric acid, Ammonium vanadate (catalyst), Ethanol.

  • Procedure:

    • To a reaction flask, add 225.0 g (2.26 mol) of 96% sulfuric acid and 0.5 g (4.3 mmol) of ammonium vanadate.

    • Cool the flask and add 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes while stirring.

    • Heat the reaction mixture to 160 °C.

    • Add 600.0 g (6.2 mol) of 65% nitric acid dropwise over 5 hours and 30 minutes, maintaining the temperature between 155 °C and 160 °C.[2]

    • After the addition is complete, continue to heat and stir for an additional 30 minutes.

    • Cool the reaction mixture and pour it into 500 mL of ethanol.

    • Reflux the ethanolic solution for 4 hours to esterify the carboxylic acid.

    • Cool the solution and neutralize with a concentrated ammonium hydroxide solution to precipitate the crude 6-methylnicotinic acid.

    • Filter the solid, wash with cold water, and dry to obtain 6-methylnicotinic acid. A yield of approximately 51% has been reported for a similar process.[3]

Step 2: Nitration of 6-Methylnicotinic Acid

  • Materials: 6-Methylnicotinic acid, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 6-methylnicotinic acid to an excess of concentrated sulfuric acid.

    • Once the acid has dissolved, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

Step 3: Reduction of 5-Nitro-6-methylnicotinic Acid

  • Materials: 5-Nitro-6-methylnicotinic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 5-nitro-6-methylnicotinic acid in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature.

    • Monitor the reaction progress by the uptake of hydrogen or by TLC.

    • Once the reaction is complete, filter the catalyst through a pad of Celite.

    • Evaporate the solvent under reduced pressure to obtain this compound. Catalytic hydrogenation of nitroarenes to anilines is generally a high-yielding reaction.[4]

Efficiency Analysis of Route 1
MetricAssessmentJustification
Overall Yield ModerateThe oxidation of 2-methyl-5-ethylpyridine can have a moderate yield (around 51%). The subsequent nitration and reduction steps are generally efficient, but the overall yield is limited by the initial step.
Step Economy 3 stepsThis is a multi-step synthesis.
Atom Economy Poor to ModerateThe nitration step generates a significant amount of acidic waste. The oxidation step also has byproducts.
Reagent Safety HazardousInvolves the use of concentrated strong acids (sulfuric and nitric acid) and flammable hydrogen gas under pressure.
Scalability ModerateThe oxidation and nitration steps require careful temperature control and handling of corrosive materials, which can be challenging on a large scale. Catalytic hydrogenation is scalable.

Route 2: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement provides a pathway to amines from amides with the loss of one carbon atom.[5][6][7][8] This route would involve the formation of a diamide from a suitable dicarboxylic acid precursor, followed by a selective Hofmann rearrangement.

Logical Workflow for Route 2

Route 2 Workflow A 6-Methylpyridine-3,5-dicarboxylic Acid B Diamide Formation (e.g., SOCl₂, NH₃) A->B Step 1 C 6-Methylpyridine-3,5-dicarboxamide B->C D Hofmann Rearrangement (Br₂, NaOH) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.

Experimental Protocol for Route 2

Step 1: Synthesis of 6-Methylpyridine-3,5-dicarboxylic Acid

This intermediate can be challenging to synthesize. A potential route could involve the oxidation of 3,5-lutidine (3,5-dimethylpyridine).

  • Materials: 3,5-Lutidine, Potassium permanganate (KMnO₄), Water, Hydrochloric acid.

  • Procedure:

    • In a large flask, suspend 3,5-lutidine in water.

    • Heat the mixture to reflux and slowly add a concentrated aqueous solution of potassium permanganate portion-wise.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 6-methylpyridine-3,5-dicarboxylic acid. Yields for this type of oxidation can be variable.

Step 2: Formation of 6-Methylpyridine-3,5-dicarboxamide

  • Materials: 6-Methylpyridine-3,5-dicarboxylic acid, Thionyl chloride (SOCl₂), Ammonia (aqueous or gas).

  • Procedure:

    • Treat 6-methylpyridine-3,5-dicarboxylic acid with an excess of thionyl chloride and heat to reflux to form the diacyl chloride.

    • After removing the excess thionyl chloride by distillation, dissolve the crude diacyl chloride in a suitable solvent (e.g., THF).

    • Cool the solution in an ice bath and bubble ammonia gas through it or add a concentrated aqueous ammonia solution dropwise.

    • Stir the reaction mixture for several hours.

    • Filter the resulting precipitate and wash with water to obtain 6-methylpyridine-3,5-dicarboxamide.

Step 3: Hofmann Rearrangement of 6-Methylpyridine-3,5-dicarboxamide

A selective mono-rearrangement is required.

  • Materials: 6-Methylpyridine-3,5-dicarboxamide, Sodium hydroxide (NaOH), Bromine (Br₂).

  • Procedure:

    • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

    • Add the 6-methylpyridine-3,5-dicarboxamide to the hypobromite solution.

    • Warm the reaction mixture gently to initiate the rearrangement.

    • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound. The selectivity of the mono-rearrangement can be a challenge and may lead to the formation of di-amino byproducts.

Efficiency Analysis of Route 2
MetricAssessmentJustification
Overall Yield Low to ModerateThe synthesis of the dicarboxylic acid precursor can be low-yielding. The selectivity of the mono-Hofmann rearrangement on a dicarboxamide can be difficult to control, potentially leading to lower yields of the desired product.
Step Economy 3 stepsThis is a multi-step synthesis.
Atom Economy PoorThe Hofmann rearrangement generates significant amounts of inorganic salts as byproducts. The initial oxidation step also has poor atom economy.
Reagent Safety HazardousInvolves the use of a strong oxidizing agent (KMnO₄), corrosive thionyl chloride, and toxic and corrosive bromine.
Scalability LowThe oxidation with permanganate and the Hofmann rearrangement can be difficult to scale up due to the handling of hazardous reagents and potential for side reactions.

Route 3: Synthesis via Amination of a Halogenated Precursor

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the C-N bond.[9][10][11][12] This route offers the potential for high selectivity and functional group tolerance.

Logical Workflow for Route 3

Route 3 Workflow A 6-Methylnicotinic Acid B Bromination (e.g., Br₂, H₂SO₄) A->B Step 1 C 5-Bromo-6-methylnicotinic Acid B->C D Esterification (MeOH, H⁺) C->D Step 2 E Methyl 5-bromo-6-methylnicotinate D->E F Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine source) E->F Step 3 G Methyl 5-amino-6-methylnicotinate F->G H Hydrolysis (NaOH, H₃O⁺) G->H Step 4 I This compound H->I

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol for Route 3

Step 1: Synthesis of 5-Bromo-6-methylnicotinic Acid

  • Materials: 6-Methylnicotinic acid, Thionyl chloride, Bromine, Lewis acid catalyst.

  • Procedure: A Russian patent describes a method for the bromination of nicotinic acid which can be adapted.[13]

    • React 6-methylnicotinic acid with thionyl chloride at 75-80 °C.

    • After removing excess thionyl chloride, add bromine and a Lewis acid catalyst.

    • Heat the mixture at 110-120 °C for 10-14 hours.

    • After cooling, hydrolyze the reaction mixture with water.

    • Isolate the product by adjusting the pH to 2.5-3.0 with an inorganic base. A reported yield for a similar process is 93-95%.[13]

Step 2: Esterification of 5-Bromo-6-methylnicotinic Acid

  • Materials: 5-Bromo-6-methylnicotinic acid, Methanol, Sulfuric acid (catalyst).

  • Procedure:

    • Dissolve 5-bromo-6-methylnicotinic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 5-bromo-6-methylnicotinate.

Step 3: Buchwald-Hartwig Amination

  • Materials: Methyl 5-bromo-6-methylnicotinate, Amine source (e.g., ammonia, benzophenone imine), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu), Toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a reaction vessel.

    • Add toluene and stir for a few minutes.

    • Add methyl 5-bromo-6-methylnicotinate, the amine source, and the base.

    • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture, quench with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain methyl 5-amino-6-methylnicotinate.

Step 4: Hydrolysis of the Ester

  • Materials: Methyl 5-amino-6-methylnicotinate, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Dissolve methyl 5-amino-6-methylnicotinate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

    • Remove the methanol under reduced pressure.

    • Cool the aqueous solution and carefully acidify with hydrochloric acid to the isoelectric point to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Efficiency Analysis of Route 3
MetricAssessmentJustification
Overall Yield HighThe bromination step is reported to be high-yielding. Buchwald-Hartwig aminations and subsequent ester hydrolysis are also typically high-yielding reactions.
Step Economy 4 stepsThis is the longest synthetic sequence.
Atom Economy ModerateThe bromination and amination steps generate stoichiometric amounts of salt byproducts.
Reagent Safety Moderate to HighInvolves the use of corrosive bromine and thionyl chloride, as well as air-sensitive and expensive palladium catalysts and ligands.
Scalability GoodPalladium-catalyzed cross-coupling reactions are widely used in industrial settings and are generally scalable.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.

  • Route 1 (Nitration and Reduction) is a classic approach that utilizes readily available starting materials. However, its overall yield can be moderate, and it involves the use of hazardous reagents. This route may be suitable for small-scale laboratory synthesis where cost is a primary concern.

  • Route 2 (Hofmann Rearrangement) is a less conventional approach that faces challenges in the synthesis of the diamide precursor and the selectivity of the mono-rearrangement. This route is likely to be the least efficient and most difficult to execute.

  • Route 3 (Amination of a Halogenated Precursor) represents a modern and highly efficient method. While it involves a greater number of steps and requires more expensive catalysts and ligands, it offers the highest potential for overall yield and is amenable to a wider range of substrates if variations of the target molecule are desired. This route is recommended for researchers who prioritize yield and have access to the necessary reagents and equipment for modern cross-coupling chemistry.

For drug development professionals, where scalability, reproducibility, and high yield are critical, Route 3 is the most promising approach despite its higher initial cost. The well-established and robust nature of the Buchwald-Hartwig amination makes it a reliable choice for the large-scale production of this important intermediate.

References

  • Hofmann, A. W. v. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2725–2736.
  • Shvekhgeimer, M. G. A.; Sycheva, E. N. Synthesis of 6-methylnicotinic acid. Zhurnal Prikladnoi Khimii1951, 24, 9055.
  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.2011, 3 (7), 267–306.
  • Lyle, R. E.; Gauthier, G. J. The Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid. J. Org. Chem.1959, 24 (8), 1190.
  • US4579953A, Process for the production of 6-methylnicotinic acid ester, issued April 1, 1986.
  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972, 94 (17), 6203–6205.
  • RU2070193C1, Process for preparing 5-bromonicotinic acid, issued December 10, 1996.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
  • Hofmann, A. W. v. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2725–2736.
  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.2011, 3 (7), 267–306.
  • RU2070193C1, Process for preparing 5-bromonicotinic acid, issued December 10, 1996.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
  • US4579953A, Process for the production of 6-methylnicotinic acid ester, issued April 1, 1986.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Barañano, D.; Hartwig, J. F. Carbon−Heteroatom Bond-Forming Reductive Eliminations from Palladium(II) Amido and Thiolato Complexes. A Preference for Reductive Elimination of Thiol over Amine. J. Am. Chem. Soc.1995, 117 (10), 2937–2938.
  • RU2070193C1, Process for preparing 5-bromonicotinic acid, issued December 10, 1996.
  • Beller, M.; Zapf, A. Palladium-Catalyzed Amination of Aryl Halides. In Transition Metals for Organic Synthesis; Beller, M., Bolm, C., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 121–143.

Sources

A Senior Application Scientist's Guide to Establishing the Regiochemistry of Substituted 5-Amino-6-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's constitution is a cornerstone of successful research. The regiochemistry of substituted aromatic heterocycles, such as the pyridine core, is a frequent challenge where incorrect assignment can lead to wasted resources and misinterpreted biological data. This guide provides an in-depth comparison of analytical methodologies for definitively establishing the regiochemistry of substituted 5-Amino-6-methylpyridine-3-carboxylic acid and its potential isomers.

The synthetic routes leading to substituted pyridines can often yield a mixture of regioisomers. For the target scaffold, this compound, several positional isomers are plausible, including but not limited to, the 2-amino, 4-amino, and other arrangements of the substituents on the pyridine ring. Differentiating these isomers is non-trivial, as they share the same mass and often exhibit similar physical properties. This guide will focus on a multi-pronged analytical approach, centered around Nuclear Magnetic Resonance (NMR) spectroscopy and corroborated by X-ray crystallography, to provide unequivocal structural elucidation.

The Challenge: Differentiating Key Regioisomers

The primary challenge lies in distinguishing the target molecule from its constitutional isomers. The subtle differences in the electronic environment of each atom in these isomers lead to unique spectroscopic signatures that can be harnessed for identification. We will consider the following representative isomers for our comparative analysis:

  • Isomer 1 (Target): this compound

  • Isomer 2: 2-Amino-6-methylpyridine-3-carboxylic acid

  • Isomer 3: 4-Amino-6-methylpyridine-3-carboxylic acid

  • Isomer 4: 6-Amino-4-methylpyridine-3-carboxylic acid

The Gold Standard: A Multi-Technique Approach

A robust strategy for structural elucidation relies on the convergence of data from multiple analytical techniques. While each method provides valuable information, their combined power offers a self-validating system for confirming the correct regiochemistry.

G cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Chromatography (HPLC/Column) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Primary Technique XRay Single Crystal X-ray Diffraction Purification->XRay Definitive Method (if crystal obtained) MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Structure Unambiguous Regiochemistry NMR->Structure XRay->Structure MS->Structure

Caption: A typical workflow for the structural elucidation of novel chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between regioisomers in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a definitive picture of the molecular structure can be constructed.

A. ¹H NMR: A First Look at the Substitution Pattern

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents (amino, methyl, and carboxylic acid groups). The electron-donating amino group and the weakly electron-donating methyl group will shield (shift upfield) nearby protons, while the electron-withdrawing carboxylic acid group will deshield (shift downfield) them.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Pyridine Ring Protons of Isomers

IsomerH-2H-4H-5H-6
1 (5-Amino-6-methyl) ~8.4~7.8--
2 (2-Amino-6-methyl) -~7.9~7.1-
3 (4-Amino-6-methyl) ~8.1-~6.7-
4 (6-Amino-4-methyl) ~7.9-~6.5-

Note: These are estimated values based on substituent effects on the pyridine ring. Actual values may vary depending on the solvent and other experimental conditions.

The key diagnostic feature in the ¹H NMR will be the number of signals in the aromatic region and their splitting patterns. For instance, Isomer 1 would be expected to show two singlets (or very narrowly split doublets due to meta-coupling) in the aromatic region, corresponding to H-2 and H-4. In contrast, Isomer 2 would show two doublets with a larger ortho-coupling constant.

B. ¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms are also influenced by the electronic nature of the substituents. The carbon directly attached to the carboxylic acid group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Pyridine Ring Carbons of Isomers

IsomerC-2C-3C-4C-5C-6
1 (5-Amino-6-methyl) ~150~130~138~145~155
2 (2-Amino-6-methyl) ~160~110~140~115~158
3 (4-Amino-6-methyl) ~150~118~155~108~158
4 (6-Amino-4-methyl) ~150~120~148~108~160

Note: These are estimated values. The carboxyl and methyl carbon signals are not included for brevity.

C. 2D NMR: The Key to Unambiguous Assignment

While 1D NMR provides strong clues, 2D NMR experiments are essential for definitive assignment.

1. Heteronuclear Multiple Bond Correlation (HMBC): Mapping Long-Range Connections

HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different parts of the molecule and confirming the substitution pattern.

  • For Isomer 1 (5-Amino-6-methyl): We would expect to see a correlation between the methyl protons (at C-6) and C-5 and C-6. Crucially, a correlation between the H-4 proton and C-2, C-3, C-5, and C-6 would be expected. The H-2 proton would show correlations to C-3 and C-4.

G cluster_hmbc HMBC Correlations for Isomer 1 a Methyl Protons (on C6) -> C5, C6 b H4 -> C2, C3, C5, C6 c H2 -> C3, C4

Caption: Expected key HMBC correlations for the target isomer.

2. Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity

NOESY reveals protons that are close to each other in space, regardless of the number of bonds separating them. This is particularly useful for confirming the relative positions of substituents.

  • For Isomer 1 (5-Amino-6-methyl): A key NOE correlation would be expected between the protons of the methyl group at C-6 and the amino protons at C-5. Additionally, an NOE between the H-4 proton and the amino protons at C-5 would provide strong evidence for this isomeric form.

G cluster_noesy NOESY Correlations for Isomer 1 a Methyl Protons (on C6) <-> Amino Protons (on C5) b H4 <-> Amino Protons (on C5)

Caption: Diagnostic NOESY correlations for the target isomer.

II. Single Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule in the solid state. This technique is considered the ultimate proof of structure and can be used to validate the assignments made by NMR. For example, the crystal structure of 2-aminopyridine-3-carboxylic acid has been reported, confirming a zwitterionic form in the solid state.[1]

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Standard NMR Experiments
  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 500-800 ms to observe through-space correlations.

Conclusion

Establishing the correct regiochemistry of substituted this compound is a critical step in its development for any application. A combination of 1D and 2D NMR techniques provides a powerful and accessible method for unambiguous structure determination in solution. The strategic use of HMBC to map the carbon skeleton and NOESY to probe spatial relationships allows for the confident differentiation of all potential regioisomers. When possible, single-crystal X-ray diffraction should be employed to provide the ultimate structural proof. By following the systematic approach outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular architecture.

References

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. [Link]

  • Crystal structures of 2-aminopyridine citric acid salts. Acta Crystallographica Section E. [Link]

  • The Molecular Structure and Dynamics of 2-aminopyridine-3-carboxylic Acid by X-ray Diffraction at 100K, Inelastic Neutron. Journal of Chemical Physics. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem. [Link]

  • Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

  • 6-Amino-4-methyl-3-pyridinecarboxylic acid. J&K Scientific. [Link]

  • 2-amino-6-methylpyridine-3-carboxylic acid. PubChemLite. [Link]

  • Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantionmeric Purity of Chiral 5-Amino-6-methylpyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile. For chiral molecules like 5-Amino-6-methylpyridine-3-carboxylic acid derivatives, which are key structural motifs in various therapeutic candidates, ensuring enantiomeric purity is paramount. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[1] Consequently, robust and reliable analytical methods for the accurate determination of enantiomeric purity are indispensable for quality control and regulatory compliance.[1][2]

This guide provides a comparative analysis of the primary analytical techniques used for this purpose. We will delve into the principles, advantages, and practical considerations of each method, supported by experimental insights and protocols, to empower researchers and drug development professionals in selecting and implementing the most suitable strategy for their specific needs.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess (ee) or enantiomeric purity for chiral compounds like this compound derivatives primarily relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This is most commonly achieved through chromatographic or spectroscopic techniques. The choice of method is often a balance between speed, resolution, sensitivity, and the specific physicochemical properties of the analyte.

Technique Principle Advantages Limitations Best Suited For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1]Wide applicability, high resolution, numerous CSPs available, well-established.[3][4]Longer analysis times, higher solvent consumption, method development can be empirical.Routine QC, high-resolution analysis of trace impurities, method validation.
Chiral SFC Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase.[5][6]Very fast separations, reduced organic solvent use ("green" chemistry), often superior resolution and peak shape.[7][8]Higher initial instrument cost, less suitable for highly polar, poorly soluble compounds without significant method development.High-throughput screening, preparative separations, rapid analysis.[]
Chiral CE Differential migration of enantiomers in a capillary under an electric field, using a chiral selector in the buffer.[10][11]Extremely high efficiency, very low sample and reagent consumption, suitable for charged analytes.[12]Lower concentration sensitivity compared to HPLC/SFC, reproducibility can be challenging.Analysis of polar and charged compounds, scarce samples, orthogonal validation.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals for each enantiomer.[13][14]No separation required, provides structural information, non-destructive.[15]Lower sensitivity, requires higher sample concentration, potential for signal overlap, CSA selection can be trial-and-error.[13]Structural confirmation, absolute configuration studies, complementary analysis when chromatographic methods fail.

The Chromatographic Powerhouses: Chiral HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for enantiomeric purity determination in the pharmaceutical industry.[] Both rely on passing the analyte over a column packed with a chiral stationary phase (CSP).

The causality behind their effectiveness lies in the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[1]

Expert Insights on Column Selection

For a molecule like this compound, which possesses both an acidic (carboxylic acid) and a basic (amino-pyridine) moiety, polysaccharide-based CSPs are an excellent starting point. Daicel's CHIRALPAK® and CHIRALCEL® series, particularly the immobilized versions (e.g., CHIRALPAK IA, IB, IC), are renowned for their broad selectivity.[3][17] The immobilization allows for the use of a wider range of solvents, which is a significant advantage during method development.[18] The chiral recognition mechanisms on these phases are multifaceted, involving hydrogen bonding, π-π interactions, and steric hindrance, making them well-suited for complex multifunctional molecules.

dot graphviz digraph "Chiral_Separation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label="Sample & Standard Preparation"; style="filled"; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; Racemic_Std [label="Prepare Racemic\nStandard (50:50)"]; Sample_Sol [label="Prepare Analyte\nSample Solution"]; }

subgraph "cluster_Analysis" { label="Chromatographic Analysis (HPLC/SFC)"; style="filled"; color="#F1F3F4"; node [shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_Dev [label="Method Development\n(Screen CSPs & Solvents)"]; System_Suit [label="System Suitability\n(Inject Racemic Std)"]; Sample_Inj [label="Inject Sample"]; }

subgraph "cluster_Data" { label="Data Processing & Reporting"; style="filled"; color="#F1F3F4"; node [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Peak_Int [label="Peak Integration\n& Identification"]; Calc_EE [label="Calculate % Enantiomeric\nPurity"]; Report [label="Generate Report"]; }

Racemic_Std -> System_Suit [label="To verify separation"]; Sample_Sol -> Sample_Inj; Method_Dev -> System_Suit [style=dashed, label="Optimized\nMethod"]; System_Suit -> Sample_Inj [label="If Rs > 1.5"]; Sample_Inj -> Peak_Int; Peak_Int -> Calc_EE [label="Area Major / (Area Major + Area Minor)"]; Calc_EE -> Report; } END_DOT Caption: General workflow for determining enantiomeric purity using chromatographic methods.

Experimental Protocol 1: Chiral SFC Method

Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced environmental impact.[7][8] The low viscosity of supercritical CO₂ allows for higher flow rates without excessive backpressure, drastically cutting down analysis times.[5]

Objective: To develop a rapid SFC method for the determination of the enantiomeric purity of a this compound derivative.

1. Instrumentation and Columns:

  • SFC system with a back-pressure regulator.

  • UV or Mass Spectrometric Detector.

  • Screening Columns: CHIRALPAK IA, IB, IC, and ID (Daicel), 4.6 x 150 mm, 5 µm.

2. Mobile Phase and Sample Preparation:

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.1% Trifluoroacetic Acid (TFA). Scientist's Note: The acidic additive is crucial for analytes with carboxylic acid and basic amine groups. It helps to protonate the amine and suppress the deprotonation of the acid, leading to sharper, more symmetrical peaks.

  • Sample Diluent: Methanol.

  • Racemic Standard: Prepare a 1 mg/mL solution of the racemic compound.

  • Sample Solution: Prepare the sample to be tested at a concentration of 1 mg/mL.

3. Chromatographic Conditions (Screening):

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Gradient: 5% to 40% Co-solvent over 5 minutes.

  • Detection: UV at a relevant wavelength (e.g., 254 nm).

  • Injection Volume: 5 µL.

4. System Suitability (Self-Validation):

  • Inject the racemic standard.

  • The primary goal is to achieve baseline separation of the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs ≥ 1.5 is considered baseline resolution and is a typical requirement for a validated method.[1]

5. Data Analysis:

  • Once a suitable CSP and condition are identified, inject the test sample.

  • Identify the peaks corresponding to the major and minor enantiomers.

  • Calculate the enantiomeric purity (or % ee) using the peak areas: % Enantiomeric Purity = [Area_major / (Area_major + Area_minor)] * 100

The High-Efficiency Alternative: Chiral Capillary Electrophoresis (CE)

For polar, ionizable molecules like our target compound, Capillary Electrophoresis (CE) offers an orthogonal approach with exceptionally high separation efficiency.[12] The separation in CE is based on the differential mobility of ions in an electric field. To separate enantiomers, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte (BGE).[10][11]

The principle relies on the formation of transient, diastereomeric inclusion complexes between the analyte enantiomers and the chiral selector.[19] The enantiomer that forms the more stable complex will have its effective mobility altered to a greater extent, leading to a difference in migration time.

Experimental Protocol 2: Chiral CE Method

Objective: To determine the enantiomeric purity using a cyclodextrin-modified CE method.

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

2. Reagents and Sample Preparation:

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5. Scientist's Note: A low pH is chosen to ensure the amino group is fully protonated, imparting a positive charge to the analyte, which is necessary for migration in the electric field.

  • Chiral Selector: 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) dissolved in the BGE. The concentration and type of cyclodextrin are critical parameters that must be optimized for each specific analyte.[10]

  • Sample Preparation: Dissolve the sample in water or BGE at ~0.5 mg/mL.

3. CE Conditions:

  • Capillary Conditioning: Flush with 0.1 M NaOH, then water, then BGE.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: 20 kV (normal polarity).

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

4. System Suitability and Analysis:

  • Inject a racemic standard to confirm the separation of the two enantiomers.

  • Inject the test sample and integrate the peak areas to calculate the enantiomeric purity as described in the SFC protocol.

dot graphviz digraph "Chiral_Recognition_CE" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

subgraph "cluster_system" { label="Capillary Electrophoresis System"; style="filled"; color="#F1F3F4"; bgcolor="#FFFFFF";

}

// Explanatory Text caption [label="\nPrinciple: The differential stability (K_R vs K_S) of the transient\ndiastereomeric complexes with the chiral selector (CD) leads to\ndifferent effective mobilities and thus, separation.", shape=plaintext, fontsize=10]; } END_DOT Caption: Chiral recognition mechanism in Capillary Electrophoresis (CE).

A Complementary Approach: NMR Spectroscopy

While chromatography is dominant for quantitative purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative alternative.[20] The addition of a chiral solvating agent (CSA) to a solution of the chiral analyte can induce chemical shift non-equivalence for the protons of the two enantiomers.[13][14] This occurs through the formation of rapidly exchanging, short-lived diastereomeric solvates, which have slightly different magnetic environments.[21]

This technique is particularly useful for confirming the identity of the minor enantiomer and can sometimes succeed where chromatographic methods are difficult to develop.[13] Carboxylic acids are a class of compounds for which numerous effective CSAs have been identified.[13]

Conclusion: An Integrated Approach

The determination of enantiomeric purity for key pharmaceutical building blocks like this compound derivatives is a non-negotiable step in drug development. While chiral SFC and HPLC represent the gold standard for routine, validated quantitative analysis due to their robustness and high resolution, chiral CE provides a valuable, high-efficiency orthogonal method. NMR spectroscopy with chiral solvating agents serves as an excellent complementary technique for confirmation and for challenging separations. A prudent strategy often involves using one primary chromatographic method (e.g., SFC for speed) and validating it against an orthogonal method like CE to ensure the accuracy and reliability of the results, thereby upholding the highest standards of scientific integrity and drug safety.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Cloud.
  • Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. PubMed.
  • Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Chiral Separation of a-Amino Acid Derivatives by Capillary Electrophoresis Using 6-Amino-6-deoxy-fi-cyclodextrin and Its N-Hexyl. J-Stage.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
  • Handbook of Analytical Valid
  • A Comparative Guide to the Validation of Enantiomeric Excess Determination of 3- Phenyl-L-serine by Chiral Supercritical Fluid Chrom
  • Enantiomeric Purific
  • Chiral LC Columns Daicel. Interchim.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • Supercritical fluid chromatography for the enantiosepar
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantific
  • Frequently Asked Questions. Daicel Chiral Technologies.
  • Chiral Columns.
  • Enantiomer Identific
  • Chiral HPLC Separ

Sources

comparing the stability of different salts of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability Analysis of Pharmaceutical Salts: A Case Study of 5-Amino-6-methylpyridine-3-carboxylic Acid

Introduction: The Critical Role of Salt Form Selection

In modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its entire lifecycle. The physicochemical properties of an API in its free form—be it an acid or a base—are rarely optimal for formulation, manufacturing, or clinical performance. By forming a salt, we can strategically modify properties such as solubility, dissolution rate, stability, and manufacturability. However, not all salts are created equal. An unstable salt form can lead to issues like chemical degradation, polymorphic conversion, or poor handling properties (e.g., hygroscopicity), ultimately compromising the safety, efficacy, and shelf-life of the final drug product.[1]

This guide provides a comprehensive framework for the comparative stability analysis of different salt forms. We will use the exemplar molecule, This compound , a bifunctional compound with both a basic amino group and an acidic carboxylic acid group, to illustrate the principles and methodologies. This guide is intended for researchers, formulation scientists, and drug development professionals, offering both the theoretical rationale behind experimental choices and detailed, actionable protocols.

Part 1: Rationale-Driven Candidate Salt Selection

The first step in a stability comparison is the intelligent selection of candidate salt-forming counter-ions. The goal is to create a diverse portfolio of salts with a high probability of success.

The Foundational pKa Rule

The stability of an ion pair in a crystal lattice is fundamental to forming a stable salt. A widely accepted guideline in pharmaceutical sciences is the "pKa rule," which states that for a stable acid-base reaction to form a salt, the difference between the pKa of the API's ionizable group and the pKa of the counter-ion should be greater than 2-3 pH units.[2]

  • For a Basic API (forming a salt with an acid): pKa (base) - pKa (acid) > 2-3

  • For an Acidic API (forming a salt with a base): pKa (acid) - pKa (base) < -2 to -3

For our case study molecule, this compound, we must consider both functional groups. The pyridine nitrogen and the amino group are basic, while the carboxylic acid is acidic. For this guide, we will focus on forming salts at the more basic pyridine nitrogen center. Let's assume its pKa is approximately 5.5. We would select acidic counter-ions with a pKa < 3.5.

Hypothetical Candidate Counter-Ions for this compound:

  • Hydrochloride (HCl): pKa ~ -7. A strong, common, and often highly crystalline salt former.

  • Sulfate (H₂SO₄): pKa₁ ~ -3. A divalent anion that can offer unique crystal packing.

  • Mesylate (Methanesulfonic Acid): pKa ~ -1.9. Often yields stable, crystalline salts with good solubility.

  • Tosylate (p-Toluenesulfonic Acid): pKa ~ -2.8. A larger, more rigid counter-ion that can influence crystal habit.

Part 2: The Experimental Workflow for Stability Profiling

A robust stability assessment relies on a suite of orthogonal analytical techniques. Each provides a unique piece of the puzzle, and together they create a comprehensive stability profile.

Workflow Overview

The logical flow of experiments is designed to characterize the fundamental properties of each salt before subjecting them to stress conditions.

G cluster_0 Phase 1: Salt Formation & Initial Characterization cluster_1 Phase 2: Intrinsic Stability Assessment cluster_2 Phase 3: Lead Salt Selection API API Free Form SaltScreen Salt Screening (HCl, Mesylate, Sulfate, etc.) API->SaltScreen XRPD_Initial Initial XRPD Analysis (Confirm Salt Formation & Crystallinity) SaltScreen->XRPD_Initial TGA TGA (Thermal Decomposition) XRPD_Initial->TGA DSC DSC (Melting Point, Purity, Polymorphism) XRPD_Initial->DSC DVS DVS (Hygroscopicity Profile) XRPD_Initial->DVS DataAnalysis Comparative Data Analysis TGA->DataAnalysis DSC->DataAnalysis DVS->DataAnalysis LeadSalt Lead Salt Candidate Selection DataAnalysis->LeadSalt

Caption: Workflow for pharmaceutical salt screening and stability assessment.

Solid-State Form Characterization: X-ray Powder Diffraction (XRPD)
  • Expertise & Causality: XRPD is the cornerstone of solid-state characterization. It provides a unique "fingerprint" for a crystalline material based on its crystal lattice structure.[3] The primary purpose here is twofold: first, to confirm that a new crystalline salt has been formed, distinct from the API free form; and second, to establish a baseline pattern for each salt against which all future stability samples will be compared.[4][5] Any change in this pattern after stress (e.g., heat, humidity) indicates a physical instability, such as polymorphism or disproportionation.

  • Experimental Protocol (XRPD):

    • Sample Preparation: Gently grind approximately 5-10 mg of the salt sample using an agate mortar and pestle to ensure a random crystal orientation.

    • Mounting: Pack the powdered sample into a low-background sample holder. Ensure the surface is flat and level with the holder's rim.

    • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. Use a step size of 0.02° and a dwell time of 0.5-1.0 second per step.

    • Analysis: Compare the resulting diffractograms. The appearance of new, sharp peaks different from the starting materials confirms the formation of a new crystalline salt.[6]

Thermal Stability Analysis: TGA & DSC
  • Expertise & Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding a material's behavior upon heating.[7]

    • TGA measures mass loss as a function of temperature. This directly reveals the onset temperature of thermal decomposition and can quantify the amount of residual solvent or water in the crystal structure (desolvation).[8] A salt that decomposes at a higher temperature is considered more thermally stable.[9]

    • DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and glass transitions.[10] A sharp, high-temperature melting point is often indicative of a stable and pure crystalline form. The combination of TGA and DSC allows us to distinguish between a melting event (seen in DSC) and decomposition (seen as mass loss in TGA).[11]

  • Experimental Protocol (TGA & DSC):

    • Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

    • Instrument Setup (TGA): Place the pan in the TGA furnace. Purge with nitrogen gas at a flow rate of 50 mL/min.

    • TGA Program: Heat the sample from 25°C to 350°C at a linear heating rate of 10°C/min. Record the mass vs. temperature.

    • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen gas at 50 mL/min.

    • DSC Program: Heat the sample from 25°C to a temperature just below its decomposition onset (determined by TGA) at a rate of 10°C/min.

    • Analysis: In the TGA thermogram, determine the onset temperature of significant mass loss (Tdec). In the DSC thermogram, identify the onset and peak temperatures of the melting endotherm (Tonset, Tpeak).

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
  • Expertise & Causality: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter.[12] Excessive moisture uptake can lead to physical changes (deliquescence, crystal form change) and chemical degradation (e.g., hydrolysis).[13] DVS provides a precise, quantitative measure of moisture sorption-desorption behavior as a function of relative humidity (RH). This allows for classification according to pharmacopoeial standards.[14]

  • Experimental Protocol (DVS):

    • Sample Preparation: Place approximately 10-15 mg of the salt sample onto the DVS microbalance pan.

    • Drying: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved. This establishes the initial dry mass.

    • Sorption/Desorption Cycle: Program the instrument to perform the following humidity cycle at 25°C:

      • Sorption: Increase RH stepwise from 0% to 90% in 10% increments.

      • Desorption: Decrease RH stepwise from 90% back to 0% in 10% increments.

    • Equilibrium Condition: At each RH step, allow the sample to equilibrate until the rate of mass change is less than 0.002% per minute.

    • Analysis: Plot the change in mass (%) versus RH. Calculate the total mass gain at 80% RH for classification.[15]

Part 3: Data Synthesis and Comparative Analysis

The power of this approach lies in summarizing the data in a clear, comparative format. The following tables present illustrative data for our hypothetical salts of this compound to demonstrate how a lead candidate is selected.

Table 1: Summary of Thermal Analysis Data (Illustrative)
Salt FormTonset of Melting (°C)Tpeak of Melting (°C)Tdec (Onset of Decomposition, °C)Comments
API Free Base 185.2188.5195.0Melts with decomposition.
Hydrochloride 245.8249.1255.4High melting point, sharp peak. Thermally stable.
Sulfate 210.3215.6220.1Broad melt, potential hydrate form. Decomposes soon after melting.
Mesylate 228.4231.7240.8Clean melt, good thermal window between melt and decomposition.
Tosylate 235.1238.9245.3Stable, high-melting salt.
  • Interpretation: The Hydrochloride salt exhibits the highest thermal stability, making it robust for manufacturing processes involving heat, such as drying. The Sulfate salt shows the lowest stability.

Table 2: Summary of Hygroscopicity Data (Illustrative)
Salt FormMass Uptake at 80% RH (%)Ph. Eur. Classification[15]Physical Appearance after DVS
API Free Base 0.5%Slightly HygroscopicUnchanged
Hydrochloride 16.2%Very HygroscopicDeliquesced (became wet)
Sulfate 3.1%HygroscopicCaked powder
Mesylate 1.8%Slightly HygroscopicFree-flowing powder
Tosylate 0.8%Slightly HygroscopicFree-flowing powder
  • Interpretation: The Hydrochloride salt, despite its excellent thermal properties, is extremely hygroscopic. This would likely cause significant handling, formulation, and stability challenges. The Mesylate and Tosylate salts show superior hygroscopicity profiles, remaining as free-flowing powders even at high humidity.

Authoritative Conclusion & Lead Salt Recommendation

Based on this multi-parameter analysis, a clear picture emerges:

  • The Hydrochloride salt is thermally superior but fails on hygroscopicity, making it a high-risk candidate.

  • The Sulfate salt shows mediocre thermal stability and is moderately hygroscopic.

  • The Tosylate salt displays a strong overall profile with good thermal stability and low hygroscopicity.

  • The Mesylate salt presents the most balanced and favorable profile. It has very good thermal stability and is only slightly hygroscopic, representing a low-risk, high-reward candidate for further development.

Therefore, the Mesylate salt is recommended as the lead candidate for progression into formulation development. This decision is a classic example of drug development trade-offs, where a holistic view of all stability parameters is essential, rather than optimizing for a single attribute.

References

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • News-Medical.Net. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Groleau, E. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • E-Journal of Chemistry. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • PHARMAROCKS. (2020, October 9). HYGROSCOPIC MATERIALS & CLASSIFICATION | DETECTION & TESTING.... YouTube.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity.
  • Testing Laboratory. (n.d.). Pharmaceutical Salt Content Testing.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for A75706.
  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate.
  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
  • ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
  • ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their related substances is paramount. The reliability of these measurements underpins product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for 5-Amino-6-methylpyridine-3-carboxylic acid, a crucial intermediate or potential impurity in various synthetic pathways. We will delve into the rationale behind method selection, the intricacies of validation, and the critical process of cross-validation when transferring or comparing analytical procedures.

The Analytical Imperative: Why Robust Methods Matter

This compound, as a substituted pyridine carboxylic acid, presents unique analytical challenges due to its polar, ionizable, and zwitterionic nature.[1][2] The presence of both an amino group and a carboxylic acid group dictates its chromatographic behavior and requires careful method development. Ensuring the chosen analytical method is fit for its intended purpose—be it for release testing, stability studies, or impurity profiling—is a non-negotiable aspect of regulatory compliance and good manufacturing practice (GMP).[3][4] An unvalidated or poorly validated method can lead to erroneous results, batch rejections, and significant delays in drug development timelines.[4]

This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust, widely accessible primary method, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and specific secondary or confirmatory method. The core of our discussion will be the cross-validation of these two distinct, yet complementary, analytical approaches.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a balance of sensitivity, selectivity, robustness, and accessibility. For this compound, both HPLC-UV and LC-MS/MS offer distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. Given that this compound possesses a chromophore within its pyridine ring structure, UV detection is a viable and straightforward approach.[5][6]

  • Principle of Operation : The method separates the analyte from other components in a sample matrix based on its interactions with a stationary phase (e.g., C18) and a mobile phase.[7][8] The concentration of the analyte is then quantified by its absorbance of UV light at a specific wavelength.

  • Causality Behind Experimental Choices :

    • Stationary Phase : A C18 reversed-phase column is a common starting point. However, due to the polar nature of the analyte, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide superior retention and peak shape, preventing the analyte from eluting too early.[1][2][9]

    • Mobile Phase : A buffered mobile phase is essential to control the ionization state of both the amino and carboxylic acid groups, thereby ensuring reproducible retention times. A combination of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[8][10]

    • Detection Wavelength : The wavelength of maximum absorbance (λmax) for the analyte should be chosen to maximize sensitivity. This is determined by analyzing a standard solution of the compound across a range of UV wavelengths.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a significant leap in sensitivity and selectivity, making it ideal for trace-level impurity analysis or when dealing with complex matrices.[5][11][12]

  • Principle of Operation : After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing an exceptionally high degree of specificity.

  • Causality Behind Experimental Choices :

    • Ionization Mode : Given the presence of a basic amino group, positive ion mode ESI is typically effective, leading to the formation of a protonated molecule [M+H]+.[11]

    • MS/MS Transitions : For quantification, Selected Reaction Monitoring (SRM) is employed. This involves selecting the [M+H]+ ion and a characteristic fragment ion produced upon collision-induced dissociation. This transition is unique to the analyte, virtually eliminating interference from matrix components.

Performance Comparison: HPLC-UV vs. LC-MS/MS
ParameterHPLC-UVLC-MS/MSRationale & Justification
Specificity GoodExcellentHPLC-UV relies on chromatographic separation and a single detection wavelength, which can be susceptible to co-eluting impurities with similar UV spectra. LC-MS/MS adds the dimension of mass-to-charge ratio and a specific fragmentation pattern, providing unequivocal identification.[7][13]
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeThe inherent sensitivity of mass spectrometric detection is orders of magnitude greater than UV absorbance, making it suitable for trace analysis.[5][10]
Linearity & Range Typically wideWide, but can be susceptible to detector saturation at high concentrationsBoth methods can demonstrate excellent linearity over a defined range, a critical parameter for accurate quantification.[14][15]
Precision High (%RSD < 2%)High (%RSD < 5-15% at lower limits)Both techniques are capable of high precision, demonstrating the closeness of repeated measurements.[7][13]
Robustness Generally highMore sensitive to matrix effects and instrumental parametersHPLC-UV methods are often more rugged and transferable between labs. LC-MS/MS can be prone to ion suppression or enhancement from the sample matrix.
Cost & Complexity LowerHigherThe capital investment, maintenance, and operational expertise required for LC-MS/MS are significantly greater than for HPLC-UV.

The Critical Role of Method Cross-Validation

Method cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent for a specific intended purpose.[16] It is a mandatory exercise when data from different methods or different laboratories will be compared or pooled.[17][18] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for such validation activities.[15][16]

The primary goal of cross-validating our HPLC-UV and LC-MS/MS methods is to ensure that they provide comparable, reliable data for the quantification of this compound, even though they operate on different principles and exhibit different performance characteristics.

CrossValidation_Workflow cluster_0 Method 1: Primary (e.g., HPLC-UV) cluster_1 Method 2: Secondary (e.g., LC-MS/MS) M1_Val Full Method Validation (per ICH Q2) Define_Protocol Define Cross-Validation Protocol - Acceptance Criteria - Samples to be Analyzed M1_Val->Define_Protocol M2_Val Full Method Validation (per ICH Q2) M2_Val->Define_Protocol Analyze_Samples Analyze Same Set of Samples (QCs, Incurred Samples) by Both Methods Define_Protocol->Analyze_Samples Compare_Results Statistical Comparison of Results - Percent Difference - Regression Analysis Analyze_Samples->Compare_Results Report Cross-Validation Report - Data Summary - Conclusion on Comparability Compare_Results->Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols & Data

To provide a practical context, we present detailed protocols for both an HPLC-UV and an LC-MS/MS method, along with hypothetical cross-validation data.

Protocol 1: HPLC-UV Method for Quantification

Objective : To quantify this compound in a drug substance with high precision and accuracy.

Methodology :

  • Chromatographic System :

    • HPLC: Agilent 1260 Infinity II or equivalent

    • Detector: Diode Array Detector (DAD)

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

  • Reagents :

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

    • Mobile Phase B: Acetonitrile

    • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Standard and Sample Preparation :

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

    • Accurately weigh and dissolve the sample to a target concentration of 50 µg/mL in the diluent.

Protocol 2: LC-MS/MS Method for Quantification

Objective : To provide a highly sensitive and specific method for the quantification of this compound, suitable for confirmatory analysis or trace-level detection.

Methodology :

  • Chromatographic and MS System :

    • LC: Shimadzu Nexera X2 or equivalent

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

    • Column: Phenomenex Kinetex HILIC, 2.1 x 100 mm, 2.6 µm

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Reagents :

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Diluent: Acetonitrile / Water (80:20, v/v)

  • Gradient Program :

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Mass Spectrometer Conditions :

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • SRM Transition: m/z 153.1 -> 107.1 (Hypothetical values for [M+H]+ -> fragment)

    • Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

  • Standard and Sample Preparation :

    • Prepare a stock solution of the reference standard at 100 µg/mL in diluent.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare samples as in the HPLC-UV method, followed by a further dilution into the LC-MS/MS calibration range using the appropriate diluent.

Hypothetical Cross-Validation Data

Three quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in replicate (n=6) by both the validated HPLC-UV and LC-MS/MS methods.

QC LevelHPLC-UV Mean Conc. (µg/mL)HPLC-UV %RSDLC-MS/MS Mean Conc. (µg/mL)LC-MS/MS %RSDPercent Difference*
Low QC (5 µg/mL) 4.951.8%5.103.5%2.97%
Mid QC (50 µg/mL) 50.81.2%49.62.1%-2.39%
High QC (90 µg/mL) 89.20.9%91.31.8%2.32%

*Percent Difference = [(LC-MS/MS Conc. - HPLC-UV Conc.) / Average Conc.] x 100

Interpretation of Results : The hypothetical data demonstrates strong concordance between the two methods. The percent difference between the mean values obtained from each method is well within a typical acceptance criterion of ±15%. The precision (%RSD) for both methods is also excellent and within acceptable limits. This successful cross-validation provides a high degree of assurance that both methods can be used interchangeably for their defined purpose and that data generated by either method is comparable.[14]

Conclusion and Recommendations

The selection of an analytical method for this compound must be guided by the specific requirements of the analysis.

  • The HPLC-UV method stands as a robust, reliable, and cost-effective choice for routine quality control, such as batch release and assay determination, where concentration levels are relatively high.[4]

  • The LC-MS/MS method offers unparalleled sensitivity and specificity, making it the superior choice for identifying and quantifying trace-level impurities or for analyses in complex biological matrices.[12]

A thorough validation of each method according to ICH guidelines is the foundation of reliable data generation.[3][7][19] Furthermore, when both methods are employed within a drug development program, a formal cross-validation study is not merely a recommendation but a scientific necessity.[16][17] It establishes the integrity and comparability of data across the product's lifecycle, ensuring that decisions made based on this data are sound, defensible, and ultimately, protective of patient safety.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: URL:

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: N/A URL
  • Title: Analytical method validation: A brief review Source: N/A URL
  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL
  • Title: Cross and Partial Validation Source: N/A URL
  • Title: ICH guideline Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL
  • Title: A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes Source: N/A URL
  • Title: HPLC Methods for analysis of 2-Pyridinecarboxylic acid Source: HELIX Chromatography URL
  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL
  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL
  • Title: HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column Source: HELIX Chromatography URL
  • Title: Simultaneous Determination of Aromatic Amines and Pyridines in Soil Source: Thermo Fisher Scientific URL
  • Title: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System Source: PubMed URL

Sources

benchmarking the performance of 5-Amino-6-methylpyridine-3-carboxylic acid in a specific assay

The experimental data clearly demonstrate that this compound possesses inhibitory activity against the PARP1 enzyme in a biochemical context. However, its potency, as indicated by an IC₅₀ value of 6,250 nM, is significantly lower than that of the clinical benchmark, Olaparib (IC₅₀ = 8.5 nM). [2] This ~735-fold difference in potency can be rationalized through structure-activity relationship (SAR) insights. Olaparib's complex structure, featuring a phthalazinone-benzamide scaffold, engages in multiple, high-affinity interactions within the PARP1 active site. [10][11]In contrast, this compound is a much smaller fragment. While its pyridine carboxylic acid core likely mimics the nicotinamide portion of NAD+ to achieve binding, it lacks the extended moieties necessary for the additional potent interactions that define high-affinity inhibitors like Olaparib. [5] Despite its modest potency, the compound represents a valid "hit" and a potential starting point for a fragment-based drug discovery (FBDD) campaign. [12]The pyridine carboxylic acid core could serve as a foundational scaffold for chemical elaboration to improve potency and explore interactions with adjacent pockets in the enzyme's active site. [13][14]

Part 4: Conclusion and Future Directions

This guide provides a validated protocol and clear performance benchmark for this compound as a PARP1 inhibitor.

Key Findings:

  • The compound is a confirmed inhibitor of PARP1 enzymatic activity.

  • Its potency (IC₅₀ ≈ 6.2 µM) is modest when compared to the clinical-grade inhibitor Olaparib.

  • The molecule serves as a viable chemical scaffold for further medicinal chemistry optimization.

Next Steps for Researchers:

  • Lead Optimization: Initiate a medicinal chemistry program to synthesize analogs of the core scaffold to improve potency.

  • Selectivity Profiling: Screen the compound against other PARP family members (e.g., PARP2) to determine its selectivity profile.

  • Cell-Based Assays: Advance promising analogs into cell-based assays to confirm on-target activity and assess cellular permeability and potency.

By providing this objective, data-driven comparison, we aim to accelerate the research and development efforts of scientists working to discover the next generation of PARP-targeted therapies.

References

  • Wikipedia. Olaparib. Available from: [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. Available from: [Link]

  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. Available from: [Link]

  • de Block, C., et al. Olaparib. PMC - NIH. Available from: [Link]

  • National Cancer Institute. Olaparib. Available from: [Link]

  • Wikipedia. PARP1. Available from: [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

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  • Patsnap Synapse. How to Design a Biochemical Assay Using GMP-Grade Reagents. Available from: [Link]

  • Cheng, X., et al. Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH. Available from: [Link]

  • Burkle, A., et al. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC - NIH. Available from: [Link]

  • Wikipedia. Poly (ADP-ribose) polymerase. Available from: [Link]

  • Aikkal, R. (PDF) PARP1: Structure, Function, and Therapeutic Implications. ResearchGate. Available from: [Link]

  • Jagtap, P. & Szabo, C. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PMC - NIH. Available from: [Link]

  • NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Gable, J. E., et al. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed. Available from: [Link]

  • FTLOScience. Early Drug Discovery Strategies: The Search for Suitable Drug Candidates. Available from: [Link]

  • Technology Networks. Screening Strategies Used in Drug Discovery. Available from: [Link]

  • Hughes, J. P., et al. Principles of early drug discovery. PMC - PubMed Central. Available from: [Link]

  • Dias, D. A., et al. Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC - PubMed Central. Available from: [Link]

  • PubChem. Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. Available from: [Link]

  • Al-Blewi, F. F., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • ChemRxiv. One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Available from: [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and our community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-6-methylpyridine-3-carboxylic acid, a heterocyclic aromatic amine. The procedures outlined here are synthesized from established safety data for structurally similar pyridine and aromatic amine compounds, emphasizing a cautious and compliant approach to waste management.

The core principle of this guide is risk mitigation through informed action. Understanding the compound's potential hazards is the first step in handling it safely from initial use to final disposal.

Hazard Assessment: Understanding the Risks

Users should always consult the specific SDS provided by their chemical supplier. However, based on available data for analogous structures, researchers should handle this compound as a substance with the potential for the following hazards:

Hazard ClassificationCategoryGHS StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity (Oral)Category 3 / 4H301/H303: Toxic or May be harmful if swallowed[1]
Acute Toxicity (Dermal)Category 2H310: Fatal in contact with skin[4]

This table is a synthesis of information from related compounds. Always refer to the vendor-specific SDS for definitive classifications.

The primary risks—skin, eye, and respiratory irritation—necessitate stringent handling protocols to prevent direct contact and aerosol generation.[5] The potential for acute toxicity underscores the importance of preventing ingestion and any skin contact.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, a comprehensive PPE strategy is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine compounds; however, always check the manufacturer's glove compatibility chart for the specific glove you are using.[6] Nitrile gloves may not be sufficient for prolonged contact.[6]

  • Eye and Face Protection : Chemical safety goggles are required at all times.[5][7] If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Body Protection : A fully buttoned laboratory coat is essential to protect against incidental contact.[6] For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection : All work with solid (powder) or volatile forms of this compound should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[6][8] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.[9]

Waste Segregation and Collection Protocol

Proper disposal begins at the point of generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Collection:

  • Select a Compatible Container : Use a sealable, airtight waste container that is compatible with pyridine-based compounds.[6] High-density polyethylene (HDPE) is a common choice. The container must be clean, dry, and in good condition.

  • Label the Container : As soon as the first drop of waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label.[6] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start.

    • The name of the principal investigator or lab group.

  • Collect Waste :

    • Solid Waste : Collect pure (uncontaminated) solid waste, such as expired reagents, in its original container if possible, or in a designated solid waste container.

    • Contaminated Labware : Disposable items like weigh boats, pipette tips, and gloves that are grossly contaminated should be placed in the designated solid waste container.

    • Solutions : Collect solutions containing the compound in a designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[10]

  • Store Securely : Keep the waste container tightly closed when not in use.[2] Store it in a well-ventilated, designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizers and acids.[6][11]

Spill and Emergency Procedures

Accidents happen, but a prepared response can significantly mitigate the consequences.

For a Small Spill (Contained on a benchtop):

  • Alert and Isolate : Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5][6]

  • Decontaminate : Clean the spill area thoroughly following the decontamination procedures in Section 5.

For a Large Spill (Outside a fume hood):

  • Evacuate : Immediately evacuate the laboratory, closing the doors behind you.

  • Alert : Notify your institution's EHS or emergency response team immediately.

  • Secure : Prevent entry into the affected area.

  • Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.

Decontamination of Surfaces and Equipment

Thorough decontamination is essential to prevent unintended exposure from residual contamination on work surfaces and equipment.

  • Glassware and Equipment : Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol or methanol, check for compatibility) to remove the bulk of the chemical. The rinsate must be collected as hazardous waste. Afterwards, wash the glassware thoroughly with soap and water.[12][13]

  • Work Surfaces : After completing work or after a spill, wipe down the work surface with a cleaning solution.[14] For aromatic amines, specialized decontamination solutions containing reagents like glutaraldehyde can be effective, but their use requires careful handling and adherence to safety protocols.[12][14][15] After decontamination, rinse the area with water.[14]

  • Contaminated Clothing : If your lab coat becomes contaminated, remove it immediately and have it professionally laundered or disposed of as hazardous waste, per your institution's policy.[12] Do not take contaminated clothing home.

Ultimate Disposal Pathway: A Decision Workflow

The final disposal of this chemical waste is not a task for the individual researcher. It must be handled by a licensed and approved hazardous waste disposal company.[16] These companies typically use high-temperature incineration for pyridine-based and other organic chemical wastes.[17]

The following workflow illustrates the decision-making and operational process from waste generation to its final, compliant disposal.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is container properly labeled and compatible? A->B C Label container with full chemical name, hazards, and date. B->C  No   D Place waste in designated, sealed hazardous waste container. B->D  Yes   C->D E Store in secure Satellite Accumulation Area. D->E F Is container full or project complete? E->F G Complete Chemical Collection Request Form for EHS. F->G  Yes   H EHS personnel collect waste from lab. G->H I Waste is transported to a licensed hazardous waste facility. H->I J Final Disposal via High-Temperature Incineration. I->J

Caption: Waste Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure that the lifecycle of this compound in the laboratory is managed safely, responsibly, and in full compliance with regulatory standards.

References

  • 5-aMino-6-Methyl-3-Pyridinecarboxylic acid ethyl ester Safety Data Sheets. (n.d.). Echemi.
  • A75706 - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Pyridine Safety Information. (n.d.). Washington State University.
  • TEST KIT Instructions Aromatic Amines. (n.d.). SKC Ltd.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Pyridine Safety Data Sheet. (2009, October 2). Fisher Scientific.
  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie.
  • DECONtamination Solution, Aromatic Amines, 1 gal. (n.d.). SKC Inc.
  • Decontamination Solution Aromatic Amine 2001 Sds. (n.d.). Scribd.
  • 2-Chloro-6-methylisonicotinic acid Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
  • Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate Safety Data Sheet. (2014, September 11). Fisher Scientific.
  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024, January 9). SKC Inc.
  • Methyl 6-Methylpyridine-2-carboxylate Safety Data Sheet. (n.d.). TCI Chemicals.
  • 3-Methylpyridine Safety Data Sheet. (2012, April 16). Fisher Scientific.
  • Methyl 6-amino-5-chloronicotinate Safety Data Sheet. (2009, October 2). Fisher Scientific.
  • 5-Methylnicotinic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 2-Amino-6-Methylpyridine Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • 2-Amino-6-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 5-Methylpyridine-3-carboxylic acid 97%. (n.d.). Sigma-Aldrich.

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Personal protective equipment for handling 5-Amino-6-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Amino-6-methylpyridine-3-carboxylic acid

Hazard Assessment and GHS Classification

Based on the toxicological data of its ethyl ester, this compound should be handled as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification indicates potential for skin, eye, and respiratory irritation, as well as possible harm if swallowed.[1]

Anticipated Hazard Statements:

  • H303: May be harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Hazard GHS Category Description
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 5May be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is critical, especially when handling the powdered form of the chemical, which can pose an inhalation hazard.

Standard Laboratory Attire:
  • Long-sleeved laboratory coat

  • Closed-toe shoes

Primary Protective Gear:
  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2]

  • Hand Protection: Chemical-resistant gloves are essential. Given the aromatic amine structure, nitrile gloves may not provide sufficient protection for prolonged contact.[3] Consider double-gloving or using thicker, chemical-resistant gloves. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials.[4][5] Always inspect gloves for tears or degradation before use.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[6] The specific type of respirator should be determined by a formal risk assessment.

Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe working environment.

Engineering Controls:
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of fumes or dust.[3][7]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[3]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid, perform this task within the fume hood or in a balance enclosure to prevent the dispersion of powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.

  • Post-Handling: After handling, decontaminate the work surface.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Management:

In case of a spill, evacuate the area and prevent entry. For small spills, use an absorbent material like sand or vermiculite to contain the substance.[7] Collect the absorbed material into a sealed, labeled container for proper disposal.[7] Do not wash spills down the drain.[7]

Storage and Disposal Plan

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Follow all OSHA guidelines for chemical storage, including maintaining an inventory and ensuring clear labeling.[9][10]

Disposal:
  • Dispose of this compound and its containers as hazardous waste.[7]

  • Do not dispose of the chemical down the drain or in regular trash.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Safe Disposal Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Seal Securely Seal Container Container->Seal Storage Store in Designated Waste Accumulation Area Seal->Storage Collection Arrange for Professional Waste Collection Storage->Collection

Caption: Step-by-step workflow for the safe disposal of chemical waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • SD Fine-Chem. PYRIDINE - GHS Safety Data Sheet. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Washington State University. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. Wiley. [Link]

  • Centers for Disease Control and Prevention. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Merck Millipore. (2024, July 1). SAFETY DATA SHEET. [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • European Chemicals Agency. (n.d.). Substance Information - 2-hydroxy-6-methylpyridine-3-carboxylic acid. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. [Link]

  • Journal of Chemical & Engineering Data. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.